Product packaging for 5-Bromo-2-chlorobenzamide(Cat. No.:CAS No. 188774-55-2)

5-Bromo-2-chlorobenzamide

Cat. No.: B065784
CAS No.: 188774-55-2
M. Wt: 234.48 g/mol
InChI Key: UZELTISECDSPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-chlorobenzamide is a high-purity chemical intermediate of significant interest in synthetic organic chemistry and drug discovery research. This bifunctional compound features both a bromo and a chloro substituent on its benzamide core, making it a versatile scaffold for constructing more complex molecular architectures. Its primary research application lies in its use as a key building block in Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, where the bromo group acts as a superior leaving group compared to the chloro group, allowing for selective, sequential functionalization. This property is exploited in medicinal chemistry programs for the synthesis of targeted libraries of compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics where the benzamide moiety can serve as a critical pharmacophore. Furthermore, its utility extends to materials science for the synthesis of organic semiconductors and liquid crystals. The electron-withdrawing nature of the halogens influences the electronic properties of the final molecule, while the amide group provides sites for hydrogen bonding, affecting crystal packing and solubility. Researchers value this compound for its defined structure, which facilitates the rational design of novel compounds with specific biological or physical properties. It is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO B065784 5-Bromo-2-chlorobenzamide CAS No. 188774-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZELTISECDSPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649437
Record name 5-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188774-55-2
Record name 5-Bromo-2-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188774-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 5-bromo-2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorobenzamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chlorobenzamide is a halogenated aromatic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its strategic placement of bromine and chlorine atoms on the benzamide scaffold imparts unique reactivity, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile molecule.

Chemical Structure and Identification

This compound is a disubstituted benzamide with a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring.

IUPAC Name: this compound[1] CAS Number: 188774-55-2[1] Molecular Formula: C₇H₅BrClNO[1] Molecular Weight: 234.48 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted, as experimentally determined data is not uniformly available in the literature.

PropertyValueSource
Appearance White to off-white solid[2]
Boiling Point 283.4 ± 30.0 °C (Predicted)[2]
Melting Point Not experimentally determined
Density 1.720 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.74 ± 0.50 (Predicted)[2]
Solubility Sparingly soluble in water, more soluble in organic solvents such as ethanol, methanol, and dichloromethane. (Inferred from the precursor)[3]

Synthesis of this compound

The most common and industrially relevant synthesis of this compound proceeds via a two-step sequence starting from its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid.

Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid

5-Bromo-2-chlorobenzoic acid is a crucial starting material and can be synthesized through various methods. One common laboratory-scale preparation involves the bromination of 2-chlorobenzoic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid [4]

  • Materials: 2-chlorobenzoic acid, concentrated sulfuric acid, N-bromosuccinimide (NBS), sodium sulfide.

  • Procedure:

    • To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.7 g, 0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g, 0.012 mol).

    • Stir the mixture at 30 °C for 20 minutes until the solution becomes clear.

    • Add N-bromosuccinimide (5.334 g, 0.03 mol) to the reaction mixture.

    • Continue the reaction at 30 °C for 10 minutes.

    • Slowly pour the reaction mixture into an 80 mL ice water bath to induce crystallization of the crude product.

    • Collect the crude product by filtration.

    • For purification, transfer the filter cake to a 250 mL four-necked flask and add methanol (24 mL) and water (36 mL).

    • Heat the mixture to 60 °C to dissolve the solid, then allow it to cool naturally with stirring to promote crystallization.

    • Filter the purified product, wash with a 40% aqueous methanol solution (20 mL), and dry at 55 °C for 6 hours to obtain a white solid (yield: 85.0%).

  • Causality of Experimental Choices: The use of concentrated sulfuric acid serves as both a solvent and a catalyst. N-bromosuccinimide is a convenient and selective brominating agent for activated aromatic rings. The addition of sodium sulfide helps to control the reaction. Recrystallization from a methanol/water mixture is an effective method for purifying the final product.

Synthesis of this compound from 5-Bromo-2-chlorobenzoic Acid

The conversion of the carboxylic acid to the primary amide is typically achieved by first activating the carboxylic acid as an acid chloride, followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 5-Bromo-2-chlorobenzoyl chloride [5]

  • Materials: 5-Bromo-2-chlorobenzoic acid, dichloromethane, pyridine, thionyl chloride.

  • Procedure:

    • Dissolve 5-Bromo-2-chlorobenzoic acid (100 g, 0.43 mol) in dichloromethane (500 mL) in a suitable reaction vessel.

    • Add pyridine (1 g) as a catalyst.

    • Slowly add thionyl chloride (60.5 g, 0.51 mol) dropwise at room temperature.

    • Heat the reaction mixture to 40 °C and reflux for 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the dichloromethane and excess thionyl chloride by distillation under reduced pressure to yield the crude 5-Bromo-2-chlorobenzoyl chloride, which can be used in the next step without further purification.

  • Causality of Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. Dichloromethane is a suitable inert solvent. Pyridine is often used as a catalyst to accelerate the reaction. The reflux condition ensures the reaction goes to completion.

Step 2: Amidation of 5-Bromo-2-chlorobenzoyl chloride

  • Materials: 5-Bromo-2-chlorobenzoyl chloride, a suitable solvent (e.g., dichloromethane or THF), aqueous ammonia.

  • Procedure:

    • Dissolve the crude 5-Bromo-2-chlorobenzoyl chloride from the previous step in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to afford this compound.

  • Causality of Experimental Choices: The use of an excess of ammonia drives the reaction to completion and neutralizes the HCl byproduct. The reaction is performed at a low temperature initially to control the exothermic reaction between the acid chloride and ammonia.

SynthesisWorkflow cluster_0 Synthesis of 5-Bromo-2-chlorobenzoic acid cluster_1 Synthesis of this compound 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Bromination Bromination 2-Chlorobenzoic Acid->Bromination NBS, H₂SO₄ 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Bromination->5-Bromo-2-chlorobenzoic Acid Acid Chloride Formation Acid Chloride Formation 5-Bromo-2-chlorobenzoic Acid->Acid Chloride Formation SOCl₂ Amidation Amidation Acid Chloride Formation->Amidation NH₃ This compound This compound Amidation->this compound

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, bromo, and amide groups. The amide protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

  • Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and C-Cl and C-Br stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Further fragmentation patterns would involve the loss of the amide group and the halogen atoms.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the two halogen atoms on the aromatic ring and the amide functional group.

Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for selective cross-coupling reactions. In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the 5-position while leaving the 2-chloro substituent intact for subsequent transformations.

  • Suzuki-Miyaura Coupling: This reaction can be used to form a new carbon-carbon bond at the 5-position by coupling with a boronic acid in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond at the 5-position by coupling with an amine.

ReactivityPathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Suzuki Product 5-Aryl-2-chlorobenzamide This compound->Suzuki Product R-B(OH)₂, Pd catalyst, base Buchwald Product 5-Amino-2-chlorobenzamide Derivative This compound->Buchwald Product R₂NH, Pd catalyst, base

Caption: Key cross-coupling reactions of this compound.

Reactions of the Amide Group

The amide group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires harsh conditions. Reduction of the amide to an amine is also possible using strong reducing agents like lithium aluminum hydride.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.

Intermediate in the Synthesis of Dapagliflozin and Empagliflozin

This compound's precursor, 5-Bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of the antidiabetic drugs Dapagliflozin and Empagliflozin.[6] The synthesis of these complex molecules involves multiple steps where the 5-bromo-2-chlorobenzoyl moiety is incorporated and subsequently modified. The presence of the two halogen atoms provides handles for the construction of the core structures of these drugs.

DrugSynthesis This compound This compound Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis Dapagliflozin Dapagliflozin Multi-step Synthesis->Dapagliflozin Empagliflozin Empagliflozin Multi-step Synthesis->Empagliflozin

Caption: Role of this compound in drug synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile building block with significant applications in the pharmaceutical industry. Its differentiated reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, making it a valuable intermediate in the synthesis of complex drug molecules, most notably the SGLT2 inhibitors dapagliflozin and empagliflozin. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals aiming to utilize this compound in their research and development endeavors.

References

  • Appchem. Ethyl this compound | 150079-92-8. [Link]
  • PubChem. 5-Bromo-N-butyl-2-chlorobenzamide. [Link]
  • Google Patents.
  • PubChem. N-[5-bromo-2-(1-hydroxypropyl)phenyl]-3-chlorobenzamide. [Link]
  • Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]
  • PubChem. 5-Bromo-2-chlorobenzoic acid. [Link]
  • LookChem. Cas 426265-73-8,4-Bromo-2-chlorobenzamide. [Link]
  • Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]
  • Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF. [Link]
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • ResearchGate. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]
  • Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. [Link]
  • SIELC Technologies. 5-Bromo-2-chlorobenzoic acid. [Link]
  • PubChem. 2-Chlorobenzamide. [Link]
  • PubChem. 5-bromo-N-carbamoyl-2-chlorobenzamide. [Link]
  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
  • Pharmaffiliates. CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride. [Link]
  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Bromo-2-chlorobenzamide: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of 5-Bromo-2-chlorobenzamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and quality control. This document synthesizes fundamental principles with practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this substituted benzamide.

While a complete, publicly available experimental dataset for this compound is not readily found in consolidated databases, this guide will leverage data from closely related analogs and foundational spectroscopic principles to present a robust and predictive analysis. The methodologies and interpretations herein are designed to be a self-validating system for researchers working with this and similar molecules.

The Molecular Blueprint: An Introduction to this compound

This compound belongs to the class of substituted benzamides, which are prevalent scaffolds in medicinal chemistry. The strategic placement of the bromo and chloro substituents on the aromatic ring, along with the amide functionality, imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. Accurate confirmation of this substitution pattern is a primary goal of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard and reliable method for obtaining NMR spectra for a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for acquiring both ¹H and ¹³C NMR spectra.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Carbon-13 spectra require a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon.

The following diagram illustrates the general workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Insert into NMR Spectrometer D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Integrate & Assign Signals F->G H Structure Elucidation G->H IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Identify Characteristic Absorption Bands D->E

Caption: Workflow for FT-IR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400-3100N-H StretchPrimary Amide (-NH₂)
~1660C=O Stretch (Amide I band)Amide Carbonyl
~1600N-H Bend (Amide II band)Primary Amide (-NH₂)
1600-1450C=C StretchAromatic Ring
1100-1000C-Cl StretchAryl Chloride
~700-500C-Br StretchAryl Bromide
  • Trustworthiness of Assignments: The N-H stretching of a primary amide typically appears as two bands in the 3400-3100 cm⁻¹ region. The amide I band (C=O stretch) is a strong, characteristic absorption. The presence of these, along with aromatic C=C stretches and the C-halogen stretches, provides a reliable fingerprint for the molecule. [2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Electron Ionization (EI-MS)

Electron ionization is a common technique for the analysis of small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

A simplified workflow for MS analysis is shown below:

MS_Workflow A Sample Introduction B Ionization (EI) A->B C Fragmentation B->C D Mass Analysis C->D E Detection & Spectrum Generation D->E

Caption: Workflow for Mass Spectrometry Analysis.

Predicted Mass Spectrum
m/z Value Interpretation
~233, 235, 237Molecular Ion (M⁺•)
~187, 189, 191[M - NO]⁺• or [M - NH₂]⁺
~154, 156[M - Br]⁺
~126[M - Br - CO]⁺
  • Authoritative Grounding in Isotopic Patterns: A key feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion. [3]Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two common isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogens. The most abundant peak in the molecular ion cluster will correspond to the ion containing ³⁵Cl and ⁷⁹Br.

  • Plausible Fragmentation Pathways: Common fragmentation pathways for benzamides include the loss of the amide functionality and cleavage of the aryl-halogen bonds. The relative abundances of the fragment ions can provide further confirmation of the structure. [4][5]

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. While this guide presents a predictive analysis based on established principles, it provides a solid framework for researchers to interpret their own experimental data. The detailed protocols and expected spectral features outlined herein serve as a reliable reference for ensuring the structural integrity and purity of this important chemical intermediate, thereby upholding the standards of scientific integrity in research and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.
  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • MDPI. (2021). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
  • MDPI. (2022). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging.
  • MDPI. (2020). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
  • ResearchGate. (n.d.). FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine).
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

Sources

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Bromo-2-chlorobenzamide, with a specific focus on its solubility in various solvents and its chemical stability under different stress conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers not only theoretical insights but also detailed, actionable experimental protocols for the determination of these key parameters. The information contained herein is essential for guiding formulation development, analytical method development, and establishing appropriate storage and handling conditions for this compound and structurally related compounds.

Introduction: The Significance of this compound in Modern Research

This compound is a halogenated aromatic amide of growing interest in medicinal chemistry and materials science. Its utility as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules underscores the importance of a thorough understanding of its fundamental properties. The solubility and stability of an active pharmaceutical ingredient (API) or a key intermediate are paramount as they directly influence its bioavailability, processability, and shelf-life. A comprehensive grasp of these characteristics is therefore not merely academic but a prerequisite for successful and efficient development.

This guide moves beyond a simple recitation of facts and figures. As a Senior Application Scientist, the aim is to provide a narrative that explains the "why" behind the "how." The experimental protocols are presented not as rigid recipes but as adaptable frameworks, grounded in established scientific principles. The self-validating nature of these protocols is emphasized to ensure the generation of reliable and reproducible data.

Physicochemical Properties of this compound: A Foundational Overview

A molecule's inherent physicochemical properties are the determinants of its behavior in various environments. For this compound, the interplay of its functional groups—the aromatic ring, the amide, and the two halogen substituents—dictates its solubility and stability profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)5-Bromo-2-chlorobenzoic acid (Reference)Benzamide (Reference)
Chemical Structure
Molecular Formula C₇H₅BrClNOC₇H₄BrClO₂C₇H₇NO
Molecular Weight 234.48 g/mol 235.46 g/mol [1]121.14 g/mol [2]
Appearance White to off-white solid (inferred)White to off-white crystalline solid[3]White crystalline solid[2]
Melting Point (°C) Not available154-156[4][5]127-130
pKa ~17 (amide proton, predicted)~2.5 (carboxylic acid, predicted)~17 (amide proton)
LogP ~2.5 (predicted)~2.9 (predicted)0.64

Note: Some properties for this compound are predicted or inferred based on its structure and data from related compounds due to the limited availability of specific experimental data.

Solubility Profile of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The presence of the polar amide group in this compound allows for hydrogen bonding, suggesting some solubility in polar solvents. However, the nonpolar, halogenated benzene ring contributes to its lipophilicity, indicating solubility in organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

SolventPolarityPredicted SolubilityRationale
WaterHighSparingly Soluble to InsolubleThe large, nonpolar aromatic ring and halogens likely dominate over the polar amide group.
MethanolHighSolubleThe polar hydroxyl group can hydrogen bond with the amide.
EthanolHighSolubleSimilar to methanol, it is a good solvent for polar and moderately nonpolar compounds.
AcetoneMediumSolubleThe polar carbonyl group can interact with the amide.
AcetonitrileMediumSolubleA polar aprotic solvent capable of dissolving a range of compounds.
DichloromethaneLowSolubleA common organic solvent for compounds with moderate polarity.
HexaneLowInsolubleThe high polarity of the amide group is incompatible with the nonpolar nature of hexane.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Add excess this compound to a known volume of solvent in a sealed vial. equilibrate Agitate at a constant temperature for 24-48 hours to reach equilibrium. prep_solution->equilibrate Incubate centrifuge Centrifuge or filter the suspension to separate the undissolved solid. equilibrate->centrifuge Separate analyze Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV). centrifuge->analyze Analyze

Caption: A schematic workflow of the shake-flask method for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or water bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is then calculated and typically expressed in units of mg/mL or µg/mL.

Stability of this compound: A Critical Assessment

Understanding the chemical stability of a molecule is essential for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation (stress testing) studies are conducted to identify the likely degradation products and establish the degradation pathways of a drug substance.[4][6][7] These studies also help in developing and validating stability-indicating analytical methods.[8]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to form 5-bromo-2-chlorobenzoic acid and ammonia. The rate of hydrolysis is pH and temperature-dependent.

  • Oxidation: While the benzene ring is relatively stable to oxidation, the molecule could potentially undergo oxidative degradation under strong oxidizing conditions, though this is generally less common for this class of compounds.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to light, particularly UV radiation. This could lead to the formation of de-halogenated species.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other substances.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be designed to achieve a target degradation of 5-20%.[9] This level of degradation is sufficient to produce and identify the major degradation products without completely consuming the parent compound.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) hplc Analyze stressed samples by a stability-indicating HPLC method. acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH, RT) base->hplc oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->hplc thermal Thermal Stress (e.g., 80°C, solid state) thermal->hplc photo Photostability (ICH Q1B guidelines) photo->hplc peak_purity Assess peak purity of the parent compound. hplc->peak_purity mass_balance Evaluate mass balance. hplc->mass_balance lcms Identify degradation products using LC-MS. hplc->lcms pathway Propose degradation pathways. lcms->pathway

Caption: A comprehensive workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

    • Basic Hydrolysis: Treat the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a defined period.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis by Stability-Indicating HPLC Method:

    • A stability-indicating method is one that can separate the parent compound from its degradation products and any process-related impurities.

    • Typical HPLC Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.

      • Column Temperature: Controlled, e.g., 30 °C.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradation products.

    • Calculate the mass balance to account for all the material after degradation.

    • For the identification of unknown degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.

Practical Implications for Drug Development

The solubility and stability data generated for this compound have direct and significant implications for its use in drug development:

  • Formulation Development: Solubility data guides the selection of appropriate solvent systems for preclinical and clinical formulations. For poorly soluble compounds, this information is critical for exploring enabling technologies such as salt formation, co-solvents, or amorphous solid dispersions.

  • Analytical Method Development: Forced degradation studies are a prerequisite for developing a robust, stability-indicating analytical method. This method is then used for routine quality control, release testing, and stability monitoring of the drug substance and product.

  • Process Chemistry: Understanding the stability of the molecule under various conditions helps in designing robust synthetic and purification processes, minimizing the formation of impurities.

  • Regulatory Submissions: Comprehensive solubility and stability data are a mandatory component of regulatory submissions to agencies such as the FDA and EMA.

  • Storage and Handling: Stability data informs the recommended storage conditions (temperature, humidity, and light protection) and the re-test period or shelf-life of the compound.

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its characterization based on established scientific principles and data from structurally related compounds. The detailed experimental protocols for determining solubility and performing forced degradation studies offer a clear path for researchers to generate the necessary data to advance their research and development activities. A thorough understanding and experimental determination of the solubility and stability of this compound are indispensable for unlocking its full potential in the synthesis of novel therapeutics and advanced materials.

References

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
  • Solubility of Things. (n.d.). Benzamide.
  • Ouyang, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3274.
  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084.
  • LookChem. (n.d.). Cas 426265-73-8, 4-Bromo-2-chlorobenzamide.
  • MedCrave. (2016). Forced Degradation Studies.
  • Pimviriyakul, P., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied microbiology and biotechnology, 103(23-24), 9203–9221.
  • Surya Life Sciences. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Adhikari, S. R., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond. International Journal of Pharmaceutical Sciences and Research, 13(8), 2969-2979.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38283-38289.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Klick, S., et al. (2005). Toward a general procedure for the forced degradation of pharmaceutical drug products and drug substances. Pharmaceutical Technology, 29(2), 48-66.
  • PubChem. (n.d.). 5-bromo-N-carbamoyl-2-chlorobenzamide.
  • PubChem. (n.d.). 5-Bromo-N-butyl-2-chlorobenzamide.
  • Eawag. (n.d.). Chlorobenzene Degradation Pathway.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.
  • Journal of Applied Pharmaceutical Science. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method.
  • TSI Journals. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method for.
  • YMER. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS.
  • Chemsrc. (n.d.). (5-Bromo-2-chlorophenyl)methanol.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzonitrile.

Sources

Synthesis of 5-Bromo-2-chlorobenzamide from 2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzamide from 2-chlorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research, starting from 2-chlorobenzoic acid. The narrative emphasizes the underlying chemical principles, ensuring that the protocols are not merely prescriptive but also instructive.

Strategic Overview: A Two-Step Synthetic Pathway

The conversion of 2-chlorobenzoic acid to this compound is efficiently achieved through a two-step synthetic sequence. The first step involves the electrophilic aromatic substitution of 2-chlorobenzoic acid to introduce a bromine atom at the 5-position, yielding 5-bromo-2-chlorobenzoic acid. The second step is the conversion of the carboxylic acid functionality of the intermediate into a primary amide to afford the final product.

Synthetic_Pathway 2-chlorobenzoic_acid 2-chlorobenzoic acid intermediate 5-bromo-2-chlorobenzoic acid 2-chlorobenzoic_acid->intermediate Step 1: Bromination final_product This compound intermediate->final_product Step 2: Amidation

Caption: Overall two-step synthesis pathway.

Part 1: Electrophilic Bromination of 2-Chlorobenzoic Acid

The initial step in the synthesis is the regioselective bromination of 2-chlorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The bromine atom is directed to the position para to the chlorine and meta to the carboxylic acid group.

Mechanism and Rationale for Regioselectivity

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically used to polarize the bromine molecule, generating a potent electrophile (Br⁺). The electron-rich aromatic ring of 2-chlorobenzoic acid then attacks the electrophilic bromine. The directing effects of the existing substituents favor the formation of the 5-bromo isomer as the major product.

Detailed Experimental Protocol: Bromination

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-chlorobenzoic acid156.5715.6 g0.1 mol
Iron filings55.850.5 g-
Bromine159.8117.6 g0.11 mol
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-chlorobenzoic acid (15.6 g, 0.1 mol) and iron filings (0.5 g).

  • Heat the mixture to 40-50°C in a water bath.

  • Slowly add bromine (17.6 g, 0.11 mol) from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 60°C.

  • After the addition is complete, continue stirring at 50-60°C for 2 hours until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of cold water and stir for 15 minutes.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then dry to obtain crude 5-bromo-2-chlorobenzoic acid.

  • Recrystallize the crude product from ethanol to yield pure 5-bromo-2-chlorobenzoic acid.

Expected Yield: Approximately 85-90%.

Characterization of 5-bromo-2-chlorobenzoic acid:

  • Appearance: White to off-white solid

  • Melting Point: 155-157°C

Part 2: Amidation of 5-Bromo-2-chlorobenzoic Acid

The second and final step is the conversion of the carboxylic acid group of 5-bromo-2-chlorobenzoic acid into a primary amide. A common and effective method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an ammonia source.

Mechanism and Rationale for Amidation

The carboxylic acid is first activated by conversion to an acyl chloride. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed. The highly electrophilic acyl chloride then readily reacts with a nucleophile, in this case, ammonia, to form the stable amide bond.

Detailed Experimental Protocol: Amidation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-bromo-2-chlorobenzoic acid235.4623.5 g0.1 mol
Thionyl chloride118.9714.3 g0.12 mol
Toluene92.14100 mL-
Aqueous ammonia (28%)17.03 (as NH₃)50 mL-

Procedure:

  • In a 250 mL flask equipped with a reflux condenser and a gas trap, suspend 5-bromo-2-chlorobenzoic acid (23.5 g, 0.1 mol) in toluene (100 mL).

  • Add thionyl chloride (14.3 g, 0.12 mol) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 3 hours. The reaction completion can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and slowly add it to 50 mL of ice-cold 28% aqueous ammonia with vigorous stirring.

  • Stir the resulting mixture for 30 minutes.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain crude this compound.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: Approximately 90-95%.

Characterization of this compound:

  • Appearance: White crystalline solid

  • Melting Point: 168-170°C

Overall Experimental Workflow

The entire process, from starting material to the final purified product, involves a series of sequential operations that must be performed with care to ensure both safety and high yield.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amidation start Mix 2-chlorobenzoic acid and Iron filings add_br2 Add Bromine dropwise at 40-50°C start->add_br2 react_br2 Stir at 50-60°C for 2h add_br2->react_br2 quench_br2 Pour into cold water react_br2->quench_br2 filter_br2 Filter and wash solid quench_br2->filter_br2 dry_br2 Dry crude intermediate filter_br2->dry_br2 recrystallize_br2 Recrystallize from Ethanol dry_br2->recrystallize_br2 start_amidation Suspend intermediate in Toluene recrystallize_br2->start_amidation Use purified intermediate add_socl2 Add Thionyl Chloride dropwise start_amidation->add_socl2 reflux_socl2 Reflux for 3h add_socl2->reflux_socl2 quench_amide Add to ice-cold aqueous Ammonia reflux_socl2->quench_amide filter_amide Filter and wash solid quench_amide->filter_amide dry_amide Dry crude product filter_amide->dry_amide recrystallize_amide Recrystallize from Ethanol dry_amide->recrystallize_amide

The Versatile Benzamide Scaffold: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzamide Core in Medicinal Chemistry

The benzamide moiety, a deceptively simple chemical scaffold consisting of a benzene ring attached to an amide group, represents one of the most prolific and versatile building blocks in modern drug discovery. Its prevalence is underscored by the fact that approximately 25% of the top-selling pharmaceuticals incorporate this structural motif.[1] The unique physicochemical properties of the benzamide group—its ability to participate in hydrogen bonding, its conformational rigidity, and its capacity for diverse chemical modifications—render it an ideal anchor for designing molecules that can interact with a wide array of biological targets with high specificity and affinity. This guide provides an in-depth exploration of the multifaceted biological activities of benzamide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Anticancer Activity: Targeting the Machinery of Malignancy

Benzamide derivatives have emerged as a cornerstone in the development of novel anticancer agents, exhibiting a remarkable ability to interfere with various cellular processes essential for tumor growth and survival.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in epigenetic regulation and DNA repair, as well as the disruption of the cytoskeleton.

Mechanisms of Action
  • Histone Deacetylase (HDAC) Inhibition: A significant class of benzamide-based anticancer agents function as HDAC inhibitors.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By chelating the zinc ion in the active site of HDACs, benzamide derivatives can block their activity, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[3] The design of these inhibitors often involves modifying the structure of existing compounds like Entinostat (MS-275) to enhance anti-proliferative activities.[3]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the base excision repair pathway, which is critical for the repair of single-strand DNA breaks.[4] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of DNA damage and synthetic lethality. Benzamide derivatives have been designed to bind to the catalytic pocket of PARP-1, preventing its function and leading to cell cycle arrest at the G2/M phase and apoptosis.[4]

  • Tubulin Polymerization Inhibition: The microtubule network is a dynamic structure essential for cell division, and its disruption is a validated anticancer strategy. Certain N-benzylbenzamide derivatives have been shown to bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. These compounds also exhibit potent anti-vascular activity, further contributing to their antitumor effects.

  • Induction of Oxidative Stress: Some benzamide derivatives exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS) within cancer cells.[5] This leads to mitochondrial membrane potential collapse and caspase-dependent apoptosis. Western blot analysis has confirmed the modulation of key apoptotic proteins, such as the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2, in response to treatment with these compounds.[5]

Quantitative Data: Anticancer Potency of Selected Benzamide Derivatives
CompoundCancer Cell LineIC50 (nM)Mechanism of ActionReference
20b Various12 - 27Tubulin Polymerization Inhibitor[6]
13f HCT116300PARP-1 Inhibitor[4]
4f A549, HeLa, MCF-77,500 - 9,300Not Specified[7]
BJ-13 Gastric Cancer CellsPotent (exact value not specified)ROS-mediated Mitochondrial Dysfunction[5]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of benzamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Signaling Pathway Visualization

anticancer_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PARP1 PARP-1 PARP1->DNA_Damage Repairs HDAC HDAC Histones Histones HDAC->Histones Deacetylates Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Represses Gene_Expression->Apoptosis Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->Apoptosis Mitochondrion Mitochondrion ROS ROS Mitochondrion->ROS ROS->Apoptosis Benzamide_PARP Benzamide (PARP Inhibitor) Benzamide_PARP->PARP1 Inhibits Benzamide_HDAC Benzamide (HDAC Inhibitor) Benzamide_HDAC->HDAC Inhibits Benzamide_Tubulin Benzamide (Tubulin Inhibitor) Benzamide_Tubulin->Tubulin Inhibits Polymerization Benzamide_ROS Benzamide (ROS Inducer) Benzamide_ROS->Mitochondrion Induces

Caption: Mechanisms of anticancer activity of benzamide derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzamide derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][8]

Spectrum of Activity

Benzamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized compounds have displayed remarkable activity against Bacillus subtilis and Escherichia coli.[8] The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.[1]

Quantitative Data: Antimicrobial Efficacy of Selected Benzamide Derivatives
CompoundMicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
5a Bacillus subtilisPositive6.2525[1][8]
5a Escherichia coliNegative3.1231[1][8]
6b Bacillus subtilisPositive6.2524[1][8]
6c Bacillus subtilisPositive6.2524[1][8]
9 M. smegmatisN/ANot SpecifiedZone ratio of 0.62[9]
9 S. aureusPositiveNot SpecifiedZone ratio of 0.44[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol describes a standard method for assessing the antimicrobial activity of benzamide derivatives.

Principle: The disc diffusion method involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disc.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Apply Discs: Prepare sterile paper discs impregnated with a known concentration of the benzamide derivative. Aseptically place the discs onto the inoculated agar surface. Include a positive control (a standard antibiotic) and a negative control (a disc with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete inhibition (in mm) around each disc.

  • Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Workflow Visualization

antimicrobial_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Discs Apply Discs with Benzamide Derivatives Inoculate_Plate->Apply_Discs Incubate Incubate Plates Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze_Data Analyze and Compare with Controls Measure_Zones->Analyze_Data End End Analyze_Data->End

Caption: Workflow for antimicrobial susceptibility testing.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a significant need for new antiepileptic drugs with improved efficacy and safety profiles.[10] Benzamide derivatives have emerged as a promising class of compounds for the treatment of epilepsy.[10]

Mechanisms of Action

The anticonvulsant effects of benzamide derivatives are often multifactorial, targeting key components of neuronal excitability.[10]

  • Modulation of Voltage-Gated Ion Channels: A primary mechanism is the blockade of voltage-gated sodium channels, which stabilizes the inactive state of the channel and limits the repetitive firing of neurons characteristic of seizures.[10] Some derivatives may also inhibit voltage-gated calcium channels, particularly T-type channels, which is a key mechanism for treating absence seizures.[10]

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] Enhancing its action can suppress seizure activity. Some benzamide derivatives may modulate the GABAergic system, similar to benzodiazepines and barbiturates.[10]

Quantitative Data: Anticonvulsant Activity of Selected Benzamide Derivatives
CompoundAnimal ModelED50 (mg/kg)Protective Index (PI)Reference
1-Cpc-BZA (9) MES85.362.49[11]
1-Cpc-BZA (9) scPTZ1.371.37[11]
Cpc-BZA (11) Pilocarpine154.75Not Specified[11]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol describes a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: An electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or auricular electrodes, inducing a maximal seizure. Anticonvulsant compounds can prevent or reduce the severity of the seizure.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice or rats. Administer the benzamide derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: At the time of peak effect of the drug, place corneal electrodes wetted with saline on the corneas of the animal.

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Mechanism Visualization

anticonvulsant_mechanism Benzamide_Derivative Benzamide Derivative Na_Channel Voltage-Gated Na+ Channel Benzamide_Derivative->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Benzamide_Derivative->Ca_Channel Inhibits GABA_A_Receptor GABA-A Receptor Benzamide_Derivative->GABA_A_Receptor Enhances GABA Action Neuronal_Firing Reduced Neuronal Firing Na_Channel->Neuronal_Firing Ca_Channel->Neuronal_Firing GABA_A_Receptor->Neuronal_Firing

Caption: Anticonvulsant mechanisms of benzamide derivatives.

Antipsychotic Activity: Targeting Dopaminergic and Serotonergic Pathways

Substituted benzamides are an important class of antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[12] Their clinical efficacy is attributed to their ability to modulate dopaminergic and serotonergic neurotransmission.

Mechanism of Action

The antipsychotic effects of benzamide derivatives are primarily mediated by their interaction with dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[13][14]

  • Dopamine D2/D3 Receptor Antagonism: At higher doses, compounds like amisulpride act as antagonists at postsynaptic D2 and D3 receptors in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia.[12] This blockade reduces dopaminergic neurotransmission, alleviating the positive symptoms of psychosis.

  • Dopamine D2/D3 Autoreceptor Blockade: At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release.[12] This action is thought to contribute to its efficacy in treating the negative symptoms of schizophrenia and dysthymia.[15]

  • Serotonin Receptor Modulation: Many newer antipsychotic benzamides also exhibit affinity for serotonin receptors, such as 5-HT1A and 5-HT2A.[13] This multi-receptor profile is believed to contribute to a broader spectrum of efficacy and a lower incidence of extrapyramidal side effects.[14]

Quantitative Data: Receptor Binding Affinities of Antipsychotic Benzamide Derivatives
CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
4k Potent (exact value not specified)Potent (exact value not specified)Potent (exact value not specified)[13]
Mazapertine (6) Notable AffinityNotable AffinityNotable Affinity[14]
Experimental Protocol: Phencyclidine (PCP)-Induced Hyperactivity Model

This in vivo model is used to assess the potential antipsychotic activity of novel compounds.

Principle: PCP is a non-competitive NMDA receptor antagonist that induces a hyperlocomotor state in rodents, which is considered a model of the positive symptoms of schizophrenia. Antipsychotic drugs can attenuate this PCP-induced hyperactivity.

Step-by-Step Methodology:

  • Animal Habituation: Place mice individually in activity monitoring chambers and allow them to habituate for at least 30 minutes.

  • Compound Administration: Administer the benzamide derivative or vehicle via an appropriate route (e.g., i.p. or p.o.).

  • PCP Administration: After a predetermined pretreatment time, administer PCP (e.g., 5 mg/kg, s.c.).

  • Activity Monitoring: Immediately after PCP administration, record the locomotor activity of the mice for a specified period (e.g., 60 minutes).

  • Data Analysis: Quantify the total distance traveled or the number of beam breaks and compare the activity of the compound-treated groups to the vehicle-treated group. A significant reduction in PCP-induced hyperactivity suggests potential antipsychotic efficacy.

Mechanism Visualization

antipsychotic_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_Auto D2 Autoreceptor Dopamine_Release Dopamine Release D2_Auto->Dopamine_Release Inhibits D2_Post D2 Receptor Antipsychotic_Effect Antipsychotic Effect D2_Post->Antipsychotic_Effect 5HT2A 5-HT2A Receptor 5HT2A->Antipsychotic_Effect Benzamide_Low Low Dose Benzamide Benzamide_Low->D2_Auto Blocks Benzamide_High High Dose Benzamide Benzamide_High->D2_Post Blocks Benzamide_High->5HT2A Blocks Antidepressant_Effect Antidepressant Effect Dopamine_Release->Antidepressant_Effect

Caption: Dose-dependent antipsychotic mechanism of benzamides.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is of great interest. Benzamide derivatives have demonstrated promising anti-inflammatory properties.[16][17]

Mechanism of Action

The anti-inflammatory effects of benzamide derivatives can be mediated through various mechanisms, including the inhibition of enzymes involved in the inflammatory process.

  • Lipoxygenase Inhibition: Some N-substituted benzamide derivatives have been shown to interact with lipoxygenase-3, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[16]

  • Proteinase Inhibition: Certain salicylanilide derivatives have demonstrated the ability to inhibit trypsin activity, suggesting a role in modulating proteinases involved in inflammation.[18]

  • Cytokine Modulation: Some benzamide compounds have been found to reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[17]

Quantitative Data: Anti-inflammatory Activity of Selected Benzamide Derivatives
CompoundAssayIC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Proteinase Inhibitory Activity0.04 - 0.07[18]
Acetylsalicylic acid (standard) Proteinase Inhibitory Activity0.4051[18]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Proteinase Inhibitory Action)

This protocol provides a method for assessing the anti-inflammatory potential of benzamide derivatives by measuring their ability to inhibit trypsin activity.

Principle: Proteinases have been implicated in inflammatory reactions. This assay measures the ability of a compound to inhibit the activity of the proteinase trypsin.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a tube, mix 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.06 mg/mL), and 1 mL of the benzamide derivative solution at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Add Substrate: Add 1 mL of 0.8% (w/v) casein as the substrate and incubate for an additional 20 minutes.

  • Stop Reaction: Stop the reaction by adding 2 mL of 70% perchloric acid.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Measure Absorbance: Measure the absorbance of the supernatant at 210 nm against a buffer blank.

  • Data Analysis: Calculate the percentage of inhibition of proteinase activity and determine the IC50 value.

Workflow Visualization

antiinflammatory_workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Trypsin, Benzamide) Start->Prepare_Reaction_Mix Incubate_1 Incubate at 37°C for 5 minutes Prepare_Reaction_Mix->Incubate_1 Add_Substrate Add Casein Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 20 minutes Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction with Perchloric Acid Incubate_2->Stop_Reaction Centrifuge Centrifuge and Collect Supernatant Stop_Reaction->Centrifuge Measure_Absorbance Measure Absorbance at 210 nm Centrifuge->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro anti-inflammatory assay.

Conclusion: The Future of Benzamide Derivatives in Drug Discovery

The benzamide scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. Its chemical tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued importance in medicinal chemistry. Future research will undoubtedly focus on the rational design of novel benzamide-based compounds with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the discovery and optimization of this versatile class of molecules, promising new treatments for a wide range of human diseases.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.).
  • Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. (n.d.). PubMed. [Link]
  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (n.d.). PubMed. [Link]
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). [Link not available]
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. [Link]
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed. [Link]
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. [Link]
  • Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. (n.d.). PubMed. [Link]
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.).
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025).
  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (n.d.). IJPPR. [Link]
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022).
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. [Link]
  • Consensus on the use of substituted benzamides in psychiatric p
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.).
  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (n.d.). PubMed. [Link]
  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. [Link]
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. [Link]
  • Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. (n.d.). PubMed. [Link]
  • New Derivatives of Benzylamide With Anticonvulsant Activity. (n.d.). PubMed. [Link]
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021).
  • Biological activities of benzimidazole derivatives: A review. (n.d.).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024). PubMed. [Link]
  • Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. (2025).
  • Benzamide-containing compounds under clinical trial. (n.d.).
  • Mechanism of action of benzimidazole derivatives as Anticancer agent. (n.d.).
  • Benzamide derivatives as anti-inflammatory compounds and uses thereof. (n.d.).
  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. [Link]
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed. [Link]
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to N-Functionalization via C-H Activation for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The direct conversion of ubiquitous carbon-hydrogen (C–H) bonds into valuable carbon-nitrogen (C–N) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to N-functionalized molecules.[1][2][3] This technical guide provides a comprehensive overview of N-functionalization through C–H activation, a transformative strategy with profound implications for pharmaceutical research and drug development. We will delve into the core mechanistic principles, explore the diverse catalytic systems, and provide practical, field-proven insights into the design and execution of these powerful reactions. This guide is intended for researchers and scientists seeking to leverage C–H amination for the streamlined synthesis of complex nitrogen-containing molecules, including novel heterocycles and late-stage functionalization of drug candidates.[4][5]

Introduction: The Strategic Advantage of C–H Amination

Nitrogen-containing compounds are fundamental building blocks in a vast array of pharmaceuticals, natural products, and functional materials.[1][6] Traditionally, the synthesis of these molecules has relied on classical methods that often involve pre-functionalized starting materials, such as aryl halides or organometallic reagents, leading to multi-step sequences with significant byproduct generation.[1] The advent of transition metal-catalyzed C–H activation has revolutionized this landscape by enabling the direct transformation of C–H bonds into C–N bonds, a process often referred to as C–H amination.[2][3]

This approach offers several key advantages:

  • Atom Economy: By eliminating the need for pre-installed functional groups, C–H amination significantly improves the atom economy of a synthetic route.[7]

  • Step Economy: It streamlines synthetic pathways by reducing the number of reaction steps, leading to faster and more efficient access to target molecules.[7][8]

  • Late-Stage Functionalization: C–H amination is particularly powerful for the late-stage modification of complex molecules, such as drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[4][9]

This guide will navigate the complexities of C–H amination, providing the foundational knowledge and practical guidance necessary for its successful implementation in a research setting.

Mechanistic Underpinnings: A Tale of Three Pathways

The selective cleavage of a typically inert C–H bond and its subsequent functionalization with a nitrogen-containing group is a nuanced process. Transition metal-catalyzed C–H amination reactions are broadly categorized into three primary mechanistic manifolds.[1][2][3] Understanding these pathways is crucial for catalyst selection, reaction optimization, and predicting regioselectivity.

Pathway I: Concerted Metalation-Deprotonation (CMD) and C–H Activation

This pathway involves the direct interaction of the metal catalyst with the C–H bond of the substrate. A common mechanism is the Concerted Metalation-Deprotonation (CMD) , where the C–H bond cleavage and metal-carbon bond formation occur in a single, concerted step. This is often facilitated by a directing group on the substrate that coordinates to the metal center, bringing it in close proximity to the target C–H bond.[10][11]

Key Characteristics:

  • Directing Group Dependence: The regioselectivity is primarily controlled by the position of the directing group.[10]

  • Common Catalysts: Palladium, rhodium, and cobalt are frequently employed in this pathway.[7][10]

  • Oxidative Addition: The C–H activation step is often followed by oxidative addition of the aminating agent and subsequent reductive elimination to form the C–N bond and regenerate the catalyst.

CMD_Pathway cluster_cycle Catalytic Cycle cluster_reactants S Substrate (with DG) Coord Substrate-Catalyst Complex S->Coord Coordination Cat [M]-Catalyst Cat->Coord CMD CMD Intermediate (Metallacycle) Coord->CMD C-H Activation OxAdd Oxidative Addition (Aminating Agent) CMD->OxAdd RE Reductive Elimination OxAdd->RE RE->Cat P Product RE->P Amine Aminating Agent Amine->OxAdd

Figure 1: Simplified workflow of the Concerted Metalation-Deprotonation (CMD) pathway.

Pathway II: Nitrene Transfer and C–H Insertion

This pathway involves the in situ generation of a highly reactive metal-nitrenoid species, which then undergoes a C–H insertion reaction with the substrate.[1] This mechanism is often referred to as an "outer-sphere" mechanism because the substrate does not necessarily need to coordinate directly to the metal center.[1]

Key Characteristics:

  • Nitrene Precursors: Organic azides, dioxazolones, and iminoiodinanes are common precursors for generating the nitrene species.[6][12][13]

  • Catalyst Diversity: A wide range of catalysts are effective, including those based on rhodium, ruthenium, iron, and silver.[6][14]

  • Selectivity: The regioselectivity is often governed by the inherent reactivity of the C–H bonds (e.g., tertiary > secondary > primary) and electronic effects.[6]

Nitrene_Transfer cluster_generation Nitrene Generation Nitrene_Precursor Nitrene Precursor (e.g., R-N3) Metal_Nitrenoid Metal-Nitrenoid [M]=NR Nitrene_Precursor->Metal_Nitrenoid Catalytic Activation Catalyst [M]-Catalyst Catalyst->Metal_Nitrenoid Insertion C-H Insertion Metal_Nitrenoid->Insertion Substrate Substrate (R'-H) Substrate->Insertion Product Aminated Product (R'-NHR) Insertion->Product

Figure 2: Conceptual overview of the Nitrene Transfer pathway.

Pathway III: Single Electron Transfer (SET)

In some cases, C–H amination can proceed through a single electron transfer (SET) mechanism. This pathway often involves high-valent metal species and can be initiated by an oxidant. The SET process generates a radical cation intermediate from the substrate, which is then trapped by a nitrogen-containing species.

Key Characteristics:

  • Radical Intermediates: The reaction proceeds through radical intermediates, which can influence the stereoselectivity of the reaction.

  • Oxidants Required: External oxidants are typically necessary to facilitate the SET process.

  • Copper and Iron Catalysis: Copper and iron complexes are often implicated in SET-mediated C–H amination reactions.[1][5]

The Catalyst Toolkit: A Survey of Key Transition Metals

The choice of catalyst is paramount to the success of a C–H amination reaction. Different metals exhibit distinct reactivity profiles and are suited for different mechanistic pathways and substrate classes.

Catalyst FamilyPredominant Mechanism(s)Common Applications & StrengthsKey Considerations
Palladium (Pd) C–H Activation (CMD)Directed C(sp²)–H amination of arenes and heteroarenes. High functional group tolerance.Often requires directing groups and stoichiometric oxidants.
Rhodium (Rh) Nitrene Transfer, C–H ActivationVersatile for both inter- and intramolecular aminations. Excellent for constructing N-heterocycles.[15]Can be sensitive to air and moisture. Ligand choice is critical.
Copper (Cu) Nitrene Transfer, SETCost-effective and readily available. Broad utility in both academic and industrial settings.[6]Can be sensitive to ligand effects and reaction conditions.
Iron (Fe) Nitrene Transfer, SETBiocompatible and earth-abundant. Increasingly used for sustainable C–H amination.[5][6][16]Can exhibit complex redox chemistry.
Nickel (Ni) C–H ActivationEmerging as a powerful catalyst for C–H functionalization, including amination.[7][17]Ligand design is crucial for achieving high selectivity.
Silver (Ag) Nitrene TransferOffers unique selectivity profiles compared to other metals.[14][18]Can be light-sensitive.

The Role of Directing Groups: Precision in C–H Targeting

Directing groups (DGs) are functional moieties within a substrate that coordinate to the metal catalyst, positioning it in close proximity to a specific C–H bond.[10][11] This strategy is a cornerstone of regioselective C–H functionalization, particularly for C(sp²)–H bonds in aromatic systems.

Common Directing Groups

A wide variety of functional groups can serve as effective directing groups, including:

  • Pyridines and other N-heterocycles

  • Amides (e.g., 8-aminoquinoline amides) [19]

  • Carboxylic acids

  • Ketones [10]

  • Oximes and Hydrazones

Transient Directing Groups

A significant advancement in this area is the development of transient directing groups.[19][20] These groups are formed in situ from a functionality on the substrate (e.g., an aldehyde or ketone) and a catalytic amount of an external amine.[11][19] After directing the C–H functionalization, the DG is cleaved, regenerating the original functional group. This approach avoids the need for separate installation and removal steps for the directing group.[20]

Transient_DG Substrate Substrate (e.g., Aldehyde) TDG_complex In situ DG Formation (e.g., Imine) Substrate->TDG_complex TDG_reagent Transient DG Reagent (e.g., Amino Acid) TDG_reagent->TDG_complex + CH_Func C-H Functionalization TDG_complex->CH_Func Cleavage DG Cleavage (Hydrolysis) CH_Func->Cleavage Cleavage->TDG_reagent Regenerated Product Functionalized Product Cleavage->Product

Figure 3: Workflow illustrating the concept of a transient directing group.

Intramolecular vs. Intermolecular C–H Amination: A Comparative Analysis

C–H amination reactions can be classified as either intramolecular or intermolecular, a distinction that has profound implications for reaction design and outcomes.

Intramolecular C–H Amination

In this mode, the aminating agent is tethered to the substrate, leading to the formation of a cyclic product. This approach is exceptionally powerful for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[8][21]

Advantages:

  • Favorable Entropy: The proximity of the reactive centers leads to a more favorable entropy of activation.[22]

  • High Regioselectivity: The regioselectivity is often dictated by the length and nature of the tether, leading to the formation of specific ring sizes (e.g., 5- or 6-membered rings).

  • Synthesis of Heterocycles: It is a premier method for constructing pyrrolidines, indolines, and other important N-heterocycles.[1][21]

Intermolecular C–H Amination

Here, the aminating agent is a separate reagent that reacts with the substrate. This approach is more challenging in terms of controlling selectivity but offers greater flexibility for introducing a wide range of amino groups.

Challenges:

  • Regioselectivity: Differentiating between multiple C–H bonds on a substrate can be difficult.[23][24]

  • Chemoselectivity: The aminating agent may react with other functional groups present in the molecule.

  • Reactivity: Overcoming the less favorable entropy of bringing two separate molecules together requires highly active catalytic systems.[25]

Recent advances, particularly with cobalt and rhodium catalysts, have made significant strides in addressing the challenges of enantioselective intermolecular radical C–H amination.[25][26]

Experimental Protocols: A Practical Guide

This section provides illustrative, step-by-step methodologies for key C–H amination reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Rhodium-Catalyzed Intramolecular C–H Amination for Indoline Synthesis

This protocol is adapted from methodologies developed for the synthesis of indoline scaffolds via intramolecular C–H amination.[1]

Objective: To synthesize an indoline derivative from an N-aryl ethylamide precursor.

Materials:

  • N-(2-phenylethyl)triflamide (Substrate)

  • [Rh₂(OAc)₄] (Rhodium(II) acetate dimer, catalyst)

  • PhI(OAc)₂ (Iodosylbenzene diacetate, oxidant)

  • MgO (Magnesium oxide, base)

  • Dichloromethane (DCM, solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-(2-phenylethyl)triflamide (1.0 mmol), [Rh₂(OAc)₄] (0.02 mmol, 2 mol%), and MgO (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DCM (10 mL) via syringe.

  • Oxidant Addition: Add PhI(OAc)₂ (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO. Wash the Celite pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired indoline derivative.

Causality and Self-Validation:

  • [Rh₂(OAc)₄]: This catalyst is highly effective for nitrene transfer reactions.

  • PhI(OAc)₂: Acts as the oxidant to generate the active rhodium-nitrenoid species from the amide.

  • MgO: Serves as a base to neutralize the acetic acid byproduct, preventing catalyst deactivation and potential side reactions.

  • Anhydrous Conditions: The use of an inert atmosphere and anhydrous solvent is crucial to prevent catalyst decomposition and hydrolysis of the triflamide group.

  • Monitoring: Regular monitoring by TLC or LC-MS validates the progress of the reaction and helps determine the optimal reaction time.

Protocol 2: Palladium-Catalyzed Intermolecular C(sp²)–H Amination with a Directing Group

This protocol is a general representation of a directed C–H amination of an aromatic compound.

Objective: To achieve ortho-amination of a 2-phenylpyridine derivative.

Materials:

  • 2-Phenylpyridine (Substrate with directing group)

  • N-Fluorobenzenesulfonimide (NFSI, aminating agent/oxidant)

  • Pd(OAc)₂ (Palladium(II) acetate, catalyst)

  • AgOAc (Silver acetate, additive/oxidant)

  • Trifluoroacetic acid (TFA, solvent/additive)

Procedure:

  • Reaction Setup: In a sealed vial, combine 2-phenylpyridine (0.5 mmol), NFSI (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and AgOAc (1.0 mmol).

  • Solvent Addition: Add TFA (2.0 mL).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality and Self-Validation:

  • 2-Phenylpyridine: The pyridine nitrogen acts as the directing group, guiding the palladium catalyst to the ortho-C–H bond of the phenyl ring.

  • Pd(OAc)₂: A common and effective palladium catalyst for C–H activation.

  • NFSI: Serves as both the nitrogen source and the oxidant in this system.

  • AgOAc: Often used as an additive to facilitate the C–H activation step and reoxidize the palladium catalyst.

  • TFA: The acidic solvent can promote the C–H activation step and maintain the catalyst in an active state.

Applications in Drug Discovery and Development

The strategic implementation of C–H amination is accelerating the pace of drug discovery.

  • Lead Optimization: Rapidly generating analogs of lead compounds by introducing nitrogen-containing functional groups at various positions allows for a more thorough exploration of the SAR.[4]

  • Synthesis of Novel Heterocycles: C–H amination provides access to novel heterocyclic scaffolds that may possess unique biological activities.[7][15][21]

  • Access to Complex Natural Products: This methodology has been applied to the total synthesis of complex natural products, demonstrating its power in constructing intricate molecular architectures.[27][28]

  • Metabolite Synthesis: C–H amination can be used to synthesize potential metabolites of drug candidates, which is crucial for ADME (absorption, distribution, metabolism, and excretion) studies.

For example, iron-catalyzed C(sp³)–H amination has been successfully applied to the late-stage functionalization of complex molecules and the synthesis of pharmaceutically relevant compounds like (-)-cotinine from (-)-nicotine.[5]

Challenges and Future Outlook

Despite the significant progress in C–H amination, several challenges remain.[27][29]

  • Selectivity in Complex Molecules: Achieving high chemo- and regioselectivity in substrates with multiple reactive sites remains a significant hurdle.[27]

  • Catalyst Turnover and Longevity: Catalyst deactivation can limit the efficiency and scalability of some processes.[30]

  • Scope of Aminating Agents: Expanding the range of nitrogen sources that can be used, particularly simple amines, is an ongoing area of research.[31]

  • C(sp³)–H Amination: The selective amination of unactivated C(sp³)–H bonds, especially methylene and methyl groups, is particularly challenging but holds immense potential.[21]

The future of C–H amination is bright, with research focusing on the development of more robust and selective catalysts, including those based on earth-abundant metals and photocatalytic systems.[6][17] The continued exploration of novel directing group strategies and a deeper mechanistic understanding will undoubtedly unlock new synthetic possibilities, further solidifying C–H amination as an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. [Link]
  • Park, Y., Kim, Y., & Chang, S. (2017).
  • Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. [Link]
  • Wang, J., Zheng, K., Lin, B., & Weng, Y. (2017). A comparative study of inter- and intramolecular C–H aminations: mechanism and site selectivity. RSC Advances. [Link]
  • Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Catalytic C-H amination: Recent progress and future directions.
  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. MDPI. [Link]
  • Site-Selective and Chemoselective C–H Functionalization for the Synthesis of Spiroaminals via a Silver-Catalyzed Nitrene Transfer Reaction.
  • Synthetic utility of late‐stage amination for streamlined drug discovery.
  • Direct sp3 C—H Bond Activation Adjacent to Nitrogen in Heterocycles.
  • Park, Y. (2017).
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews (RSC Publishing). [Link]
  • Scope of the nitrene transfer reactions in the photochemical C-H...
  • Catalytic C–H amination at its limits: challenges and solutions. RSC Publishing. [Link]
  • Tertiary Amides as Directing Groups for Enantioselective C-H Amination using Ion-Paired Rhodium Complexes. PubMed. [Link]
  • Catalytic C−H amination with iminoiodinanes by a) Fe(qpy), b) Fe‐bpy...
  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an upd
  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activ
  • Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds.
  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications.
  • A comparative study of inter- and intramolecular C–H aminations: mechanism and site selectivity. SciSpace. [Link]
  • Tunable, Chemo- and Site-Selective Nitrene Transfer Reactions through the Rational Design of Silver(I)
  • Chapter 7: Iron-Catalyzed C–H Functionalization Reactions via Carbene and Nitrene Transfer Reactions. World Scientific Publishing. [Link]
  • Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules.
  • Catalytic C-H amination: recent progress and future directions. PubMed. [Link]
  • From C–H to C–N Bonds: Three Challenges, Three Catalysts, Three Solutions. CHIMIA. [Link]
  • Oxidizing and transient directing groups in C-H activ
  • Tunable, Chemo- and Site-Selective Nitrene Transfer Reactions through the Rational Design of Silver(I) Catalysts.
  • Directing group. Wikipedia. [Link]
  • Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. [Link]
  • Two parts of the intramolecular C–H amination process.
  • Transition Metal-Catalyzed Synthesis of N, O−Heterocycles via C−H Functionalization.
  • Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes.
  • Catalytic C–H amination at its limits: challenges and solutions. Semantic Scholar. [Link]
  • Intra- and intermolecular competition experiments for the C–H amination...
  • Journal articles: 'C-H Activation/Functionalization'.
  • Selected applications of C-H activ
  • Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews. [Link]
  • Enantioselective Intermolecular Radical C–H Amin
  • Transition-Metal-Mediated Direct C–H Amination of Hydrocarbons with Amine Reactants: The Most Desirable but Challenging C–N Bond-Formation Approach.

Sources

The Unseen Architect: A Technical Guide to 5-Bromo-2-chlorobenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of drug discovery, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic impact. However, the journey to that final molecule is paved with critical, yet often unheralded, chemical intermediates. 5-Bromo-2-chlorobenzamide is one such pivotal building block. While possessing a deceptively simple structure, its unique arrangement of reactive handles—a nucleophilic amide, and strategically placed halogen atoms—renders it a highly versatile and valuable scaffold. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and core applications of this compound, demonstrating its instrumental role in the construction of blockbuster drugs, particularly in the realm of metabolic diseases. We will delve into the causality behind its use, provide field-proven experimental insights, and map its journey from a simple starting material to the core of complex therapeutic agents.

Physicochemical Profile and Strategic Importance

This compound (CAS No. 188774-55-2) is a halogenated aromatic amide.[1][2] The benzamide moiety itself is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and its ability to form key hydrogen bonds with biological targets.[] The strategic placement of the bromo and chloro substituents significantly enhances its utility as a synthetic intermediate.

The chlorine atom at the 2-position and the bromine atom at the 5-position create a distinct electronic and steric profile. The bromine atom, in particular, serves as an excellent handle for carbon-carbon bond-forming reactions, such as Suzuki or Negishi couplings, which are foundational in modern drug synthesis. This allows for the precise and controlled introduction of molecular complexity, a critical step in tailoring a drug candidate for its specific target.

PropertyValueReference
CAS Number 188774-55-2[1][2][4]
Molecular Formula C₇H₅BrClNO[2]
Molecular Weight 234.48 g/mol [2]
Appearance White to off-white solid/powder[5]
Melting Point 150-155 °C[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, dichloromethane.[5]

Synthesis and Chemical Reactivity

The primary and most direct route to this compound is through the amidation of its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid (CAS No. 21739-92-4). This precursor is a widely available and crucial intermediate in its own right, particularly for the synthesis of SGLT2 inhibitors.[6][7][8]

The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic chemistry. A common and efficient method involves a two-step, one-pot procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This activation makes the carbonyl carbon highly electrophilic.

  • Nucleophilic Acyl Substitution: The activated acyl chloride is then treated with an ammonia source (e.g., aqueous ammonia or ammonium hydroxide) to form the primary amide via a nucleophilic acyl substitution reaction.

This robust and scalable process makes this compound readily accessible for large-scale pharmaceutical manufacturing.

G cluster_synthesis Synthesis Workflow A 5-Bromo-2-chlorobenzoic Acid B Acyl Chloride Intermediate A->B  SOCl₂ or (COCl)₂ C This compound B->C  NH₄OH

Fig. 1: Synthesis of this compound.

Core Application: A Cornerstone for SGLT2 Inhibitors

The most significant role of the 5-bromo-2-chlorobenzoyl scaffold is as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[10][11][12] SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, are a class of oral anti-diabetic drugs that lower blood glucose by preventing its reabsorption in the kidneys.[13][14]

The 5-bromo-2-chlorobenzoyl fragment constitutes the "eastern" phenyl ring in the C-aryl glucoside structure typical of many SGLT2 inhibitors. In the synthetic pathway, the bromine atom is crucial for constructing the key C-C bond that links this aromatic ring to the glucose moiety (or a precursor).

G cluster_drug General Structure of a C-Aryl Glucoside SGLT2 Inhibitor cluster_scaffold Scaffold Origin Drug Glucose Moiety C-C Bond Linker 'Eastern' Phenyl Ring 'Western' Phenyl Ring Scaffold 5-Bromo-2-chlorobenzoyl Core Scaffold->Drug:f2 Forms this critical component

Fig. 2: Role of the scaffold in SGLT2 inhibitors.
Case Study Workflow: Synthesis of Dapagliflozin

The synthesis of Dapagliflozin provides a clear example of the utility of this scaffold. While many reported syntheses start with the precursor 5-bromo-2-chlorobenzoic acid, the amide can be used interchangeably or formed in situ. The core transformation involves coupling the 5-bromo-2-chlorophenyl moiety with a protected C-glucal derivative.

The general synthetic logic is as follows:

  • Preparation of the Aryl Component: 5-Bromo-2-chlorobenzoic acid is prepared and activated.

  • Preparation of the Glycal Component: A protected form of glucose is prepared for the coupling reaction.

  • C-Aryl Glycosylation: The critical C-C bond is formed. This often involves a lithiation of the bromo-chloro-aryl component followed by addition to the protected sugar.

  • Reduction and Etherification: The resulting lactol is reduced, and the "western" phenyl ether side chain is attached.

  • Deprotection: The protecting groups on the glucose moiety are removed to yield the final API.

G cluster_workflow Dapagliflozin Synthetic Logic A 5-Bromo-2-chlorobenzoic Acid (or Amide) C Coupling Reaction (e.g., Lithiation/Addition) A->C B Protected C-Glucal B->C D Coupled Intermediate C->D E Reduction & Etherification D->E F Protected Dapagliflozin E->F G Final Deprotection F->G H Dapagliflozin (API) G->H

Fig. 3: High-level synthetic workflow for Dapagliflozin.

Broader Potential: A Scaffold for PARP and Kinase Inhibitors

The utility of the benzamide scaffold, particularly when halogenated, extends beyond SGLT2 inhibitors. This structural motif is also a cornerstone in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[15][16][17]

PARP inhibitors, such as Olaparib and Veliparib, are critical in cancer therapy, especially for tumors with BRCA1/2 mutations.[18] The core of these inhibitors often features a carboxamide group that forms a key hydrogen-bonding interaction with the nicotinamide-binding pocket of the PARP enzyme. The aromatic ring serves as a platform for appending other groups that occupy adjacent pockets to enhance potency and selectivity.[15]

While this compound itself may not be a direct precursor in all known PARP inhibitor syntheses, its structural features—a stable amide for target binding and a halogenated ring for synthetic diversification—make it and its analogs highly valuable starting points for designing novel inhibitors in this class.

G cluster_parp General PARP Inhibitor Pharmacophore cluster_scaffold Scaffold Contribution PARP Benzamide Core (H-Bonding) Aromatic Scaffold Linker & Additional Groups (Selectivity/Potency) Scaffold This compound Scaffold->PARP:f0 Provides core pharmacophore Scaffold->PARP:f1 Provides scaffold for diversification

Fig. 4: Benzamide scaffold in PARP inhibitors.

Experimental Protocols

The following protocol describes a standard laboratory procedure for the synthesis of this compound from its carboxylic acid precursor.

Objective: To synthesize this compound.

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution (excess)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-Bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous dichloromethane. Add a catalytic drop of DMF.

  • Formation of Acyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via a dropping funnel over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Monitor the reaction by TLC.

  • Removal of Excess Reagent: Cool the reaction to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride and solvent. The crude 5-bromo-2-chlorobenzoyl chloride is obtained as an oil or solid.

  • Amidation: Re-dissolve the crude acyl chloride in fresh dichloromethane and cool the flask in an ice bath.

  • Quenching: Slowly and carefully add concentrated ammonium hydroxide solution dropwise with vigorous stirring. An exothermic reaction will occur, and a white precipitate (the product) will form. Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white solid.

Expected Analytical Data:

  • ¹H NMR: Spectral data should be consistent with the structure. The aromatic protons will appear as multiplets in the aromatic region (approx. 7.3-7.8 ppm), and the amide protons (-NH₂) will appear as a broad singlet.

  • Purity (HPLC): >98%

Conclusion

This compound exemplifies the critical role of well-designed intermediates in modern drug discovery. Its value lies not in its own biological activity, but in its synthetic potential. The strategic placement of its functional groups provides a robust and versatile platform for constructing complex molecular architectures with high precision. As a foundational component in the synthesis of SGLT2 inhibitors, it has directly contributed to the development of life-changing therapies for type 2 diabetes. Furthermore, the underlying principles of its design—a stable, target-binding amide coupled with a synthetically versatile halogenated ring—ensure that this scaffold and its derivatives will continue to be a cornerstone for the development of future therapeutics in oncology and beyond.

References

  • Royal Society of Chemistry. Supporting Information for related benzamide structures.
  • LookChem. Cas 426265-73-8, 4-Bromo-2-chlorobenzamide.
  • Cynor Laboratories. 5-Bromo-2-chlorobenzoic Acid.
  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. WO2014159151A1 - Methods for preparing sglt2 inhibitors.
  • Manas Petro Chem. 5 Bromo 2 Chlorobenzoic Acid Manufacturer, Supplier from Mumbai.
  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. The Backbone of Modern Medicine: Chemical Intermediates in Drug Manufacturing.
  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • PubChem. 5-Bromo-N-butyl-2-chlorobenzamide.
  • PubChem. 5-Bromo-2-chlorobenzoic acid.
  • WIPO Patentscope. WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Patsnap Eureka. Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Glindia. 5-Bromo-2-Chlorobenzoic Acid.
  • ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • PubChem. 4-Bromo-2-chlorobenzamide.
  • NIH National Library of Medicine. Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors.
  • RSC Publishing. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.
  • RSC Publishing. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.
  • Patsnap Eureka. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • NIH National Library of Medicine. Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2.
  • NIH National Library of Medicine. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
  • NIH National Library of Medicine. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • Future Medicine. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.
  • NIST WebBook. 5-Bromo-2-chlorobenzoic acid.
  • MDPI. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib.
  • MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, halogenated benzamides such as 5-Bromo-2-chlorobenzamide serve as critical intermediates. Their utility, however, is matched by the imperative for rigorous safety protocols. This guide, departing from rigid templates, offers a deep, scientifically-grounded exploration of the safety, handling, and Material Safety Data Sheet (MSDS) considerations for this compound, drawing upon established data for structurally analogous compounds to ensure a comprehensive and trustworthy resource.

A Note on Data Extrapolation: It is crucial to acknowledge that comprehensive, peer-reviewed safety data specifically for this compound is not extensively available.[1] Therefore, this guide synthesizes information from the well-documented safety profiles of closely related analogs, such as 5-Bromo-2-chlorobenzoic acid and 5-Bromo-2-chlorobenzaldehyde. This approach, rooted in the principles of chemical similarity and structure-activity relationships, provides a robust framework for risk assessment and safe handling.

Section 1: Compound Profile and Hazard Identification

This compound, with the molecular formula C₇H₅BrClNO, is a white to off-white solid.[2][3] While specific toxicological data is limited, an analysis of its structural components and analogous compounds allows for a presumptive hazard identification. The presence of bromine and chlorine atoms on the benzamide scaffold suggests that the compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[4][5][6][7][8]

Table 1: Physicochemical and Identifier Data

PropertyValueSource
CAS Number 188774-55-2[3]
Molecular Formula C₇H₅BrClNO[3]
Molecular Weight 234.48 g/mol [3]
Appearance White to off-white solid[2][3]
Boiling Point 283.4±30.0 °C (Predicted)[3]
Density 1.720±0.06 g/cm³ (Predicted)[3]
Storage Store at room temperature[2][3]

Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[4][5][6][8]

  • Eye Irritation: Causes serious eye irritation.[4][5][6][8]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][7][8][9]

Section 2: The Cornerstone of Safety: Risk Assessment and Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, a comprehensive evaluation of the potential hazards and the implementation of appropriate control measures are paramount.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered chemical agents like this compound is a certified chemical fume hood.[10][11] This ensures that any dust or vapors are effectively contained and exhausted, minimizing the risk of inhalation. All weighing and transfer operations should be conducted within the fume hood. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are required.[11] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[8]

  • Skin and Body Protection: A laboratory coat is the minimum requirement.[11] For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: For small quantities handled in a well-ventilated fume hood, respiratory protection is generally not required.[11] However, if dust is generated and ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[8][11]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If Pass Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE

Figure 1: Personal Protective Equipment (PPE) Workflow.

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized procedures is essential for minimizing risk and ensuring reproducible results.

Handling
  • Work Area Preparation: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent the dispersion of dust.[10]

  • Avoidance of Contact: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[7]

  • Hygiene Practices: Wash hands thoroughly after handling the compound.[4][5][6] Do not eat, drink, or smoke in the laboratory.[10]

Storage
  • Container Integrity: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][7]

  • Incompatible Materials: While specific incompatibility data for this compound is not available, it is prudent to store it away from strong oxidizing agents and strong bases, as is common for similar benzamide derivatives.[12]

Section 4: Emergency Protocols: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[4][5][7][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5][7]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing and wash it before reuse.[4][5][13] If skin irritation occurs, get medical advice/attention.[4][5][6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4][5][13] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[4]

  • Ingestion: If swallowed, rinse mouth with water.[10][13] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Emergency_Response cluster_actions Immediate Actions Exposure Accidental Exposure Occurs Remove Remove from Exposure Exposure->Remove Decontaminate Decontaminate Area (if spill) Exposure->Decontaminate First_Aid Administer First Aid Remove->First_Aid Seek_Medical Seek Professional Medical Attention First_Aid->Seek_Medical

Figure 2: Emergency Response Flowchart.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8][13]

  • Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen halides (bromide and chloride).[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation.[1][4][5][13] Ensure adequate ventilation.[8] Evacuate personnel to safe areas.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5][13] Do not let the chemical enter drains.[6][8][10][13]

  • Containment and Cleaning Up: Collect the spilled material and place it in suitable, closed containers for disposal.[5][7][13]

Section 5: Waste Disposal

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.[4][5]

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][13]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5][13] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5][13]

Conclusion

While this compound is a valuable tool in the arsenal of the synthetic chemist, its safe handling is non-negotiable. By adopting a proactive approach to safety, grounded in a thorough understanding of potential hazards and the diligent application of control measures, researchers can confidently and responsibly advance their scientific endeavors. This guide provides a comprehensive framework for achieving that goal, empowering scientists to navigate the complexities of chemical synthesis with the utmost regard for personal and environmental safety.

References

  • 5-Bromo-2-chlorobenzoic acid SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • 2-Bromo-5-chlorobenzaldehyde SAFETY D
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
  • MSDS of 5-Bromo-2-chlorobenzoic acid. Capot Chemical. [Link]
  • 5-Bromo-2-chlorobenzaldehyde. PubChem. [Link]
  • Section 5: Firefighting Measures. OSHA. [Link]
  • 5-Bromo-N-butyl-2-chlorobenzamide. PubChem. [Link]
  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. [Link]
  • 5-Bromo-2-Chlorobenzoic Acid. Glindia. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • MSDS of 5-Bromo-2-chlorobenzaldehyde. Capot Chemical. [Link]
  • Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine.
  • 5-Bromo-2-chlorobenzoyl Chloride.

Sources

A Technical Guide to 5-Bromo-2-chlorobenzamide: Commercial Availability, Purity Assessment, and Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 5-Bromo-2-chlorobenzamide in Modern Drug Discovery

This compound (CAS No. 188774-55-2) is a halogenated aromatic amide that has emerged as a valuable building block in medicinal chemistry and drug development. Its utility primarily stems from its role as a key intermediate in the synthesis of various pharmacologically active molecules. The strategic placement of the bromo and chloro substituents on the benzamide scaffold provides medicinal chemists with versatile handles for further chemical modifications, enabling the construction of complex molecular architectures with desired biological activities. Given its foundational role in the synthesis of potential therapeutics, ensuring the purity and quality of this compound is of paramount importance for the reliability of research outcomes and the safety of final drug products.

This technical guide provides an in-depth overview of the commercial landscape for this compound, detailed methodologies for its purity assessment, a discussion of potential impurities, and a robust protocol for its purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Commercial Suppliers and Typical Purity Grades

This compound is commercially available from a variety of chemical suppliers. The typical purity offered is ≥98%, which is suitable for many research and development applications. However, for more sensitive applications, such as the synthesis of active pharmaceutical ingredients (APIs) for clinical trials, further purification may be necessary. Below is a summary of representative commercial suppliers and their typical purity specifications.

SupplierTypical PurityNotes
Fluorochem98%A well-established supplier of fine chemicals for research.[1]
Sigma-Aldrich (Merck)98% (for the precursor 5-Bromo-2-chlorobenzoic acid)While a direct listing for the amide may vary, the precursor is readily available, indicating the feasibility of custom synthesis.[2]
BLD PharmData available for related isomersOffers related isomers like 2-Bromo-5-chlorobenzamide, suggesting a capacity to synthesize the target compound.[3]
ChemicalBookMultiple listingsA directory of various manufacturers and suppliers, with purities generally listed at ≥98%.[4]

It is crucial for researchers to obtain a Certificate of Analysis (CoA) for each batch of this compound. A CoA is a legal document that certifies the quality of the material and provides key information on its purity and the methods used for its determination.[1] While a specific CoA for this compound is not publicly available, a typical CoA for a similar small molecule would include the product name, CAS number, molecular formula, lot number, and a summary of analytical test results with their corresponding specifications.[4][5][6]

Synthesis and Potential Impurities

A thorough understanding of the synthetic route to this compound is essential for predicting its potential impurity profile. The most common laboratory and industrial synthesis involves the amidation of 5-bromo-2-chlorobenzoic acid. This precursor is typically synthesized from 2-chlorobenzoic acid via bromination.[7]

A common method for the amidation of 5-bromo-2-chlorobenzoic acid is the conversion to the corresponding acyl chloride, 5-bromo-2-chlorobenzoyl chloride, followed by reaction with ammonia.[8]

Synthesis of this compound 2-chlorobenzoic_acid 2-Chlorobenzoic Acid bromination Bromination (e.g., NBS, H2SO4) 2-chlorobenzoic_acid->bromination Step 1 5-bromo-2-chlorobenzoic_acid 5-Bromo-2-chlorobenzoic Acid bromination->5-bromo-2-chlorobenzoic_acid activation Activation (e.g., SOCl2, Oxalyl Chloride) 5-bromo-2-chlorobenzoic_acid->activation Step 2 acyl_chloride 5-Bromo-2-chlorobenzoyl Chloride activation->acyl_chloride amidation Amidation (NH3 or NH4OH) acyl_chloride->amidation Step 3 product This compound amidation->product

A representative synthetic pathway to this compound.

Based on this synthetic pathway, several potential impurities can be anticipated:

  • Isomeric Impurities: The bromination of 2-chlorobenzoic acid can lead to the formation of isomeric bromo-2-chlorobenzoic acids, with 4-bromo-2-chlorobenzoic acid being a notable potential impurity.[9] This isomeric acid can then be carried through the subsequent amidation step to form the corresponding 4-bromo-2-chlorobenzamide .

  • Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual 2-chlorobenzoic acid , 5-bromo-2-chlorobenzoic acid , and 5-bromo-2-chlorobenzoyl chloride .

  • Byproducts of Amidation: The use of reagents like thionyl chloride or oxalyl chloride for the formation of the acyl chloride can lead to the formation of various byproducts that may need to be removed.

  • Degradation Products: Benzamides can undergo hydrolysis under strongly acidic or basic conditions to revert to the corresponding carboxylic acid.[10] Therefore, 5-bromo-2-chlorobenzoic acid can also be considered a potential degradation product.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful technique for quantifying the purity of this compound and profiling its non-volatile impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is ideal as it can separate the main compound from its degradation products and process-related impurities.[11]

Representative Stability-Indicating RP-HPLC Method:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: A gradient elution is recommended for optimal separation of polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 90
    25 90
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Method Validation: This method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure it is fit for its intended purpose.[9][13][14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurately weigh ~10 mg of sample dissolve Dissolve in 10 mL of diluent (1 mg/mL) weigh->dissolve dilute Dilute to working concentration (e.g., 0.1 mg/mL) dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject onto HPLC system filter->inject separate Separate on C18 column with gradient elution inject->separate detect Detect at 254 nm separate->detect integrate Integrate all peaks detect->integrate calculate Calculate purity as Area % integrate->calculate identify Identify impurities by relative retention time calculate->identify

Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis. Due to the relatively high boiling point of this compound, high temperatures would be required, which could potentially cause on-column degradation. Therefore, GC-MS is more suitable for analyzing impurities rather than for the direct assay of the main compound.[15]

Representative GC-MS Method for Impurity Profiling:

  • Instrumentation: A standard GC-MS system.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C (a lower temperature may be trialed to minimize degradation).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Spectroscopic Techniques for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound and identifying any major impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.

Purification by Recrystallization

For applications requiring higher purity than is commercially available, recrystallization is an effective purification technique for crystalline solids like this compound.[16][17][18] The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Solvent Selection: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For benzamides, common recrystallization solvents include ethanol, methanol, acetone, and mixtures of these with water.[19] An ethanol/water mixture is a good starting point for this compound.

Detailed Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Conclusion

This compound is a critical intermediate in pharmaceutical research and development. A thorough understanding of its commercial availability, purity, and potential impurities is essential for its effective use. The analytical methods and purification protocols outlined in this guide provide a robust framework for ensuring the quality of this important building block. By employing a multi-technique approach to purity assessment, including HPLC for quantitative analysis and GC-MS for volatile impurity profiling, and by utilizing effective purification techniques like recrystallization, researchers can have high confidence in the material used in their synthetic endeavors, ultimately contributing to the development of safe and effective new medicines.

References

  • NCERT. (n.d.). Amines.
  • Various Authors. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Semantic Scholar.
  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1533-1537.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharmaceutical Technology. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
  • Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • CUNY. (n.d.). Purification by Recrystallization.
  • PubMed Central. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4749033/
  • YouTube. (2015, March 26). JC2.2.3.2 purification of crude product using recrystallisation.
  • PubMed Central. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • O-Chem. (n.d.). recrystallization-2.doc.pdf.
  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • PubMed Central. (2021, March 10). Development and validation of a stability-indicating RP-HPLC-DAD method for the determination of bromazepam.

Sources

An In-depth Technical Guide to the Predicted NMR Spectroscopic Profile of 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2-chlorobenzamide, a key molecular scaffold in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental spectra, this document leverages established principles of NMR theory, computational chemistry protocols, and substituent effect analysis to construct a reliable predictive profile. We present detailed in silico data, including chemical shifts and coupling constants, and provide a rigorous, step-by-step computational workflow for their derivation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule for characterization, synthesis validation, and further development.

The Foundational Role of NMR in Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance.

The precise resonance frequency, or chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus. Electronegative atoms or groups withdraw electron density from nearby nuclei, "deshielding" them from the external magnetic field and causing them to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups "shield" nuclei, shifting their resonance to a lower frequency (upfield shift). Furthermore, interactions between neighboring non-equivalent nuclei, known as spin-spin coupling , cause signals to split into distinct patterns (e.g., doublets, triplets), providing invaluable information about the connectivity of the molecular framework.

Molecular Architecture: Analyzing Substituent Effects in this compound

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic interplay of its three substituents on the aromatic ring: a chloro group, a bromo group, and an amide group. Understanding their individual and collective influence is paramount to accurately assigning the predicted spectral peaks.

  • -CONH₂ (Amide Group): The amide group is moderately deactivating due to the electron-withdrawing nature of the carbonyl (C=O) bond. Its influence deshields the ortho and para protons, although its primary effect on the chemical shifts in this specific molecule is overshadowed by the halogens.

  • -Cl (Chloro Group): Located at the C2 position, the chlorine atom exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent proton at C3. It also has a weaker, opposing resonance effect where its lone pairs donate electron density, primarily to the ortho and para positions.

  • -Br (Bromo Group): Positioned at C5, the bromine atom is also an inductively withdrawing and resonance-donating substituent. Its effect on the proton chemical shifts is generally similar to chlorine but with subtle differences in magnitude.[2]

The combination of these effects creates a unique electronic landscape across the benzene ring, allowing for a logical prediction of the chemical shifts for each distinct proton and carbon atom.

Caption: Computational workflow for predicting NMR spectra via DFT calculations.

Detailed Step-by-Step Methodology:

  • 3D Structure Generation: Convert the 2D chemical structure of this compound into a 3D model using molecular modeling software. Perform a conformational search to identify all low-energy rotational isomers (conformers), particularly concerning the orientation of the amide group relative to the ring.

  • Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a well-established standard for this task. [3]This step finds the most stable 3D arrangement of the atoms.

  • NMR Shielding Calculation: Using the optimized geometry, calculate the NMR isotropic magnetic shielding tensors for all ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach. [4]For accurate ¹H chemical shifts, specialized functionals like WP04 can yield superior results when paired with a larger basis set (e.g., 6-311++G(2d,p)) and an implicit solvent model (e.g., PCM for DMSO). [3]4. Conversion to Chemical Shift: The calculated shielding tensors (σ_iso) are absolute values. To convert them to the familiar chemical shift (δ) scale, they must be referenced against the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample.

  • Boltzmann Averaging: If the conformational search identified multiple stable conformers with small energy differences, the final predicted spectrum should be a Boltzmann-weighted average of the spectra calculated for each individual conformer. This ensures the prediction accurately reflects the dynamic nature of the molecule in solution.

The Critical Influence of Solvent Selection

The choice of deuterated solvent is a critical experimental parameter that can significantly alter the resulting NMR spectrum, particularly for protons involved in hydrogen bonding. [5]

  • Aprotic, Non-polar Solvents (e.g., CDCl₃): In chloroform-d, the amide (-NH₂) protons are less engaged in hydrogen bonding with the solvent. They typically appear as a very broad, less distinct signal at a more upfield position (e.g., δ 5.5-6.5 ppm). Intermolecular hydrogen bonding between benzamide molecules can lead to concentration-dependent shifts.

  • Aprotic, Polar Solvents (e.g., DMSO-d₆): In dimethyl sulfoxide-d₆, the solvent's oxygen atom is a strong hydrogen bond acceptor. It forms strong hydrogen bonds with the amide protons, which slows their chemical exchange rate and significantly deshields them, shifting their signals downfield (e.g., δ 7.5-8.0 ppm). [6][4]This often results in two resolved, albeit broad, signals for the two chemically non-equivalent N-H protons. The residual water peak in DMSO-d₆ is also a consideration, typically appearing around δ 3.33 ppm. [7] For comprehensive characterization, acquiring spectra in both a non-polar and a polar aprotic solvent can provide valuable information about the molecule's hydrogen bonding capabilities.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra for this compound. The presented chemical shifts, multiplicities, and coupling constants, derived from an analysis of electronic substituent effects, serve as a reliable benchmark for experimental verification. The detailed computational protocol offers a validated pathway for researchers to perform in silico analysis, enhancing confidence in structural assignments and accelerating research and development timelines. The careful consideration of solvent effects further equips scientists to design more effective characterization experiments, ensuring data integrity and reproducibility.

References

  • ACD/Labs. (n.d.). NMR Prediction.
  • ChemAxon. (n.d.). NMR Predictor.
  • Bruker. (n.d.). Mnova Predict | Accurate Prediction.
  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • Abraham, R. J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 656-665.
  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 656–665.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 29(1), 1-12.
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview.
  • Daranas, A. H., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1090105.
  • Ji, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wisconsin-Madison Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and their interpretation. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

Sources

Physical and chemical properties of 5-Bromo-2-chlorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-2-chlorobenzamide Derivatives

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of pharmacologically active agents. Its unique substitution pattern, featuring both electron-withdrawing chloro and bromo groups, provides a synthetically versatile platform for developing novel therapeutics. This guide offers a comprehensive exploration of the physicochemical properties of the core scaffold, detailed protocols for the synthesis and characterization of its derivatives, and an analysis of the structure-activity relationships that govern their biological effects. Aimed at researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and experimental data to facilitate the rational design and development of next-generation therapeutic agents based on this promising scaffold.

Introduction: The Strategic Importance of the Benzamide Scaffold

Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The introduction of halogen substituents onto the benzene ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its biological activity.[1] The this compound core is of particular interest due to its dual halogenation. The chlorine atom at the 2-position and the bromine atom at the 5-position create distinct electronic environments and offer multiple reactive sites for synthetic modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been investigated for their potential as anticancer and antimicrobial agents, highlighting its broad therapeutic potential.[1][2]

Physicochemical Properties of the Core Scaffold

A thorough understanding of the parent compound, this compound, and its common precursor, 5-Bromo-2-chlorobenzoic acid, is essential for designing synthetic routes and interpreting biological data.

5-Bromo-2-chlorobenzoic Acid

This compound is the primary starting material for the synthesis of the corresponding benzamide. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrClO₂[3]
Molecular Weight 235.46 g/mol [3]
Appearance White to off-white crystalline solid/powder[4][5]
Melting Point 154-156 °C[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol.[4]
CAS Number 21739-92-4[3]
This compound

The core scaffold itself is a stable, solid compound whose properties dictate the reaction conditions for derivatization.

PropertyValueSource(s)
Molecular Formula C₇H₅BrClNO[7]
Molecular Weight 234.48 g/mol [7]
Appearance White to off-white solid[7]
Boiling Point (Predicted) 283.4±30.0 °C[7]
Density (Predicted) 1.720±0.06 g/cm³[7]
pKa (Predicted) 14.74±0.50[7]
CAS Number 188774-55-2[8]

Synthesis and Derivatization

The chemical versatility of the this compound scaffold allows for modifications primarily at the amide nitrogen, opening avenues to a vast library of derivatives. The parent benzamide is typically synthesized from 5-Bromo-2-chlorobenzoic acid.

General Synthesis Workflow

The overall process involves the activation of the carboxylic acid precursor, followed by amidation and subsequent derivatization. This multi-stage approach allows for controlled and efficient synthesis.

G cluster_synthesis Synthesis Phase cluster_derivatization Derivatization Phase A 5-Bromo-2-chlorobenzoic Acid (Starting Material) B Acyl Chloride Formation (e.g., SOCl₂ or Oxalyl Chloride) A->B Activation C Amidation (Reaction with NH₄OH or NH₃) B->C Amine Source D This compound (Core Scaffold) C->D Isolation E N-Alkylation / N-Acylation (Reaction at Amide Nitrogen) D->E Electrophile (R-X) F Purification (Recrystallization or Chromatography) E->F Crude Product G Final Derivative (Target Compound) F->G Purity >95% SAR cluster_mods Modification Points cluster_effects Potential Biological Outcomes scaffold This compound Scaffold mod_N Amide Nitrogen (N-H) scaffold->mod_N mod_Br C5-Position (Bromo) scaffold->mod_Br mod_Cl C2-Position (Chloro) scaffold->mod_Cl effect_potency Enhanced Potency (e.g., Anticancer) mod_N->effect_potency Introduction of bulky/aromatic groups effect_pk Improved ADME Properties (Solubility, Stability) mod_N->effect_pk Addition of polar groups effect_selectivity Altered Target Selectivity (Kinase Inhibition) mod_Br->effect_selectivity Replacement via coupling reactions

Sources

Methodological & Application

Application Note: Synthesis of 5-Bromo-2-chlorobenzoic Acid as a Versatile Precursor for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-chlorobenzoic Acid

5-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a critical building block in modern organic synthesis.[1][2] With a molecular formula of C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol , its structure is deceptively simple, yet it offers a powerful combination of reactive sites.[3][4] The strategic placement of the bromine and chlorine atoms, along with the carboxylic acid group, allows for a diverse range of chemical transformations, making it an invaluable precursor for complex molecular architectures.[5]

This compound's significance is most notably highlighted by its role as a key raw material in the synthesis of cutting-edge pharmaceuticals, particularly SGLT2 inhibitors used as antidiabetic drugs like Dapagliflozin and Empagliflozin.[6][7][8] Its utility also extends to the agrochemical and material science sectors, where it is used to develop herbicides, specialty polymers, and dyes.[1][9] This application note provides a comprehensive guide to the synthesis of 5-Bromo-2-chlorobenzoic acid, focusing on a high-selectivity protocol, the underlying chemical principles, and robust quality control measures for researchers in drug discovery and chemical development.

Physicochemical Properties & Essential Safety Protocols

Before commencing any synthetic work, a thorough understanding of the compound's properties and safety requirements is paramount.

Key Physicochemical Data
PropertyValueSource
CAS Number 21739-92-4[3][4]
Molecular Formula C₇H₄BrClO₂[3][10]
Molecular Weight 235.46 g/mol [3][5]
Appearance White to off-white crystalline solid[1][2]
Melting Point 154 - 156 °C[11]
IUPAC Name 5-bromo-2-chlorobenzoic acid[12]
Hazard Identification and Safe Handling

5-Bromo-2-chlorobenzoic acid is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][12]

  • Precautionary Measures:

    • Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11] An emergency eye wash station and safety shower must be readily accessible.

    • Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13] For handling large quantities or where dust is generated, a NIOSH-approved respirator is recommended.[4]

    • Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling. Prevent dust formation during transfer and weighing.[11]

    • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible substances.[11]

Strategic Approaches to Synthesis

The primary challenge in synthesizing 5-Bromo-2-chlorobenzoic acid is achieving high regioselectivity—ensuring the bromine atom is installed specifically at the C-5 position.[5] The directing effects of the existing substituents on the ring (the ortho-, para-directing chloro group and the meta-directing carboxylic acid group) converge to favor substitution at this position.[5] Several viable synthetic routes have been established, each with distinct advantages.

Key Synthetic Pathways:
  • Direct Electrophilic Bromination: This is the most common approach, starting from 2-chlorobenzoic acid.[5] The reaction typically uses N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid. A key innovation in this method is the use of a sulfur-containing catalyst (e.g., sodium sulfide) to inhibit the formation of the undesired 4-bromo isomer, thereby enhancing selectivity.[14]

  • Hydrolysis of a Nitrile Intermediate: This two-step route begins with the bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile.[15] The nitrile group is then hydrolyzed under basic conditions, followed by acidification to produce the final carboxylic acid. This method is reported to have high yield and purity.[3][15]

  • Sandmeyer Reaction: For industrial-scale production, a pathway starting from a 5-bromo-2-aminobenzoic acid derivative is often preferred.[7] This involves a diazotization reaction to convert the amino group into a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) catalyst.[5][16] This route is advantageous for producing a product with very few isomeric impurities.[7]

G cluster_0 Overview of Synthetic Strategies Start_1 2-Chlorobenzoic Acid Product 5-Bromo-2-chlorobenzoic Acid Start_1->Product Electrophilic Bromination (NBS/H₂SO₄) Start_2 2-Chlorobenzonitrile Intermediate_2 5-Bromo-2-chlorobenzonitrile Start_2->Intermediate_2 Bromination Start_3 5-Bromo-2-aminobenzoic Acid Derivative Intermediate_3 Diazonium Salt Start_3->Intermediate_3 Diazotization Intermediate_2->Product Hydrolysis Intermediate_3->Product Sandmeyer Reaction (CuCl) & Hydrolysis

Caption: High-level overview of primary synthetic routes.

This guide will focus on the direct electrophilic bromination method due to its efficiency and the clever use of catalysis to achieve high selectivity.

Detailed Experimental Protocol: High-Selectivity Bromination

This protocol is adapted from patented methods demonstrating high yield and selectivity.[3][14] It describes the synthesis of 5-Bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid via electrophilic aromatic substitution using NBS and a sodium sulfide catalyst.

Materials and Equipment
  • Reagents: 2-chlorobenzoic acid (99%), N-Bromosuccinimide (NBS, 99%), Concentrated Sulfuric Acid (98%), Sodium Sulfide (Na₂S), Methanol, Deionized Water, Ice.

  • Equipment: 250 mL four-neck round-bottom flask, overhead mechanical stirrer, thermometer, dropping funnel, heating mantle, ice bath, Buchner funnel, filtration flask, vacuum source, circulating oven.

Synthetic Procedure

G cluster_1 Detailed Synthesis Workflow A 1. Reagent Charging - Add 40 mL H₂SO₄ to flask - Add 4.7g 2-chlorobenzoic acid - Add 0.936g Na₂S catalyst B 2. Dissolution - Stir at 30°C for 20 min - Ensure solution is clear A->B C 3. Bromination - Add 5.334g NBS - Maintain 30°C, react for 10 min B->C D 4. Precipitation (Work-up) - Slowly pour reaction mixture  into 80 mL ice water - Stir to crystallize crude product C->D E 5. Isolation - Filter crude solid via  suction filtration D->E F 6. Recrystallization - Transfer solid to flask - Add 24 mL MeOH & 36 mL H₂O - Heat to 60°C to dissolve E->F G 7. Crystallization - Cool naturally to RT - Stir to induce crystallization F->G H 8. Final Isolation & Drying - Filter pure product - Wash with 40% aq. MeOH - Dry in oven at 55°C for 6h G->H I Final Product H->I

Caption: Step-by-step experimental workflow for synthesis.

  • Reaction Setup: In a 250 mL four-neck flask equipped with an overhead stirrer and thermometer, carefully add 40 mL of concentrated sulfuric acid.

  • Reagent Addition: While stirring, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid, followed by the portion-wise addition of 0.936 g (0.012 mol) of sodium sulfide.[3]

    • Scientist's Insight: Sodium sulfide acts as a catalyst to inhibit the formation of the undesired 4-bromo isomer, greatly enhancing the regioselectivity of the reaction.[14]

  • Dissolution: Stir the mixture at 30 °C for approximately 20 minutes, or until the solids have completely dissolved and the solution is clear.[3]

  • Bromination: Once the solution is clear, add 5.334 g (0.03 mol) of N-Bromosuccinimide (NBS) in one portion. Continue stirring and maintain the temperature at 30 °C for an additional 10 minutes.[3]

  • Work-up and Precipitation: Prepare a beaker containing 80 mL of an ice-water slurry. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A white precipitate (the crude product) will form.

  • Crude Product Isolation: Isolate the crude solid by vacuum filtration using a Buchner funnel.

  • Purification by Recrystallization: Transfer the filter cake to a clean 250 mL flask. Add 24 mL of methanol and 36 mL of deionized water. Heat the mixture to 60 °C while stirring until the solid dissolves completely.[3]

  • Crystallization: Remove the heat source and allow the solution to cool naturally to room temperature. Stir gently to promote the formation of fine crystals.

  • Final Product Isolation and Drying: Collect the purified white crystals by vacuum filtration. Wash the filter cake with 20 mL of a cold 40% methanol-water solution. Dry the product in a circulating oven at 55 °C for 6 hours to obtain the final product.[3]

Expected Results
  • Yield: 85-90%[3]

  • Purity (by HPLC): >99.5%[3][15]

  • Appearance: White crystalline solid[3]

Quality Control and Product Validation

Confirming the identity and purity of the synthesized 5-Bromo-2-chlorobenzoic acid is a critical final step. A combination of spectroscopic methods should be employed.

G cluster_2 Quality Control Workflow Start Synthesized & Dried Product QC QC Analysis Start->QC NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR Structure IR FTIR Spectroscopy QC->IR Functional Groups MS Mass Spectrometry QC->MS Molecular Weight Pass Product Validated (Purity >99.5%) NMR->Pass IR->Pass MS->Pass

Caption: Logical workflow for product characterization.

Analytical Characterization Data
TechniqueExpected ResultInterpretation
¹H-NMR (CDCl₃)δ ~10.05 (broad s, 1H), δ ~8.13 (s, 1H), δ ~7.58 (d, 1H), δ ~7.35 (d, 1H)[5]Confirms the presence of the carboxylic acid proton and the specific substitution pattern of the three aromatic protons.
¹³C-NMR (CDCl₃)δ ~165.9 (C=O), δ ~125-133 (6 aromatic carbons)[5]Validates the carbon skeleton, including the carbonyl carbon of the acid and the six unique aromatic carbons.
FTIR (KBr)~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch)Identifies the key functional groups: the carboxylic acid hydroxyl and carbonyl groups.[5]
Mass Spec (EI) M⁺ peaks at m/z 234/236 (due to Br/Cl isotopes)[10][12]Confirms the molecular weight and the presence of one bromine and one chlorine atom.

The product should be a white solid with a melting point in the range of 154-156 °C.[11] High-Performance Liquid Chromatography (HPLC) is the gold standard for determining final purity, which should exceed 99.5% for use in pharmaceutical applications.[3][15]

Conclusion

The protocol detailed in this note for the synthesis of 5-Bromo-2-chlorobenzoic acid via catalyzed electrophilic bromination offers a reliable, high-yield, and highly selective method for laboratory and scale-up production. By understanding the chemical principles behind the synthetic strategy and implementing rigorous safety and quality control measures, researchers can confidently produce this vital precursor. The continued demand for 5-Bromo-2-chlorobenzoic acid in the development of novel therapeutics and other advanced materials underscores the importance of robust and efficient synthetic methodologies.

References

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.). Google Patents.
  • 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd.
  • CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Scribd.
  • WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2023, February 23). WIPO Patentscope.
  • 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127. (n.d.). PubChem.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • 5-Bromo-2-chlorobenzoic acid. (n.d.). NIST WebBook.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (n.d.). Google Patents.
  • 5-Bromo-2-chlorobenzoic acid. (n.d.). NIST WebBook.

Sources

Application Note & Protocol: A Comprehensive Guide to the N-chlorination of 4-Bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of N-chloro-4-bromobenzamide, a valuable reagent in organic synthesis, particularly for electrophilic amination reactions. The guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for product characterization. Designed for researchers in organic chemistry and drug development, this guide emphasizes the rationale behind procedural choices to ensure robust and reproducible outcomes.

Introduction: The Synthetic Utility of N-Chloro-4-bromobenzamide

N-haloamides, and specifically N-chloro-4-bromobenzamide, are powerful reagents in modern organic synthesis. The polarization of the N-Cl bond, due to the higher electronegativity of chlorine, renders the nitrogen atom electrophilic.[1] This electronic characteristic makes N-chloro-4-bromobenzamide an effective aminating agent for a variety of nucleophiles, enabling the formation of crucial carbon-nitrogen bonds.[1] Such transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1]

The presence of a bromine atom on the phenyl ring is a key feature, providing a synthetic handle for further molecular diversification through well-established palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings.[1][2] This dual reactivity—electrophilic amination at the nitrogen and cross-coupling at the bromine-substituted carbon—makes N-chloro-4-bromobenzamide a versatile intermediate for building complex molecular architectures.

This guide will detail two reliable methods for the N-chlorination of 4-bromobenzamide, utilizing tert-butyl hypochlorite and calcium hypochlorite as chlorinating agents.

Reaction Mechanism and Rationale

The N-chlorination of a primary amide is an electrophilic substitution reaction occurring at the nitrogen atom. The reaction proceeds via the attack of the nucleophilic amide nitrogen on an electrophilic chlorine source.

Chlorinating Agents: A Comparative Overview

Two common and effective chlorinating agents for this transformation are tert-butyl hypochlorite (t-BuOCl) and calcium hypochlorite (Ca(OCl)₂).

  • tert-Butyl Hypochlorite (t-BuOCl): This reagent is a liquid and is soluble in many organic solvents, allowing for homogeneous reaction conditions which can be easier to monitor and control.[3] It is a powerful chlorinating agent for amides.[4] Its synthesis involves the reaction of tert-butyl alcohol with chlorine gas in the presence of a base.[3]

  • Calcium Hypochlorite (Ca(OCl)₂): This is a solid, inexpensive, and readily available reagent. Reactions with Ca(OCl)₂ are often carried out under heterogeneous conditions, which can sometimes lead to longer reaction times but offers simpler product isolation.[5][6]

The choice of reagent may depend on factors such as substrate solubility, desired reaction scale, and laboratory availability.

Mechanistic Visualization

The general mechanism for the N-chlorination of 4-bromobenzamide is depicted below. The lone pair of the amide nitrogen attacks the electrophilic chlorine atom of the chlorinating agent, leading to the formation of the N-chloroamide and a corresponding byproduct.

N-Chlorination Mechanism cluster_reactants Reactants cluster_products Products 4-Bromobenzamide 4-Bromobenzamide N-chloro-4-bromobenzamide N-chloro-4-bromobenzamide 4-Bromobenzamide->N-chloro-4-bromobenzamide Nucleophilic Attack on Cl+ ChlorinatingAgent Chlorinating Agent (e.g., t-BuOCl) Byproduct Byproduct (e.g., t-BuOH) ChlorinatingAgent->Byproduct

Caption: General mechanism of N-chlorination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10][11] N-chloroamides can be unstable and should be handled with care; they should be stored in a cool, dark place.[1][12]

Protocol 1: N-chlorination using tert-Butyl Hypochlorite

This protocol is adapted from established methods for the N-chlorination of primary amides using t-BuOCl.[1]

3.1.1. Materials and Equipment

Material/EquipmentSpecifications
4-BromobenzamideReagent grade
tert-Butyl hypochlorite (t-BuOCl)Reagent grade, handle with care (oxidizer)[3]
Dichloromethane (CH₂Cl₂)Anhydrous
Saturated NaHCO₃ solutionAqueous
BrineSaturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator

3.1.2. Step-by-Step Procedure

  • Dissolution: In a round-bottom flask, dissolve 4-bromobenzamide (1.0 eq) in anhydrous dichloromethane. The use of an anhydrous solvent is crucial to prevent hydrolysis of the chlorinating agent and the product.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of t-BuOCl: Slowly add tert-butyl hypochlorite (1.1 eq) to the stirred solution. A slight excess of the chlorinating agent ensures complete conversion of the starting material.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the 4-bromobenzamide spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-chloro-4-bromobenzamide.[1]

  • Storage: The product should be stored in a cool, dark place to prevent decomposition.[1] N-chloroamides can be sensitive to light and heat.[13][14]

Protocol 2: N-chlorination using Calcium Hypochlorite

This protocol provides an alternative using a solid, inorganic chlorinating agent.[5][6]

3.2.1. Materials and Equipment

Material/EquipmentSpecifications
4-BromobenzamideReagent grade
Calcium hypochlorite (Ca(OCl)₂)Reagent grade
Dichloromethane (CH₂Cl₂)Reagent grade
Distilled Water
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator

3.2.2. Step-by-Step Procedure

  • Suspension: In a round-bottom flask, dissolve 4-bromobenzamide (1.0 eq) in dichloromethane. Add calcium hypochlorite (1.1 eq) to the solution. The reaction will be heterogeneous.

  • Reaction: Stir the mixture vigorously at room temperature.[5]

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.[5]

  • Quenching: Upon completion, quench the reaction by adding distilled water.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[5]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.[5]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]

  • Purification (if necessary): The crude product can be further purified by recrystallization or silica gel column chromatography if required.[5]

Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Analysis & Storage start Dissolve 4-Bromobenzamide in Dichloromethane cool Cool to 0°C (Protocol 1) start->cool P1 Only add_reagent Add Chlorinating Agent (t-BuOCl or Ca(OCl)₂) start->add_reagent P2 Start cool->add_reagent react Stir at 0°C to RT (Monitor by TLC) add_reagent->react quench Quench/Wash (NaHCO₃/H₂O) react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product (N-chloro-4-bromobenzamide) concentrate->product purify Purify if needed (Recrystallization/Chromatography) product->purify characterize Characterize (NMR, IR, MS) product->characterize purify->characterize store Store in cool, dark place characterize->store

Caption: General workflow for synthesis and isolation.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-chloro-4-bromobenzamide.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

4.1.1. Sample Preparation

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5][15]

4.1.2. Expected Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for N-chloro-4-bromobenzamide, based on the known shifts of 4-bromobenzamide and the expected electronic effects of N-chlorination.[5]

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.7 - 7.9Doublet2HAromatic (H-2, H-6)
~ 7.6 - 7.8Doublet2HAromatic (H-3, H-5)
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~ 165 - 170Carbonyl (C=O)
~ 135 - 140Aromatic (C-1)
~ 131 - 134Aromatic (C-3, C-5)
~ 129 - 132Aromatic (C-2, C-6)
~ 125 - 128Aromatic (C-4)

Key Diagnostic Feature: A crucial indicator of successful N-chlorination is the disappearance of the broad singlet corresponding to the N-H protons of the starting 4-bromobenzamide, which is typically observed between 7.5-8.5 ppm in DMSO-d6.[5][16]

Concluding Remarks

The protocols described provide robust and efficient methods for the synthesis of N-chloro-4-bromobenzamide. The choice between tert-butyl hypochlorite and calcium hypochlorite will depend on specific laboratory constraints and preferences. Proper handling and storage of the N-chloroamide product are critical to ensure its stability and reactivity for subsequent applications.[12][17] The successful synthesis and characterization of this versatile reagent open avenues for the construction of complex nitrogen-containing molecules relevant to the pharmaceutical and agrochemical industries.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Bromo-N-chlorobenzamide in Electrophilic Amination Reactions.
  • BenchChem. (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide.
  • BenchChem. (2025). 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid.
  • Campbell, A. D. G., et al. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications, 60(28). DOI:10.1039/D4CC00268G.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Chlorobenzamide vs. 4-Bromobenzamide.
  • Naumov, P., & Maksić, Z. B. (2011). Photoinduced Rearrangement of Aromatic N-Chloroamides to Chloroaromatic Amides in the Solid State: Inverted ΠN–ΣN Occupational Stability of Amidyl Radicals. The Journal of Physical Chemistry A, 115(22), 5737-5749. DOI:10.1021/jp201948q.
  • Naumov, P., & Maksić, Z. B. (2011). Photoinduced Rearrangement of Aromatic N-Chloroamides to Chloroaromatic Amides in the Solid State: Inverted ΠN–ΣN Occupational Stability of Amidyl Radicals. The Journal of Physical Chemistry A.
  • Altenkirk, B., & Israelstam, S. S. (1962). Reactions of tert-Butyl Hypochlorite. IV. The Reaction between tert-Butyl Hypochlorite and Benzamides. Journal of Organic Chemistry, 27(12), 4532-4534.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Wikipedia. tert-Butyl hypochlorite.
  • Mintz, H. M., & Walling, C. (1969). t-BUTYL HYPOCHLORITE. Organic Syntheses, 49, 9. DOI:10.15227/orgsyn.049.0009.
  • Zimmer, H., & Audrieth, L. F. (1954). Tertiary Butyl Hypochlorite as an N-Chlorinating Agent. Journal of the American Chemical Society, 76(14), 3856–3857. DOI:10.1021/ja01643a083.
  • University of California, Santa Barbara. General Rules for Working with Chemicals.
  • Campbell, A. D. G., et al. (2024). Synthesis, Structure and Stereodynamics of Atropisomeric N-Chloroamides. ResearchGate. DOI:10.1039/D4CC00268G.
  • Quora. (2024). What are some safety precautions that can be taken when working with dangerous chemicals?.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed.
  • Quora. (2023). What safety precautions should one take when handling hazardous chemicals, such as cleaning products or laboratory supplies?.
  • BenchChem. (2025). A Comparative Guide to the NMR Characterization of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Its Derivatives.

Sources

The Strategic Utility of 5-Bromo-2-chlorobenzamide in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chlorobenzamide is a versatile and strategically important starting material in medicinal chemistry and drug discovery. Its distinct electronic and steric properties, arising from the presence of two different halogen atoms and an amide functionality, offer a rich platform for the construction of a diverse array of heterocyclic compounds. This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key heterocyclic scaffolds, including quinazolinones, isoindolinones, and phenanthridinones, utilizing this compound as a key building block. The narrative emphasizes the rationale behind experimental design, offering insights into reaction mechanisms and optimization strategies to empower researchers in their synthetic endeavors.

Introduction: The Versatility of a Dihalogenated Benzamide

The pursuit of novel therapeutic agents is intrinsically linked to the development of efficient and modular synthetic routes to complex molecular architectures. Heterocyclic compounds form the cornerstone of modern pharmacology, with scaffolds such as quinazolinones, isoindolinones, and phenanthridinones featuring prominently in a multitude of approved drugs and clinical candidates. This compound emerges as a particularly valuable starting material due to the differential reactivity of its carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 5-position while retaining the 2-chloro substituent for subsequent transformations[1]. This inherent chemoselectivity provides a powerful handle for the stepwise construction of complex heterocyclic systems.

This guide will explore several high-impact synthetic transformations starting from this compound, providing detailed, field-proven protocols and the underlying scientific principles that govern their success.

General Workflow for Utilizing this compound

The strategic application of this compound in heterocyclic synthesis typically follows a logical workflow. This often involves an initial functionalization at the more reactive C-Br bond, followed by a subsequent cyclization step that incorporates the amide functionality and the C-Cl bond.

workflow start This compound step1 Selective Functionalization (e.g., Buchwald-Hartwig, Sonogashira) start->step1 step2 Intermediate Derivative step1->step2 step3 Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation, Cu-catalyzed C-N coupling) step2->step3 end Target Heterocycle (Quinazolinone, Isoindolinone, Phenanthridinone) step3->end

Caption: General experimental workflow for heterocyclic synthesis.

Synthesis of Quinazolinones: A Transition-Metal-Free Approach

Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. While some copper-catalyzed methods for quinazolinone synthesis from 2-halobenzamides have been reported[2], a transition-metal-free approach offers advantages in terms of cost, sustainability, and product purity. The following protocol is adapted from a method for the synthesis of quinazolin-4(3H)-ones via a tandem cyclization of 2-halobenzoic acids with amidines, and is proposed as a viable route from this compound with in situ nitrile formation or prior conversion.

Rationale and Mechanistic Insights

This protocol relies on the conversion of the benzamide to a benzonitrile, followed by a base-mediated reaction with an amidine. The reaction proceeds through a nucleophilic attack of the amidine on the nitrile, followed by an intramolecular nucleophilic aromatic substitution (SNA_r_) to displace the chloride and form the quinazolinone ring.

Detailed Experimental Protocol

Step A: Conversion of this compound to 5-Bromo-2-chlorobenzonitrile

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride, 2.0 equiv.) and a suitable solvent (e.g., toluene).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step B: Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-one

  • Reagent Preparation: In a sealed tube, combine 5-Bromo-2-chlorobenzonitrile (1.0 equiv.), the desired amidine hydrochloride (1.2 equiv.), and potassium hydroxide (KOH, 3.0 equiv.).

  • Reaction Setup: Add dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Parameter Condition Rationale
Solvent DMSOA polar aprotic solvent that facilitates the SNAr reaction.
Base KOHA strong base required for the deprotonation of the amidine.
Temperature 120 °CProvides the necessary thermal energy for the cyclization reaction.

Synthesis of Isoindolinones via Palladium-Catalyzed C-H Activation

Isoindolinones are another important class of nitrogen-containing heterocycles that are present in many biologically active compounds. A powerful strategy for their synthesis involves the intramolecular C-H activation of a suitably functionalized benzamide. The following protocol is an adaptation of a palladium-catalyzed C-H activation of N-methoxybenzamides[3].

Rationale and Mechanistic Insights

This approach involves the initial N-alkylation of this compound, followed by a palladium-catalyzed intramolecular C-H activation and amidation. The reaction proceeds through the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the isoindolinone ring.

isoindolinone_mechanism cluster_0 Catalytic Cycle A Pd(II) Precatalyst B C-H Activation (Concerted Metalation-Deprotonation) A->B [Substrate] C Palladacycle Intermediate B->C D Reductive Elimination C->D E Pd(0) D->E [Product] E->A [Oxidant]

Caption: Proposed catalytic cycle for isoindolinone synthesis.

Detailed Experimental Protocol

Step A: N-Alkylation of this compound

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Setup: Add a base (e.g., sodium hydride, 1.2 equiv.) portion-wise at 0 °C. After the evolution of hydrogen ceases, add the desired alkyl halide (e.g., methyl iodide, 1.1 equiv.).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step B: Palladium-Catalyzed Intramolecular C-H Amidation

  • Reagent Preparation: In a sealed tube, combine the N-alkylated-5-bromo-2-chlorobenzamide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand, 10 mol%), and an oxidant (e.g., benzoquinone, 2.0 equiv.).

  • Reaction Setup: Add a suitable solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to yield the desired isoindolinone.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst.
Ligand Phosphine or NHCModulates the reactivity and stability of the palladium catalyst.
Oxidant BenzoquinoneRequired to regenerate the active Pd(II) catalyst.
Solvent Toluene or 1,4-DioxaneHigh-boiling, non-polar solvents suitable for C-H activation reactions.

Synthesis of Phenanthridinones via Intramolecular C-H Arylation

Phenanthridinones are tricyclic lactams that form the core of several alkaloids with potent biological activities. A highly efficient method for their synthesis is the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-halobenzamides[4][5].

Rationale and Mechanistic Insights

This strategy involves the initial N-arylation of this compound, followed by a palladium-catalyzed intramolecular cyclization that forms a new C-C bond between the two aryl rings. The reaction is believed to proceed via an oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by C-H activation and reductive elimination.

Detailed Experimental Protocol

Step A: N-Arylation of this compound (Buchwald-Hartwig Amination)

  • Reagent Preparation: In a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.).

  • Reaction Setup: Evacuate and backfill the tube with an inert gas. Add anhydrous, degassed toluene.

  • Reaction Execution: Heat the reaction mixture to 100 °C and monitor by TLC.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Step B: Intramolecular Palladium-Catalyzed C-H Arylation

  • Reagent Preparation: In a sealed reaction vessel, combine the N-aryl-5-bromo-2-chlorobenzamide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., potassium acetate, 2.0 equiv.).

  • Reaction Setup: Flush the vessel with an inert gas and add anhydrous N,N-dimethylacetamide (DMA).

  • Reaction Execution: Heat the mixture to 120-135 °C for 2-12 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with brine. Dry the organic layer, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Catalyst Pd(OAc)₂Effective for intramolecular C-H arylation reactions.
Base KOAcA mild base that facilitates the C-H activation step.
Solvent DMAA high-boiling polar aprotic solvent that promotes the reaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The differential reactivity of its two halogen atoms allows for a modular and strategic approach to the construction of complex molecular architectures. The protocols detailed in this guide for the synthesis of quinazolinones, isoindolinones, and phenanthridinones provide a solid foundation for researchers to explore the rich chemistry of this valuable starting material. By understanding the underlying mechanistic principles and the rationale behind the experimental conditions, scientists can further innovate and adapt these methods to accelerate the discovery of new therapeutic agents.

References

  • Tiwari, A., & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances.
  • Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds. RSC Advances. (URL not available)
  • Tiwari, A., & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. Semantic Scholar.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
  • Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds. PMC - NIH.
  • An efficient transition-metal-free route to quinazolin-4(3H)-ones via 2-aminobenzamides and thiols. New Journal of Chemistry (RSC Publishing).
  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances (RSC Publishing).
  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC - NIH.
  • Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
  • Phenanthridinone preparation using benzamides and o-nitrobenzoic acids.
  • Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide. Benchchem.
  • Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI.
  • Excited-State Copper Catalysis for the Synthesis of Heterocycles. PMC - NIH.
  • Copper-Catalyzed Synthesis of Quinazolinones from 2-Bromo-N-phenylbenzamide: Applic
  • Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. PubMed Central.
  • Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzo
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Semantic Scholar.
  • Synthetic Strategies in the Prepar
  • Buchwald-Hartwig Amin
  • Synthetic Strategies in the Prepar
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. PMC.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Synthesis of isoindolinones via palladium-catalyzed C-H activ
  • Technical Support Center: Sonogashira Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
  • Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temper
  • Synthesis of Isoindolinones by Palladium-Catalyzed Carbonylative Cyclization of 2-Bromobenzaldehyde with Diamines.
  • “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting
  • Buchwald–Hartwig amin
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Intramolecular palladium-catalyzed alkane C-H arylation
  • Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal.
  • Photochemical synthesis of phenanthrenes from 2-methoxystilbenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Dual wavelength asymmetric photochemical synthesis with circularly polarized light. Chemical Science (RSC Publishing).

Sources

Application Notes: The Strategic Role of 5-Bromo-2-chlorobenzoic Acid in the Synthesis of SGLT2 Inhibitor Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus.[1][2][3] This class of drugs, which includes prominent agents like Empagliflozin, Dapagliflozin, and Canagliflozin, offers a unique insulin-independent mechanism of action by promoting urinary glucose excretion through the inhibition of glucose reabsorption in the kidneys.[1][3][4] A critical examination of the synthetic routes to these complex molecules reveals a common, indispensable starting material: 5-Bromo-2-chlorobenzoic acid.[5][6][7]

This technical guide provides an in-depth analysis and detailed protocols for the application of 5-Bromo-2-chlorobenzoic acid in the preparation of the core aglycone structures of leading SGLT2 inhibitors. While the user's query specified 5-Bromo-2-chlorobenzamide, extensive review of seminal patents and literature confirms that the carboxylic acid is the primary, industrially relevant precursor.[5][8][9][10] The acid is typically activated in situ to a more reactive acyl chloride, which then serves as the electrophilic component in key carbon-carbon bond-forming reactions. This document will elucidate the strategic importance of this starting material and provide field-proven protocols for its conversion into advanced intermediates for Empagliflozin and Dapagliflozin.

Part 1: The Cornerstone of Synthesis: Building the Diaryl-Aglycone Core

The central challenge in synthesizing SGLT2 inhibitors of the "gliflozin" class is the construction of the C-aryl glucoside, where a glucose moiety is attached to a complex diarylmethane aglycone via a stable carbon-carbon bond.[11][12] 5-Bromo-2-chlorobenzoic acid serves as the foundational building block for one of the aromatic rings in this diaryl system. Its structure is strategically ideal for two primary reasons:

  • Orthogonal Reactivity : The bromine and chlorine atoms provide distinct chemical handles. The bromine atom is readily converted into an organometallic species (e.g., an aryllithium or Grignard reagent) for the crucial coupling reaction with the glucose derivative.

  • Controlled Assembly : The carboxylic acid group provides a reliable point for building the second half of the diarylmethane structure through classical electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

The generalized and industrially adopted workflow begins with the activation of the carboxylic acid, followed by a two-step sequence of Friedel-Crafts acylation and subsequent reduction.

Workflow: From Acid to the Diaryl Core

G A 5-Bromo-2-chlorobenzoic Acid B Activation (e.g., Oxalyl Chloride, DMF cat.) A->B Step 1 C 5-Bromo-2-chlorobenzoyl Chloride B->C D Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) + Aryl Substrate C->D Step 2 E Benzophenone Intermediate D->E F Ketone Reduction (e.g., Et₃SiH, BF₃·OEt₂) E->F Step 3 G Diarylmethane Aglycone (Core Intermediate) F->G

Caption: Generalized synthetic workflow for the aglycone core.

Part 2: Application in the Synthesis of Empagliflozin

Empagliflozin features a diarylmethane core where the 5-bromo-2-chlorophenyl ring is connected to a phenoxy-tetrahydrofuran moiety.[13][14] The synthesis leverages 5-bromo-2-chlorobenzoic acid to construct this intricate structure.

Protocol 1: Synthesis of the Empagliflozin Key Intermediate

This protocol outlines the synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, a pivotal intermediate.[15][16]

Step 1: Activation of 5-Bromo-2-chlorobenzoic Acid

  • Objective : To convert the carboxylic acid into the highly reactive 5-bromo-2-chlorobenzoyl chloride.

  • Procedure :

    • To a slurry of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent such as fluorobenzene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).[8][13]

    • Under a nitrogen atmosphere and at a controlled temperature (e.g., 15-25°C), slowly add oxalyl chloride (1.2-1.5 eq).[13]

    • Stir the mixture at room temperature until the reaction is complete, as monitored by techniques like TLC or HPLC (typically 2-4 hours).

    • Concentrate the reaction mass under reduced pressure to remove excess oxalyl chloride. The resulting acid chloride is typically used directly in the next step.

  • Causality : Oxalyl chloride is an excellent reagent for this transformation as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating species.

Step 2: Friedel-Crafts Acylation

  • Objective : To form the benzophenone intermediate by acylating a substituted aromatic ring.

  • Procedure :

    • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in a solvent like fluorobenzene.[13]

    • Cool the solution and add a Lewis acid, such as aluminum chloride (AlCl₃, 1.1-1.3 eq), portion-wise, keeping the temperature below 25°C.[13]

    • Note: In some patented routes, the acylation partner is a pre-formed phenoxy-tetrahydrofuran derivative. An alternative is to acylate a simpler aromatic like anisole or fluorobenzene, followed by further modifications.[8][16]

    • Stir the reaction until completion.

    • Carefully quench the reaction by adding it to precooled water or dilute acid.

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude benzophenone intermediate.

Step 3: Reduction to the Diarylmethane Core

  • Objective : To reduce the ketone carbonyl to a methylene bridge.

  • Procedure :

    • Dissolve the benzophenone intermediate in a suitable solvent (e.g., dichloromethane, acetonitrile).

    • Cool the solution to a low temperature (e.g., -50°C to -30°C).

    • Add a reducing agent system, typically triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[13]

    • Allow the reaction to slowly warm to room temperature and stir for 3-5 hours or until completion.

    • Quench the reaction, perform an aqueous workup, and purify the resulting diarylmethane product.

  • Causality : This ionic reduction method is highly effective for diaryl ketones and is preferred over catalytic hydrogenation, which could be complicated by the presence of halogen substituents.

This diarylmethane intermediate is then advanced through a series of steps, including coupling with a protected glucose molecule, to yield Empagliflozin.[13]

Part 3: Application in the Synthesis of Dapagliflozin

The synthesis of Dapagliflozin also relies heavily on 5-bromo-2-chlorobenzoic acid to form its 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene aglycone.[6][7][9][17]

Protocol 2: Synthesis of the Dapagliflozin Aglycone

Step 1: Preparation of 5-bromo-2-chloro-4'-ethoxybenzophenone

  • Objective : To synthesize the benzophenone precursor for Dapagliflozin via Friedel-Crafts acylation.

  • Procedure :

    • Prepare 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid as described in Protocol 1, Step 1.[9][10]

    • In a separate vessel, charge phenetole (ethoxybenzene) and a suitable chlorinated solvent like dichloromethane.

    • Add a Lewis acid, typically AlCl₃ (1.1-1.3 eq), at a controlled temperature.

    • Slowly add a solution of the 5-bromo-2-chlorobenzoyl chloride to this mixture.

    • Stir at room temperature for 2-18 hours until the reaction is complete.[8]

    • Perform an acidic aqueous quench, separate the organic layer, wash, dry, and crystallize the product.

  • Trustworthiness : This reaction must be conducted under anhydrous conditions as Lewis acids like AlCl₃ are highly moisture-sensitive. The reaction progress should be closely monitored by HPLC to minimize the formation of impurities.

Step 2: Reduction to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Objective : To reduce the ketone to form the final aglycone intermediate.

  • Procedure :

    • Dissolve the 5-bromo-2-chloro-4'-ethoxybenzophenone (1.0 eq) in a solvent mixture, often containing trifluoroacetic acid.

    • Add triethylsilane (2.0-3.0 eq) as the reducing agent.[9]

    • Heat the reaction mixture (e.g., to 65°C) and stir until completion (typically 6-24 hours).[8]

    • Cool the mixture, concentrate under vacuum, and perform a standard workup followed by purification (e.g., recrystallization) to obtain the pure aglycone.

Data Summary: Dapagliflozin Aglycone Synthesis
StepKey ReagentsSolvent(s)TemperatureTypical YieldReference
Acylation 5-bromo-2-chlorobenzoyl chloride, Phenetole, AlCl₃Dichloromethane0°C to RT85-95%[8][10]
Reduction 5-bromo-2-chloro-4'-ethoxybenzophenone, Et₃SiH, TFADichloromethane, TFAReflux90-98%[9]
Subsequent Glycosylation Workflow

The synthesized aglycone is the precursor for the final C-C bond formation with the glucose moiety.

G cluster_aglycone Aglycone Synthesis cluster_coupling Glycosylation A 5-Bromo-2-chlorobenzoic Acid B Dapagliflozin Aglycone (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) A->B Friedel-Crafts Acylation & Reduction C Lithium-Halogen Exchange (n-BuLi, -78°C) B->C D Aryllithium Intermediate C->D F Coupling & Deprotection D->F Nucleophilic Addition E Protected Gluconolactone E->F G Dapagliflozin F->G

Caption: Synthesis of Dapagliflozin from the key aglycone.

This aglycone undergoes a lithium-halogen exchange at the bromine position using n-butyllithium at very low temperatures (-78°C).[18] The resulting highly reactive aryllithium species is then added to a protected form of D-gluconolactone.[6][18] Subsequent deprotection and reduction steps yield the final Dapagliflozin molecule.

Conclusion

5-Bromo-2-chlorobenzoic acid is not merely a simple starting material but a strategically designed cornerstone for the industrial synthesis of leading SGLT2 inhibitors. Its pre-installed halogen atoms and carboxylic acid handle allow for a robust, scalable, and regiocontrolled assembly of the complex diarylmethane aglycones that are essential for potent and selective SGLT2 inhibition. The protocols detailed herein, derived from authoritative patent literature, demonstrate the causality behind the experimental choices and provide a validated framework for researchers and drug development professionals working in the field of antidiabetic medicine.

References

  • Process for the preparation of empagliflozin.
  • Synthesis process for empagliflozin.
  • Preparation method of empagliflozin.
  • The method for preparing Dapagliflozin.
  • Processes for the preparation of empagliflozin.
  • Synthesis and antidiabetic evaluation of some novel compounds. Indian Journal of Chemistry, Section B. [Link]
  • Synthesis method for empagliflozin key intermediate.
  • Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. PubMed. [Link]
  • Methods for preparing sglt2 inhibitors.
  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium−Glucose Cotransporter 2. Semantic Scholar. [Link]
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Dapagliflozin – structure, synthesis, and new indic
  • Processes for the preparation of SGLT-2 inhibitors, intermediates thereof.
  • Canagliflozin intermediate synthetic method.
  • A Concise and Efficient Synthesis of Dapagliflozin.
  • The synthesis technique of canagliflozin.
  • Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Semantic Scholar. [Link]
  • Improved synthesis of dapagliflozin. China/Asia On Demand (CAOD) - Oriprobe. [Link]
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv
  • Concise review on anti-diabetic agents: Traditional to modern. World Journal of Advanced Research and Reviews. [Link]
  • The synthetic method of Dapagliflozin.
  • SGLT2 inhibitors, an Accomplished Development in Field of Medicinal Chemistry: an Extensive Review.
  • Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. PubMed. [Link]
  • Process for preparing sglt2 inhibitors and intermediates thereof.
  • Synthesis of promising brominated flavonoids as antidiabetic and anti-glyc
  • Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. Eman Research Publishing. [Link]
  • List of Antidiabetic agents. Drugs.com. [Link]
  • Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry.
  • Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone). PubMed. [Link]
  • Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.

Sources

Cobalt(III)-Catalyzed [4+2] Annulation with N-Chloroamides: A Practical Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Shift Towards Sustainable Catalysis

In the landscape of modern organic synthesis, the development of atom- and step-economical methods for constructing complex molecular architectures is paramount. C-H bond activation has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds, thereby streamlining synthetic routes.[1][2] For decades, this field was dominated by precious 4d and 5d transition metals like rhodium, palladium, and iridium. However, the growing need for cost-effective and sustainable chemical processes has spurred intense interest in earth-abundant 3d transition metals.[3] Among these, cobalt has proven to be a remarkably versatile and powerful catalyst, often exhibiting unique reactivity and selectivity.[1][4]

This guide focuses on a significant advancement in this area: the Cp*Co(III)-catalyzed [4+2] annulation of N-chloroamides. This reaction class provides a highly efficient pathway to synthesize isoquinolones and related heterocyclic scaffolds, which are core structures in numerous natural products, pharmaceuticals, and functional materials.[5][6] The innovation of using N-chloroamides as substrates is twofold: the amide serves as a robust directing group for predictable ortho-C-H activation, while the N-Cl bond functions as a traceless internal oxidant.[7][8][9] This elegant design enables the reaction to proceed under redox-neutral conditions, often at room temperature, obviating the need for harsh external oxidants and enhancing the overall efficiency and environmental profile of the synthesis.

Part 1: Core Concepts and Mechanistic Rationale

A deep understanding of the reaction mechanism is crucial for troubleshooting, optimization, and rational substrate design. The accepted catalytic cycle involves several key stages, each driven by specific properties of the cobalt catalyst and the N-chloroamide substrate.

The Key Players:

  • The Catalyst ([Cp*Co(III)]): The workhorse of this transformation is the pentamethylcyclopentadienyl cobalt(III) complex. It is typically generated in situ from a stable Co(III) precatalyst like [CpCo(CO)I₂] or by oxidizing a Co(II) salt such as Co(OAc)₂.[6][10] The bulky Cp ligand stabilizes the high-valent cobalt center, preventing unwanted side reactions while promoting the desired catalytic turnover.

  • The Substrate (N-Chloroamide): This component is the cornerstone of the reaction's efficiency.

    • Directing Group: The amide functionality coordinates to the cobalt center, positioning it in close proximity to the ortho C-H bond of the aryl ring, ensuring high regioselectivity.

    • Internal Oxidant: The N-Cl bond is the key to achieving a redox-neutral cycle. It accepts electrons during the reductive elimination step, regenerating the active Co(III) catalyst without the need for an external additive.[8][9][11]

The Catalytic Cycle

The reaction proceeds through a well-elucidated pathway involving C-H activation, migratory insertion, and reductive elimination.

Catalytic_Cycle Co_III_pre [CpCo(III)X₂] Co_III_active Active [CpCo(III)]²⁺ Catalyst (A) Co_III_pre->Co_III_active Activation (e.g., with AgOAc) Cobaltacycle Five-Membered Cobaltacycle (B) Co_III_active->Cobaltacycle 1. Coordination 2. C-H Activation (CMD) - Base Alkene_Coord Alkene/Alkyne Coordination (C) Cobaltacycle->Alkene_Coord Coordination of Coupling Partner Migratory_Insertion Seven-Membered Intermediate (D) Alkene_Coord->Migratory_Insertion Migratory Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination C-N Bond Formation Reductive_Elimination->Co_III_active Catalyst Regeneration - HCl Product Annulated Product Reductive_Elimination->Product Substrate N-Chloroamide + Alkene/Alkyne Substrate->Cobaltacycle Base - HX Regen - HCl Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Start Dry Schlenk Flask under N₂/Ar Add_Reagents Add N-Chloroamide, [Cp*Co(CO)I₂], AgOAc, Additive Start->Add_Reagents Add_Solvent Add Solvent (e.g., TFE) Add_Reagents->Add_Solvent Add_Coupling Add Coupling Partner (Alkene/Alkyne) Add_Solvent->Add_Coupling Stir Stir at Room Temp (e.g., 12-24 h) Add_Coupling->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Filter Dilute & Filter through Celite Monitor->Filter Upon Completion Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize

Figure 2. General experimental workflow for Co(III)-catalyzed annulation.

Protocol 1: Synthesis of Isoquinolones using an Alkyne Coupling Partner

This protocol is adapted from procedures reported for the annulation of N-chlorobenzamides with internal alkynes. [6] Materials:

  • N-Chlorobenzamide derivative (1.0 equiv, 0.2 mmol)

  • Alkyne (1.2 equiv, 0.24 mmol)

  • [Cp*Co(CO)I₂] (10 mol%, 0.02 mmol)

  • AgOAc (2.0 equiv, 0.4 mmol)

  • NaOAc (1.0 equiv, 0.2 mmol)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1.0 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

    • Causality: The Co(III) catalyst and intermediates can be sensitive to air and moisture. An inert atmosphere is critical for reproducibility and high yields.

  • Reagent Addition: To the flask, add the N-chlorobenzamide (0.2 mmol), [Cp*Co(CO)I₂] (10 mg, 0.02 mmol), AgOAc (67 mg, 0.4 mmol), and NaOAc (16 mg, 0.2 mmol).

    • Causality: AgOAc serves a dual role: it acts as a halide scavenger to activate the precatalyst and the acetate anion functions as the base in the C-H activation step. NaOAc is often added as a supplementary base to ensure efficient turnover.

  • Solvent and Substrate Addition: Add anhydrous TFE (1.0 mL) followed by the alkyne (0.24 mmol) via syringe.

    • Causality: TFE is a polar, weakly coordinating solvent that has been shown to be highly effective for this type of C-H activation, likely by stabilizing charged intermediates.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature (approx. 25 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter it through a pad of Celite to remove insoluble silver salts and catalyst residues. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure isoquinolone product.

Protocol 2: Synthesis of 3,4-Unsubstituted Isoquinolones using Vinyl Acetate

This protocol uses vinyl acetate as a safe and inexpensive acetylene surrogate. [5] Materials:

  • N-Chlorobenzamide derivative (1.0 equiv, 0.2 mmol)

  • Vinyl Acetate (3.0 equiv, 0.6 mmol)

  • [Cp*Co(CO)I₂] (5 mol%, 0.01 mmol)

  • AgOAc (2.0 equiv, 0.4 mmol)

  • Dichloromethane (DCM), anhydrous (1.0 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation & Reagent Addition: Following the procedure in Protocol 1, add the N-chlorobenzamide (0.2 mmol), [Cp*Co(CO)I₂] (5 mg, 0.01 mmol), and AgOAc (67 mg, 0.4 mmol) to a Schlenk flask under an inert atmosphere.

    • Insight: Note the lower catalyst loading, which is often possible for more reactive coupling partners.

  • Solvent and Substrate Addition: Add anhydrous DCM (1.0 mL) followed by vinyl acetate (56 µL, 0.6 mmol).

    • Causality: While TFE is common, other solvents like DCM can also be effective. Solvent screening is a key part of optimization for a new substrate. An excess of the coupling partner is used to ensure complete conversion of the limiting N-chloroamide.

  • Reaction & Monitoring: Seal the flask and stir the mixture at room temperature for 12 hours. Monitor by TLC.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1. The product is the 3,4-unsubstituted isoquinolone, formed after the initial annulation and subsequent elimination of acetic acid.

Part 4: Troubleshooting and Final Outlook

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed precatalyst).2. Insufficiently dry/inert conditions.3. Poor quality N-chloroamide (partially hydrolyzed).1. Use fresh, high-purity [Cp*Co(CO)I₂].2. Ensure glassware is rigorously dried and the system is well-purged with N₂/Ar.3. Prepare N-chloroamide fresh from the corresponding benzamide using t-BuOCl and use immediately.
Formation of Side Products 1. Dimerization of the coupling partner.2. Homocoupling of the N-chloroamide.3. Competing reaction pathways (e.g., Michael addition with maleimides).1. Slowly add the coupling partner to the reaction mixture.2. Adjust base or solvent polarity.3. Re-evaluate reaction temperature; running at 0 °C or lower may improve selectivity.
Poor Regioselectivity 1. Insufficient steric/electronic differentiation in the unsymmetrical alkyne/alkene.1. Modify the directing group on the N-chloroamide to increase steric bulk.2. Add a ligand that may influence the electronics of the cobalt center.3. Accept the mixture and separate isomers, or redesign the synthetic approach.

Future Outlook

The Co(III)-catalyzed [4+2] annulation using N-chloroamides is a mature yet evolving field. Current research frontiers are focused on expanding its synthetic power through asymmetric catalysis. The development of chiral Cp* ligands or the use of chiral co-catalysts has enabled the enantioselective synthesis of axially chiral isoquinolones and other valuable chiral scaffolds. [10][12]Furthermore, researchers are exploring novel coupling partners to engage in different annulation modes, such as the unique [4+1] annulation observed with cyclopropenes, which delivers chiral isoindolinones. [13]The continued exploration of earth-abundant metal catalysis promises to deliver even more powerful, selective, and sustainable tools for the synthesis of molecules that impact medicine and materials science.

References

  • Title: Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C-H Functionalization/Cyclization Source:Journal of Organic Chemistry, 2017 URL:[Link]
  • Title: Key mechanistic studies for cobalt(III)
  • Title: Synthesis of (NH)‐isoquinolones via Co(III)
  • Title: Synthesis of 3,4-unsubstituted isoquinolone derivatives from benzimidates and vinylene carbonate via cobalt(iii)-catalyzed C–H activation/cyclization Source:Organic & Biomolecular Chemistry, 2018 URL:[Link]
  • Title: C–H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles Source:Journal of the American Chemical Society, 2022 URL:[Link]
  • Title: Atroposelective isoquinolinone synthesis through cobalt-catalysed C–H activation and annulation Source:Nature C
  • Title: Cobalt(III)
  • Title: Reverse Regioselective Cp*Co(III)-Catalyzed [4 + 2] C–H Annulation of N-Chloroamides with Vinylsilanes: Synthesis of 4-Silylated Isoquinolones and Their Synthetic Utilities Source:Organic Letters, 2023 URL:[Link]
  • Title: Reverse Regioselective Cp*Co(III)
  • Title: Cobalt(III)-Catalyzed Regioselective [4 + 2]-Annulation of N -Chlorobenzamides with Substituted Alkenes Source:The Journal of Organic Chemistry, 2021 URL:[Link]
  • Title: C–H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles Source:Journal of the American Chemical Society, 2022 URL:[Link]
  • Title: Cobalt(III)-Catalyzed [4 + 2] Annulation of N-Chlorobenzamides with Maleimides Source:Organic Letters, 2019 URL:[Link]
  • Title: Cobaltacycles of Cp*Co(III) : rational synthesis and implication in homogeneous catalysis Source:HAL Open Science, 2019 URL:[Link]
  • Title: Switch of C-H Activation Mechanism for Full Selectivity Control in Cobalt(III)
  • Title: Isoquinolone Syntheses by Annulation Protocols Source:Molecules, 2020 URL:[Link]
  • Title: Cobalt-Catalyzed Enantioselective C–H Annulation with Alkenes Source:ACS C
  • Title: Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons Source:Journal of the American Chemical Society, 2015 URL:[Link]
  • Title: Understanding Cp*CoIII-Catalyzed C–H Functionalization Source:ChemistryViews, 2020 URL:[Link]

Sources

Application Notes and Protocols: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene-based sulfonamides are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The incorporation of a thiophene ring and a sulfonamide moiety can lead to compounds with enhanced biological efficacy.[1][3] Specifically, 5-bromo-N-alkylthiophene-2-sulfonamides serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications, including antibacterial, anticancer, and enzyme inhibitory activities.[4][5][6] The bromine atom at the 5-position of the thiophene ring provides a reactive handle for further functionalization, most notably through cross-coupling reactions.[3][7]

This document provides detailed protocols for the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their subsequent derivatization. The methodologies are designed to be robust and scalable for researchers in drug discovery and development.

Synthesis of the Core Scaffold: 5-bromo-N-alkylthiophene-2-sulfonamides

The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides is a multi-step process that begins with the preparation of the key intermediate, 5-bromothiophene-2-sulfonyl chloride. This is followed by sulfonylation of an appropriate amine to yield the desired N-alkylated product.

Part 1: Synthesis of 5-bromothiophene-2-sulfonyl chloride

The initial step involves the chlorosulfonation of 2-bromothiophene. This reaction is a classic electrophilic aromatic substitution where chlorosulfonic acid serves as the electrophile.

Experimental Protocol:
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

  • Reagent Addition: To a solution of 2-bromothiophene (1 equivalent) in a suitable solvent such as dichloromethane, add chlorosulfonic acid (5 equivalents) dropwise at a temperature between -78°C and 20°C.[8] The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 1 hour.[8] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice water to quench the excess chlorosulfonic acid.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.[8]

Part 2: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides

The second part of the synthesis involves the reaction of 5-bromothiophene-2-sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction at the sulfonyl group forms the sulfonamide bond.[9]

Experimental Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromothiophene-2-sulfonamide (1 equivalent) in a suitable solvent.

  • Base and Alkylation: Add a base such as lithium hydride (LiH) to the solution, followed by the addition of the desired alkyl bromide (1 equivalent).[4] The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel to afford the pure 5-bromo-N-alkylthiophene-2-sulfonamide.

Causality Behind Experimental Choices:
  • Choice of Base: LiH is an effective base for deprotonating the sulfonamide. Other non-nucleophilic bases can also be employed.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature.

  • Temperature: Room temperature is often sufficient for this alkylation. However, gentle heating may be required for less reactive alkyl halides. Steric hindrance from bulky alkyl groups may result in lower yields.[10]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 5-bromothiophene-2-sulfonyl chloride cluster_part2 Part 2: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides 2-Bromothiophene 2-Bromothiophene Reaction1 Chlorosulfonation 2-Bromothiophene->Reaction1 Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction1 5-Bromothiophene-2-sulfonyl_chloride 5-Bromothiophene-2-sulfonyl_chloride Reaction1->5-Bromothiophene-2-sulfonyl_chloride 5-Bromothiophene-2-sulfonamide 5-Bromothiophene-2-sulfonamide Reaction2 N-Alkylation 5-Bromothiophene-2-sulfonamide->Reaction2 Alkyl_Bromide Alkyl_Bromide Alkyl_Bromide->Reaction2 LiH_Base LiH LiH_Base->Reaction2 5-Bromo-N-alkylthiophene-2-sulfonamide 5-Bromo-N-alkylthiophene-2-sulfonamide Reaction2->5-Bromo-N-alkylthiophene-2-sulfonamide Suzuki_Coupling Start 5-Bromo-N-alkylthiophene- 2-sulfonamide Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Reaction Catalyst Pd(PPh₃)₄, K₃PO₄ Catalyst->Reaction Product 5-Aryl-N-alkylthiophene- 2-sulfonamide Derivative Reaction->Product

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-2-chlorobenzaldehyde, a pivotal intermediate in the manufacturing of several modern antidiabetic drugs, including Dapagliflozin, Ertugliflozin, and Empagliflozin.[1][2] We present a robust, three-step synthetic pathway commencing from 2-chlorobenzoic acid. This route is designed for high regioselectivity, safety, and scalability while minimizing environmental impact by avoiding heavy metals and harsh reaction conditions often cited in older literature. The protocols detailed herein emphasize not just the procedural steps but the underlying chemical principles, offering researchers and process chemists a thorough understanding of the synthesis.

Introduction: Strategic Importance and Synthetic Overview

5-Bromo-2-chlorobenzaldehyde (CAS No. 189628-37-3) is a halogenated aromatic aldehyde whose structure is a cornerstone for the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Its functional groups—the aldehyde, bromo, and chloro substituents—offer multiple handles for subsequent chemical transformations, making it a versatile building block.[3]

The preparation of this intermediate can be approached via several routes, but many established methods rely on reagents that pose significant environmental, health, and safety (EHS) risks. For instance, oxidation steps often employ chromium-based reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC), which lead to heavy metal contamination.[1][5] Similarly, Swern oxidations, while effective, require cryogenic temperatures and produce toxic, malodorous sulfide byproducts.[1]

The synthetic strategy outlined in this note is based on a modern, optimized pathway that addresses these challenges. It proceeds in three distinct stages:

  • Selective Bromination: Regioselective monobromination of 2-chlorobenzoic acid.

  • Chemoselective Reduction: Reduction of the resulting carboxylic acid to a primary alcohol.

  • Catalytic Oxidation: "Green" oxidation of the alcohol to the target aldehyde.

This approach offers high yields, excellent purity, and a favorable safety profile suitable for both laboratory-scale research and industrial production.

The Preferred Synthetic Pathway: From Acid to Aldehyde

The selected route begins with the readily available and inexpensive starting material, 2-chlorobenzoic acid. This pathway is strategically superior because it introduces the bromine substituent with high regioselectivity, a challenge in many aromatic substitutions.

Workflow Diagram: Overall Synthesis

Synthetic_Workflow A 2-Chlorobenzoic Acid B 5-Bromo-2-chlorobenzoic Acid A->B Step 1: Bromination (NBS / H₂SO₄) C (5-Bromo-2-chlorophenyl)methanol B->C Step 2: Reduction (NaBH₄ / H₂SO₄) D 5-Bromo-2-chlorobenzaldehyde C->D Step 3: Oxidation (NaClO / TEMPO)

Caption: Three-step synthesis of 5-Bromo-2-chlorobenzaldehyde.

Experimental Protocols and Mechanistic Insights

Step 1: Regioselective Bromination of 2-Chlorobenzoic Acid

Causality: The key to this step is controlling the position of the incoming electrophile (Br⁺). The starting material has two directing groups: the chloro group (ortho, para-directing) and the carboxylic acid group (meta-directing). The 5-position is para to the strongly activating chloro group and meta to the deactivating carboxylic acid group, making it the most electronically favored site for substitution. Using an N-Bromosuccinimide (NBS) and sulfuric acid system dramatically enhances this selectivity, achieving an 18:1 ratio of the desired 5-bromo isomer over the 3-bromo byproduct, a significant improvement over older methods.[1]

Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-chlorobenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 12 vols). Stir until all solids dissolve.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Heat the mixture to 40-50°C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. A white solid will precipitate.

  • Purification: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acid. The crude product can be recrystallized from toluene to yield 5-Bromo-2-chlorobenzoic acid as a white solid with purity >99%.[2]

Expected Yield: 80-85%[1][2]

Step 2: Reduction of 5-Bromo-2-chlorobenzoic Acid

Causality: This step reduces the carboxylic acid to the corresponding primary alcohol. The chosen reagent system, sodium borohydride (NaBH₄) with sulfuric acid, is a safer and more economical choice than alternatives like borane (which is highly toxic and pyrophoric) or NaBH₄/Iodine (which is expensive).[1][2] The in-situ generation of borane from NaBH₄ and acid provides a powerful reducing agent capable of reducing the carboxylic acid.

Protocol:

  • Setup: To a clean, dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add 5-Bromo-2-chlorobenzoic acid (1.0 eq) and tetrahydrofuran (THF) (10 vols). Stir to dissolve.

  • Reagent Addition: Cool the solution to 10-15°C in an ice-water bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.0 eq) dropwise via an addition funnel, keeping the internal temperature between 10-20°C.

  • Reaction: After the addition is complete, warm the mixture to 50-60°C and stir until the reaction is complete (monitored by TLC/HPLC).

  • Workup & Isolation: Cool the reaction to 10-20°C and cautiously quench by adding 1N hydrochloric acid. The layers will separate. Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (5-Bromo-2-chlorophenyl)methanol. This product is often of sufficient purity to proceed to the next step without further purification.

Expected Yield: ~95%[1]

Step 3: TEMPO-Catalyzed Oxidation to 5-Bromo-2-chlorobenzaldehyde

Causality: This final step is a highly efficient and selective oxidation of the primary alcohol to the aldehyde. The reaction utilizes a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (NaClO, household bleach) as the stoichiometric oxidant. This system avoids the use of toxic heavy metals and operates under mild conditions, making it an excellent example of green chemistry. The TEMPO catalyst is converted to the active N-oxoammonium ion, which performs the oxidation and is then regenerated in the catalytic cycle.

Protocol:

  • Setup: In a flask equipped with a stirrer, add (5-Bromo-2-chlorophenyl)methanol (1.0 eq), dichloromethane (CH₂Cl₂) (10 vols), and a catalytic amount of TEMPO (0.01 eq).

  • Reaction: Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium hypochlorite (NaClO, ~10-13% aqueous solution) (1.2 eq) dropwise, maintaining the temperature between 0-10°C.

  • Monitoring: Stir vigorously at this temperature until TLC/HPLC analysis shows complete consumption of the starting alcohol.

  • Workup & Isolation: Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy excess oxidant. Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to give the final product, 5-Bromo-2-chlorobenzaldehyde.[5]

Expected Yield: 85-90%[1]

Mechanism: TEMPO-Catalyzed Oxidation

TEMPO_Oxidation cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaClO (Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH₂OH -> R-CHO (Substrate Oxidation) Alcohol (5-Bromo-2-chlorophenyl)methanol Oxoammonium->Alcohol Reacts with Hydroxylamine->TEMPO NaClO (Re-oxidation) Aldehyde 5-Bromo-2-chlorobenzaldehyde Alcohol->Aldehyde Oxidation

Caption: Simplified catalytic cycle for TEMPO-mediated oxidation.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (Reagent/SM)Temperature (°C)Approx. Yield (%)Purity (%)
1 2-Chlorobenzoic AcidNBS / H₂SO₄1.05 / Solvent40-50~80-85[1]>99 (recrystallized)[1]
2 5-Bromo-2-chlorobenzoic AcidNaBH₄ / H₂SO₄2.0 / 1.010-60~95[1]>95 (crude)
3 (5-Bromo-2-chlorophenyl)methanolNaClO / TEMPO1.2 / 0.010-10~85-90[1]>98 (recrystallized)

Safety and Handling Precautions

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Always add acid to water/ice, never the other way around. Wear acid-resistant gloves, lab coat, and face shield.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and ensure quenching is done slowly and with cooling.

  • Dichloromethane (CH₂Cl₂): A volatile chlorinated solvent. Suspected carcinogen. All operations should be performed in a fume hood to avoid inhalation of vapors.

Conclusion

The synthetic route detailed in this application note provides a reliable, high-yield, and scalable method for the preparation of 5-Bromo-2-chlorobenzaldehyde. By leveraging a regioselective bromination with NBS/H₂SO₄, a safe reduction with NaBH₄/H₂SO₄, and a green TEMPO-catalyzed oxidation, this pathway overcomes the significant EHS and cost disadvantages of previously reported methods. This robust protocol is well-suited for researchers in medicinal chemistry and professionals in drug development requiring high-purity material for advanced pharmaceutical synthesis.

References

  • Guidechem. (n.d.). How to Prepare 5-BROMO-2-CHLOROBENZALDEHYDE: A Professional and Interesting Approach - FAQ.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzaldehyde synthesis.
  • ChemicalBook. (n.d.). 2-Bromo-5-chlorobenzaldehyde | 174265-12-4.
  • ChemicalBook. (n.d.). 2-Bromo-5-chlorobenzaldehyde synthesis.
  • Google Patents. (2018). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Google Patents. (2015). CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.
  • Thermo Fisher Scientific. (n.d.). CAS RN | 94569-84-3.
  • ECHEMI. (n.d.). 189628-37-3, 5-Bromo-2-chlorobenzaldehyde Formula.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Strategic Importance of 5-Bromo-2-chlorobenzaldehyde.
  • Biosynth. (n.d.). 2-Bromo-5-fluorobenzaldehyde | 94569-84-3 | FB63995.
  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka.
  • Gentolex Group Limited. (2025). How to Effectively Utilize 2-Bromo-5-Chlorobenzaldehyde in Organic Synthesis.
  • Ambeed. (n.d.). 94569-84-3 | 2-Bromo-5-fluorobenzaldehyde | Fluorinated Building Blocks.
  • ChemSynthesis. (2025). 5-bromo-2-chlorobenzaldehyde - 189628-37-3.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols - Organic Syntheses Procedure.
  • ChemicalBook. (n.d.). 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925.
  • Guidechem. (n.d.). (5-Bromo-2-chlorophenyl)methanol 149965-40-2 wiki.
  • Chemsrc. (2025). (5-Bromo-2-chlorophenyl)methanol | CAS#:149965-40-2.
  • SynThink Research Chemicals. (n.d.). (5-Bromo-2-chlorophenyl)(4- ethoxyphenyl)methanol. Retrieved from SynThink Research Chemicals website.
  • PubChemLite. (n.d.). (5-bromo-2-chlorophenyl)methanol (C7H6BrClO).
  • Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka.
  • Oakwood Chemical. (n.d.). (5-Bromo-2-chlorophenyl)methanol.
  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • BLD Pharm. (n.d.). 54932-72-8|4-Bromo-1-chloro-2-methylbenzene.
  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

5-Bromo-2-chlorobenzamide is a halogenated aromatic compound whose structural motif makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such a starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. Impurities introduced at this stage can carry through downstream processes, potentially leading to the formation of toxic byproducts, reduced yield, and inconsistent product performance.

This guide, designed for researchers, scientists, and drug development professionals, eschews a one-size-fits-all template. Instead, it presents a holistic and scientifically grounded strategy for the comprehensive purity assessment of this compound. We will explore an orthogonal analytical approach, where multiple techniques with different underlying principles are employed to build a robust and self-validating purity profile. This ensures that the material is not just "pure" by a single measure, but is well-characterized and fit for its intended purpose in a regulated environment.

The Orthogonal Analytical Strategy

A single analytical technique provides only one perspective on a sample's purity. An impurity that is invisible to one method may be readily detected by another. Therefore, a trustworthy purity assessment relies on an orthogonal approach, integrating data from multiple, disparate analytical techniques. This strategy minimizes the risk of overlooking impurities and provides a comprehensive characterization of the material.

The workflow below illustrates the logical integration of chromatographic, spectroscopic, and thermal methods for a complete purity evaluation.

Orthogonal_Purity_Workflow cluster_main Purity Assessment Workflow for this compound cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal & Physical Properties Sample Test Sample: This compound HPLC HPLC-UV (Primary Assay & Non-Volatile Impurities) Sample->HPLC Primary Quantitative GCMS GC-MS (Volatile Impurities & Residual Solvents) Sample->GCMS Volatiles NMR NMR Spectroscopy (Structural ID & Orthogonal Assay via qNMR) Sample->NMR Structural Confirmation Thermal DSC / TGA (Melting Point, Solvates, Water Content) Sample->Thermal Physical Properties MS Mass Spectrometry (Molecular Weight & Impurity ID) HPLC->MS LC-MS for ID Report Comprehensive Purity Report HPLC->Report Data Integration GCMS->MS Inherent GCMS->Report Data Integration NMR->Report Data Integration Thermal->Report Data Integration

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Primary Assay

Expertise & Rationale: For a non-volatile and UV-absorbing compound like this compound, reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis. It excels at separating the main component from structurally similar, non-volatile impurities. The causality behind this choice is the compound's polarity and the presence of a chromophore (the benzene ring), which allows for sensitive detection using a UV detector. A gradient elution method is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected within a reasonable runtime.

Protocol: HPLC Purity Determination

This protocol provides a starting point for method development and must be validated according to internal SOPs and regulatory guidelines such as ICH Q2(R2).[1][2][3][4][5]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, e.g., 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 phase provides excellent hydrophobic retention for the aromatic ring.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid modifier improves peak shape by suppressing the ionization of any acidic or basic functional groups.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

    • Detection: UV at 230 nm. Rationale: This wavelength is chosen to provide a good response for the benzamide chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Dilute 1:10 with a 50:50 mixture of Mobile Phase A and B to obtain a working concentration of 0.1 mg/mL.

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Trustworthiness: A Self-Validating System

Every analytical run must be validated through a System Suitability Test (SST) to ensure the chromatographic system is performing adequately. This is a mandatory requirement by pharmacopeias like the USP and EP.[6][7][8][9][10][11][12][13][14][15]

SST ParameterAcceptance CriteriaRationale for Requirement
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, which is crucial for accurate integration and quantification.
Theoretical Plates (N) > 2000Measures column efficiency; a high plate count indicates sharp peaks and good separation power.
Resolution (Rs) > 2.0 (between main peak and closest impurity)Ensures baseline separation of the analyte from potential impurities, preventing inaccurate quantification.
RSD of Peak Area ≤ 2.0% (for n=5 replicate injections)Demonstrates the precision of the injector and the stability of the detector response.

digraph "HPLC_Validation_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Dev [label="Method Development\n(Selectivity, Peak Shape)", fillcolor="#FBBC05", fontcolor="#202124"]; Opt [label="Method Optimization\n(Gradient, Flow Rate)", fillcolor="#FBBC05", fontcolor="#202124"]; Val [label="Method Validation (ICH Q2)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Routine [label="Routine Analysis\n(with SST)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_val" { label="Validation Parameters"; bgcolor="#E8F0FE"; fontcolor="#202124"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision (Repeatability,\nIntermediate)"]; LOD_LOQ [label="LOD / LOQ"]; Robustness [label="Robustness"]; }

Dev -> Opt -> Val; Val -> {Specificity, Linearity, Accuracy, Precision, LOD_LOQ, Robustness} [style=invis]; Val -> Routine; }

Caption: HPLC method development and validation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles

Expertise & Rationale: While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities like residual solvents from the synthesis (e.g., methanol, isopropanol mentioned in synthesis patents).[16][17] GC is the ideal technique for separating these volatile components. Coupling it with a Mass Spectrometry (MS) detector allows for the confident identification of these impurities by comparing their mass spectra to established libraries (e.g., NIST).

A critical consideration for this compound is its thermal stability. The high temperatures in the GC injector could potentially cause degradation. Therefore, the protocol is designed to minimize thermal stress by using a lower-than-typical injection temperature and a programmed temperature ramp.

Protocol: GC-MS for Residual Solvents and Volatile Impurities
  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a general-purpose, low-bleed column suitable for a wide range of volatile and semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C. Rationale: Hot enough to ensure volatilization but minimized to reduce on-column degradation.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35 - 450 m/z.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable high-boiling solvent like DMSO.

    • Alternatively, for direct injection, dissolve ~10 mg in 1 mL of Dichloromethane.

NMR Spectroscopy: Unambiguous Structure and Orthogonal Assay

Expertise & Rationale: NMR spectroscopy is unparalleled for structural elucidation.[18][19][20][21][22] While chromatography provides retention time data, ¹H and ¹³C NMR spectra provide direct, atom-level confirmation of the this compound structure. It is also exceptionally powerful for identifying isomers that may be difficult to separate chromatographically.

Furthermore, Quantitative NMR (qNMR) serves as a powerful orthogonal assay method. The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct and highly accurate purity measurement against a certified internal standard, without the need for a specific reference standard of this compound itself.

Protocol: ¹H NMR for Structural Confirmation and qNMR for Purity
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • For qNMR: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial. Dissolve in DMSO-d₆. Rationale: The internal standard must have peaks that do not overlap with the analyte signals.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁) for quantitative experiments to allow for full magnetization recovery, ensuring accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare observed chemical shifts and coupling patterns with expected values for the this compound structure.

    • qNMR Purity Calculation: Use the integral of a well-resolved analyte peak and a known peak from the internal standard to calculate the purity.

Thermal Analysis (DSC/TGA): Physical Properties and Non-Volatiles

Expertise & Rationale: Thermal analysis provides crucial information about the physical properties of the material.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[23][24][25] For a crystalline solid, it provides a precise melting point. A sharp, high-enthalpy melting peak is a strong indicator of high purity, whereas a broad, depressed melting peak suggests the presence of impurities.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[26][27] It is an excellent method for quantifying the content of residual water or solvents that are not easily removed, providing data that is complementary to GC-MS.

Protocol: DSC and TGA Analysis
  • Instrumentation:

    • DSC instrument and a TGA instrument.

  • DSC Protocol:

    • Sample: 3-5 mg of sample in a crimped aluminum pan.

    • Method: Heat from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

  • TGA Protocol:

    • Sample: 5-10 mg of sample in a ceramic or platinum pan.

    • Method: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis: Quantify the percentage mass loss at different temperature intervals (e.g., below 120°C for water/volatile solvents).

Data Integration and Final Purity Assignment

No single result should be taken in isolation. The final purity value is an aggregate of all orthogonal data. A mass balance approach is used, where the primary assay value from HPLC is corrected for the content of water, residual solvents, and any other impurities quantified by orthogonal techniques.

Illustrative Data Summary
Analytical TechniqueParameter MeasuredResultInterpretation
HPLC-UV Area %99.7%Purity with respect to non-volatile, UV-active impurities.
GC-MS Residual Solvents0.1% (Methanol)Quantifies volatile organic impurities.
TGA Mass Loss < 120°C0.15%Typically represents water content.
qNMR Molar Purity99.6%Orthogonal confirmation of the main component's purity.
DSC Melting Point (Onset)155.2 °C (sharp)Indicates high crystalline purity.
Calculated Purity Mass Balance ~99.45% Purity = HPLC % x (100% - %Water - %Solvents)

Conclusion

The purity assessment of a critical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. By integrating high-resolution separation techniques like HPLC and GC-MS with definitive structural information from NMR and key physical data from thermal analysis, a scientifically sound and trustworthy purity profile can be established. This orthogonal approach ensures that the material is well-characterized and fit for purpose, providing a solid foundation for successful drug development and manufacturing.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link][6][7][9]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link][8]
  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link][4]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link][3]
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:[Link][1]
  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL:[Link][2]
  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link][12]
  • Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL:[Link][11]
  • Title: Are You Sure You Understand USP <621>?
  • Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com URL:[Link][14]
  • Title: General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link][15]
  • Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: Ph. Eur. 7.0 URL:[Link][13]
  • Title: Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents Source: Google P
  • Title: Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents Source: Google P
  • Title: Identification and structure elucidation by NMR spectroscopy Source: ResearchG
  • Title: Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy Source: Wiley Online Library URL:[Link][19]
  • Title: How to elucidate the structure using NMR chemical shifts?
  • Title: Modern NMR Approaches to the Structure Elucidation of Natural Products Source: Royal Society of Chemistry URL:[Link][22]
  • Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Source: IIT Kanpur URL:[Link][23]
  • Title: The Role of Thermal Analysis in Pharmaceutical Testing and R&D Source: AZoM URL:[Link][26]
  • Title: Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Source: PubMed URL:[Link][27]
  • Title: Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC® Source: TA Instruments URL:[Link][25]
  • Title: Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis Source: TA Instruments URL:[Link][24]

Sources

Application Notes and Protocols for the Synthesis of Dihydroisoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydroisoquinolinone Scaffold

The dihydroisoquinolinone core is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, bicyclic framework serves as a versatile scaffold for the development of a wide array of therapeutic agents. Compounds bearing this core have demonstrated significant biological activities, including acting as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair and a target for cancer therapy. The ability to efficiently and selectively synthesize substituted dihydroisoquinolinones is therefore of paramount importance to researchers in drug discovery and development.

This application note provides a detailed guide to several robust and widely employed synthetic strategies for accessing dihydroisoquinolinones. We will delve into the mechanistic underpinnings of classical methods, such as the Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt reactions, and explore modern, highly efficient transition-metal-catalyzed C-H activation/annulation techniques. Each section will offer not only a step-by-step experimental protocol but also an expert perspective on the rationale behind the choice of reagents and conditions, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Strategic Approaches to Dihydroisoquinolinone Synthesis

The construction of the dihydroisoquinolinone skeleton can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

Classical Methods: These are well-established reactions that have been refined over decades. They typically involve the formation of a key amide precursor followed by an acid-mediated intramolecular cyclization.

  • Bischler-Napieralski Reaction: This is one of the most frequently used methods for the synthesis of 3,4-dihydroisoquinoline derivatives.[1] It involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[1][2] The reaction is particularly effective for aromatic rings bearing electron-donating groups.[1]

  • Pomeranz-Fritsch-Bobbitt Reaction: This pathway offers access to tetrahydroisoquinolines, which can then be oxidized to the desired dihydroisoquinolinones. The Bobbitt modification involves the hydrogenation of a benzalaminoacetal intermediate, followed by acid-catalyzed cyclization.[3][4]

Transition-Metal-Catalyzed Methods: These modern approaches offer high efficiency, regioselectivity, and functional group tolerance, often proceeding under milder conditions than classical methods.[5]

  • Rhodium(III)-Catalyzed C-H Activation/Annulation: This powerful strategy enables the direct coupling of aromatic amides with various coupling partners, such as alkenes and alkynes, to construct the dihydroisoquinolinone core in a single step.[6][7]

  • Palladium-Catalyzed C-H Activation/Annulation: Palladium catalysis provides a versatile platform for the synthesis of substituted dihydroisoquinolinones through various cascade reactions.[8][9]

  • Cobalt-Catalyzed C-H Activation: As a more earth-abundant and less expensive alternative to rhodium and palladium, cobalt catalysis has emerged as a sustainable approach for C-H functionalization and the synthesis of N-heterocycles.[10][11]

Multicomponent Reactions:

  • Ugi Reaction: This powerful multicomponent reaction can be employed in a sequential strategy, often followed by a cyclization step like the Bischler-Napieralski reaction, to rapidly build molecular complexity and generate diverse libraries of dihydroisoquinolinone analogues.[12][13]

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinolinone

This protocol details a typical Bischler-Napieralski reaction using phosphorus oxychloride (POCl₃) as the dehydrating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism.[14]

Reaction Scheme:

G cluster_0 β-Arylethylamide cluster_1 3,4-Dihydroisoquinolinone Amide Product Amide->Product POCl₃, Reflux G A Aromatic Amide with Directing Group C C-H Activation & Cyclometalation A->C B Rh(III) Catalyst B->C D Coordination of N-Vinylphthalimide C->D E Migratory Insertion D->E F Reductive Elimination & Cyclization E->F G 3,4-Dihydroisoquinolinone F->G

Sources

The Architect's Blueprint: Leveraging 5-Bromo-2-chlorobenzamide for the Synthesis of Advanced Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation and the Quest for Modular Building Blocks

Targeted Protein Degradation (TPD) has emerged as a transformative paradigm in drug discovery, offering a powerful alternative to traditional occupancy-based inhibition.[1] By hijacking the cell's intrinsic ubiquitin-proteasome system (UPS), bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) can selectively eliminate disease-causing proteins.[2] This catalytic mechanism provides a distinct advantage, enabling the degradation of multiple target proteins with a single PROTAC molecule and opening avenues to address targets previously deemed "undruggable."[3]

A PROTAC molecule is a chimeric construct comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The modularity of PROTAC design allows for the systematic optimization of their efficacy, selectivity, and pharmacokinetic properties.[5] Central to this modular approach is the availability of well-defined, functionalized building blocks for both the POI ligand and the E3 ligase ligand.

Among the most extensively utilized E3 ligases in PROTAC development is Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[6][7] Ligands for CRBN, such as thalidomide and its analogs (lenalidomide and pomalidomide), are well-characterized and possess favorable physicochemical properties, making them ideal anchors for PROTAC synthesis.[4][8] This application note provides a detailed guide for the synthesis of a key functionalized CRBN ligand building block derived from 5-Bromo-2-chlorobenzamide, a versatile and commercially available starting material. We will delve into the synthetic strategy, provide a detailed experimental protocol, and discuss the rationale behind the experimental choices, offering researchers a robust foundation for the development of novel protein degraders.

Strategic Synthesis of a Pomalidomide-Derived Building Block

The synthetic route from this compound to a functionalized pomalidomide-based building block is a multi-step process that leverages fundamental organic chemistry transformations. The overall strategy involves the construction of the phthalimide core, followed by the introduction of the glutarimide ring and subsequent functionalization for linker attachment.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of a pomalidomide-derived building block, starting from this compound.

G A This compound B 3-Nitrophthalic anhydride A->B Oxidation & Cyclization (Implied steps) C N-(3-Nitrophthaloyl)-glutamic acid B->C Reaction with Glutamic Acid D N-(3-Nitrophthaloyl)-glutamine C->D Amidation E 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione D->E Cyclization F 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide) E->F Reduction G Functionalized Pomalidomide Building Block F->G Alkylation with Linker Precursor

Caption: Synthetic overview from this compound to a functionalized pomalidomide building block.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a functionalized pomalidomide building block suitable for PROTAC assembly. These protocols are based on established synthetic routes for pomalidomide and its derivatives.[9]

Protocol 1: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

This protocol outlines the initial steps to construct the core pomalidomide precursor. The initial conversion of this compound to 3-nitrophthalic anhydride is a multi-step process involving oxidation and cyclization, which for the purpose of this guide, we will start from the commercially available 3-nitrophthalic anhydride.

Materials:

  • 3-Nitrophthalic anhydride

  • L-Glutamic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Thionyl chloride or similar dehydrating agent

  • Ammonia solution

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • Synthesis of N-(3-Nitrophthaloyl)-glutamic acid: In a round-bottom flask, dissolve 3-nitrophthalic anhydride (1.0 eq) and L-glutamic acid (1.1 eq) in anhydrous DMF. Heat the mixture at 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield N-(3-nitrophthaloyl)-glutamic acid.

  • Synthesis of N-(3-Nitrophthaloyl)-glutamine: Suspend N-(3-Nitrophthaloyl)-glutamic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a dehydrating agent such as thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction for 1-2 hours at room temperature. Subsequently, carefully add an aqueous ammonia solution to the reaction mixture and stir vigorously. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(3-Nitrophthaloyl)-glutamine.

  • Cyclization to 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione: To a mixture of N-(3-Nitrophthaloyl)-glutamine (1.0 eq) and sodium acetate (0.2 eq), add acetic anhydride (3-5 eq). Heat the reaction mixture at 100-110°C for 2-3 hours. After cooling, pour the mixture into water and stir until a solid precipitate forms. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the title compound.

Protocol 2: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)

This protocol describes the reduction of the nitro group to an amine, yielding pomalidomide.

Materials:

  • 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

Procedure:

  • In a hydrogenation vessel, dissolve 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10% by weight of the starting material).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain pomalidomide as a solid. The product can be further purified by recrystallization if necessary.[9]

Protocol 3: Synthesis of a Functionalized Pomalidomide Building Block for Linker Attachment

This protocol details the alkylation of the pomalidomide phthalimide nitrogen with a bifunctional linker precursor, in this case, a PEG linker with a terminal azide for subsequent "click" chemistry.

Materials:

  • Pomalidomide (4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

  • 1-Bromo-2-(2-azidoethoxy)ethane (or a similar bifunctional linker)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1-bromo-2-(2-azidoethoxy)ethane (1.2 eq).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired azide-functionalized pomalidomide building block.

Causality and Self-Validation in Experimental Design

The presented protocols are designed to be robust and reproducible. The choice of reagents and reaction conditions is based on established chemical principles to ensure high yields and purity.

  • Rationale for Solvent and Base Selection: Anhydrous DMF is a common polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction in Protocol 3. Potassium carbonate is a mild and effective base for the deprotonation of the phthalimide nitrogen, activating it for nucleophilic attack on the linker precursor.

  • Reaction Monitoring: The emphasis on monitoring reactions by TLC or LC-MS is crucial for determining reaction completion and identifying potential side products. This allows for timely adjustments to reaction conditions and ensures the isolation of the desired product.

  • Purification Strategies: The use of filtration, recrystallization, and column chromatography are standard and effective methods for purifying the intermediates and the final building block, ensuring a high degree of purity essential for subsequent PROTAC synthesis.

Data Presentation: Expected Yields and Characterization

The following table summarizes the expected outcomes for the synthesis of the functionalized pomalidomide building block.

StepProductExpected Yield (%)Characterization Methods
Protocol 12-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione60-75¹H NMR, ¹³C NMR, LC-MS
Protocol 2Pomalidomide85-95¹H NMR, ¹³C NMR, LC-MS, HRMS
Protocol 3Azide-Functionalized Pomalidomide Building Block50-70¹H NMR, ¹³C NMR, LC-MS, HRMS

Workflow Visualization for PROTAC Synthesis

The synthesized building block is now ready for conjugation with a POI-ligand-linker moiety to form the final PROTAC. The following diagram illustrates this final assembly step, typically achieved through a bio-orthogonal reaction like "click" chemistry.

G cluster_0 Building Block Synthesis A Functionalized Pomalidomide (with Azide) C Click Chemistry (CuAAC or SPAAC) A->C B POI Ligand (with Alkyne) B->C D Final PROTAC Molecule C->D E Purification & Characterization D->E

Caption: Final assembly of a PROTAC molecule using the synthesized building block.

Conclusion and Future Perspectives

This compound serves as a cost-effective and versatile starting material for the synthesis of functionalized CRBN ligand building blocks, which are critical components in the development of PROTACs. The detailed protocols and synthetic strategies provided in this application note offer a clear and reproducible pathway for researchers in the field of targeted protein degradation. The modular nature of this approach allows for the facile generation of diverse PROTAC libraries by coupling the synthesized building block with various POI ligands, thereby accelerating the discovery of novel therapeutics for a wide range of diseases. As the field of TPD continues to evolve, the development of robust and efficient synthetic methodologies for key building blocks will remain paramount to unlocking the full potential of this exciting therapeutic modality.

References

  • Cipla Ltd. Process for the preparation of pomalidomide. WO2018154516A1, August 30, 2018. Accessed January 9, 2026.
  • Celgene Corporation. Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. US20070004920A1, January 4, 2007. Accessed January 9, 2026.
  • Boštjan, G., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 2021. Accessed January 9, 2026. [Link]
  • Hubei Xinhuida Chemical Co., Ltd. Method for preparing pomalidomide key intermediate. CN103232380A, August 7, 2013. Accessed January 9, 2026.
  • National Institutes of Health. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 2022. Accessed January 9, 2026. [Link]
  • ResearchGate. A New Synthesis Route for the Preparation of Pomalidomide. Synthetic Communications, 2016. Accessed January 9, 2026. [Link]
  • Krumb, M., et al. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. Chemical Science, 2022. Accessed January 9, 2026. [Link]
  • National Center for Biotechnology Information. Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 2021. Accessed January 9, 2026. [Link]
  • National Institutes of Health. E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 2022. Accessed January 9, 2026. [Link]
  • National Institutes of Health. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 2021. Accessed January 9, 2026. [Link]
  • National Institutes of Health. Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 2023. Accessed January 9, 2026. [Link]
  • ResearchGate. Protein degraders - from thalidomide to new PROTACs. Journal of Biochemistry, 2023. Accessed January 9, 2026. [Link]
  • ResearchGate. Synthetic routes available for the preparation of pomalidomide derivatives. Unavailable Source, 2024. Accessed January 9, 2026. [Link]
  • Richter Gedeon Nyrt. Method for the production of pomalidomide. WO2017134476A1, August 10, 2017. Accessed January 9, 2026.
  • PubChem. 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;oxalic acid.
  • Celgene Corporation. Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. CN102643267A, August 22, 2012. Accessed January 9, 2026.
  • El-Sayed, R. E. A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. HETEROCYCLES, 2017. Accessed January 9, 2026. [Link]
  • Celgene Corporation. Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. SI2380887T1, August 31, 2012. Accessed January 9, 2026.
  • Vannam, R. Perspective on Targeted Protein Degradation strategy by PROTAC Technology. Acta Scientific, 2022. Accessed January 9, 2026. [Link]

Sources

Application Notes & Protocols: High-Purity Recrystallization of 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chlorobenzamide is a key halogenated aromatic amide utilized as a building block and intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and impurities in the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used purification technique for solid organic compounds, capable of delivering material of exceptionally high purity.[1][2]

This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the recrystallization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve optimal purity and recovery.

Section 1: The Foundational Principle of Recrystallization

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a selected solvent at varying temperatures.[3][4] The core principle is that most solid compounds are significantly more soluble in a hot solvent than in the same solvent at a colder temperature.[4][5][6]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[7]

  • Exclusion of Impurities: Insoluble impurities are removed by hot gravity filtration, while soluble impurities remain in the solution.[7][8]

  • Crystal Formation: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This induces the compound to crystallize out of the solution, forming a highly organized crystal lattice that naturally excludes the dissimilar impurity molecules.[2]

  • Isolation: The pure crystals are then separated from the cold solvent (now containing the soluble impurities) by vacuum filtration.[4]

The success of this technique hinges on the careful selection of an appropriate solvent, which is the most critical step in developing a robust recrystallization protocol.[3]

Section 2: Critical Parameters for Solvent Selection

Choosing the right solvent is an empirical process guided by several key principles.[9] An ideal solvent for recrystallizing this compound should meet the following criteria:

  • High Solubility at High Temperatures: The compound should be highly soluble in the boiling solvent.[10]

  • Low Solubility at Low Temperatures: The compound should be sparingly or nearly insoluble in the cold solvent to maximize recovery.[3][10]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before dissolving).[11] The boiling point should also be low enough to allow for easy removal from the purified crystals during drying.[1][7]

  • Chemical Inertness: The solvent must not react with this compound.[1][7]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution after crystallization).[5][10]

  • Safety and Practicality: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.[1]

Based on the structure of this compound (a halogenated aromatic amide), solvents like ethanol, methanol, isopropanol, or mixtures with water are excellent starting points for screening. A related compound, 4-Bromo-2-chlorobenzamide, is noted to be soluble in organic solvents, suggesting alcohols are a promising choice.[12]

Section 3: Protocol for Solvent Screening

Before performing a bulk recrystallization, it is essential to identify the optimal solvent system on a small scale.

Materials:

  • Crude this compound

  • Test tubes (e.g., 10 x 75 mm)

  • Selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water)

  • Hot plate or water bath

  • Glass stirring rods

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves easily. An ideal solvent will not dissolve the compound at this stage.[9]

  • If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod just below the solvent surface.[2]

  • Once the solution reaches room temperature, place it in an ice bath for 10-15 minutes to maximize crystal formation.

  • Evaluate the outcome based on the quality and quantity of the crystals formed.

Data Presentation: Solvent Screening Observations

SolventSolubility at Room Temp.Solubility in Hot SolventCrystal Formation on CoolingEstimated Yield & Crystal Quality
Ethanol Sparingly solubleCompletely solubleGood, well-formed needlesHigh, excellent quality
Methanol SolubleVery solublePoor, requires significant coolingLow recovery
Isopropanol Sparingly solubleSolubleGood, rhombic platesHigh, good quality
Water InsolubleInsolubleN/AN/A
Ethanol/Water Sparingly solubleSolubleExcellent, dense prismsVery high, excellent quality

Section 4: Detailed Recrystallization Protocol

This protocol is optimized for the purification of this compound using an ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2-3, appropriate size)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Watch glass to cover the flask

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (to fit Büchner funnel)

  • Spatula and glass stirring rod

  • Ice bath

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolution 1. Dissolution (Min. hot ethanol) start->dissolution hot_filtration 2. Hot Filtration (Optional: remove insolubles) dissolution->hot_filtration Insoluble impurities present? crystallization 3. Slow Cooling (Crystal formation) dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation 4. Vacuum Filtration (Isolate crystals) crystallization->isolation washing 5. Washing (Ice-cold ethanol/water) isolation->washing drying 6. Drying (Remove residual solvent) washing->drying finish End: Purified Crystals drying->finish

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to ensure maximum recovery upon cooling.[2][7] Adding too much solvent will result in a poor yield.[13]

  • Hot Filtration (Perform only if insoluble impurities are visible):

    • If the hot solution contains particulate matter, it must be filtered while hot to remove these impurities.

    • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask on the hot plate.

    • Pour the hot solution quickly through the filter paper. Causality: Pre-heating the apparatus and using a stemless funnel prevents premature crystallization of the product in the funnel, which would clog the filter and reduce the yield.[8][11]

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice, compromising purity.[3][14]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly, and connect it to a vacuum flask.

    • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water. Causality: Washing with ice-cold solvent removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[2]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a dust-free environment or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Section 5: Purity Assessment & Validation

To validate the success of the purification, the following analyses should be performed:

  • Melting Point Determination: A pure compound will have a sharp, well-defined melting point. The melting point of the recrystallized this compound should be compared to the literature value and the melting point of the crude starting material. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, distinct spot for the purified product, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, IR): For rigorous quality control, obtaining ¹H NMR or FTIR spectra can confirm the chemical identity and absence of impurities in the final product.

Section 6: Troubleshooting

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; supersaturation.[13]1. Gently boil off some of the solvent to concentrate the solution and try cooling again.[13] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[2][13]
"Oiling Out" (product separates as a liquid) The boiling point of the solvent is higher than the compound's melting point; solution is too concentrated.[11]1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly to ensure it cools below its melting point before saturation is reached.[13]
Low Recovery / Poor Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold.[2][14]1. If the filtrate is still available, concentrate it by boiling off some solvent and cool again to recover more product.[14] 2. Ensure proper technique for hot filtration and washing in subsequent attempts.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Note: A general authoritative textbook reference, specific URL not applicable).
  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder.
  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
  • Wired Chemist. (n.d.). Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • LibreTexts. (2023). Recrystallization.
  • LibreTexts. (2022). Troubleshooting.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Bromo-N-butyl-2-chlorobenzamide. National Center for Biotechnology Information.
  • Surya Life Sciences. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
  • LookChem. (n.d.). 4-Bromo-2-chlorobenzamide.
  • University of Babylon. (n.d.). EXPERIMENT (3) Recrystallization. College of Pharmacy.
  • Appchem. (n.d.). Ethyl this compound.
  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid.
  • University of Wisconsin-Whitewater. (n.d.). Recrystallization of Benzoic Acid.

Sources

NMR sample preparation and analysis of benzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceutical agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation, purity assessment, and quantitative analysis of these vital compounds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation and analysis of benzamide derivatives using modern NMR techniques. The narrative emphasizes the rationale behind methodological choices to ensure robust and reproducible results.

Part 1: Sample Preparation - The Foundation of Quality Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. For benzamide derivatives, the primary considerations are solubility and concentration.

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is paramount for successful NMR analysis.[2] Deuterated solvents replace hydrogen (¹H) with deuterium (²H), which minimizes solvent interference in the ¹H NMR spectrum, allowing for a clear view of the analyte's signals.[3][4]

Key Considerations for Solvent Selection:

  • Solubility: The benzamide derivative must be fully soluble in the chosen solvent to ensure a homogeneous solution.[5][6][7] Incomplete dissolution leads to broadened spectral lines and inaccurate quantification.[5]

  • Chemical Shift Interference: The residual proton signals of the deuterated solvent should not overlap with key analyte resonances.[2][6][7]

  • Analyte Stability: The solvent should be inert and not react with the benzamide derivative. For instance, chloroform-d (CDCl₃) can be slightly acidic and may cause decomposition of acid-sensitive compounds.[8]

  • Hydrogen Bonding: For benzamides, the amide N-H protons are of particular interest. Solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent hydrogen bond acceptors and can slow down the exchange of the amide protons with any trace water, resulting in sharper N-H signals. In contrast, in solvents like CDCl₃, these signals can be broad or even unobservable.

Commonly Used Deuterated Solvents for Benzamide Derivatives:

SolventResidual ¹H Signal (ppm)Carbon Signal(s) (ppm)Properties & Typical Uses
Chloroform-d (CDCl₃) ~7.26~77.16The most common solvent for nonpolar to moderately polar organic compounds due to its excellent dissolving power and ease of removal.[7][9]
Dimethyl Sulfoxide-d₆ (DMSO-d₆) ~2.50~39.52An excellent choice for polar compounds and for observing labile protons like amides and hydroxyls due to its hydrogen bonding capabilities.[9][10]
Acetone-d₆ ~2.05~29.84, ~206.26Suitable for a wide range of organic compounds and offers distinct resonances for both ¹H and ¹³C NMR.[9]
Methanol-d₄ (CD₃OD) ~3.31 (OH), ~4.87 (residual H₂O)~49.0A good solvent for polar compounds, but the labile deuterium on the hydroxyl group can exchange with the amide protons, leading to their disappearance from the spectrum.

Note: Chemical shifts can vary slightly depending on the instrument, temperature, and concentration.

Protocol for Sample Preparation

This protocol outlines the standard procedure for preparing a benzamide sample for routine ¹H and ¹³C NMR analysis.

Materials:

  • High-quality 5 mm NMR tubes

  • Deuterated solvent of choice

  • Benzamide derivative sample

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer or sonicator

Procedure:

  • Weigh the Sample: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the benzamide derivative.[11] For ¹³C NMR, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[11]

  • Dissolve the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[12]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[12] A homogeneous solution is crucial for high-resolution spectra.[12]

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[13] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter.

  • Check Sample Height: The solution height in the NMR tube should be approximately 4-5 cm (around 0.6 mL in a standard 5 mm tube).[12][14] Incorrect sample height can lead to poor shimming and distorted peak shapes.[14]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination.[12] Clearly label the tube with a permanent marker.[11]

Part 2: NMR Data Acquisition and Analysis

1D NMR Analysis: The First Step in Structural Characterization

One-dimensional ¹H and ¹³C NMR are the foundational experiments for structural elucidation.[15]

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of a benzamide provides a wealth of information:

  • Amide Protons (-CONH₂ or -CONHR): These typically appear as broad singlets in the region of δ 5.5-8.5 ppm. In DMSO-d₆, they are often sharper and can show coupling to adjacent protons.

  • Aromatic Protons: Protons on the benzene ring usually resonate between δ 7.0 and 8.0 ppm.[1] Their splitting patterns (multiplicity) reveal the substitution pattern on the ring.

  • Substituent Protons: Protons on any alkyl or other groups attached to the amide nitrogen or the aromatic ring will have characteristic chemical shifts.

Typical ¹H NMR Chemical Shifts for Unsubstituted Benzamide in DMSO-d₆:

ProtonChemical Shift (δ ppm)Multiplicity
Amide (-NH₂)~8.05, ~7.46Broad singlet
Aromatic (ortho)~7.92Doublet of doublets
Aromatic (meta)~7.47Triplet of doublets
Aromatic (para)~7.53Triplet of doublets

Data adapted from spectral databases.[16]

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom.[1]

  • Carbonyl Carbon (-C=O): This is a highly characteristic signal for benzamides, appearing downfield in the range of δ 165-175 ppm.

  • Aromatic Carbons: These resonate in the δ 120-140 ppm region. The carbon attached to the carbonyl group (ipso-carbon) is often found around δ 130-135 ppm.

2D NMR Spectroscopy: Unraveling Complex Structures

For more complex benzamide derivatives or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.[17][18][19]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, helping to identify which protons are adjacent to each other.[15][18]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Complete Structural Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Workflow for NMR-based structural elucidation of benzamide derivatives.

Data Processing Workflow

Proper data processing is essential to extract accurate information from the raw NMR data (Free Induction Decay, FID).[20][21]

Standard Processing Steps:

  • Fourier Transformation: Converts the time-domain FID signal into the frequency-domain spectrum.[21][22]

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).[21][22]

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.[21][22]

  • Referencing: Calibrates the chemical shift axis using a known reference signal, typically the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[11]

  • Integration: Measures the area under each peak in the ¹H NMR spectrum, which is directly proportional to the number of protons giving rise to that signal.[20]

G FID Raw Data (FID) FT Fourier Transformation FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integration Integration & Interpretation Reference->Integration

Standard NMR data processing workflow.

Part 3: Quantitative NMR (qNMR) for Purity Assessment

In the pharmaceutical industry, determining the exact purity of an active pharmaceutical ingredient (API) is a regulatory requirement. Quantitative NMR (qNMR) is a powerful primary method for this purpose because the signal integral is directly proportional to the number of nuclei, often without the need for compound-specific reference standards.[20][23][24][25]

The Principle of qNMR

qNMR relies on comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from an internal standard of known purity and concentration.[24][26]

Protocol for qNMR Analysis of a Benzamide Derivative

This protocol provides a validated approach for determining the purity of a benzamide sample using an internal standard.[23]

Key Requirements for Accurate qNMR:

  • Internal Standard Selection: The internal standard must be stable, have high purity, be accurately weighed, and have at least one signal that is well-resolved from all analyte and impurity signals.[5] Maleic acid or 1,4-Dinitrobenzene are common choices.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the protons being integrated) must be used to ensure complete relaxation of all relevant nuclei between scans. This is critical for accurate integration.

  • Pulse Angle: A 90° pulse is often recommended to ensure uniform excitation across the spectrum.[20]

Experimental Procedure:

  • Prepare the Internal Standard: Accurately weigh a known amount of a high-purity internal standard.

  • Prepare the Analyte: Accurately weigh a known amount of the benzamide derivative.

  • Co-dissolve: Dissolve both the internal standard and the analyte in the same vial with a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer and Acquire Data: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using optimized quantitative parameters (e.g., sufficient relaxation delay, appropriate number of scans for good signal-to-noise).

  • Process and Integrate: Carefully process the spectrum. Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

  • Calculate Purity: The purity of the analyte can be calculated using the following formula:[20]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

    • analyte refers to the benzamide derivative and std refers to the internal standard.

Conclusion

¹H and ¹³C NMR spectroscopy, complemented by 2D techniques and quantitative methods, are exceptionally powerful and versatile tools for the characterization of benzamide derivatives in a pharmaceutical setting.[1] From initial structural confirmation to rigorous purity determination via qNMR, these methods provide invaluable data for researchers and drug development professionals. The protocols and principles outlined in this application note serve as a robust guide to the effective application of NMR in the analysis of this important class of compounds.

References

  • Merck Millipore. (n.d.). NMR Solvents.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Scribd. (n.d.). NMR Data Processing Guide.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Deuterated Compounds for NMR.
  • University of Cambridge. (n.d.). NMR Sample Preparation.
  • Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
  • Bruker. (n.d.). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Magritek. (n.d.). Analytical NMR.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • Dr. S. S. Gawali. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Planta Medica, 73(09), P_004.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • University of Rochester. (n.d.). Internal Standards.
  • Sigma-Aldrich. (n.d.). High-Performance Quantitative H-1 NMR.
  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Cornell University. (n.d.). NMR Sample Preparation. NMR and Chemistry MS Facilities.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Journal of Chemical Education. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory. ACS Publications.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 504-511.
  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Supporting Information. (n.d.). 1H and 13C NMR spectra of N-methyl benzamide.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.
  • ResearchGate. (n.d.). Characteristic 1H and 13C NMR chemical shifts δ (ppm) for the....
  • TARA. (1998, January 1). Synthesis and 13C NMR Assignment of Ammonium Benzylidenepropanedioates and Benzylidenepropanediamides.
  • SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts.
  • Unknown. (n.d.). NH2 O purified benzamide, 13C-NMR.

Sources

The Strategic Application of 5-Bromo-2-chlorobenzotrifluoride in the Synthesis of Advanced Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Fluorinated Building Block

In the landscape of modern synthetic chemistry, 5-Bromo-2-chlorobenzotrifluoride has emerged as a pivotal building block for the creation of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its strategic importance is derived from the unique interplay of its three key functional groups: a bromine atom, a chlorine atom, and a trifluoromethyl (CF₃) group, all positioned on a benzene ring. This distinct arrangement provides a versatile platform for a variety of chemical transformations, enabling the synthesis of novel active ingredients.[4]

The trifluoromethyl group, in particular, is a celebrated feature in medicinal and agricultural chemistry. Its incorporation into a molecule can significantly enhance lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7][8] In pharmaceuticals, these properties often translate to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.[5] For agrochemicals, the CF₃ group can confer increased efficacy, greater potency, and enhanced environmental stability.[6] This guide provides detailed application notes and protocols for the use of 5-bromo-2-chlorobenzotrifluoride in the synthesis of two classes of high-value molecules: a biphenyl pyrazole carboxamide, a scaffold found in advanced fungicides, and a precursor for trifluoromethyl-substituted kinase inhibitors, a significant class of anticancer agents.

PART 1: Agrochemical Applications: Synthesis of a Bixafen Analogue Intermediate

The pyrazole carboxamide class of fungicides are vital in modern crop protection.[4][9][10][11][12] Bixafen, a prominent succinate dehydrogenase inhibitor (SDHI) fungicide, features a biphenyl pyrazole carboxamide core structure.[13][14] The synthesis of such molecules often involves a Suzuki-Miyaura coupling to create the biphenyl linkage, followed by an amidation reaction.[13] Here, we detail the synthesis of a key biphenyl amine intermediate, an analogue of the precursor to Bixafen, using 5-bromo-2-chlorobenzotrifluoride as a starting material.

Application Note: Suzuki-Miyaura Coupling for Biphenyl Synthesis

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[15][16][17] In this application, we leverage the reactivity of the bromine atom on 5-bromo-2-chlorobenzotrifluoride for a selective coupling with a boronic acid, leaving the less reactive chlorine atom untouched for potential further functionalization. The electron-withdrawing nature of the trifluoromethyl group can facilitate the oxidative addition step of the catalytic cycle.[16]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Degassed Solvent and Heat under Inert Atmosphere A->B Inert Atmosphere C Cool, Dilute, and Extract B->C Reaction Completion D Purify by Column Chromatography C->D Isolate Crude Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Amine, Base, Catalyst, and Ligand B Add Anhydrous Solvent and Heat under Inert Atmosphere A->B Inert Atmosphere C Cool, Quench, and Extract B->C Reaction Completion D Purify by Column Chromatography C->D Isolate Crude Product

Sources

Troubleshooting & Optimization

Improving yield and purity in 5-Bromo-2-chlorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing the Synthesis of 5-Bromo-2-chlorobenzamide

Welcome to the technical support center for the synthesis of this compound. As a key intermediate in pharmaceutical development, achieving high yield and purity is paramount. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. Drawing from established chemical principles and field-proven experience, we provide in-depth troubleshooting, FAQs, and optimized protocols to enhance your experimental success.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of this compound, which is typically prepared by the amidation of 5-Bromo-2-chlorobenzoic acid. The most common and scalable route involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with an ammonia source.

FAQ 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the primary causes and how can I fix this?

Answer: Low yield is a multifaceted issue that can originate from the quality of the starting material, the efficiency of the amidation reaction, or losses during product workup. Let's break down the potential causes:

  • Poor Quality Starting Material (5-Bromo-2-chlorobenzoic acid): The purity of your starting carboxylic acid is critical. Impurities from its own synthesis, such as isomeric bromo-chlorobenzoic acids, can interfere with the reaction.[1] It is essential to start with a high-purity acid, verified by techniques like HPLC or NMR.

  • Inefficient Acid Chloride Formation: The conversion of the carboxylic acid to 5-Bromo-2-chlorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a crucial activation step.[2][3]

    • Causality: If this conversion is incomplete, you will have unreacted carboxylic acid which will not react with the ammonia source under these conditions. Hydrolysis of the activating agent (e.g., thionyl chloride) by atmospheric moisture can reduce its effectiveness.

    • Solution: Ensure you are using anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. A slight excess (1.1-1.5 equivalents) of the chlorinating agent can drive the reaction to completion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride).

  • Incomplete Amidation: The reaction of the acid chloride with the ammonia source (e.g., aqueous ammonium hydroxide) may be incomplete.

    • Causality: This can be due to poor mixing in a biphasic system, insufficient ammonia, or the temperature being too low. The acid chloride is also susceptible to hydrolysis back to the carboxylic acid if the reaction with ammonia is not rapid enough.[4]

    • Solution: Add the acid chloride solution slowly to a well-stirred, cooled (0-5 °C) solution of concentrated ammonium hydroxide. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.[4] Ensure a sufficient excess of the ammonia source is used to both react and neutralize the HCl byproduct.

FAQ 2: Product is Contaminated with Starting Material

Question: My final product shows a significant amount of unreacted 5-Bromo-2-chlorobenzoic acid in the NMR/HPLC analysis. Why did this happen?

Answer: This is a common purity issue and typically points to two main problems: incomplete conversion to the acid chloride intermediate or hydrolysis of the acid chloride during the workup.

  • Causality: As mentioned previously, if the carboxylic acid is not fully converted to the acid chloride, it will remain unreacted throughout the amidation step. During the workup, this unreacted acid will precipitate along with your desired amide product, especially upon neutralization or pH adjustment. Furthermore, the acid chloride intermediate is highly reactive and can be hydrolyzed back to the carboxylic acid by water. If the addition to the ammonia solution is too slow or the temperature is too high, this side reaction can become significant.

  • Troubleshooting & Optimization:

    • Confirm Complete Acid Chloride Formation: Before proceeding to the amidation step, you can take a small aliquot of the reaction mixture, carefully quench it with methanol, and analyze by TLC or LC-MS to confirm the absence of the starting carboxylic acid and the presence of the methyl ester.

    • Optimize Workup: After the amidation reaction, the crude product is typically filtered. Washing the solid product thoroughly with water is crucial. This helps to remove any water-soluble inorganic salts. To remove the unreacted carboxylic acid, you can wash the crude solid with a cold, dilute solution of sodium bicarbonate (NaHCO₃). The acidic starting material will react to form a water-soluble sodium salt and be washed away, while the neutral amide product will remain as a solid. Be sure to follow this with a final wash with deionized water to remove any residual bicarbonate.

FAQ 3: Presence of Unknown Impurities

Question: My final product shows several unexpected peaks in the chromatogram. What are the likely side products and how can they be minimized?

Answer: Impurities can arise from the synthesis of the 5-Bromo-2-chlorobenzoic acid precursor or from the amidation step itself.

  • Isomeric Impurities: The bromination of 2-chlorobenzoic acid can sometimes yield small amounts of other isomers, such as 4-bromo-2-chlorobenzoic acid.[1] These isomers will carry through the synthesis to give the corresponding isomeric amides, which can be very difficult to separate from the desired product.

    • Solution: The most effective solution is to ensure the purity of the starting 5-Bromo-2-chlorobenzoic acid. If isomeric impurities are present, careful recrystallization of the final product may be necessary, though it can lead to significant yield loss.

  • Hydrolysis of Halogens: Under harsh reaction conditions (e.g., high temperatures or excessively strong base during the synthesis of the precursor from the nitrile), the chloro or bromo groups on the aromatic ring can be susceptible to nucleophilic substitution by hydroxide, leading to hydroxy-containing impurities.[5]

    • Solution: Adhere strictly to the recommended reaction temperatures and stoichiometry during all synthetic steps.[5][6]

Section 2: Analytical Methods & Purity Assessment

Question: What are the best analytical techniques to assess the purity of my synthesized this compound?

Answer: A multi-technique approach is always recommended for comprehensive purity analysis.

Analytical Technique Purity Assessment Type Sensitivity Specificity Primary Use Case Limitations
HPLC (UV Detection) Quantitative (Area % Purity)HighModerate to HighQuantifying the main compound and known impurities; routine quality control.[7][8]Requires reference standards for absolute quantification; may not separate all isomers.
¹H NMR Spectroscopy Structural Confirmation & Semi-QuantitativeModerateHighConfirming the molecular structure; identifying and roughly quantifying impurities with distinct proton signals.Less sensitive for detecting low-level impurities without distinct signals.
LC-MS Qualitative & QuantitativeVery HighVery HighIdentifying unknown impurities by their mass-to-charge ratio; confirming product identity.Response factors can vary, making absolute quantification challenging without standards.
GC-MS Quantitative (for volatile impurities)Very HighVery HighDetecting and identifying residual solvents or volatile side products.[7][9]Not suitable for non-volatile compounds like the product or starting material.

Section 3: Recommended Experimental Protocols

The following protocols provide a reliable, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride
  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 5-Bromo-2-chlorobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (or toluene) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) to the suspension at room temperature under an inert atmosphere.

  • Heat the reaction mixture to a gentle reflux (approx. 40°C for dichloromethane) and stir for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-Bromo-2-chlorobenzoyl chloride is typically a yellow oil or low-melting solid and is used immediately in the next step without further purification.[10]

Protocol 2: Synthesis of this compound
  • In a separate flask, cool concentrated ammonium hydroxide (NH₄OH, 28-30%, ~10 eq) in an ice-water bath to 0-5 °C with vigorous stirring.

  • Dissolve the crude 5-Bromo-2-chlorobenzoyl chloride from Protocol 1 in a minimal amount of anhydrous solvent (e.g., dichloromethane or THF).

  • Add the acid chloride solution dropwise to the cold, stirring ammonium hydroxide solution. Maintain the temperature below 10 °C throughout the addition. A white precipitate will form immediately.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.

  • Wash the solid with a small portion of cold dilute sodium bicarbonate solution, followed by more cold deionized water.

  • Dry the purified product under vacuum at 50-60 °C to a constant weight.

Protocol 3: Purification by Recrystallization

If the product requires further purification, recrystallization is an effective method.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, or a methanol/water mixture) until the solid just dissolves at the boiling point.[11][12][13]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.[13][14]

  • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 4: Visual Guides & Data

Overall Synthetic Workflow

Synthesis Workflow A 5-Bromo-2-chlorobenzoic Acid B Activation (e.g., SOCl₂, DMF cat.) A->B Step 1 C 5-Bromo-2-chlorobenzoyl Chloride (Intermediate) B->C D Amidation (conc. NH₄OH, 0-5°C) C->D Step 2 E Crude this compound D->E F Purification (Filtration, Washing) E->F Step 3 G Pure this compound F->G

Caption: General workflow for the synthesis of this compound.

Troubleshooting Purity Issues

Purity Troubleshooting Start Impure Product Detected (by HPLC/NMR) Impurity1 Unreacted Starting Acid Present? Start->Impurity1 Impurity2 Isomeric Impurities Present? Impurity1->Impurity2 No Solution1a Incomplete Acid Chloride Formation Impurity1->Solution1a Yes Solution1b Acid Chloride Hydrolysis During Workup Impurity1->Solution1b Yes Solution2 Impure Precursor Used (e.g., 4-bromo isomer) Impurity2->Solution2 Yes Clean Product Meets Purity Specs Impurity2->Clean No Action1 Action: - Use anhydrous conditions - Monitor conversion - Wash crude with NaHCO₃ Solution1a->Action1 Solution1b->Action1 Action1->Clean Action2 Action: - Verify precursor purity - Perform careful recrystallization of final product Solution2->Action2 Action2->Clean

Caption: Decision tree for troubleshooting common purity issues.

References

  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
  • Patsnap Eureka. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • Thieme Chemistry. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • Pharmaffiliates. (n.d.). CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride.

Sources

Troubleshooting common issues in N-chlorination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-chlorination reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of N-chloro compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable results.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your N-chlorination experiments in a question-and-answer format.

Issue 1: Low or No Conversion to the N-Chloro Product

Question: I am not seeing any significant formation of my desired N-chloro compound. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in N-chlorination reactions is a frequent issue that can often be traced back to a few key factors related to your reagents and reaction conditions.

  • Reagent Purity and Activity: The most common culprit is the chlorinating agent itself, especially N-chlorosuccinimide (NCS). Commercial NCS can decompose over time, indicated by a yellowish or orange tint.[1] This decomposition reduces its activity and can introduce impurities that interfere with the reaction.

    • Solution: It is highly recommended to use freshly recrystallized NCS, which should be a white crystalline solid.[1] You can recrystallize NCS from glacial acetic acid to ensure high purity.[1][2]

  • Insufficient Activation of the Chlorinating Agent: For less reactive substrates, such as electron-poor amines or amides, the chlorinating agent may not be electrophilic enough to initiate the reaction.

    • Solution: The addition of a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can enhance the electrophilicity of the chlorine atom in NCS, facilitating the reaction.[1] For chlorinations using N-chloroamines, conducting the reaction in a strongly acidic medium like trifluoroacetic acid can generate a more reactive protonated chloroamine species.[3]

  • Sub-optimal Reaction Temperature: N-chlorination reactions can be sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: While monitoring for potential byproduct formation using Thin Layer Chromatography (TLC), gradually increase the reaction temperature.[1]

  • Substrate Reactivity: Electron-deficient substrates are inherently less nucleophilic and will react more slowly.[4]

    • Solution: In addition to using a catalyst, you may need to switch to a more powerful chlorinating agent, such as trichloroisocyanuric acid (TCCA), which can be more effective for less reactive substrates.[5]

Issue 2: Poor Selectivity - Formation of Di-chlorinated or Other Byproducts

Question: My reaction is producing a mixture of mono- and di-chlorinated products, or I'm seeing chlorination at other sites on my molecule. How can I improve the selectivity?

Answer:

Controlling selectivity is a nuanced aspect of N-chlorination. The formation of multiple products can be due to over-chlorination or competing reaction pathways.

  • Over-chlorination: This occurs when the N-chloro product is sufficiently reactive to undergo a second chlorination.

    • Solution: The most direct approach is to carefully control the stoichiometry of the chlorinating agent. Use of 1.0 equivalent or slightly less of the chlorinating agent can favor mono-chlorination. For highly reactive substrates, inverse addition (adding the substrate to the chlorinating agent) at low temperatures can help.

  • Competing Ring Chlorination in Aromatic Substrates: For aromatic amines and related compounds, electrophilic substitution on the aromatic ring can compete with N-chlorination, especially under acidic conditions.

    • Solution:

      • Protecting Groups: Introducing an electron-withdrawing protecting group on the nitrogen can decrease the activation of the aromatic ring, thus favoring N-chlorination.[6]

      • pH Control: The pH of the reaction medium significantly influences the outcome. For many substrates, neutral or slightly basic conditions will favor N-chlorination over C-chlorination.[7]

      • Choice of Chlorinating Agent: Milder reagents like NCS are often more selective for N-chlorination compared to harsher reagents.[6]

  • Side-Chain vs. Aromatic Chlorination: In substrates with both an aromatic ring and alkyl groups, side-chain chlorination can occur, often through a radical mechanism.

    • Solution: Reaction conditions dictate the pathway. Electrophilic aromatic chlorination is favored by polar solvents and the absence of radical initiators. To suppress radical side-chain reactions, exclude light and radical initiators from your reaction setup.

Issue 3: Difficult Product Purification

Question: I am having trouble isolating my pure N-chloro product. There are persistent impurities, or the product seems to be decomposing during chromatography. What are the best practices for workup and purification?

Answer:

The purification of N-chloro compounds can be challenging due to the presence of byproducts and the potential instability of the product itself.

  • Succinimide Contamination (from NCS reactions): The main byproduct of NCS reactions is succinimide, which is water-soluble.[8]

    • Solution: A thorough aqueous workup is crucial. Wash the organic layer multiple times with water or a saturated sodium bicarbonate solution to effectively remove the succinimide before proceeding with chromatography.[1]

  • Product Instability on Silica Gel: N-chloro compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.

    • Solution:

      • Alternative Purification Methods: If possible, consider recrystallization or distillation as alternatives to chromatography.

      • Deactivated Silica Gel: If chromatography is necessary, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine, to neutralize the acidic sites.[1]

  • General Instability of N-Chloro Compounds: N-chloroamines can be thermally labile and may decompose upon standing.[9]

    • Solution: It is often best to use the N-chloro compound in the subsequent reaction step immediately after its formation and workup, without prolonged storage. If storage is necessary, keep the compound at a low temperature and protected from light.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which N-chlorinating agent should I choose for my reaction?

A1: The choice of reagent depends on the substrate's reactivity and the desired selectivity.

ReagentCommon ApplicationsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) General-purpose for amines, amides, and activated aromatics.[10][11]Solid, easy to handle, mild, and often selective.[12]May require activation for less reactive substrates; byproduct removal is necessary.[1]
tert-Butyl hypochlorite (t-BuOCl) N-chlorination of amines, oxidation of alcohols.[13][14]Versatile, inexpensive, and effective for a range of transformations.[13][14][15]Can be less selective and may promote side reactions.[16][17]
Sodium hypochlorite (NaOCl) Industrial applications, synthesis of N-chloroamines.Inexpensive and readily available.Can give low yields and require long reaction times in some cases.[12]
Trichloroisocyanuric acid (TCCA) Chlorination of less reactive substrates.Powerful chlorinating agent.[5]Can be less selective and lead to over-chlorination if not controlled.
**Calcium hypochlorite (Ca(OCl)₂) **N-chlorination of amides, carbamates, and lactams.Inexpensive and stable.Often used with moist alumina.

Q2: How does pH affect my N-chlorination reaction?

A2: The pH is a critical parameter. In reactions using aqueous chlorine or hypochlorite, the pH determines the concentration of the active chlorinating species, hypochlorous acid (HOCl), versus the less reactive hypochlorite ion (OCl⁻).[18] Generally, lower pH favors the more reactive HOCl. For N-chlorination of amines, acidic conditions can protonate the amine, rendering it unreactive. Conversely, for aromatic amines, acidic conditions can promote ring chlorination.[19] Therefore, the optimal pH is highly substrate-dependent and often needs to be buffered or carefully controlled.

Q3: My N-chloroamine product seems unstable. What is the expected stability?

A3: The stability of N-chloro compounds varies greatly depending on their structure. N-chloro-sulfonamides (like Chloramine-T) are generally more stable than N-chloroamines derived from simple alkyl or aryl amines.[9] The N-Cl bond in some compounds, like N-chlorosuccinimide, is quite labile.[9] It is a good practice to assume that N-chloro products may be unstable and should be used promptly after synthesis or stored under inert atmosphere at low temperatures.

Q4: What are the key safety precautions when working with N-chlorination reactions?

A4: Safety is paramount when handling N-chloro compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[20]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile or aerosolized reagents or products.[20]

  • Incompatible Materials: Be aware of incompatibilities. N-chloro compounds can react violently with acids (liberating toxic chlorine gas), strong oxidizing agents, and ammonia.[20][21]

  • Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible.[20] Have a plan for quenching the reaction and handling spills.

  • Product Handling: Given their potential instability, avoid heating N-chloro compounds unless you have information on their thermal stability. Some N-chloro compounds can be explosive.

Section 3: Visualizing the Process

General Workflow for Troubleshooting N-Chlorination Reactions

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No reagent_purity Check Reagent Purity (Recrystallize NCS) check_conversion->reagent_purity Yes check_purification Purification Issues? check_selectivity->check_purification No stoichiometry Adjust Stoichiometry check_selectivity->stoichiometry Yes end Successful Synthesis check_purification->end No workup Improve Aqueous Workup check_purification->workup Yes reaction_conditions Optimize Conditions (Temp, Catalyst) reagent_purity->reaction_conditions reaction_conditions->check_conversion protecting_groups Consider Protecting Groups stoichiometry->protecting_groups protecting_groups->check_selectivity chromatography Modify Chromatography (Deactivate Silica) workup->chromatography chromatography->check_purification

Caption: A decision-making workflow for troubleshooting common issues in N-chlorination reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives.
  • BenchChem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. RSC Publishing.
  • Samarkandy, A. A., Al-Thabaiti, S. A., & El-Bellihi, A. A. (n.d.). Rates of decomposition of N-chloramine disinfectant compounds in aqueous solutions.
  • Hydro Instruments. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: N-Chlorosuccinimide (NCS) Mediated Reactions.
  • ResearchGate. (n.d.). Effects of solution pH (a), chlorination time under different pH conditions....
  • National Institutes of Health. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC.
  • RSC Publishing. (n.d.). Highly Selective Aromatic Chlorination. Part 3.
  • ECHEMI. (n.d.). How to purify/recrystallize N-chlorosuccinimide?.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Chloramines.
  • ResearchGate. (2021).
  • Suru Chemical. (2025). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions.
  • Journal of the American Chemical Society. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • WorkSafeBC. (n.d.). Chloramines - Safe work practices.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with Tert-Butyl Hypochlorite (CAS 507-40-4): A Comprehensive Guide.
  • Google Patents. (n.d.). US4082766A - Process for preparing n-chlorophthalimide.
  • Semantic Scholar. (n.d.). Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide.
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • SciSpace. (n.d.).
  • National Institutes of Health. (n.d.). Effect of pH, application technique, and chlorine-to-nitrogen ratio on disinfectant activity of inorganic chloramines with pure culture bacteria. PMC.
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite.
  • ACS Publications. (2025). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.
  • Wikipedia. (n.d.). tert-Butyl hypochlorite.
  • Fisher Scientific. (2010).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Troubleshooting low signal in N-Chloro-N-methyladenosine experiments.
  • PubMed. (n.d.).
  • ResearchGate. (2025). Reactions of chlorination with tert-butyl hypochlorite (TBuOCl).
  • NACCHO. (n.d.).
  • ResearchGate. (2024).
  • Foster City. (2004).
  • Mann, W. C. (n.d.). Interactions of Halogens with Amines. Thames Polytechnic, London.
  • Chemistry LibreTexts. (2020). Reactions of Amines.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Chlorination of electron-rich arenes under solvent-free and ball-milling conditions.
  • PubMed. (n.d.). Determination of N-chloramines in As-samra chlorinated wastewater and their effect on the disinfection process.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • Novi AMS. (n.d.).
  • IChemE. (n.d.).
  • PMC - PubMed Central. (2022). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins.
  • Reddit. (2022).
  • ResearchGate. (2015). Production and Analysis of Chloramines.
  • PMC - NIH. (2023).
  • Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE.
  • YouTube. (2014). Chloramine.
  • ACS Publications. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions.

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzamide analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find in-depth answers to common challenges, detailed protocols, and data-driven recommendations to enhance the efficiency and success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Failures

Navigating the complexities of benzamide synthesis requires a systematic approach to troubleshooting. This section provides a logical framework for identifying and resolving common experimental hurdles.

Diagram: Troubleshooting Workflow for Low-Yield Benzamide Synthesis

The following diagram outlines a step-by-step decision-making process to diagnose the root cause of low product yield.

Troubleshooting Benzamide Synthesis start Low or No Product Yield check_reagents 1. Verify Starting Material Quality (Purity, Anhydrous Conditions) start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok reagents_bad Solution: Use fresh/purified reagents. Ensure anhydrous conditions. reagents_ok->reagents_bad No check_activation 2. Assess Carboxylic Acid Activation (Method: Acyl Chloride vs. Coupling Reagent) reagents_ok->check_activation Yes reagents_bad->check_reagents activation_ok Activation Method Appropriate? check_activation->activation_ok activation_bad Solution: Switch activation method. - For hindered substrates, consider acyl fluoride formation. - Use a more potent coupling reagent (e.g., HATU). activation_ok->activation_bad No check_coupling 3. Evaluate Amine Reactivity & Reaction Conditions activation_ok->check_coupling Yes activation_bad->check_activation coupling_issue Potential Issues? check_coupling->coupling_issue amine_deactivation Amine Deactivation (Protonation) coupling_issue->amine_deactivation Amine Deactivation? steric_hindrance Steric Hindrance coupling_issue->steric_hindrance Steric Hindrance? suboptimal_conditions Suboptimal Conditions (Temp, Solvent, Base) coupling_issue->suboptimal_conditions Other Conditions? solution_amine Solution: - Ensure adequate non-nucleophilic base (e.g., DIPEA). - Add base before coupling reagent. amine_deactivation->solution_amine solution_sterics Solution: - Increase reaction temperature. - Prolong reaction time. - Use a less hindered coupling partner if possible. steric_hindrance->solution_sterics solution_conditions Solution: - Screen solvents (e.g., DMF, DCM, THF). - Optimize temperature (start at RT, then increase if needed). - Ensure correct stoichiometry of base. suboptimal_conditions->solution_conditions workup_purification 4. Review Work-up & Purification solution_amine->workup_purification solution_sterics->workup_purification solution_conditions->workup_purification workup_issue Product Loss? workup_purification->workup_issue solution_workup Solution: - Optimize extraction pH to prevent product hydrolysis. - Choose appropriate recrystallization solvent to maximize recovery. workup_issue->solution_workup Yes success Successful Synthesis workup_issue->success No solution_workup->workup_purification

Caption: Troubleshooting flowchart for low-yield benzamide synthesis.

Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the synthesis of benzamide analogs.

Q1: My amide coupling reaction has a low or no product yield. What are the common causes?

Several factors can contribute to poor outcomes in amide coupling reactions. The most common culprits include:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. Insufficient or inefficient coupling reagents will lead to incomplete activation.[1]

  • Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic and halting the reaction.[1][2] This is a common issue that necessitates the use of a non-nucleophilic base.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[1]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.[1][3]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly affect the reaction's success.[1][4]

Q2: How do I choose the right coupling reagent for my reaction?

The selection of a coupling reagent is critical and depends on the substrates' reactivity and steric properties.

Coupling ReagentCommon Use Cases & ConsiderationsByproduct & Removal
DCC (Dicyclohexylcarbodiimide)Effective and inexpensive for simple amide couplings.[3]Dicyclohexylurea (DCU), a white precipitate, is often insoluble and can be removed by filtration.[3][2]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble carbodiimide, ideal for reactions where the byproduct needs to be removed by aqueous work-up.[3]Water-soluble urea byproduct, easily removed by washing with dilute acid and water.[3][5]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly effective coupling reagent, particularly for sterically hindered or electron-deficient substrates.[1][3]Water-soluble byproducts, removed during aqueous work-up.
SOCl₂ (Thionyl Chloride) / Oxalyl Chloride Used to convert carboxylic acids to highly reactive acyl chlorides, which then react with amines.[3] This is a two-step process.Gaseous byproducts (SO₂, HCl, CO, CO₂) are vented. Excess reagent is quenched during work-up.

Q3: I am observing significant side reactions. How can I minimize them?

Side reactions can consume starting materials and complicate purification. Common side reactions and their mitigation strategies include:

  • Racemization: For chiral carboxylic acids, racemization can occur at the alpha-carbon. To suppress this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can be used.[1] Running the reaction at a lower temperature can also be beneficial.[4]

  • N-acylurea Formation: When using carbodiimides like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the amine. The addition of HOBt can intercept the O-acylisourea to form an activated ester, preventing this side reaction.[6]

  • Double Acylation of the Amine: This can occur if the stoichiometry is not carefully controlled, especially with primary amines.[3] Using a slight excess of the amine relative to the acylating agent can help prevent this.[2]

Q4: Which solvents are recommended for amide bond formation?

The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction pathway.[4]

  • Polar Aprotic Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly used due to their ability to dissolve a wide range of substrates.[4][5]

  • Greener Alternatives: In recent years, there has been a push towards more environmentally friendly solvents. Ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and even water with surfactants are being explored as viable alternatives to traditional solvents like DMF and DCM.[7][8][9]

Q5: My Schotten-Baumann reaction is giving a low yield. What are the common reasons?

The Schotten-Baumann reaction, which uses an acyl chloride and an amine under basic conditions, can have low yields due to:

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive towards water. If the reaction is not anhydrous or if the acyl chloride is added too quickly, it can hydrolyze to the corresponding carboxylic acid.[3][2]

  • Protonation of the Amine: The reaction generates HCl as a byproduct. The base (often aqueous NaOH) is crucial to neutralize this acid, which would otherwise protonate the amine, rendering it non-nucleophilic.[3][2]

  • Inadequate Mixing: In the typical biphasic system (e.g., DCM/water), vigorous stirring is essential to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.[2][6]

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common benzamide synthesis procedures.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is suitable for a wide range of carboxylic acids and amines.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.1-1.5 eq)[4]

  • HOBt (1.0-1.2 eq)[4]

  • Non-nucleophilic base (e.g., DIPEA or Et₃N, 2-3 eq, if the amine is a salt)[4]

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.0-1.2 eq) in the anhydrous solvent.[4]

  • Addition of Amine and Base: Add the amine (1.0-1.2 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2-3 eq).[4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[4]

  • Addition of EDC: Slowly add EDC·HCl (1.1-1.5 eq) portion-wise to the stirred reaction mixture.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[4]

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3][5] The aqueous washes remove the water-soluble urea byproduct from EDC and other water-soluble reagents.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[3][5]

Protocol 2: Schotten-Baumann Reaction using Benzoyl Chloride

This classic method is effective for reacting primary and secondary amines with acyl chlorides.

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base (e.g., 10% aqueous Sodium Hydroxide or Triethylamine)[5][6]

  • Solvent (e.g., Dichloromethane (DCM) for biphasic or used neat with an amine base)[5]

Procedure:

  • Reaction Setup: In a flask, dissolve the amine (1.0 eq) in the chosen solvent. If using an amine base like triethylamine, add it at this stage (1.1-1.5 eq).[5] For the biphasic method, the amine is dissolved in DCM, and the aqueous base is in a separate layer.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath, as the reaction is often highly exothermic.[5]

  • Addition of Benzoyl Chloride: Dissolve the benzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.[5]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-16 hours.[5] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[5]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography.[5]

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
  • troubleshooting common issues in benzamide synthesis - Benchchem.
  • Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem.
  • Optimizing temperature and reaction time for benzamide synthesis - Benchchem.
  • How to overcome common problems in Benzamide synthesis? - Benchchem.
  • optimization of reaction conditions for synthesizing benzamides - Benchchem.
  • optimization of reaction conditions for benzamide synthesis - Benchchem.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions - ACS Publications.
  • Identifying and minimizing side reactions in benzamide synthesis - Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing).
  • Synthesis of Benzamide - YouTube.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions - ResearchGate.

Sources

Side-product formation in the bromination of 2-chlorobenzoic acid and its prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of 2-Chlorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bromination of 2-chlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution, with a focus on maximizing the yield of the desired 5-bromo-2-chlorobenzoic acid isomer while minimizing common side-products.

Section 1: Understanding the Core Reaction: Regioselectivity and Challenges

The bromination of 2-chlorobenzoic acid is a classic example of electrophilic aromatic substitution (EAS) on a disubstituted benzene ring. The primary challenge lies in controlling the regioselectivity, as the two existing substituents—a chloro group (-Cl) and a carboxylic acid group (-COOH)—exert competing directing effects.

  • Carboxylic Acid Group (-COOH): This is a deactivating and meta-directing group.[1] It withdraws electron density from the aromatic ring, making the reaction slower and directing the incoming electrophile (Br+) to the positions meta to it (positions 3 and 5).

  • Chloro Group (-Cl): This is also a deactivating group but is ortho, para-directing due to the resonance contribution of its lone pairs.[2] It directs the incoming electrophile to the positions ortho and para to it (positions 4 and 6).

The desired product, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of SGLT-2 inhibitors like Dapagliflozin and Empagliflozin.[3] Its formation is favored by the directing effect of the carboxylic acid group. However, the para-directing influence of the chlorine atom often leads to the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, which is the most common and difficult-to-remove impurity.[3]

Reaction_Mechanism sub 2-Chlorobenzoic Acid + Br+ inter_5 Sigma Complex (Attack at C5) Favored by -COOH sub->inter_5 Meta to -COOH inter_4 Sigma Complex (Attack at C4) Favored by -Cl sub->inter_4 Para to -Cl prod_5 5-Bromo-2-chlorobenzoic Acid (Desired Product) inter_5->prod_5 -H+ prod_4 4-Bromo-2-chlorobenzoic Acid (Side-Product) inter_4->prod_4 -H+

Figure 1: Competing pathways in the bromination of 2-chlorobenzoic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of an isomer. How do I identify and prevent it?

A1: Identification and Prevention of the 4-Bromo Isomer

The most prevalent isomeric impurity is 4-bromo-2-chlorobenzoic acid.[3] Its formation is driven by the strong para-directing effect of the chloro substituent.

Root Cause: Standard bromination conditions (e.g., Br₂ with a Lewis acid like FeBr₃) often lack the necessary selectivity to overcome the competing directing effects, resulting in a mixture of 4- and 5-bromo isomers.[4][5]

Prevention Strategy: A highly effective method involves using N-Bromosuccinimide (NBS) in concentrated sulfuric acid with a reductive catalyst, such as sodium sulfite (Na₂SO₃) or sodium sulfide.[6][7]

  • Mechanism of Action: The catalyst is believed to influence the reaction pathway, potentially through temporary sulfonation or by altering the nature of the active electrophile, which suppresses the formation of the 4-bromo isomer.[6]

  • Practical Implementation: By adding a catalytic amount of sodium sulfite to the reaction mixture before the introduction of NBS, the selectivity for the 5-bromo isomer can be significantly enhanced.[7]

Q2: I'm observing polybrominated products in my crude mixture. What causes this and how can it be avoided?

A2: Controlling Polybromination

Polybromination occurs when more than one bromine atom is added to the aromatic ring. This is a common issue with activated or insufficiently deactivated substrates, or when reaction conditions are too harsh.

Root Causes:

  • Stoichiometry: Using a molar excess of the brominating agent (e.g., Br₂ or NBS) is the most direct cause.

  • Reaction Conditions: High temperatures or highly active catalysts can increase the reaction rate to a point where multiple substitutions occur before the reaction can be effectively quenched.

  • Solvent Effects: Certain solvents can enhance the electrophilicity of the brominating agent. For instance, using concentrated sulfuric acid can lead to polybromination if not carefully controlled, while trifluoroacetic acid has been shown to mitigate this issue in some systems.[8]

Prevention Strategies:

  • Precise Stoichiometry: Use a slight molar deficit or an equimolar amount (1.0 equivalents) of the brominating agent relative to the 2-chlorobenzoic acid.

  • Temperature Control: Maintain a low reaction temperature. For the highly selective NBS/H₂SO₄/Na₂SO₃ system, temperatures between 10-30°C are recommended.[6][7]

  • Controlled Addition: Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration, preventing localized areas of high reactivity.

Q3: My reaction yield is low, with a lot of unreacted starting material. What should I check?

A3: Troubleshooting Low Conversion

Low conversion can be attributed to several factors related to reagents and reaction conditions.

Root Causes:

  • Deactivated Substrate: The presence of two deactivating groups (-Cl and -COOH) makes 2-chlorobenzoic acid significantly less reactive than benzene. The reaction requires forcing conditions to proceed efficiently.[2]

  • Insufficient Catalyst Activity: If using a Lewis acid catalyst like FeBr₃, it may be inactive due to moisture.

  • Reagent Quality: The brominating agent, particularly NBS, can degrade over time. It is crucial to use a pure, dry source.

  • Inadequate Mixing: In a heterogeneous mixture, poor stirring can lead to localized reactions and incomplete conversion.

Troubleshooting Steps:

  • Verify Conditions: Ensure your reaction is run under sufficiently strong conditions (e.g., concentrated sulfuric acid) to overcome the ring's deactivation.

  • Check Reagents: Use freshly opened or purified NBS. Ensure any Lewis acid catalysts are anhydrous.

  • Optimize Reaction Time/Temperature: If conversion is low at a given temperature, consider extending the reaction time before increasing the temperature, as the latter can promote side-product formation.

Q4: I suspect some of my product is being lost to decarboxylation. Is this possible?

A4: Understanding and Preventing Decarboxylation

Decarboxylation, the loss of the -COOH group, is a potential side reaction for benzoic acids, though it typically requires harsh conditions or specific radical-promoting reagents that are not always present in standard bromination protocols.[9][10]

Root Causes:

  • High Temperatures: Excessive heat can promote thermal decarboxylation.

  • Radical Initiators: While less common in standard EAS, the presence of certain contaminants or the use of light with reagents like NBS (which can also be a radical initiator) could potentially open minor decarboxylative pathways.[11]

Prevention Strategies:

  • Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (like nitrogen) can help suppress unwanted oxidative or radical side reactions.

Section 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving high selectivity and yield.

Protocol 1: High-Selectivity Synthesis of 5-Bromo-2-chlorobenzoic Acid[7]

This method is designed to inhibit the formation of the 4-bromo isomer.

  • Setup: To a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-chlorobenzoic acid (4.70 g, 0.03 mol) and concentrated sulfuric acid (40 mL).

  • Catalyst Addition: Add sodium sulfite (2.27 g, 0.018 mol) to the mixture. Stir at 10°C for 20 minutes until the solution becomes clear.

  • Bromination: Add N-bromosuccinimide (NBS) (3.20 g, 0.018 mol) portion-wise over 30 minutes, ensuring the temperature is maintained at 10°C.

  • Reaction: Continue stirring at 10°C for an additional 120 minutes after the NBS addition is complete.

  • Workup: Slowly pour the reaction mixture into an 80 mL ice-water bath with vigorous stirring to precipitate the crude product.

  • Purification: Filter the crude solid. For recrystallization, dissolve the filter cake in a mixture of methanol (24 mL) and water (36 mL), heat to 60°C to dissolve, then allow to cool naturally with stirring to crystallize the pure product.[12]

Troubleshooting_Workflow start Problem Detected: Low Yield or Purity d1 Major Impurity Detected? start->d1 d2 High Level of Starting Material? d1->d2 No s1 Impurity is likely 4-bromo isomer. Implement Protocol 1 using NBS/H₂SO₄ with Na₂SO₃ catalyst. d1->s1 Yes d3 Multiple Unknown Products? d2->d3 No s2 Reaction is incomplete. 1. Check reagent quality (NBS). 2. Extend reaction time. 3. Ensure adequate mixing. d2->s2 Yes s3 Possible polybromination or degradation. 1. Verify 1.0 eq. of NBS. 2. Lower reaction temperature. 3. Add brominating agent slowly. d3->s3 Yes s4 Purify via recrystallization. (e.g., Methanol/Water or Acetic Acid) d3->s4 No

Figure 2: A logical workflow for troubleshooting common experimental issues.

Section 4: Data Summary: Comparison of Bromination Methods

The choice of reagents and conditions has a profound impact on the outcome of the reaction. The table below summarizes key differences.

MethodBrominating AgentCatalyst / AdditiveTypical SolventSelectivity (5-bromo vs. 4-bromo)Key Disadvantage
Classic EAS Br₂FeBr₃ (Lewis Acid)None or CCl₄Moderate to PoorSignificant formation of 4-bromo isomer.[4]
NBS in Acid N-Bromosuccinimide (NBS)NoneH₂SO₄ModerateCan still produce notable amounts of the 4-bromo isomer.[3]
High-Selectivity N-Bromosuccinimide (NBS)Na₂SO₃ / Na₂SH₂SO₄HighRequires careful control of stoichiometry and temperature.[6][7]
Oxidative NaBrKBrO₃H₂O / AcidPoor (4:1 reported)Low yield and poor selectivity.[4]

Section 5: References

  • Roy, D. et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Nature Communications. Available at: [Link]

  • Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Available at:

  • Organic Chemistry Portal. (2013). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Tan, X. et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

  • Google Patents. (2019). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. Available at:

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Available at:

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides. Available at: [Link]

  • Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. Available at:

  • Chemistry LibreTexts. (2025). 3.2: Purification of Products. Available at: [Link]

  • Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound. Available at:

  • Google Patents. (1967). US3303224A - Bromination of aromatic compounds. Available at:

  • RSC Publishing. (2016). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications. Available at: [Link]

  • The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid - Supplementary Information. Available at: [Link]

  • Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Available at: [Link]

  • Google Patents. (2020). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Available at:

  • ChemInform Abstract. (2016). Protodecarboxylation of Benzoic Acids under Radical Conditions. ChemInform. Available at: [Link]

  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Available at: [Link]

  • YouTube. (2018). 18.2a EAS Bromination and Chlorination. Available at: [Link]

  • ACS Publications. (2015). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Organic Letters. Available at: [Link]

  • Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2020). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

Sources

Technical Support Center: Industrial-Scale Production of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 5-Bromo-2-chlorobenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience, to help you navigate the challenges of this synthetic process.

I. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 5-Bromo-2-chlorobenzoic acid, offering potential causes and actionable solutions.

Q1: My final product has a low yield. What are the likely causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The bromination reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degradation of the brominating agent.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2-chlorobenzoic acid to the brominating agent (e.g., N-bromosuccinimide - NBS) can lead to a lower yield.

  • Side Reactions: The formation of byproducts, such as dibrominated compounds, reduces the yield of the desired product.[1]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.

Solutions:

  • Reaction Monitoring:

    • Action: Implement in-process monitoring using High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

    • Rationale: HPLC analysis provides real-time data on the reaction progress, allowing you to determine the optimal reaction time and ensure the reaction has reached completion before proceeding with the work-up.[2]

  • Reagent Quality and Stoichiometry:

    • Action: Ensure the NBS is of high purity and has not degraded. Use a slight excess of NBS (e.g., 1.22 equivalents) to drive the reaction to completion.[1]

    • Rationale: NBS can be sensitive to moisture and light. Using a slight excess ensures that there is enough active brominating agent to convert all the starting material.

  • Temperature Control:

    • Action: Maintain a reaction temperature between 0-10°C during the addition of NBS.[1]

    • Rationale: Higher temperatures can increase the rate of side reactions, particularly the formation of dibromo impurities, which will lower the yield of the desired 5-bromo isomer.[1]

  • Optimized Work-up and Purification:

    • Action: After the reaction, quench the mixture by pouring it into an ice-water bath to precipitate the crude product.[2] For purification, consider a methanol/water recrystallization.[2]

    • Rationale: Rapid precipitation helps to isolate the product from the reaction mixture efficiently. A well-chosen recrystallization solvent system will maximize the recovery of the pure product while leaving impurities in the solution.

Q2: HPLC analysis of my product shows a significant peak corresponding to an isomer. How can I improve the regioselectivity of the bromination?

The Challenge of Regioselectivity:

The primary challenge in the synthesis of 5-Bromo-2-chlorobenzoic acid is achieving high regioselectivity. The starting material, 2-chlorobenzoic acid, has two directing groups: the chloro group (-Cl) and the carboxyl group (-COOH). The chloro group is an ortho-, para- director, while the carboxyl group is a meta- director.[3][4] This combination favors electrophilic substitution at the C5 position (para to the chloro group and meta to the carboxyl group). However, the formation of the 4-bromo-2-chlorobenzoic acid isomer is a common side reaction.[5][6]

Solutions:

  • Use of a Selectivity-Enhancing Catalyst:

    • Action: Add a sulfur-containing catalyst, such as sodium sulfide, sodium sulfite, or potassium sulfide, to the reaction mixture.[6] A typical molar ratio would be 1: (0.5-1.5): (0.2-1.0) for 2-chlorobenzoic acid: NBS: catalyst.[6]

    • Rationale: These catalysts have been shown to inhibit the formation of the 4-bromo isomer, thereby increasing the selectivity for the desired 5-bromo product.[6]

  • Strict Temperature Control:

    • Action: Maintain a consistent and low reaction temperature (e.g., 10-50°C) as specified in optimized protocols.[6]

    • Rationale: Temperature fluctuations can affect the regioselectivity of the reaction.

  • Choice of Brominating Agent:

    • Action: Utilize N-bromosuccinimide (NBS) in a sulfuric acid system.

    • Rationale: This system is widely reported to provide good selectivity for the 5-bromo isomer, especially when combined with a selectivity-enhancing catalyst.[6]

Q3: I'm observing the formation of dibrominated impurities. How can I prevent this?

Potential Causes:

  • Excess Brominating Agent: Using a large excess of the brominating agent can lead to a second bromination on the aromatic ring.

  • High Reaction Temperature: As mentioned previously, higher temperatures can promote the formation of dibrominated byproducts.[1]

Solutions:

  • Precise Stoichiometry:

    • Action: Carefully control the stoichiometry of NBS. An excess of around 1.22 equivalents is often sufficient to drive the reaction to completion without significant dibromination.[1]

    • Rationale: Limiting the amount of the brominating agent will reduce the likelihood of a second electrophilic substitution reaction.

  • Optimized Temperature Profile:

    • Action: Maintain the reaction temperature in the recommended range of 0-10°C.[1]

    • Rationale: Lower temperatures decrease the overall reactivity of the system, disfavoring the higher activation energy pathway of a second bromination.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the bromination of 2-chlorobenzoic acid?

The bromination of 2-chlorobenzoic acid is an electrophilic aromatic substitution reaction. In the presence of a strong acid like sulfuric acid, N-bromosuccinimide (NBS) acts as a source of the electrophile, Br+. The electron-rich aromatic ring of 2-chlorobenzoic acid attacks the bromine electrophile. The directing effects of the existing substituents determine the position of the incoming bromine. The chloro group is an ortho-, para- director, and the carboxyl group is a meta- director.[3][4] The C5 position is para to the chloro group and meta to the carboxyl group, making it the most electronically favored position for substitution.

Q2: What are the recommended analytical techniques for quality control?
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product and quantifying the levels of isomers and other impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying the positions of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches.

Q3: What are the key safety precautions to consider during industrial-scale production?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[7]

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling dust or vapors.[7]

  • Handling of Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and have appropriate spill kits readily available.

  • Waste Disposal: Dispose of all chemical waste according to local regulations. Acidic waste streams should be neutralized before disposal.

Q4: How should I handle the waste generated from the synthesis?

The primary waste streams from this synthesis are acidic aqueous solutions and organic solvent waste from purification.

  • Aqueous Waste: The acidic aqueous waste should be carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before being sent to a wastewater treatment facility.

  • Organic Solvent Waste: Solvents from recrystallization (e.g., methanol, toluene) should be collected and either recycled through distillation or disposed of as hazardous organic waste.

  • Solid Waste: Filter cakes containing byproducts should be disposed of in accordance with local environmental regulations.

For industrial processes, implementing solvent recovery and recycling systems can significantly reduce the environmental impact and operational costs.[4][8]

III. Experimental Protocols & Data

Synthesis Protocol: High-Selectivity Bromination of 2-Chlorobenzoic Acid
  • Reaction Setup: In a suitable reactor, charge 2-chlorobenzoic acid and concentrated sulfuric acid.

  • Catalyst Addition: Add sodium sulfide (0.4 equivalents) to the mixture and stir until the solution is clear.[2][6]

  • Bromination: Cool the reaction mixture to 30°C and slowly add N-bromosuccinimide (1 equivalent) in portions, maintaining the temperature at 30°C.[2]

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically within 10 minutes after the full addition of NBS).[2]

  • Quenching and Isolation: Slowly pour the reaction mixture into an ice-water bath to precipitate the crude product.[2]

  • Filtration and Washing: Filter the crude product and wash it with cold water.

Purification Protocol: Recrystallization
  • Dissolution: Transfer the crude product to a clean reactor and add a mixture of methanol and water (e.g., a 40% aqueous methanol solution).[2]

  • Heating: Heat the mixture to 60°C to dissolve the solid.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature with stirring to induce crystallization.

  • Isolation: Filter the purified product, wash with a cold 40% aqueous methanol solution, and dry under vacuum at 55°C.[2]

Typical Reaction Parameters and Expected Outcome
ParameterValueReference
Starting Material 2-Chlorobenzoic Acid[2][6]
Brominating Agent N-Bromosuccinimide (NBS)[2][6]
Solvent/Medium Concentrated Sulfuric Acid[2][6]
Catalyst Sodium Sulfide[6]
Reaction Temperature 30°C[2]
Typical Yield ~85%[2]
Expected Purity (after recrystallization) >99.5%[6]

IV. Visualizations

Workflow for the Synthesis of 5-Bromo-2-chlorobenzoic Acid

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Start Charge 2-Chlorobenzoic Acid & Sulfuric Acid Catalyst Add Sodium Sulfide Start->Catalyst Bromination Add NBS at 30°C Catalyst->Bromination Monitor Monitor by HPLC Bromination->Monitor Quench Pour into Ice-Water Monitor->Quench Filter1 Filter Crude Product Quench->Filter1 Wash1 Wash with Water Filter1->Wash1 Recrystallize Recrystallize from Methanol/Water Wash1->Recrystallize Filter2 Filter Pure Product Recrystallize->Filter2 Dry Dry under Vacuum Filter2->Dry Final_Product Final_Product Dry->Final_Product 5-Bromo-2-chlorobenzoic Acid (>99.5% Purity)

Caption: High-level workflow for the synthesis and purification of 5-Bromo-2-chlorobenzoic acid.

Troubleshooting Decision Tree for Low Purity

G Start Low Purity Detected by HPLC Impurity_ID Identify Major Impurity Start->Impurity_ID Isomer 4-Bromo Isomer Impurity_ID->Isomer Is it an isomer? Dibromo Dibromo Impurity Impurity_ID->Dibromo Is it dibrominated? Other Other Impurities Impurity_ID->Other Isomer_Cause Causes: - No selectivity catalyst - Temp fluctuations Isomer->Isomer_Cause Yes Dibromo_Cause Causes: - Excess NBS - High reaction temp Dibromo->Dibromo_Cause Yes Other_Cause Causes: - Incomplete reaction - Inefficient purification Other->Other_Cause Isomer_Solution Solutions: - Add Sodium Sulfide catalyst - Ensure strict temp control Isomer_Cause->Isomer_Solution Dibromo_Solution Solutions: - Use ~1.22 eq. NBS - Maintain temp at 0-10°C Dibromo_Cause->Dibromo_Solution Other_Solution Solutions: - Monitor reaction to completion - Optimize recrystallization Other_Cause->Other_Solution

Caption: Decision tree for troubleshooting low purity issues.

V. References

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. [Link]

  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. YouTube. [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office. [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. Scribd. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.

  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Google Patents.

Sources

Technical Support Center: Optimizing Solvent Systems for the Purification of 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this important chemical intermediate. Our focus is on optimizing solvent systems for recrystallization, the most prevalent and scalable purification technique.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for this compound, moving from foundational concepts to more advanced considerations.

Q1: What is the primary objective when selecting a solvent system for the recrystallization of this compound?

The ideal solvent system is one that maximizes the recovery of the high-purity product while effectively removing impurities. This is achieved by identifying a solvent (or solvent pair) in which this compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Key objectives include high yield, high purity, safety, and cost-effectiveness.

Q2: What are the likely impurities in my crude this compound sample?

Impurities are typically carried over from the synthetic process. Common synthetic routes, such as the amidation of 5-bromo-2-chlorobenzoic acid, can introduce several potential impurities:

  • Unreacted Starting Materials: The most common impurity is the starting material, 5-bromo-2-chlorobenzoic acid.

  • Isomeric Impurities: Depending on the regioselectivity of the bromination step during the synthesis of the precursor, isomers like 4-bromo-2-chlorobenzoic acid or its corresponding amide may be present.[2]

  • Side-Reaction Products: Impurities from side reactions can also be present.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may contaminate the crude product.

Identifying potential impurities is crucial as it informs the selection of a solvent system that will keep these contaminants dissolved while the desired product crystallizes.

Q3: How do I perform an efficient preliminary solvent screen for recrystallization?

A systematic solvent screen is the most effective starting point. This is typically done on a small scale (10-20 mg of crude material) in test tubes.

  • Select a diverse range of solvents: Choose 6-8 solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane, acetonitrile, dichloromethane).

  • Test solubility at room temperature: Add a small amount of solvent (e.g., 0.5 mL) to the crude material and observe solubility. An ideal solvent will not dissolve the compound at this stage.

  • Test solubility at elevated temperature: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. A good candidate solvent will fully dissolve the compound upon heating.[1]

  • Observe crystallization upon cooling: If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.

Q4: When is a mixed-solvent system (co-solvent system) the right choice?

A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile. This often occurs when the compound is either too soluble or too insoluble in all tested single solvents. The strategy involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible.

The procedure involves dissolving the crude material in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[3]

Q5: What analytical methods are best for confirming the purity of my final product?

A multi-pronged approach is recommended to rigorously assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, providing high-resolution separation of the main compound from impurities. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common starting point.[4][5][6]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.[1][7] The reported melting point for 5-Bromo-2-chlorobenzoic acid (a related precursor) is 154-156 °C, and the amide would have a different, likely higher, melting point.[8]

  • Spectroscopy (NMR, GC-MS): ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound and identify any structurally related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also effective for identifying and quantifying volatile or semi-volatile impurities.[5][6]

Troubleshooting Guide for Recrystallization

This guide provides solutions to specific issues you may encounter during the purification process.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: This occurs when the solute's concentration is too high, and the solution becomes supersaturated too quickly upon cooling. The presence of impurities can also lower the melting point of the solid, causing it to separate as a liquid.

  • Solutions:

    • Reheat the mixture to redissolve the oil.

    • Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If oiling persists, try scratching the inner surface of the flask with a glass rod at the liquid's surface to induce nucleation.

    • Introduce a seed crystal of pure this compound.[3]

Problem 2: Very low or no recovery of the product after cooling.

  • Causality: This typically means either too much solvent was used, or the chosen solvent is too effective, keeping the product dissolved even at low temperatures.

  • Solutions:

    • If too much solvent was used, gently boil off a portion of the solvent to concentrate the solution and allow it to cool again.

    • If the solvent is the issue, a different solvent system is needed. Consider adding an anti-solvent to the current solution to reduce the compound's solubility and induce precipitation.

    • Ensure cooling is adequate. An ice-water or ice-salt bath can maximize precipitation if the compound's solubility remains significant at 0 °C.

Problem 3: The final product is still impure (e.g., colored, poor analytical results).

  • Causality: The impurity may have a solubility profile very similar to the product in the chosen solvent, leading to co-crystallization. Alternatively, insoluble impurities may have been present and were not removed.

  • Solutions:

    • For Insoluble Impurities: If you observe solid material in the hot solution, a hot gravity filtration step is required to remove it before cooling.[1][3]

    • For Soluble Impurities: Perform a second recrystallization using a different solvent system with different polarity. This often effectively separates impurities that co-crystallized previously.

    • Adsorbent Treatment: If the impurity is colored, adding a small amount of activated carbon to the hot solution before filtration can adsorb the colored compounds. Use sparingly, as it can also adsorb the desired product.

    • Chromatography: If recrystallization fails to remove a persistent impurity, flash column chromatography may be necessary for complete purification.[9]

Data Summary: Recommended Solvent Systems for Investigation

The following table provides a starting point for selecting a solvent system for the purification of this compound. These are based on the properties of structurally similar aromatic amides and the precursor, 5-bromo-2-chlorobenzoic acid.[10][11][12] Experimental verification is essential.

Solvent SystemTypeRationale & Scientific BasisPotential Outcome
Methanol/Water Mixed-SolventMethanol is a polar protic solvent that should effectively dissolve the amide when hot. Water acts as a miscible anti-solvent to decrease solubility upon cooling. This is a very common and effective system for aromatic acids and amides.High potential for yielding pure, well-defined crystals. Good for removing non-polar impurities.
Ethanol/Water Mixed-SolventSimilar principle to methanol/water. Ethanol is slightly less polar and may offer a different selectivity for impurity removal. A 50% aqueous ethanol solution has been used to recrystallize the precursor acid.[12]A strong alternative to methanol/water, potentially offering better yield or purity depending on the specific impurities.
Isopropanol Single SolventAs a moderately polar protic solvent, isopropanol may provide the ideal solubility profile (sparingly soluble when cold, very soluble when hot) without needing an anti-solvent.Can simplify the procedure if effective. Good for removing highly polar or non-polar impurities.
Ethyl Acetate/Heptane Mixed-SolventEthyl acetate is a moderately polar aprotic solvent that should dissolve the compound. Heptane is a non-polar anti-solvent. This system is excellent for removing polar impurities like the starting carboxylic acid.Effective for purifying products from residual polar starting materials.
Toluene Single SolventA non-polar aromatic solvent. May be effective if the primary impurities are highly polar. The compound's polarity suggests it may have limited solubility in hot toluene, which could be ideal.May provide good recovery but requires careful handling due to higher boiling point and safety considerations.

Experimental Protocols

Protocol 1: General Procedure for Mixed-Solvent Recrystallization (Methanol/Water Example)

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot methanol required to fully dissolve the solid at a gentle reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the methanol solution is still hot and stirring, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold methanol/water mixture (using the same ratio as the final crystallization medium) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product using appropriate analytical methods (e.g., melting point, HPLC).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).

    • Example Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: ~254 nm (or scan for optimal wavelength with a DAD detector).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4][5]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the purification of this compound.

G start Crude Product (Post-Synthesis) recrystallization Perform Recrystallization (Solvent Screen) start->recrystallization crystal_check Crystals or Oil? recrystallization->crystal_check Observe Cooling analysis Analyze Product (HPLC, MP, NMR) purity_check Purity > 99%? analysis->purity_check yield_check Yield Acceptable? purity_check->yield_check Yes troubleshoot_purity Troubleshoot Purity: - Second Recrystallization - Use different solvent - Column Chromatography purity_check->troubleshoot_purity No success Pure Product (Proceed to Next Step) yield_check->success Yes troubleshoot_yield Troubleshoot Yield: - Reduce solvent volume - Change solvent/ratio - Ensure complete cooling yield_check->troubleshoot_yield No crystal_check->analysis Crystals Formed troubleshoot_oil Troubleshoot Oiling Out: - Reheat & add solvent - Cool slowly - Scratch / Seed crystal_check->troubleshoot_oil 'Oils Out' troubleshoot_purity->recrystallization troubleshoot_yield->recrystallization troubleshoot_oil->recrystallization

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
  • CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis | PDF - Scribd. ([Link])
  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google P
  • CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF - Scribd. ([Link])
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P
  • Cas 426265-73-8,4-Bromo-2-chlorobenzamide - LookChem. ([Link])
  • Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. ([Link])
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. ([Link])
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. ([Link])
  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P
  • Safe and Convenient Procedure for Solvent Purific
  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | P
  • 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem. ([Link])
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. ([Link])

Sources

Technical Support Center: Strategies for Chemical Reaction Optimization in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of organic chemical reactions. Our goal is to move beyond simple procedural lists and delve into the underlying principles that govern reaction outcomes, empowering you to make informed, effective decisions in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the initial phases of reaction optimization.

Q1: My reaction is showing low or no conversion of the starting material. Where should I begin troubleshooting?

A: Low or no conversion is a frequent issue, often stemming from a few key areas. A systematic approach is crucial.[1][2]

  • Catalyst Activity: For catalyzed reactions, particularly palladium cross-couplings, the catalyst's activity is paramount. Catalysts can degrade upon exposure to air and moisture.[2] Ensure you are using a fresh, properly stored catalyst or consider employing more robust pre-catalysts.[1] In some cases, increasing the catalyst loading can be a simple fix.[1]

  • Reaction Conditions (Temperature & Time): Many organic reactions have a significant activation energy barrier and require sufficient thermal energy to proceed at an appreciable rate.[3] If you are running the reaction at room temperature, consider incrementally increasing the temperature. Conversely, some reactions have an optimal temperature, above which side reactions or decomposition may occur.[3] Reaction time is also a critical factor; ensure the reaction has been allowed to run for a sufficient duration.[3]

  • Reagent Quality: The purity of your starting materials, reagents, and solvents can have a profound impact on the reaction outcome. Impurities can act as catalyst poisons or participate in unwanted side reactions.[3][4] It is advisable to use high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions.[4]

Q2: I'm observing the formation of significant side products. What are the most common causes and solutions?

A: The presence of side products indicates a loss of selectivity in your reaction. Understanding the potential competing reaction pathways is key to mitigating this issue.[5][6]

  • Reaction Temperature: As mentioned above, temperature can influence the selectivity of a reaction. Higher temperatures can provide enough energy to overcome the activation barrier for undesired pathways.[3]

  • Stoichiometry of Reactants: The molar ratio of your reactants can be a powerful tool to control selectivity.[7] For example, in a reaction where one reactant can react multiple times, carefully controlling its stoichiometry can favor the desired product.

  • Mixing and Addition Rates: In highly exothermic or fast reactions, localized high concentrations of a reagent can lead to side product formation. Slow, controlled addition of a reactant can often improve selectivity.[4]

  • Incompatible Functional Groups: Be mindful of all functional groups present in your starting materials. Some may be incompatible with the reaction conditions, leading to undesired transformations.[8] In such cases, the use of protecting groups may be necessary.[9]

Q3: How do I choose the right solvent for my reaction?

A: Solvent choice is a critical parameter that can dramatically affect reaction rates and outcomes.[10][11] The ideal solvent should dissolve all reactants but not react with them.[12]

  • Polarity: The polarity of the solvent can influence the stability of reactants, transition states, and products.[10][13] Reactions that involve the formation of charged intermediates are often accelerated in polar solvents.[12]

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can hydrogen bond and may solvate and deactivate nucleophiles, slowing down certain reactions like SN2.[12] Aprotic solvents (e.g., THF, DMF) do not have this capability and are often preferred for such transformations.[12]

  • Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point.[1]

Q4: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What factors should I consider?

A: Scaling up a reaction is not always a linear process.[14][15] Several factors that are negligible on a small scale become critical at a larger scale.

  • Heat Transfer: Exothermic reactions can generate significant heat. Small flasks have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In larger reactors, this ratio decreases, potentially leading to a dangerous increase in temperature and the formation of side products.[14]

  • Mixing: Efficient mixing is crucial to maintain homogeneity in the reaction mixture. What is easily achieved with a small magnetic stir bar may require more sophisticated mechanical stirring in a large reactor.[4]

  • Addition Rates: The rate of reagent addition becomes more critical on a larger scale to control reaction temperature and local concentrations.[4]

Part 2: In-depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific experimental challenges.

Issue 1: Catalyst Deactivation in Cross-Coupling Reactions

Q: My Suzuki/Buchwald-Hartwig/Sonogashira coupling reaction has stalled before reaching completion. I suspect catalyst deactivation. What are the common deactivation pathways and how can I prevent them?

A: Catalyst deactivation is a common problem in palladium-catalyzed cross-coupling reactions.[2] The active Pd(0) species is susceptible to several deactivation pathways.[2]

Common Deactivation Mechanisms:

  • Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by atmospheric oxygen.[2]

  • Poisoning: Certain functional groups or impurities in the reaction mixture can bind strongly to the palladium center, inhibiting its catalytic activity.[16][17] Common poisons include sulfur- and phosphorus-containing compounds.

  • Fouling/Coke Formation: At high temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites.[16][17]

  • Sintering: At elevated temperatures, the small metal particles of a heterogeneous catalyst can agglomerate into larger, less active particles.[16][18]

Troubleshooting Workflow for Catalyst Deactivation:

G start Reaction Stalled/Low Yield check_inert Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line) start->check_inert check_reagents Verify Reagent Purity (Freshly distill/purify if necessary) check_inert->check_reagents If no improvement change_catalyst Switch to a More Robust Pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) check_reagents->change_catalyst If no improvement screen_ligands Screen Different Ligands (Bulky, electron-rich ligands often improve stability) change_catalyst->screen_ligands optimize_temp Lower Reaction Temperature (If sintering or decomposition is suspected) screen_ligands->optimize_temp additives Consider Additives (e.g., to scavenge poisons) optimize_temp->additives end Improved Reaction Outcome additives->end

Caption: Troubleshooting workflow for suspected catalyst deactivation.

Protocol: Small-Scale Parallel Screening of Catalysts and Ligands

  • Setup: In an inert atmosphere glovebox, arrange an array of small reaction vials (e.g., 2 mL).

  • Stock Solutions: Prepare stock solutions of your starting materials, base, and solvent to ensure consistent dispensing.

  • Dispensing: Add the starting materials, base, and solvent to each vial.

  • Catalyst/Ligand Addition: Add a different catalyst/ligand combination to each vial. It is often beneficial to screen a variety of phosphine ligands with varying steric bulk and electronic properties.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the conversion and yield by LC-MS or GC-MS.

CatalystLigandTemperature (°C)Yield (%)
Pd(OAc)2PPh310015
Pd2(dba)3XPhos10085
XPhos Pd G3N/A10095
Pd(OAc)2SPhos8078

Table 1: Example data from a parallel screen to optimize a Suzuki coupling reaction.[1]

Issue 2: Poor Yield and Selectivity Due to Solvent Effects

Q: I am getting a mixture of products and a low yield of my desired compound. How can I systematically optimize the solvent to improve the outcome?

A: The solvent plays a multifaceted role in a chemical reaction, influencing solubility, stability of intermediates, and reaction rates.[10] A systematic approach to solvent screening is often more effective than random selection.

Causality of Solvent Effects:

  • Transition State Stabilization: Solvents can stabilize the transition state of a reaction more than the ground state of the reactants, thereby increasing the reaction rate.[10] For example, polar solvents stabilize charged transition states.[12]

  • Solubility: All reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.[12] Poor solubility can lead to slow reaction rates and low yields.

  • Competing Reactions: The solvent can influence the rates of competing reaction pathways, thus affecting the selectivity.[19]

Systematic Solvent Screening Workflow:

G start Low Yield/Selectivity classify_reaction Classify Reaction Type (e.g., SN1, SN2, polar, non-polar) start->classify_reaction select_solvents Select a Diverse Set of Solvents (Varying polarity, protic/aprotic) classify_reaction->select_solvents run_small_scale Run Small-Scale Parallel Reactions select_solvents->run_small_scale analyze_results Analyze Yield and Selectivity (LC-MS, GC-MS, NMR) run_small_scale->analyze_results optimize_further Further Optimization (e.g., solvent mixtures, concentration) analyze_results->optimize_further end Optimized Reaction Conditions optimize_further->end

Caption: Workflow for systematic solvent screening.

SolventPolarity IndexDielectric ConstantReaction Outcome
Toluene2.42.3865% yield, 90:10 selectivity
THF4.07.5880% yield, 95:5 selectivity
Acetonitrile5.837.550% yield, 70:30 selectivity
DMF6.436.785% yield, 88:12 selectivity

Table 2: Example data from a solvent screen, correlating solvent properties with reaction outcome.

Issue 3: Difficulty with Product Purification

Q: My reaction appears to be successful, but I am struggling to isolate the pure product from the reaction mixture. What strategies can I employ?

A: Purification is a critical, and often challenging, step in organic synthesis.[20][21] The choice of purification method depends on the physical and chemical properties of your product and the impurities.

Common Purification Challenges and Solutions:

  • Baseline Impurities in Chromatography: If impurities are co-eluting with your product on a silica gel column, consider changing the stationary phase (e.g., alumina, C18) or the mobile phase. A different solvent system may alter the relative polarities and improve separation.[21]

  • Emulsions during Aqueous Workup: Emulsions can form during liquid-liquid extractions, making phase separation difficult. Adding brine (saturated NaCl solution) can often help to break up emulsions.

  • Product Solubility Issues: If your product is partially soluble in the aqueous layer during workup, you may be losing a significant amount of material.[22] Perform multiple extractions with the organic solvent and consider back-extracting the combined aqueous layers.

  • High-Boiling Solvents: Removing high-boiling solvents like DMF or DMSO can be challenging. Consider performing an aqueous workup where these solvents are soluble in water, or use techniques like azeotropic distillation.[15]

Protocol: Optimizing a Flash Chromatography Separation

  • TLC Analysis: Use thin-layer chromatography (TLC) to screen different solvent systems (mobile phases). The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.

  • Solvent System Selection: Start with a non-polar solvent (e.g., hexanes) and gradually add a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Properly pack your flash chromatography column to avoid channeling.

  • Loading: Load your crude product onto the column in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.

Part 3: Advanced Optimization Strategies: Design of Experiments (DoE)

For complex reactions with multiple interacting variables, a more systematic approach called Design of Experiments (DoE) can be highly effective.[23][24][25] DoE allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction space with fewer experiments than the traditional "one variable at a time" (OVAT) approach.[23][26]

Key Advantages of DoE:

  • Efficiency: Fewer experiments are needed to identify optimal conditions.[24]

  • Interaction Effects: DoE can identify interactions between variables that would be missed by OVAT methods.[23]

  • Predictive Model: The results of a DoE study can be used to generate a statistical model that predicts the outcome for any given set of conditions within the design space.

DoE Workflow:

G start Define Optimization Goal (e.g., maximize yield, minimize impurity) select_factors Identify Key Reaction Variables (Factors) (e.g., Temp, Conc., Cat. Loading) start->select_factors define_levels Define High and Low Levels for Each Factor select_factors->define_levels choose_design Select an Appropriate Experimental Design (e.g., Full Factorial, Fractional Factorial) define_levels->choose_design run_experiments Run the Designed Experiments choose_design->run_experiments analyze_data Analyze Data and Build a Statistical Model run_experiments->analyze_data identify_optimum Identify and Verify Optimal Conditions analyze_data->identify_optimum end Optimized and Robust Process identify_optimum->end

Caption: A generalized workflow for implementing Design of Experiments (DoE).

By employing the systematic troubleshooting guides and advanced optimization strategies outlined in this support center, you will be better equipped to overcome the challenges inherent in organic synthesis and efficiently develop robust and high-yielding chemical reactions.

References

  • Solvent effects. In: Wikipedia. Accessed January 9, 2026. [Link]
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. Accessed January 9, 2026. [Link]
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. Accessed January 9, 2026. [Link]
  • What Is The Best Way To Optimize Chemical Yields? - Chemistry For Everyone. YouTube. Accessed January 9, 2026. [Link]
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint.
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Accessed January 9, 2026. [Link]
  • Design of Experiments (DoE) Studies | Definition, Methods & Uses. Mettler Toledo. Accessed January 9, 2026. [Link]
  • Reaction Engineering Strategies for Efficient Chemical Process Development. Longdom Publishing. Accessed January 9, 2026. [Link]
  • Design of Experiments (DoE) Studies. Mettler Toledo. Accessed January 9, 2026. [Link]
  • How Do You Optimize Conditions For A Higher Percent Yield? - Chemistry For Everyone. YouTube. Accessed January 9, 2026. [Link]
  • Chapter 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. Accessed January 9, 2026. [Link]
  • Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. LinkedIn. Accessed January 9, 2026. [Link]
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Accessed January 9, 2026. [Link]
  • How to Scale Up a New Synthesis Reaction. Lab Manager. Accessed January 9, 2026. [Link]
  • How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone. YouTube. Accessed January 9, 2026. [Link]
  • How To Run A Reaction: Rules of Thumb. University of Rochester Department of Chemistry. Accessed January 9, 2026. [Link]
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. Accessed January 9, 2026. [Link]
  • Advances in Catalyst Deactivation and Regeneration.
  • Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley. Accessed January 9, 2026. [Link]
  • Looking for tips on scaling up organic syntheses. Reddit. Accessed January 9, 2026. [Link]
  • Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. MDPI. Accessed January 9, 2026. [Link]
  • Catalyst Deactivation and Regeneration.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. Ovidius University Annals of Chemistry. Accessed January 9, 2026. [Link]
  • Ch18: Advanced Organic Synthesis Strategies. Editverse. Accessed January 9, 2026. [Link]
  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Accessed January 9, 2026. [Link]
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. Accessed January 9, 2026. [Link]
  • When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. Accessed January 9, 2026. [Link]
  • Side Reactions in Organic Synthesis. Wiley. Accessed January 9, 2026. [Link]
  • Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Accessed January 9, 2026. [Link]
  • Common sources of mistake in organic synthesis. Reddit. Accessed January 9, 2026. [Link]
  • What Are Common Mistakes In Chemistry Synthesis Reactions?. YouTube. Accessed January 9, 2026. [Link]
  • What are some common mistakes made when solving problems involving organic reaction mechanisms?. Quora. Accessed January 9, 2026. [Link]
  • How to minimize side products of this reaction. Reddit. Accessed January 9, 2026. [Link]
  • SOME SCALE-UP CONSIDERATIONS. CatSci Ltd. Accessed January 9, 2026. [Link]
  • Inline purification in continuous flow synthesis – opportunities and challenges.
  • Reaction optimization using DoE. GalChimia. Accessed January 9, 2026. [Link]
  • Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them.
  • Book Review: Side Reactions in Organic Synthesis. Wiley. Accessed January 9, 2026. [Link]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. Accessed January 9, 2026. [Link]
  • 4 Mistakes Students Make in Organic Chemistry, And How to Fix Them. YouTube. Accessed January 9, 2026. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reactions and Mechanisms. Master Organic Chemistry. Accessed January 9, 2026. [Link]

Sources

How to improve the selectivity of monobromination of 2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective monobromination of 2-chlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this electrophilic aromatic substitution. As a key starting material in the synthesis of pharmaceuticals, achieving high regioselectivity in this reaction is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experimental outcomes.

Understanding the Challenge: A Tale of Two Directors

The core difficulty in the monobromination of 2-chlorobenzoic acid lies in the conflicting directing effects of its two substituents. The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director.[1][2][3] Conversely, the chlorine (-Cl) atom, while deactivating the ring through its inductive effect, is an ortho, para-director due to the resonance contribution of its lone pairs.[2][3] This creates a competitive scenario for the incoming electrophile (Br+).

The goal is typically the synthesis of 5-bromo-2-chlorobenzoic acid , a crucial intermediate for certain antidiabetic drugs.[4][5] This isomer results from bromination at the position para to the chlorine and meta to the carboxylic acid. Achieving high selectivity for this product requires careful control over reaction conditions to favor the directing influence of the chloro group while mitigating the formation of other isomers like 3-bromo-, 4-bromo-, and 6-bromo-2-chlorobenzoic acid.

Visualizing Substituent Effects

The following diagram illustrates the electronic influence of the chloro and carboxylic acid groups on the aromatic ring.

G cluster_0 Directing Effects on 2-Chlorobenzoic Acid mol favorable Position 5: Favorable (para to Cl, meta to COOH) mol->favorable unfavorable Position 3: Sterically Hindered mol->unfavorable cooh_meta COOH directs meta (Positions 3 & 5) cooh_meta->mol cl_op Cl directs ortho, para (Positions 3 & 5) cl_op->mol G start Start: Low Selectivity Issue step1 Switch to NBS in conc. H₂SO₄ start->step1 step2 Control Temperature (10-40°C) step1->step2 step3 Optimize Stoichiometry (NBS ~1.0 eq) step2->step3 decision Is 4-bromo isomer still significant? step3->decision step4 Add Inhibitor (e.g., Na₂S, ~0.4 eq) decision->step4 Yes end Achieve High Selectivity for 5-bromo Isomer decision->end No step4->end

Sources

Overcoming low yields in the synthesis of 4-Bromo-N-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-N-chlorobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this synthetic transformation. We will delve into the critical parameters of this reaction, offering field-tested insights and evidence-based solutions to help you optimize your experimental outcomes.

The synthesis of 4-Bromo-N-chlorobenzamide is typically a two-stage process: the formation of the precursor, 4-bromobenzamide, followed by the N-chlorination step.[1] Low yields can arise from pitfalls in either of these stages. This guide provides a structured approach to identifying and resolving these common issues.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield is consistently low, and I suspect issues with the starting 4-bromobenzamide. What should I verify?

A1: The quality and purity of your starting amide are paramount.

  • Purity of 4-bromobenzamide: The starting amide should be pure and dry. Its melting point should be sharp, around 190-193 °C.[2] Impurities from its own synthesis can interfere with the N-chlorination step. If you prepared it from 4-bromobenzoyl chloride, residual acid chloride can react with the chlorinating agent, while leftover 4-bromobenzoic acid will not react and will complicate purification.

  • Moisture Content: 4-bromobenzamide is a stable solid, but adsorbed moisture can consume the chlorinating agent. Ensure the material is thoroughly dried before use, for example, in a vacuum oven at a moderate temperature.

Q2: My N-chlorination reaction is not going to completion, as indicated by TLC showing significant remaining starting material. What are the likely causes?

A2: Incomplete conversion is a common source of low yields and is typically linked to the chlorinating agent or reaction conditions.

  • Choice and Quality of Chlorinating Agent: The reactivity of chlorinating agents varies.

    • tert-Butyl hypochlorite (t-BuOCl) is a powerful and effective agent for this transformation.[3] However, it can be unstable and hazardous, so its quality should be assessed if it has been stored for a long time.[4]

    • Calcium hypochlorite (Ca(OCl)₂) is an inexpensive, stable, and safer alternative that performs this reaction efficiently, often supported on moist alumina.[1][5][6]

    • Other reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) can also be used, but may require different conditions. The stability of sodium hypochlorite solutions is a known issue.[5]

  • Insufficient Equivalents: Ensure you are using a slight excess (typically 1.1 to 1.2 equivalents) of the chlorinating agent to drive the reaction to completion.

  • Suboptimal Temperature: The N-chlorination of amides is often performed at room temperature or below (0 °C).[3] Running the reaction at too low a temperature may slow the rate significantly, while excessive heat can promote decomposition of the product and side reactions.[4][7]

  • Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). While many protocols suggest 1-4 hours, your specific setup may require more time.[3][6] Continue until the starting amide spot has been consumed.

Q3: My TLC plate shows the formation of multiple new spots in addition to my desired product. What side reactions are occurring?

A3: Side product formation points to issues with reaction selectivity and product stability.

  • Orton Rearrangement: N-chloroamides can undergo an acid-catalyzed rearrangement where the chlorine atom migrates from the nitrogen to the aromatic ring.[7] This is a significant risk if your reaction conditions are acidic. Ensure your reagents are free of acidic impurities. Washing the final product with a mild base like sodium bicarbonate solution can help neutralize any trace acid.[3]

  • Decomposition: N-chloroamides can be sensitive to light and heat.[7] Photoinduced rearrangement is a known reaction pathway for aromatic N-chloroamides.[8][9] It is advisable to protect the reaction from direct light by wrapping the flask in aluminum foil.

  • Dichlorination: While less common for primary amides, it's theoretically possible for the N-chloroamide to react further. This is more of a concern with primary amides that can form N,N-dichloroamides under certain conditions.[10]

Q4: I seem to be losing a significant amount of product during the workup and purification steps. How can I optimize this?

A4: Product loss during isolation is a frequent and often underestimated cause of low yields.

  • Aqueous Workup: When quenching the reaction with water and performing extractions, be mindful of the product's solubility. While 4-Bromo-N-chlorobenzamide has low water solubility, excessive washing or emulsions can lead to physical loss. Use brine (saturated NaCl solution) for the final wash to help break emulsions and dry the organic layer.[3]

  • Purification Method:

    • Recrystallization: This is a common purification method, but choosing the right solvent is critical. If the product "oils out," it indicates the cooling was too rapid or the solvent system is inappropriate.[7] Try a mixed solvent system (e.g., dissolving in a minimal amount of a good solvent like dichloromethane and adding a poor solvent like hexane until turbidity appears, then reheating to clarify and cooling slowly).

    • Silica Gel Chromatography: N-chloroamides can be unstable on silica gel.[11] If chromatography is necessary, it should be performed quickly, and some chemists recommend deactivating the silica gel with a small amount of a base like triethylamine in the eluent.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Overall Yield Impure or wet 4-bromobenzamide starting material.Verify purity by melting point. Dry starting material in a vacuum oven before use.
Incomplete Reaction Inactive/degraded chlorinating agent; Insufficient equivalents; Suboptimal temperature.Use a fresh, high-quality chlorinating agent (e.g., t-BuOCl, Ca(OCl)₂). Use 1.1-1.2 equivalents. Optimize temperature (start at 0 °C to RT). Monitor by TLC.
Multiple Side Products Acid-catalyzed Orton rearrangement; Light-induced decomposition.Ensure anhydrous, neutral conditions. Protect the reaction from light. Avoid acidic conditions during workup.[7][8]
Product Loss on Isolation Product solubility in aqueous phase; "Oiling out" during recrystallization; Decomposition on silica gel.Use brine during workup. Optimize recrystallization solvent system and cooling rate.[7] If using chromatography, run it quickly and consider deactivating the silica.

Frequently Asked Questions (FAQs)

Q: What is the overall synthetic pathway for 4-Bromo-N-chlorobenzamide? A: The synthesis starts from 4-bromobenzoic acid, which is converted to 4-bromobenzamide. This amide is then chlorinated to yield the final product.[1]

dot

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Chlorination 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Acyl_Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ 4-Bromobenzamide 4-Bromobenzamide Acyl_Chloride->4-Bromobenzamide NH₄OH Final_Product 4-Bromo-N-chlorobenzamide 4-Bromobenzamide->Final_Product Chlorinating Agent (e.g., Ca(OCl)₂ or t-BuOCl)

Caption: General two-step synthesis of 4-Bromo-N-chlorobenzamide.

Q: Which chlorinating agent is best? A: The "best" agent depends on a balance of reactivity, safety, and cost.

  • tert-Butyl hypochlorite (t-BuOCl): Highly effective but can be hazardous and less stable.[3][4]

  • Calcium hypochlorite (Ca(OCl)₂): A stable, inexpensive, and safe solid that provides excellent yields, making it a preferred choice for many applications, including scale-up.[5][6]

  • Chloramine-B (Sodium N-chlorobenzenesulfonamide): A stable solid that is also used as an effective N-chlorinating agent.[12][13][14]

Q: How stable is the final 4-Bromo-N-chlorobenzamide product? A: N-haloamides exhibit variable stability but should generally be handled with care. They can be sensitive to heat, light, and acid.[7][11] For long-term storage, it is recommended to keep the product in a cool, dark place, such as a refrigerator or freezer at -18 °C, under an inert atmosphere.[11]

Q: What is the mechanism of N-chlorination? A: The mechanism can vary with the chlorinating species and pH. With hypochlorite (-OCl), a proposed mechanism involves the formation of a hydrogen bond between the amide proton and the hypochlorite oxygen, facilitating the nucleophilic attack of the amide nitrogen onto the chlorine atom.[10][15] The reaction with hypochlorous acid (HOCl) may proceed through an iminol intermediate.[16]

dot

Troubleshooting_Tree Start Low Yield Observed Check_SM Check Starting Material (SM) (4-Bromobenzamide) Start->Check_SM SM_Impure SM is Impure/Wet Check_SM->SM_Impure No SM_OK SM is Pure & Dry Check_SM->SM_OK Yes Check_Reaction Analyze Reaction (TLC) Reaction_Incomplete Incomplete Reaction (SM Remaining) Check_Reaction->Reaction_Incomplete Yes Side_Products Side Products Formed Check_Reaction->Side_Products Yes Reaction_OK Clean Conversion Check_Reaction->Reaction_OK No Check_Workup Review Workup & Purification Solve_Workup Optimize Extraction & Recrystallization Check_Workup->Solve_Workup Solve_SM Purify or Dry SM SM_Impure->Solve_SM SM_OK->Check_Reaction Solve_Reaction Check Chlorinating Agent, Equivalents, Temp, Time Reaction_Incomplete->Solve_Reaction Solve_Side_Products Protect from Light, Ensure Neutral pH Side_Products->Solve_Side_Products Reaction_OK->Check_Workup

Caption: A decision tree for troubleshooting low yields.

Optimized Experimental Protocol

This protocol is adapted from established, high-yield methods for the N-chlorination of amides using calcium hypochlorite.[5][6]

Materials:

  • 4-Bromobenzamide (1.0 eq)

  • Calcium hypochlorite, Ca(OCl)₂ (1.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzamide (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Chlorinating Agent: To the stirred solution at room temperature, add calcium hypochlorite (1.1 eq) in one portion. If desired, the reaction can be cooled to 0 °C in an ice bath before addition to better control the reaction temperature.

  • Reaction: Stir the mixture vigorously at room temperature. Protect the flask from direct light using aluminum foil.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the 4-bromobenzamide spot.

  • Quenching and Extraction: Upon completion, add deionized water to the reaction mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash once with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.

Key Reaction Parameters Summary
Parameter Recommendation Rationale
Starting Amide Pure, dry 4-bromobenzamideImpurities and moisture lead to side reactions and lower yields.
Chlorinating Agent Calcium hypochlorite (Ca(OCl)₂)Stable, safe, inexpensive, and provides high yields.[5]
Solvent Anhydrous DichloromethanePrevents hydrolysis of reactants and is a good solvent for the amide.
Temperature 0 °C to Room TemperatureBalances reaction rate with product stability.[3]
Atmosphere Ambient (Inert optional)While not strictly required, an inert atmosphere minimizes moisture.
Monitoring Thin-Layer Chromatography (TLC)Ensures the reaction is run to completion without unnecessary heating/stirring.
Workup Mild aqueous quench, brine washEffectively removes inorganic byproducts without degrading the product.

References

  • ResearchGate. Optimization experiments for biocatalytic N‐chlorination of benzamidine...
  • Campbell, A. D. G., et al. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications. DOI:10.1039/D4CC00268G.
  • Naumov, P., & Maksić, Z. B. (2011). Photoinduced Rearrangement of Aromatic N-Chloroamides to Chloroaromatic Amides in the Solid State: Inverted ΠN–ΣN Occupational Stability of Amidyl Radicals. The Journal of Physical Chemistry A, 115(25), 6954-6964. DOI:10.1021/jp201880q.
  • Ignited Minds Journals. Analysis on Microwave Based N-Chlorination of Amides.
  • ACS Publications. Photoinduced Rearrangement of Aromatic N-Chloroamides to Chloroaromatic Amides in the Solid State...
  • ResearchGate. Chloramine-T (Sodium N-Chloro- p-toluenesulfonamide).
  • Narayanam, J. M., & Stephenson, C. R. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 133(46), 18638-18641. DOI:10.1021/ja208810v.
  • Zhang, Y., & von Gunten, U. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Water Research, 236, 119965. DOI:10.1016/j.watres.2023.119965.
  • ResearchGate. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
  • ResearchGate. Synthesis, Structure and Stereodynamics of Atropisomeric N-Chloroamides.
  • Larionov, O. V., Kozhushkov, S. I., & de Meijere, A. (2003). New Protocol for Efficient N-Chlorinations of Amides and Carbamates. Synthesis, 2003(12), 1916-1919. DOI: 10.1055/s-2003-41037.
  • Organic Chemistry Portal. Chloramine-B, N-chlorobenzenesulfonamide sodium salt.
  • ResearchGate. Reaction Optimization for the N-Chlorination of Amides.
  • Thomm, E., & Wayman, M. (1969). N-Chlorination of secondary amides. II. Effects of substituents on rates of N-chlorination. Canadian Journal of Chemistry, 47(17), 3289-3295. DOI:10.1139/v69-545.
  • FAQ. How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?.
  • ResearchGate. Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism.
  • Organic Syntheses. p-BROMOBENZALDEHYDE.
  • Organic Syntheses. 3,5-Dibromo-2-pyrone.
  • Organic Syntheses. o-CHLOROBROMOBENZENE.

Sources

Scaling up the synthesis of 5-Bromo-2-chlorobenzamide for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that scaling up a synthesis requires more than just multiplying reagent quantities. It demands a deep understanding of the reaction mechanism, potential pitfalls, and a systematic approach to troubleshooting. This guide is structured to provide not just protocols, but the rationale behind them, empowering you to solve problems as they arise in the laboratory.

Technical Support Center: Synthesis of 5-Bromo-2-chlorobenzamide

This center provides practical, field-tested advice for researchers and professionals involved in the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds.[1]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis.

Q1: What is the most common and scalable laboratory route for synthesizing this compound?

A1: The most prevalent and reliable two-step method starts with 5-Bromo-2-chlorobenzoic acid.[2]

  • Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acid chloride derivative, 5-Bromo-2-chlorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] Thionyl chloride is often preferred for scale-up due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies work-up.

  • Amidation: The crude 5-Bromo-2-chlorobenzoyl chloride is then reacted with an ammonia source, typically concentrated aqueous ammonia, to form the final benzamide product.[5]

Q2: Can you explain the reaction mechanism for the conversion of the carboxylic acid to the benzamide?

A2: Certainly. The process involves two classical organic reactions:

  • Step 1 (Acyl Chloride Formation): The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is eliminated and then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate collapses, releasing the acyl chloride, sulfur dioxide, and hydrochloric acid.

  • Step 2 (Nucleophilic Acyl Substitution): The highly electrophilic carbonyl carbon of the 5-Bromo-2-chlorobenzoyl chloride is attacked by the nucleophilic ammonia. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and forming the stable amide bond.

Q3: What are the most critical safety precautions for this synthesis?

A3: Safety is paramount, especially when handling thionyl chloride and concentrated ammonia.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] All manipulations must be performed in a certified chemical fume hood.[8][9] Personal protective equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., neoprene), is mandatory.[10] An eyewash station and safety shower must be readily accessible.[8]

  • Aqueous Ammonia (NH₄OH): Concentrated solutions release ammonia gas, which is a severe respiratory irritant. Work in a well-ventilated fume hood and avoid inhalation. The amidation reaction is highly exothermic and can cause splashing if the temperature is not controlled.

Q4: How is the final product, this compound, typically characterized?

A4: A combination of spectroscopic and physical methods is used to confirm the identity and purity of the final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[11][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[13]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the C=O stretch of the amide and the N-H stretches.[13]

  • Melting Point: A sharp melting point indicates high purity. The reported melting point for 5-Bromo-2-chlorobenzoic acid (the precursor) is typically in the range of 150-155°C.[1]

Experimental Protocols & Workflow

The following protocols are optimized for laboratory scale (5-10 g) and can be adapted for larger quantities with appropriate engineering controls.

Overall Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 5-Bromo-2-chlorobenzoic Acid B Add SOCl₂ (1.2 eq) in DCM with cat. DMF A->B C Reflux (40°C, 3-4h) Monitor by TLC B->C D Rotary Evaporation to remove excess SOCl₂ & DCM C->D E Crude 5-Bromo-2-chlorobenzoyl chloride in inert solvent (DCM) D->E Intermediate Product F Slowly add to iced aq. NH₃ (excess) E->F G Stir at 0-5°C Monitor by TLC F->G H Filter & Wash Precipitate G->H I Crude Benzamide H->I Crude Product J Recrystallization (e.g., Ethanol/Water) I->J K Dry under vacuum J->K L Pure this compound K->L

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
  • Setup: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol).

  • Reagent Addition: Add dichloromethane (DCM, 50 mL) as a solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL). Slowly add thionyl chloride (SOCl₂) (4.4 mL, 60.5 mmol, 1.2 eq) dropwise at room temperature.[3] Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reaction: Heat the mixture to reflux (~40°C) and maintain for 3-4 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) for the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-Bromo-2-chlorobenzoyl chloride is a light yellow oil or solid and is typically used in the next step without further purification.[3]

Protocol 2: Synthesis of this compound
  • Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%, ~100 mL) and cool it in an ice-water bath to 0-5°C.

  • Reagent Addition: Dissolve the crude 5-Bromo-2-chlorobenzoyl chloride from Protocol 1 in an anhydrous, inert solvent like DCM (~50 mL).

  • Reaction: Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution over 30-45 minutes.[5] Causality: This slow addition into a cold, excess of nucleophile is critical. It controls the strong exotherm of the reaction and minimizes the hydrolysis of the acyl chloride and the formation of N-acylated byproducts.[5] A white precipitate should form immediately.

  • Work-up: After the addition is complete, continue stirring the mixture in the ice bath for another hour.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts, followed by a small amount of cold ethanol or methanol to aid in drying.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water or methanol/water mixture.[14][15] Dissolve the crude solid in a minimum amount of hot alcohol, then slowly add water until the solution becomes cloudy. Allow it to cool slowly to form crystals.

  • Drying: Dry the purified white solid under vacuum at 50-60°C to a constant weight.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Diagnostic Check Solution & Prevention
Low Yield in Acyl Chloride Formation (Step 1) 1. Moisture Contamination: Thionyl chloride and the acyl chloride product are highly sensitive to water, leading to hydrolysis back to the starting material.[16] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Reagent Degradation: Old or improperly stored thionyl chloride may have degraded.1. Check NMR/IR of the crude product for the presence of a broad -OH peak characteristic of the carboxylic acid. 2. Check TLC to see if the starting material spot is still prominent.1. Prevention: Rigorously dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere.[16] 2. Solution: Increase reflux time. Confirm completion with TLC before work-up. 3. Prevention: Use a fresh bottle of thionyl chloride.
Low Yield in Amidation (Step 2) 1. Hydrolysis of Acyl Chloride: The intermediate is added too quickly or the ammonia solution is not cold enough, causing hydrolysis to the carboxylic acid instead of amidation. 2. Loss during Work-up: The product may have some solubility in the mother liquor, especially if too much solvent is used for recrystallization.1. Acidify the aqueous filtrate and check for a precipitate. If one forms, it is likely the unreacted 5-Bromo-2-chlorobenzoic acid. 2. Concentrate the mother liquor from recrystallization and check for product via TLC.1. Solution: Ensure the ammonia solution is maintained at 0-5°C during the slow, dropwise addition of the acyl chloride. 2. Solution: Use a minimal amount of hot solvent for recrystallization and cool the solution thoroughly in an ice bath before filtering to maximize crystal recovery.
Formation of an Insoluble, High-Melting Point Byproduct N-acylation of Product: The initially formed benzamide can act as a nucleophile and react with another molecule of the highly reactive acyl chloride, forming an N,N-diacylated imide byproduct.[5]The byproduct will have a different Rf value on TLC and distinct NMR/MS signals.Prevention: This is caused by localized high concentrations of the acyl chloride. Ensure slow, dropwise addition with very vigorous stirring into a large excess of the ammonia solution. This ensures the acyl chloride is more likely to react with ammonia than the newly formed benzamide.[5]
Product is Off-Color (Yellow/Brown) Thermal Decomposition or Impurities: Impurities from the starting material or slight decomposition during the reflux step.Check the purity of the starting 5-Bromo-2-chlorobenzoic acid.Solution: The color can often be removed during recrystallization, sometimes with the addition of a small amount of activated charcoal to the hot solution (followed by hot filtration to remove the charcoal).
Troubleshooting Workflow

G start Experiment Complete: Assess Outcome low_yield Is Yield < 75%? start->low_yield purity_issue Is Product Impure? (TLC, NMR, MPt) low_yield->purity_issue No step1_check Analyze Step 1 Crude: -OH peak in IR/NMR? low_yield->step1_check Yes, from Step 1 step2_check Analyze Step 2 Filtrate: Precipitate upon acidification? low_yield->step2_check Yes, from Step 2 success Synthesis Successful purity_issue->success No byproduct Diagnosis: Byproduct Formation (e.g., N-acylation) purity_issue->byproduct Yes moisture Diagnosis: Hydrolysis Cause: Moisture Contamination step1_check->moisture Yes incomplete_rxn Diagnosis: Incomplete Reaction Cause: Insufficient Time/Temp step1_check->incomplete_rxn No step2_check->moisture Yes workup_loss Diagnosis: Work-up Loss Cause: Product Solubility step2_check->workup_loss No fix_moisture Action: Use Anhydrous Conditions moisture->fix_moisture fix_incomplete Action: Increase Reaction Time incomplete_rxn->fix_incomplete fix_workup Action: Minimize Recryst. Solvent workup_loss->fix_workup fix_byproduct Action: Slow Addition at 0°C byproduct->fix_byproduct

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Google Patents. (CN113773194A). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Eureka.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • Google Patents. (CN105622382A). Synthesis method of 5-bromo-2-chloro benzoic acid.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Patsnap. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Eureka.
  • PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
  • Google Patents. (CN110002989B). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • ResearchGate. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. WebBook.
  • Google Patents. (CN113321577A). Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (CN108250060A). The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

Sources

Best practices for monitoring the progress of benzamide synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on monitoring the progress of these critical reactions. By understanding the nuances of various analytical techniques and anticipating common challenges, you can optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs): Choosing the Right Monitoring Technique

The selection of an appropriate analytical method is paramount for successfully tracking the conversion of starting materials to the desired benzamide product. This section addresses common questions regarding the application of various techniques.

Q1: What is the quickest and most straightforward method to get a qualitative sense of my reaction's progress?

For rapid, qualitative assessment, Thin Layer Chromatography (TLC) is the go-to technique.[1][2][3] It's a cost-effective and easy-to-operate method that allows you to visually track the disappearance of starting materials and the appearance of the product spot.[1][4] By spotting the limiting reactant, the reaction mixture, and a "co-spot" (both reactant and mixture in the same lane) on a TLC plate, you can observe the progress over time.[4] The reaction is generally considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.[4]

Q2: When should I choose High-Performance Liquid Chromatography (HPLC) over TLC?

HPLC is the preferred method when you require quantitative data and higher resolution to separate complex mixtures.[5] It offers high specificity, precision, and accuracy, making it a dominant technique in the pharmaceutical industry for reaction monitoring and quality control.[5][6] Unlike TLC, HPLC can provide precise measurements of the concentration of reactants, products, and any byproducts over time, allowing for detailed kinetic analysis.[7][8] This is particularly crucial during process development and scale-up.

Q3: Can Gas Chromatography (GC) be used for monitoring benzamide synthesis?

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can be a powerful tool, especially for volatile benzamide derivatives.[9][10] However, a significant consideration is that many benzamides are not sufficiently volatile and may require a derivatization step to increase their volatility before analysis.[9] This can add complexity to the sample preparation process. GC-MS provides excellent sensitivity and structural information, but for many standard benzamide syntheses, LC-MS is often more direct.[9]

Q4: What advantages does Nuclear Magnetic Resonance (NMR) spectroscopy offer for reaction monitoring?

¹H NMR spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data in real-time.[11][12][13] By tracking the disappearance of signals corresponding to the starting materials and the appearance of new signals for the benzamide product, you can gain a deep understanding of the reaction kinetics and mechanism.[12][14] The integration of the peaks is directly proportional to the concentration of each species, allowing for accurate quantification without the need for extensive calibration curves.[11] For instance, the distinct signals for amide protons and aromatic protons in the benzamide product can be easily monitored.[11]

Q5: Are there in-situ, real-time monitoring techniques that don't require sampling?

Yes, in-situ spectroscopic techniques like ReactIR™ (FTIR spectroscopy) allow for continuous, real-time monitoring of the reaction mixture without the need to withdraw samples.[15] This technology tracks the vibrational absorbances of functional groups, enabling you to follow the consumption of reactants (e.g., the carboxylic acid or acyl chloride) and the formation of the amide product by observing changes in their unique infrared signals.[15] This provides invaluable insights into reaction kinetics, the stability of intermediates, and the reaction endpoint, which is particularly useful for optimizing reaction conditions and ensuring safety during scale-up.[15]

Troubleshooting Guide: Common Issues in Reaction Monitoring

This section addresses specific problems that may be encountered during the monitoring of benzamide synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation Detected Inactive or poor quality reagents (e.g., hydrolysis of benzoyl chloride).[16][17][18]- Use fresh or purified starting materials. Ensure anhydrous conditions when using moisture-sensitive reagents like acyl chlorides.[16][18]
Incomplete reaction due to insufficient time, temperature, or poor mixing.[17][18]- Increase reaction time and continue monitoring. Consider a moderate increase in temperature. For biphasic reactions, ensure vigorous stirring to maximize contact between phases.[16][18]
Incorrect stoichiometry.- Verify the molar ratios of your reactants. A slight excess of the amine is often used to ensure complete consumption of the acylating agent.[17]
Unexpected Spots/Peaks on TLC/HPLC/GC Formation of byproducts (e.g., benzoic acid from hydrolysis, N,N-dibenzoylamine).[17]- Characterize the byproduct: Use techniques like Mass Spectrometry or NMR to identify the unexpected species.[17] - Minimize byproduct formation: For N,N-dibenzoylamine, add the benzoyl chloride slowly to the amine solution to avoid high local concentrations.[17] For benzoic acid, ensure anhydrous conditions.[17]
Presence of unreacted starting materials.- Improve reaction conversion as described above.[16]
Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC).[16][18]- DCU is often insoluble and can be removed by filtration.[18] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.[16]
Difficulty in Quantifying Reaction Progress Overlapping peaks in chromatography.- Optimize chromatographic method: Adjust the mobile phase composition, gradient, or column type in HPLC. For GC, optimize the temperature program.[9]
Poor signal-to-noise in NMR.- Increase the number of scans for each time point, but be mindful that this can "blur" the kinetics of fast reactions.[13] Ensure the sample is properly dissolved and shimmed.
Product and starting material have very similar polarities (TLC/Column Chromatography).- Experiment with different solvent systems to achieve better separation on TLC. This will inform your choice for column chromatography.

Experimental Protocols

Protocol 1: Monitoring Benzamide Synthesis by Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, lightly draw a starting line with a pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "RXN" (Reaction Mixture), and "Co" (Co-spot).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of your limiting reactant.

    • In the "RXN" lane, carefully take a small aliquot from the reaction mixture using a capillary tube and spot it.

    • In the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of it.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[19] You can also use staining agents like potassium permanganate if the compounds are not UV-active.

  • Analysis: Observe the disappearance of the starting material spot in the "RXN" lane and the appearance of a new product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[4]

Protocol 2: Sample Preparation for HPLC Monitoring
  • Sampling: At designated time points, withdraw a small, accurately measured aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by diluting it in a large volume of a suitable solvent or by adding a quenching agent.

  • Dilution: Dilute the quenched sample to a concentration suitable for HPLC analysis. This is crucial to avoid overloading the column.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.

  • Injection: Inject the filtered sample into the HPLC system for analysis.

Visualization of Workflows

G

G

References

  • Benchchem. (n.d.). Troubleshooting Common Issues in Benzamide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
  • Benchchem. (n.d.). How to overcome common problems in Benzamide synthesis?
  • American Chemical Society. (2007). Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery.
  • (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Benchchem. (n.d.). Optimization of reaction conditions for benzamide synthesis.
  • Benchchem. (n.d.). A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis.
  • Mettler Toledo. (n.d.). Reaction analysis.
  • IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
  • Benchchem. (n.d.). 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • PubMed. (n.d.). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy.
  • Khan Academy. (n.d.). Thin layer chromatography (TLC) (video).
  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
  • (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,.
  • Magritek. (n.d.). Reaction Monitoring.
  • (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics - Chemical Instrumentation Facility.
  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS.

Sources

Removal of unreacted starting materials from 5-Bromo-2-chlorobenzamide product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 5-Bromo-2-chlorobenzamide Synthesis

Welcome to the technical support center for the purification of this compound. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, the purity of this compound is not merely a goal but a prerequisite for successful downstream applications. The presence of unreacted starting materials or byproducts can significantly hinder subsequent reaction yields, introduce unwanted side reactions, and complicate final product isolation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We will address common issues encountered during the removal of starting materials, providing validated protocols and troubleshooting insights to ensure you achieve the highest possible purity for your this compound product.

Identifying Potential Contaminants: Know Your Starting Materials

Effective purification begins with a clear understanding of what you need to remove. The synthesis of this compound most commonly proceeds via the amidation of 5-Bromo-2-chlorobenzoic acid or its more reactive derivative, 5-Bromo-2-chlorobenzoyl chloride . The ammonia source is typically aqueous ammonia or a protected amine.

Therefore, the most probable impurities in your crude product are:

  • Unreacted 5-Bromo-2-chlorobenzoic acid: A common acidic impurity.

  • Unreacted 5-Bromo-2-chlorobenzoyl chloride: Highly reactive and likely to be quenched to the carboxylic acid during aqueous workup.

  • Side-reaction byproducts: Dependent on specific reaction conditions.

This guide will focus primarily on removing the persistent and common unreacted starting material, 5-Bromo-2-chlorobenzoic acid.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My TLC and/or NMR analysis clearly shows a significant amount of unreacted 5-Bromo-2-chlorobenzoic acid in my crude product. What is the most efficient way to remove it?

Answer: The presence of an acidic starting material alongside a neutral amide product is an ideal scenario for purification by liquid-liquid extraction , often referred to as an acid-base wash.

  • Causality: The principle behind this technique is the differential solubility of the neutral amide and the acidic carboxylic acid in aqueous and organic phases based on pH.[1] this compound is a neutral compound and will remain dissolved in a water-immiscible organic solvent (like dichloromethane or ethyl acetate). The unreacted 5-Bromo-2-chlorobenzoic acid, however, will react with a mild aqueous base (e.g., sodium bicarbonate, NaHCO₃) to form its corresponding sodium salt (sodium 5-bromo-2-chlorobenzoate).[2] This salt is ionic and therefore highly soluble in the aqueous phase, allowing for a clean separation.[1][2]

  • Immediate Action: Perform a basic aqueous wash as detailed in Protocol 1 . This is the most targeted and efficient method for removing acidic impurities.

Question 2: After the initial workup, my product has oiled out or refuses to crystallize. How can I obtain a solid product?

Answer: The failure of a compound to crystallize, especially when it is expected to be a solid, is often due to the presence of impurities that disrupt the formation of a uniform crystal lattice.[3]

  • Causality: Even small amounts of unreacted starting materials or byproducts can act as "contaminants" in the crystal structure, lowering the melting point and favoring an amorphous oil or gum over an ordered solid.

  • Troubleshooting Steps:

    • Confirm the Cause: Before attempting a large-scale purification, take a small aliquot of the oil and try to purify it via flash column chromatography (see Protocol 3 ). If a solid product can be obtained from the column fractions, it strongly indicates that impurities are the cause of the crystallization problem.[4]

    • Primary Purification: If the primary impurity is identified as the acidic starting material, first perform the liquid-liquid extraction ( Protocol 1 ). This may be sufficient to allow for crystallization.

    • Recrystallization Optimization: If the product is still an oil after an acid-base wash, attempt recrystallization from a different solvent system (see Protocol 2 ). Sometimes, switching from a polar to a non-polar solvent system (or a mixture) can facilitate crystallization.[5]

Question 3: I've attempted recrystallization, but my yield is very low. What went wrong?

Answer: Low recovery after recrystallization is a common issue and can almost always be traced back to one of three factors.[3]

  • Causality & Solutions:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your this compound product poorly at room temperature but very well at its boiling point.[6] If the product has high solubility at low temperatures, it will simply remain in the mother liquor.

      • Action: Test solubility in various solvents on a small scale before committing your entire batch. Common solvents for benzamides include ethanol, or mixtures like ethyl acetate/hexanes.[3]

    • Excessive Solvent Volume: Using too much hot solvent will keep your product dissolved even after cooling, drastically reducing the yield.

      • Action: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the hot solvent portion-wise until everything just dissolves.[3]

    • Premature Crystallization during Hot Filtration: If you are performing a hot filtration to remove insoluble impurities (like dust or charcoal), and the solution cools too quickly in the funnel, your product will crystallize along with the impurities, leading to loss.

      • Action: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through. This can be done by allowing the vapor from the boiling solvent to heat the setup.[6]

Experimental Protocols

Safety First: Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its precursors may be irritants.

Protocol 1: Purification via Liquid-Liquid Extraction (Acid-Base Wash)

This protocol is designed to remove acidic impurities like unreacted 5-Bromo-2-chlorobenzoic acid.

  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.

  • First Wash (Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the two layers to fully separate. The bottom layer will be the organic phase if using dichloromethane, while the top layer will be organic if using ethyl acetate. Drain the aqueous layer (which now contains the sodium salt of the acidic impurity).

  • Second Wash (Base): Repeat the wash with a fresh portion of saturated NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove any residual water from the organic phase.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Purity Check: Analyze the product by TLC or ¹H NMR to confirm the absence of the acidic starting material.

Protocol 2: Purification via Recrystallization

This protocol is for purifying the solid product after major impurities have been removed.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube gently. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[5][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to minor impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[3]

  • Hot Filtration (If charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent. Determine the melting point; a sharp melting range close to the literature value indicates high purity.

Protocol 3: Flash Column Chromatography

This is a powerful technique for separating compounds with different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should give your desired this compound product an Rf value of approximately 0.3-0.4.[3]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (solvent system).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. The separated compounds will travel down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes (fractions).

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound.[7]

Data & Visualizations

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)General Solubility
This compound C₇H₅BrClNO234.48~154-158Soluble in many organic solvents, insoluble in water.
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂235.46154-156[8]Soluble in many organic solvents; insoluble in water but soluble in aqueous base.[9]

Note: Properties can vary slightly based on experimental conditions and purity.

Diagrams and Workflows

Purification_Workflow crude Crude this compound (Contains acidic starting material) extraction Protocol 1: Liquid-Liquid Extraction (wash with aq. NaHCO3) crude->extraction organic_layer Organic Layer: Purified Product in Solvent extraction->organic_layer separates into aqueous_layer Aqueous Layer: Water-soluble acid salt (Discard) extraction->aqueous_layer dry_concentrate Dry & Concentrate organic_layer->dry_concentrate solid_product Solid Product dry_concentrate->solid_product analysis1 Purity Check (TLC, NMR) solid_product->analysis1 recrystallize Protocol 2: Recrystallization solid_product->recrystallize If solid analysis1->recrystallize If further purification needed pure_crystals Pure Crystalline Product recrystallize->pure_crystals analysis2 Final Analysis (MP, NMR, etc.) pure_crystals->analysis2

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Crude Product Analysis acid_present Acidic Starting Material Detected? start->acid_present is_oil Product is an Oil? acid_present->is_oil No perform_extraction Perform Protocol 1: Acid-Base Extraction acid_present->perform_extraction Yes low_yield Low Yield After Recrystallization? is_oil->low_yield No try_chromatography Purify via Column Chromatography (Protocol 3) is_oil->try_chromatography Yes check_solvent Re-evaluate Recrystallization Solvent & Volume (Protocol 2) low_yield->check_solvent Yes proceed Proceed to Next Step (e.g., Recrystallization) low_yield->proceed No perform_extraction->is_oil

Caption: Decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base, like sodium hydroxide (NaOH), for the extraction instead of sodium bicarbonate? A1: It is strongly discouraged. While NaOH is effective at neutralizing the acidic starting material, it is a harsh base that can potentially hydrolyze your desired amide product back to the carboxylic acid, especially with prolonged contact, which would lower your final yield.[3] Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without significant risk to the amide functional group.

Q2: My compound is still impure after an acid-base wash and one recrystallization. What should I do? A2: If impurities persist, it suggests they are neutral compounds with solubility properties similar to your product. In this case, flash column chromatography (Protocol 3) is the recommended next step, as it separates compounds based on their differential interaction with the stationary phase (silica gel), a different principle than solubility.[4]

Q3: How do I know if my final product is pure? A3: A combination of analytical techniques provides the best confirmation of purity. A single, clean spot on a TLC plate in multiple solvent systems is a good indicator. A sharp melting point that matches the literature value is a classic sign of a pure crystalline solid. Finally, a clean ¹H NMR spectrum, where all peaks can be assigned to the product and the integration values are correct, is considered definitive evidence of purity.

References

  • [10] Green Chemistry (RSC Publishing). (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid.
  • [3] BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • [11] Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcIupBxCdsnH1-VqJUlKsCyxeyzMMLh1vLZP_gimz2IolCumVZoXWwtPWaU46sCKhTZjAah1ExuU9wYD8FlbtXJkKEnjo9CYjTmlDLvwfbU5CRmeAMrAA4XWP5HirzluA6gdjyYrqaqF-kpvFCJTnHCu9F3RxyW910
  • [4] BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
  • [2] BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
  • [12] ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
  • [13] Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • [1] CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • [5] ResearchGate. (2020). What is the best technique for amide purification?.
  • [7] RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • [8] ChemicalBook. (2025). 5-Bromo-2-chlorobenzoic acid.
  • [6] YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • [9] PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 5-bromo-2-chlorobenzamide. The unique bifunctional nature of this substrate, possessing both a moderately reactive C-Br bond and a more challenging C-Cl bond, presents specific challenges and opportunities for selective chemical synthesis.

Understanding the Substrate: Chemoselectivity is Key

This compound features two distinct electrophilic sites for cross-coupling reactions. The fundamental principle governing selectivity is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is C–I > C–Br > C–Cl.[1][2] This inherent difference allows for the selective functionalization of the more reactive C-Br bond at the 5-position under milder conditions, while leaving the C-Cl bond at the 2-position available for subsequent transformations under more forcing conditions.

However, the electron-withdrawing nature of the benzamide moiety and the chlorine atom can influence the electronic properties of the aromatic ring, affecting the oxidative addition step in the catalytic cycle.[3] Achieving high chemoselectivity requires careful optimization of the catalyst, ligand, base, and reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Which bond is expected to react first in a cross-coupling reaction with this compound?

A1: The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position and will typically react first under standard palladium-catalyzed cross-coupling conditions.[4][5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium(0) catalyst.[1]

Q2: How can I achieve selective coupling at the less reactive C-Cl position?

A2: Selective coupling at the C-Cl position is challenging but achievable. It typically requires:

  • Functionalization of the C-Br position first: React the more labile C-Br bond, then subject the resulting product to more vigorous reaction conditions.

  • Use of highly active catalyst systems: Employ catalyst systems known for their efficacy in activating aryl chlorides. This involves using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[3][6]

  • Forcing Conditions: Higher reaction temperatures (typically 100-120 °C) and stronger bases are often necessary to promote oxidative addition at the C-Cl bond.[1][6]

Q3: What are the best starting catalyst systems for Suzuki-Miyaura coupling at the C-Br position?

A3: For initial screening of Suzuki coupling at the more reactive C-Br bond, standard and reliable catalyst systems are often sufficient.[4] Good starting points are:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[4]

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).[4]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).[4]

Q4: For a Buchwald-Hartwig amination, what class of ligands should I consider for this substrate?

A4: For Buchwald-Hartwig amination, especially when targeting the C-Cl bond, the choice of ligand is critical.[5] Bulky biarylphosphine ligands are highly effective.[6][7] Consider ligands from the following classes:

  • Josiphos family: These ferrocenyl-based ligands are robust and effective.

  • Buchwald biaryl phosphine ligands: Ligands like XPhos, SPhos, and RuPhos are state-of-the-art for C-N bond formation, particularly with challenging aryl chlorides.[3][8]

  • Bidentate phosphine ligands: Ligands such as BINAP and DPEPhos can also be effective, though they may require more optimization.[9][10]

Q5: Can the benzamide functional group interfere with the catalytic reaction?

A5: Yes, the amide group can potentially interfere with the catalyst. The nitrogen and oxygen atoms can act as coordinating ligands to the palladium center, which may lead to catalyst deactivation or inhibition.[6][11] This is particularly relevant when using substrates with coordinating groups. If catalyst deactivation is suspected, increasing the catalyst loading or using a more robust ligand system can sometimes overcome this issue.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a problem-and-solution format.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting a Suzuki coupling with an arylboronic acid at the C-Br position of this compound, but you observe low conversion of your starting material.

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

  • Inactive Catalyst/Poor Reaction Setup: The active Pd(0) species is highly sensitive to oxygen.[12] Ensure that all solvents are thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) multiple times.[1][12] Use fresh, high-quality palladium precursors and ligands.

  • Reagent Quality (Protodeboronation): Boronic acids can degrade, especially in the presence of excess water, leading to a side reaction called protodeboronation which consumes the coupling partner.[12] Use anhydrous solvents and consider a stronger, non-nucleophilic base like K₃PO₄ which can be effective in preventing this side reaction.[4]

  • Suboptimal Base/Ligand Combination: The base is crucial for the transmetalation step.[12] The ligand choice affects both the oxidative addition and reductive elimination steps.[3] For a moderately reactive C-Br bond, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points. If yields are still low, moving to a more electron-rich and bulky ligand from the Buchwald portfolio (e.g., XPhos, SPhos) may be beneficial even for the C-Br bond, as it can accelerate the catalytic cycle.[6]

  • Insufficient Temperature: While many Suzuki couplings proceed at 80-90 °C, some substrates require more thermal energy to overcome activation barriers.[1] Incrementally increase the temperature to 100-110 °C and monitor the reaction progress by TLC or LC-MS.[13]

Problem 2: Significant Homocoupling in Sonogashira Reaction

You are attempting to couple a terminal alkyne with this compound but observe a significant amount of the alkyne dimer (Glaser coupling product) and unreacted starting material.

Caption: Decision process for optimizing Sonogashira coupling.

  • Oxygen Contamination: The copper(I)-catalyzed homocoupling of terminal alkynes is highly sensitive to the presence of oxygen.[14] It is imperative to use rigorously degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][14]

  • Excess Copper Co-catalyst: While CuI is a standard co-catalyst to facilitate the formation of the copper acetylide,[15][16] high concentrations can promote homocoupling. Reduce the loading of CuI (e.g., from 10 mol% to 2-5 mol%).

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, copper-free Sonogashira conditions are an excellent alternative.[14] These systems often rely on more sophisticated palladium/ligand complexes that are efficient enough to not require copper co-catalysis. A common system involves a palladium source like Pd(OAc)₂ with a bulky phosphine ligand and an amine base.[17]

  • Base Selection: The amine base (e.g., Et₃N, DIPEA) serves both to deprotonate the alkyne and act as a solvent or co-solvent.[15] Ensure the base is pure and dry.

Problem 3: Catalyst Deactivation in Buchwald-Hartwig Amination

When attempting to couple an amine at the C-Cl position (after having functionalized the C-Br position), the reaction starts but stalls before reaching completion.

  • Ligand Incompatibility: The C-Cl bond is significantly less reactive. Standard ligands like PPh₃ or even some bidentate phosphines may not be robust enough. The oxidative addition to the C-Cl bond is often the rate-limiting step.[12] Using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos) is essential as they promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.[6][18]

  • Base Strength: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the C-N bond-forming reductive elimination step.[8] Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used for challenging aminations.[8][19]

  • Inhibition by Substrate/Product: The nitrogen atom of the amine or the amide group on the substrate can coordinate to the palladium center, leading to catalyst deactivation.[6][11] Sometimes, a slight excess of the ligand (relative to the palladium precursor) can help stabilize the catalyst and prevent deactivation.[20]

  • Thermal Degradation: High temperatures required for C-Cl activation can also lead to catalyst decomposition.[6] Consider using a pre-catalyst that is more thermally stable or screening a slightly lower temperature for a longer reaction time.

Data Summary and Starting Conditions

The following table provides recommended starting conditions for various cross-coupling reactions targeting the C-Br position of this compound. Optimization will likely be required for specific coupling partners.

Reaction TypePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Dioxane/H₂O80-100
Pd(dppf)Cl₂ (2-3)-K₃PO₄ (2-3)Toluene/H₂O90-110
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene80-100
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane100
Sonogashira PdCl₂(PPh₃)₂ (2)-Et₃N (3)THF/DMF60-80
Pd(PPh₃)₄ (5)CuI (10)DIPEA (3)DMF70-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the 5-position.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon is preferred) three times to ensure all oxygen is removed.[1][12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[13]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-Br Position

This protocol is for the coupling of a primary or secondary amine at the 5-position.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol, adjusting the workup procedure as needed based on the properties of the amine and product.

References

  • BenchChem Technical Support Team. (2025). optimization of reaction conditions for synthesizing benzamides. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • Nahakpam, L., et al. (2014). Optimization of the reaction conditions for the preparation of 2a.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.).
  • Rayadurgam, J., Sana, S., & Gu, Q. (2020).
  • BenchChem Technical Support Team. (2025). optimization of reaction conditions for benzamide synthesis. BenchChem.
  • Cziáky, Z., et al. (n.d.).
  • Wikipedia. (n.d.).
  • ACS Omega. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.
  • DSpace@MIT. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Sonogashira Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures.
  • Semantic Scholar. (n.d.). Cross-coupling reactions : a practical guide.
  • PubMed Central. (2022).
  • National Institutes of Health. (n.d.).
  • TCI Chemicals. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Prime Scholars. (n.d.).
  • Google Patents. (n.d.).
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • PubMed Central. (n.d.).
  • BenchChem. (n.d.). impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Bromo-2-hydroxy-benzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, with the core objective of identifying and optimizing novel chemical scaffolds that exhibit potent and selective biological activities. Among the myriad of privileged structures, the salicylamide framework, and specifically its halogenated derivatives, has garnered considerable attention. The inclusion of a bromine atom at the fifth position of the 2-hydroxy-benzamide core, yielding 5-Bromo-2-hydroxy-benzamide (also known as 5-bromosalicylamide), has been shown to significantly modulate the physicochemical and biological properties of the resulting derivatives, often enhancing their therapeutic potential.[1][2]

This technical guide offers a comprehensive comparative analysis of the biological activities of 5-Bromo-2-hydroxy-benzamide derivatives. It is designed for researchers, scientists, and drug development professionals, providing an in-depth look at their anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes data from peer-reviewed literature to present a clear comparison of their efficacy, supported by detailed experimental protocols and an exploration of the underlying mechanisms of action.

The Versatile Scaffold: An Overview of 5-Bromo-2-hydroxy-benzamide Derivatives

5-Bromo-2-hydroxy-benzamide serves as a versatile starting material for the synthesis of a diverse library of bioactive compounds. The presence of the phenolic hydroxyl group, the amide functionality, and the bromine substituent offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties. These modifications are crucial in dictating the interaction of the derivatives with their biological targets and, consequently, their overall activity profile.

Common synthetic strategies involve the derivatization of the phenolic hydroxyl group to form ethers, esters, and other functional groups, or modification of the amide moiety. These synthetic endeavors have led to the discovery of derivatives with a broad spectrum of biological activities.

Comparative Analysis of Biological Activities

The introduction of a bromine atom to the salicylamide scaffold has been shown to be a promising strategy for the development of potent therapeutic agents. The following sections provide a comparative overview of the key biological activities reported for 5-Bromo-2-hydroxy-benzamide derivatives and their close analogs.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of salicylamide derivatives as anticancer agents, with their mechanism of action often linked to the inhibition of critical signaling pathways that drive cell proliferation, survival, and inflammation.[2] Two such pathways that are frequently implicated are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling

The NF-κB and STAT3 signaling pathways are crucial regulators of gene expression involved in immunity, inflammation, and cell survival. Their constitutive activation is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy.

5-Bromosalicylamide derivatives can exert their anticancer effects by inhibiting these pathways. For instance, they have been shown to target the IκB kinase (IKK) complex, a key upstream regulator of the canonical NF-κB pathway.[1] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in NF-κB being sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.

Similarly, salicylamide derivatives have been reported to inhibit the phosphorylation of STAT3, a critical step in its activation. By preventing STAT3 phosphorylation, these compounds can downregulate the expression of STAT3 target genes involved in cell proliferation and survival.

Below are diagrams illustrating the canonical NF-κB and STAT3 signaling pathways and the points of inhibition by 5-Bromo-2-hydroxy-benzamide derivatives.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression 5_Bromo_derivative 5-Bromo-2-hydroxy-benzamide Derivative 5_Bromo_derivative->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 P-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression 5_Bromo_derivative 5-Bromo-2-hydroxy-benzamide Derivative 5_Bromo_derivative->STAT3 Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

Quantitative Data: Anticancer Activity

The following table summarizes the reported anticancer activity of selected 5-Bromo-2-hydroxy-benzamide derivatives and closely related analogs. It is important to note that direct comparative studies across a wide range of derivatives against the same cancer cell lines are limited in the publicly available literature.

Derivative/AnalogCancer Cell LineAssayIC50 (µM)Reference
5-Bromo-2-hydroxy-N-(aryl)benzamides VariousMTT AssayData not available in cited sources-
Related Analog: N-(4-bromo-phenyl)-5-chloro-2-hydroxy-benzamideStaphylococcus aureusMIC0.76 µmol/L[3]
Related Analog: 5-chloro-2-[(4-bromophenyl)carbamoyl]phenyl(2S)-2{[(benzyloxy)carbonyl]amino}-3-methylbutanoateStaphylococcus aureusMIC3.75 µmol/L[3]
Antimicrobial and Antifungal Activity

Derivatives of 5-Bromo-2-hydroxy-benzamide have demonstrated promising activity against a range of microbial pathogens, including Gram-positive bacteria and various fungal strains. The presence of the bromine atom is often associated with enhanced antimicrobial properties.

Quantitative Data: Antimicrobial and Antifungal Activity

The table below presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for several 5-Bromo-2-hydroxy-benzamide derivatives and related compounds against various microorganisms.

Derivative/AnalogMicroorganismMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide Saccharomyces cerevisiae0.3125[4]
Fusarium oxysporum0.625[4]
Sclerotinia sclerotiorum0.625[4]
N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide Saccharomyces cerevisiae0.3125[4]
N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide Fusarium oxysporum1.25[4]
Sclerotinia sclerotiorum1.25[4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria2.5 - 5.0[3]
Anti-inflammatory Activity

The anti-inflammatory properties of 5-Bromo-2-hydroxy-benzamide derivatives are closely linked to their ability to inhibit the NF-κB signaling pathway, a master regulator of the inflammatory response. Additionally, studies have explored their potential to inhibit enzymes involved in the inflammatory cascade, such as proteases.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, showcasing their potency in comparison to a standard anti-inflammatory drug.

DerivativeAssayIC50 (mg/mL)Standard (IC50)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Protease Inhibition0.04 - 0.07Acetylsalicylic acid (0.4051 ± 0.0026)[3]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed, step-by-step methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the 5-Bromo-2-hydroxy-benzamide derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB without bacteria). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Compound Compound->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Sources

A Multi-Spectroscopic Approach to the Structural Validation of 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Conclusive Molecular Identification

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research integrity and downstream success. The synthesis of an intended molecule, such as 5-Bromo-2-chlorobenzamide, is merely a hypothesis until its structure is rigorously validated. This guide provides an in-depth, multi-technique spectroscopic comparison, demonstrating how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to provide a self-validating and conclusive structural proof.

Our analysis moves beyond a simple checklist of techniques, delving into the causal logic behind the experimental data. By integrating the unique insights from each method, we construct an unshakeable confirmation of the target structure, C₇H₅BrClNO.

The Analytical Challenge: Confirming the Substitution Pattern and Functional Groups

The core challenge in validating this compound lies in confirming two key features: the precise 1,2,5-trisubstitution pattern on the benzene ring and the integrity of the primary amide functional group. Each spectroscopic technique offers a unique and complementary piece of this structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity of a molecule by probing the chemical environment of its hydrogen atoms.[1][2] For our target molecule, it is essential for confirming the relative positions of the substituents on the aromatic ring.

Causality Behind the Expected Spectrum

The aromatic region of the spectrum (typically 7.0-8.5 ppm for benzenoid protons) is of primary interest.[3] The electron-withdrawing nature of the chlorine, bromine, and amide groups will deshield the aromatic protons, shifting them downfield. Their relative positions dictate the splitting patterns (spin-spin coupling), which is crucial for assignment.

  • H-3: This proton is ortho to the chlorine atom and meta to the amide. It is expected to be a doublet, split by the adjacent H-4.

  • H-4: This proton is ortho to the bromine atom and meta to both the chlorine and amide groups. It will be split by both H-3 and H-6, appearing as a doublet of doublets.

  • H-6: This proton is ortho to the amide group and meta to the bromine. It will be a doublet, split by H-4.

  • -NH₂: The two protons of the primary amide are chemically equivalent and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

Standard Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow the exchange of NH protons, sometimes resulting in sharper signals.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the spectrum using a standard pulse program on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (H-3, H-4, H-6)7.4 – 7.8Doublet, Doublet of DoubletsOrtho: 7-10 Hz, Meta: 2-3 Hz3H
Amide (-NH₂)6.0 – 7.5 (broad)Singlet (broad)N/A2H
Workflow for ¹H NMR Data Interpretation

Caption: Workflow for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint

While ¹H NMR maps the protons, ¹³C NMR provides a direct count of the non-equivalent carbon atoms, confirming the carbon backbone of the molecule and identifying key functionalities like the carbonyl group.

Causality Behind the Expected Spectrum

With a plane of symmetry absent, all seven carbon atoms in this compound are chemically unique and should produce seven distinct signals.

  • Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear significantly downfield, typically in the 165-170 ppm range for a benzamide.[4]

  • Aromatic Carbons: The six aromatic carbons will resonate in the 120-140 ppm region. The carbons directly attached to the electronegative halogens (C-2 and C-5) will have their chemical shifts influenced significantly. The carbon attached to the amide group (C-1) will also be distinct.

Standard Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. A greater number of scans is required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide Carbonyl)165 – 170
C-Cl (Aromatic)132 – 136
C-Br (Aromatic)118 – 122
C-CONH₂ (Aromatic)135 – 140
C-H (Aromatic, 3 signals)128 – 134

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.[5][6]

Causality Behind the Expected Spectrum

For this compound, the most diagnostic peaks are associated with the primary amide group.

  • N-H Stretch: A primary amide (-NH₂) will show two distinct stretching bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[7]

  • C=O Stretch (Amide I band): A strong, sharp absorption between 1630-1690 cm⁻¹ is a hallmark of the amide carbonyl group.[7] Its position can be influenced by conjugation with the aromatic ring.

  • N-H Bend (Amide II band): This secondary absorption appears around 1580-1650 cm⁻¹.

  • Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ confirms the presence of hydrogens on an aromatic ring.

  • C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and are less diagnostic but should be consistent with the structure.

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation like KBr pellets is required.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum. Typically, 16-32 scans are co-added.

Predicted FT-IR Data for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amide3400–3100 (two bands)Medium
C-H StretchAromatic3100–3000Medium-Weak
C=O Stretch (Amide I)Primary Amide1680–1650Strong, Sharp
N-H Bend (Amide II)Primary Amide1650–1580Medium
C=C StretchAromatic Ring1600–1450 (multiple bands)Medium
C-Cl StretchAryl Halide850–550Medium
Logic for FT-IR Functional Group Confirmation

Caption: Decision logic for functional group confirmation via FT-IR.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, crucially in this case, its elemental composition through isotopic patterns. The presence of both bromine and chlorine, each with two abundant stable isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), creates a highly characteristic molecular ion cluster that is definitive proof of their presence.

Causality Behind the Expected Spectrum
  • Molecular Ion (M⁺): The molecular formula C₇H₅BrClNO gives a monoisotopic mass. However, the mass spectrum will show a cluster of peaks.

    • The base peak will correspond to the molecule with the most abundant isotopes: C₇H₅⁷⁹Br³⁵ClNO.

    • An M+2 peak, resulting from either ⁷⁹Br/³⁷Cl or ⁸¹Br/³⁵Cl, will be very intense.

    • An M+4 peak, from the combination of the heavier ⁸¹Br and ³⁷Cl isotopes, will also be clearly visible.

  • Fragmentation: Aromatic amides often show a characteristic fragmentation pattern involving the loss of the amide group.[8][9] A primary fragmentation would be the cleavage of the C-N bond to lose •NH₂ (16 Da), forming a stable benzoyl cation.[8]

Standard Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a radical cation (the molecular ion).

  • Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted MS Data for this compound
IonExpected m/z (for ⁷⁹Br, ³⁵Cl)Key Feature
[M]⁺233/235/237Characteristic M, M+2, M+4 isotopic cluster
[M - NH₂]⁺217/219/221Loss of amide radical, forms benzoyl cation
[C₆H₃BrCl]⁺188/190/192Loss of CO from the benzoyl cation
Fragmentation Pathway of this compound

MS_Fragmentation Mol_Ion [C₇H₅BrClNO]⁺ m/z = 233/235/237 (Molecular Ion Cluster) Frag1 [C₇H₄BrClO]⁺ m/z = 217/219/221 (Benzoyl Cation) Mol_Ion->Frag1 - •NH₂ Frag2 [C₆H₃BrCl]⁺ m/z = 188/190/192 Frag1->Frag2 - CO

Caption: Primary fragmentation pathway in EI-MS.

Integrated Analysis: The Convergence of Evidence

No single spectroscopic method provides absolute proof.[10] The strength of this validation lies in the perfect correlation of data from all four independent analyses.

  • MS confirms the molecular formula is C₇H₅BrClNO via the molecular weight and the unmistakable isotopic pattern.

  • FT-IR confirms the presence of the primary amide (-NH₂) and aromatic ring functional groups.

  • ¹³C NMR confirms the presence of 7 unique carbons, including a carbonyl and six different aromatic carbons, consistent with the proposed asymmetric structure.

  • ¹H NMR provides the final, definitive piece by confirming the 1,2,5-substitution pattern through the specific splitting and chemical shifts of the three aromatic protons.

When the data from each experiment align perfectly with the proposed structure of this compound—and contradict other possible isomers—the structural assignment is considered validated with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures the integrity of the material for any subsequent research or development application.

References

  • Vertex AI Search. (n.d.). Structure Elucidation - Online Organic Chemistry Tutor.
  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Semantic Scholar.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones.
  • Parmar, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health.
  • ChemicalBook. (n.d.). This compound(188774-55-2) 1H NMR spectrum.
  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.
  • University of Calgary. (n.d.). IR Absorption Table.

Sources

A Comparative Guide to the Efficacy of Brominating Agents for 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy of various brominating agents for the regioselective bromination of 2-chlorobenzoic acid. The synthesis of brominated 2-chlorobenzoic acid, particularly 5-bromo-2-chlorobenzoic acid, is a critical step in the production of numerous pharmaceutical intermediates and fine chemicals.[1][2][3] The primary challenge in this synthesis lies in achieving high regioselectivity, directing the bromine atom to the C5 position, which is para to the chloro group and meta to the carboxyl group.[1] This document presents a comparative analysis of common brominating agents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their synthetic needs.

The Chemistry of Regioselectivity

The outcome of the electrophilic bromination of 2-chlorobenzoic acid is governed by the directing effects of the two substituents on the aromatic ring.[1]

  • -Cl (Chloro) Group: An ortho-, para-director. While it is electron-withdrawing inductively, it donates electron density to the ring through resonance, activating the ortho and para positions for electrophilic attack.

  • -COOH (Carboxyl) Group: A meta-director and a deactivating group. It strongly withdraws electron density from the ring, making electrophilic substitution more difficult and directing incoming electrophiles to the meta position.[4][5]

The combined influence of these two groups favors the substitution of bromine at the C5 position, which is advantageously para to the activating chloro group and meta to the deactivating carboxyl group.[1] However, the formation of other isomers, such as 3-bromo, 4-bromo, and di-brominated products, is possible and their suppression is key to an efficient synthesis.[2][6]

Caption: Directing effects on 2-chlorobenzoic acid.

Comparative Analysis of Brominating Agents

The choice of brominating agent is paramount to achieving high yield and selectivity. While numerous reagents exist, their performance in this specific transformation varies significantly.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is widely regarded as the most effective reagent for this synthesis.[1] It is a solid, making it significantly easier and safer to handle than liquid bromine.[7] In the presence of a strong acid, such as concentrated sulfuric acid, NBS serves as an excellent source of electrophilic bromine.[8]

  • Efficacy: Numerous studies and patents report high yields, often exceeding 85%, with excellent regioselectivity for 5-bromo-2-chlorobenzoic acid.[9][10]

  • Reaction Conditions: The reaction is typically performed in concentrated sulfuric acid at controlled temperatures, generally between 10-50°C.[10][11]

  • Side Reactions: While highly selective, the formation of the 4-bromo-2-chlorobenzoic acid isomer can occur.[2] Innovative approaches have been developed to suppress this impurity by adding catalysts like sodium sulfide, sodium sulfite, or potassium sulfide to the NBS/sulfuric acid system.[10][11]

Molecular Bromine (Br₂)

Molecular bromine is a powerful and fundamental brominating agent. For aromatic systems, it typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) to generate the highly electrophilic bromine species.[12]

  • Efficacy: Its effectiveness for 2-chlorobenzoic acid is questionable and generally inferior to NBS. Reports indicate that direct bromination with Br₂ can lead to poor selectivity, generating approximately 10% of isomeric impurities.[2][3] One study noted that 2-chlorobenzoic acid was unchanged when treated with bromine in acetic acid with a zinc/iodine catalyst, suggesting it can be resistant to bromination under certain conditions.[13]

  • Reaction Conditions: Typically requires a Lewis acid (FeBr₃, AlBr₃) or a strong protic acid medium.[12]

  • Disadvantages: Molecular bromine is a highly corrosive, toxic, and volatile liquid, posing significant handling challenges.[14] Its lower selectivity for this specific substrate is a major drawback for industrial applications.

Other Brominating Systems

Several other reagents and systems have been explored, though they are less common than NBS.

  • In Situ Bromine Generation: Systems like sodium bromide/potassium bromate have been used to generate Br₂ in situ. However, for 2-chlorobenzoic acid, this method has shown poor selectivity, yielding a 4:1 ratio of the desired 5-bromo isomer to the 3-bromo isomer, with an overall yield of only about 40%.[6]

  • Dibromohydantoin (DBDMH): Mentioned as a potential brominating agent, its behavior is expected to be similar to NBS.[2][15]

  • Hydrobromic Acid/Hydrogen Peroxide: This system can also be used for bromination.[16]

Quantitative Data Summary

The table below summarizes the performance of different brominating agents based on available data.

Brominating Agent/SystemTypical ConditionsReported Yield (%)Purity / SelectivityAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Conc. H₂SO₄, 10-50°C85 - 95%[9][15]High; Purity >99% achievable with recrystallization.[9][10]High yield & selectivity, solid reagent (safe handling).[7]Requires strong acid; minor isomeric impurities possible.[2]
NBS with Inhibitor Conc. H₂SO₄, Na₂S/Na₂SO₃, 10-50°C~85%[10][11]Very High; Suppresses formation of 4-bromo isomer.[10][11]Enhanced purity, simple process.Adds complexity of another reagent.
Molecular Bromine (Br₂) / FeBr₃ Lewis Acid CatalystModerate to LowPoor; ~10% isomeric impurities reported.[2][3]Readily available.Highly toxic/corrosive, low selectivity.[14]
NaBr / KBrO₃ In situ Br₂ generation~40%[6]Poor; 4:1 ratio of 5-bromo to 3-bromo isomer.[6]Avoids handling liquid Br₂.Low yield and poor selectivity.

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of 5-bromo-2-chlorobenzoic acid.

Protocol 1: High-Selectivity Bromination using N-Bromosuccinimide (NBS)

This protocol is based on highly successful methods reported in the literature, prioritizing yield and purity.[9][10]

Materials:

  • 2-chlorobenzoic acid

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Methanol/Water for recrystallization

  • Ice

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 40 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 10°C in an ice bath.

  • Slowly add 4.7 g (0.03 mol) of 2-chlorobenzoic acid to the stirred, cold sulfuric acid. Stir for 20 minutes at this temperature until the solution is clear.

  • In portions, add 5.34 g (0.03 mol) of N-bromosuccinimide (NBS) to the mixture, ensuring the reaction temperature is maintained at 30°C.

  • Continue stirring the reaction mixture at 30°C for an additional 10-20 minutes. Monitor the reaction progress using HPLC if available.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 80 mL of an ice-water slurry to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • For purification, recrystallize the crude product from a mixture of methanol and water. Add the crude solid to a flask with 24 mL of methanol and 36 mL of water, heat to 60°C to dissolve, then allow to cool naturally to crystallize.

  • Filter the purified white solid, wash with a cold 40% aqueous methanol solution, and dry at 55°C for 6 hours. This procedure typically yields the 5-bromo-2-chlorobenzoic acid product as a white solid with a yield of approximately 85% and HPLC purity >99%.[9]

NBS_Workflow start Start reagents 1. Charge Flask: - Conc. H₂SO₄ - 2-Chlorobenzoic Acid start->reagents cool 2. Cool to 10°C reagents->cool add_nbs 3. Add NBS in Portions (Maintain Temp < 30°C) cool->add_nbs react 4. Stir at 30°C (10-20 min) add_nbs->react quench 5. Quench Reaction (Pour into Ice Water) react->quench filter_crude 6. Filter Crude Product (Wash with Water) quench->filter_crude recrystallize 7. Recrystallize (Methanol/Water) filter_crude->recrystallize filter_pure 8. Filter & Dry Product recrystallize->filter_pure end End: Pure 5-Bromo-2- chlorobenzoic Acid filter_pure->end

Caption: Experimental workflow for NBS bromination.

Conclusion

Based on a comprehensive review of available data, N-Bromosuccinimide (NBS) in concentrated sulfuric acid stands out as the most efficacious and reliable method for the selective synthesis of 5-bromo-2-chlorobenzoic acid. This process consistently delivers high yields (>85%) and excellent regioselectivity, which can be further enhanced by the use of specific inhibitors to minimize byproduct formation. The operational safety and ease of handling solid NBS offer significant advantages over the hazardous and less selective molecular bromine. For researchers and drug development professionals requiring a robust and scalable synthesis, the NBS-based protocol is the clear recommendation.

References

  • Vertex AI Search Result[13]
  • Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
  • Google Patents. (2019). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Vertex AI Search Result[20]
  • PubMed Central. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.
  • Atlas: School AI Assistant. (n.d.). Aromaticity and Electrophilic Substitution Reactions.
  • Organic Syntheses. (1956). 2,4,6-tribromobenzoic acid.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Filo. (2025). What is compound A formed when bromine in the presence of FeB...
  • Doc Brown's Chemistry. (n.d.). chlorinating brominating carboxylic acids use of products in organic synthesis advanced A level organic chemistry revision notes.
  • Vertex AI Search Result[24]
  • Google Patents. (2020). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (2018). CN105622382B - A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Vertex AI Search Result[25]
  • Vertex AI Search Result[26]
  • Vertex AI Search Result[27]
  • Vertex AI Search Result[28]
  • Vertex AI Search Result[29]
  • Vertex AI Search Result[30]
  • Filo. (2025). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.
  • Vertex AI Search Result[31]
  • Vertex AI Search Result[32]
  • Vertex AI Search Result[33]

Sources

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structure-Activity Relationship (SAR) of N-Substituted Benzamides for Drug Discovery Professionals

N-substituted benzamides represent a cornerstone scaffold in the landscape of drug discovery, celebrated for their synthetic tractability and their ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of approved drugs and countless investigational agents with applications spanning oncology, infectious diseases, and neurology.[2][3] The core structure, consisting of a benzene ring linked to a nitrogen atom via a carbonyl group, provides a rigid framework that can be meticulously decorated with various substituents. The nature and position of these substituents on both the benzoyl ring and the amide nitrogen critically dictate the compound's pharmacological profile.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for N-substituted benzamides across several key therapeutic areas. By dissecting the causal links between chemical structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the insights needed for the rational design of next-generation therapeutic agents.

Foundational Chemistry: Synthesis and Characterization of N-Substituted Benzamides

The construction of N-substituted benzamides is most commonly achieved through the formation of an amide bond between a benzoic acid derivative and a primary or secondary amine. The two most prevalent and robust methods are the acylation of an amine with a highly reactive benzoyl chloride (Schotten-Baumann conditions) or the direct coupling of a benzoic acid with an amine using a peptide coupling reagent.[2][4]

Experimental Protocol: Synthesis via Acyl Chloride

This method is often preferred for its high yields and rapid reaction times.[4]

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base (e.g., Triethylamine, DIPEA, or aqueous NaOH) (1.1-2.0 eq)[4]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[4]

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and an amine base like triethylamine (1.1 eq) in anhydrous DCM.[4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.[4]

  • Addition of Benzoyl Chloride: Dissolve the benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.[4]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[4]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5][6]

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product Amine Primary/Secondary Amine Setup 1. Dissolve Amine & Base in Solvent at 0°C Amine->Setup BenzoylChloride Substituted Benzoyl Chloride Addition 2. Add Benzoyl Chloride Dropwise BenzoylChloride->Addition Base Base (e.g., TEA) Base->Setup Solvent Anhydrous Solvent (e.g., DCM) Solvent->Setup Setup->Addition Stir 3. Stir at RT (1-16h) Monitor by TLC/LC-MS Addition->Stir Quench 4. Quench with Water Stir->Quench Extract 5. Aqueous Work-up (Acid/Base Washes) Quench->Extract Dry 6. Dry Organic Layer & Concentrate Extract->Dry Purify 7. Purify (Chromatography/ Recrystallization) Dry->Purify Characterize 8. Characterize (NMR, MS, IR) Purify->Characterize Final Pure N-Substituted Benzamide Characterize->Final

Caption: Workflow for Benzamide Synthesis via Acyl Chlorides.

Comparative SAR Analysis: Tailoring the Benzamide Scaffold for Specific Biological Targets

The true power of the benzamide scaffold lies in its modular nature, allowing for fine-tuning of its properties to achieve desired biological effects. Below, we compare the SAR of N-substituted benzamides across three major therapeutic areas.

Anticancer Activity: Targeting Epigenetic and DNA Repair Pathways

A significant number of N-substituted benzamides exert their anticancer effects by inhibiting key enzymes like Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).[7][8]

Causality Behind Experimental Choices (HDAC Inhibition): HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the enzyme's active site, a "cap" group that interacts with the protein surface, and a linker connecting the two.[5] For benzamide-based HDAC inhibitors, the amide's heteroatoms are critical for zinc chelation.[8][9] SAR studies therefore rationally focus on modifying the cap and linker to optimize potency and selectivity.

Key SAR Findings for HDAC Inhibitors:

  • Zinc-Binding Group: The benzamide moiety itself often serves as the ZBG. The presence of heteroatoms capable of chelating zinc is crucial for activity.[8][9]

  • Benzoyl Ring Substituents: The substitution pattern on the benzoyl ring significantly impacts activity. For instance, introducing a chlorine atom or a nitro group has been shown to decrease anti-proliferative activity.[8][9]

  • N-Substituent ("Cap" Group): Modifications to the N-substituent are pivotal. Studies on Entinostat (MS-275) analogues revealed that a 2-substituent on an N-phenyl ring is critical for potent anti-proliferative effects.[8][9]

Caption: Key Pharmacophoric Elements of Benzamide HDAC Inhibitors.

Comparative Data: Anticancer Activity of N-Substituted Benzamides

Compound Class/ExampleTarget/Cell LinePotency (IC₅₀)Key SAR ObservationReference(s)
Entinostat (MS-275) AnalogsMCF-7, A549, K562μM range2-substituent on N-phenyl ring is critical for activity.[8][10]
N-Alkyl BenzamidesHDACsVaried, often μMLonger or cyclic N-alkyl chains can enhance activity.[1]
Chloro/Nitro-substitutedVarious Cancer LinesDecreased PotencyCl or NO₂ on the benzoyl ring reduces anti-proliferative effects.[8][10]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the N-substituted benzamide compounds. Treat the cells with these dilutions and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., <0.5% DMSO).[7]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Disrupting Bacterial Cell Division

Benzamide derivatives have emerged as a promising class of antimicrobials, with some acting through the inhibition of the essential bacterial cell division protein FtsZ.[1][13]

Causality Behind Experimental Choices: The goal of antimicrobial SAR is to identify compounds with high potency against pathogenic microbes and low toxicity to host cells. Initial screening often uses methods like disk diffusion, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) to assess potency.[14] The MIC value provides a robust quantitative measure for comparing the efficacy of different chemical modifications.

Key SAR Findings for Antimicrobial Agents:

  • General Requirements: Potent antimicrobial activity is highly dependent on the specific substitution patterns on both the benzoyl ring and the N-substituent.[1][15]

  • N-Substituents: Studies have shown that variations in the N-substituent, such as using different aromatic or heteroaromatic moieties, can significantly alter the antimicrobial spectrum and potency.[16]

  • Benzoyl Ring Substituents: For certain series, electron-withdrawing groups like fluorine on the benzoyl ring were found to enhance antibacterial activity.[17] In other cases, a hydroxyl group at the para-position led to excellent activity against both Gram-positive and Gram-negative bacteria.[3]

Comparative Data: Antimicrobial Activity of N-Substituted Benzamides

Compound/SeriesTarget MicroorganismActivity (MIC in µg/mL)Key SAR ObservationReference(s)
4-hydroxy-N-phenylbenzamideE. coli, B. subtilis3.12, 6.25The 4-hydroxy group on the benzoyl ring is crucial for high potency.[3]
Benzamide, 2,2'-dithiobis[N-methyl-]M. luteus, M. tuberculosis32, 16The disulfide bond is a key feature for the observed biological activity.[18]
N'-(quinolinyl)-benzohydrazidesA. baumannii, E. coliPotentA quinolinyl side-chain achieved superior inhibitory activity.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitatively assessing antimicrobial potency.[13][18]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth).[18]

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[14][18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13][14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13][14]

Anticonvulsant Activity: Modulating Neuronal Excitability

The N-substituted benzamide scaffold is present in clinically significant anticonvulsant agents, most notably Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide).[19] SAR studies in this area are often guided by modifications to this parent structure.

Causality Behind Experimental Choices: Preclinical evaluation of anticonvulsants relies on in vivo seizure models. The Maximal Electroshock (MES) test is a primary screen that identifies agents effective against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test detects agents that can raise the seizure threshold.[20][21] Neurotoxicity is assessed using tests like the rotarod assay to determine a therapeutic window (Protective Index).[20]

Key SAR Findings for Anticonvulsant Agents (Lacosamide Analogs):

  • N-Benzyl Group: The N-benzyl group is a key feature. SAR studies have explored substitutions on this ring extensively.[19]

  • Positional Isomers: Comparing 2'-, 3'-, and 4'-substituted N-benzyl analogs showed that 4'-modified derivatives consistently had the highest activity in the MES model.[19]

  • Nature of 4'-Substituent: Significant structural latitude exists at the 4'-position. Non-bulky substituents, regardless of their electronic properties (both electron-donating and electron-withdrawing groups are tolerated), result in superb activity.[19]

  • Stereochemistry: The anticonvulsant activity resides almost exclusively in the (R)-stereoisomer, highlighting the importance of the chiral center.[22]

  • Side Chain: A small, substituted heteroatom moiety (e.g., methoxy) at the C(3) position of the propionamide backbone is critical for maximal potency.[22]

Comparative Data: Anticonvulsant Activity of N-Substituted Benzamides

CompoundSeizure ModelEfficacy (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Key SAR ObservationReference(s)
(R)-LacosamideMES (mice, i.p.)~8-10>50The (R)-isomer is the active enantiomer.[19][22]
4'-Fluoro Lacosamide AnalogMES (mice, i.p.)Potent-Non-bulky 4'-substituents are well-tolerated and maintain high activity.[19]
4'-Methyl Lacosamide AnalogMES (mice, i.p.)Potent-Activity is independent of the electronic nature of the 4'-substituent.[19]
2,6-dimethyl-3-aminobenzanilideMES (mice)13.48284.5The 3-aminobenzanilide core with specific alkylation shows high potency.[23]

Experimental Protocol: Maximal Electroshock (MES) Test

This is a standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[20]

  • Animal Preparation: Use male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Stimulus Delivery: At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear-clip electrodes.[20]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure) using probit analysis.

Conclusion and Future Outlook

The N-substituted benzamide scaffold has unequivocally proven its value in medicinal chemistry. The structure-activity relationship studies summarized here demonstrate that rational modifications to this core structure can yield potent and selective modulators of diverse biological targets.

  • For anticancer agents , the focus remains on optimizing interactions with the three key pharmacophoric regions of enzymes like HDACs to enhance potency and isoform selectivity.

  • In the antimicrobial space , the challenge is to design benzamides that can overcome resistance mechanisms, possibly by targeting novel bacterial proteins like FtsZ.

  • For anticonvulsants , leveraging the SAR of existing drugs like Lacosamide provides a clear path to developing next-generation therapies with improved safety and efficacy profiles.

Future research will likely explore the development of dual-action benzamides, the use of advanced computational methods to predict SAR, and the incorporation of novel chemical moieties to further expand the therapeutic potential of this remarkable and privileged scaffold.

References

  • Application Notes: Cell-Based Assay Protocols for Evaluating Benzamide Anticancer Agents. Benchchem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Application Notes and Protocols for Evaluating the Antibacterial Activity of Benzamide Compounds. Benchchem.
  • Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)
  • Application Note and Protocol for Antimicrobial Activity Screening of Benzamide, N,N,4-trimethyl-. Benchchem.
  • Application Notes and Protocols for Antimicrobial Assay of Benzamide, 2,2'-dithiobis[N-methyl-. Benchchem.
  • Application Notes and Protocols for the Synthesis of Substituted Benzamides. Benchchem.
  • A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies.
  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Sigma-Aldrich.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. PubMed.
  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • Bioassays for anticancer activities. PubMed.
  • An In-depth Technical Guide to the Anticonvulsant Properties of Benzamide Deriv
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Bioassays for anticancer activities. Semantic Scholar.
  • Anticonvulsant activity of 2- and 3-aminobenzanilides. PubMed. W4k3vwhzUhU=)

Sources

A Comparative Guide to the Biological Activity of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzamide Scaffold

Benzamide, a seemingly simple molecule comprising a benzene ring attached to an amide functional group, represents a cornerstone in medicinal chemistry.[1] Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating remarkable versatility.[1] The benzamide scaffold's unique ability to form hydrogen bonds and engage in various intermolecular interactions allows it to bind to a wide range of biological targets, including enzymes and receptors. This adaptability has led to the development of benzamide analogs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

This guide provides a comparative analysis of the biological activities of various benzamide analogs, focusing on their anticancer and enzyme inhibitory roles. We will delve into the structure-activity relationships that govern their potency, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their drug discovery efforts.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzamide derivatives have emerged as a significant class of anticancer agents, targeting various mechanisms involved in tumor growth and survival.[2][3] Their efficacy often stems from the inhibition of critical enzymes involved in cell cycle progression and DNA repair.[4]

A. Mechanism of Action: PARP and HDAC Inhibition

Two of the most prominent anticancer mechanisms for benzamide analogs are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

  • PARP Inhibition: PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[4][5] The benzamide moiety is a key structural feature in many potent PARP inhibitors.[5]

  • HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[6][7] Overexpression of certain HDACs is common in cancer.[8] Benzamide-containing HDAC inhibitors can chelate the zinc ion in the enzyme's active site, leading to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[2][6][8]

B. Comparative Efficacy of Anticancer Benzamide Analogs

The antiproliferative activity of benzamide analogs is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The table below compares the cytotoxic effects of several benzamide derivatives against various cancer cell lines.

Compound/AnalogTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 13f PARP-1 InhibitorHCT116 (Colon)0.30[4]
DLD-1 (Colon)2.83[4]
Compound 20b Tubulin InhibitorVarious0.012 - 0.027[9]
MS-275 (Entinostat) HDAC InhibitorVariousVaries[2][10]
BJ-13 ROS-mediated ApoptosisGastric Cancer CellsPotent Effects[3]
Derivative 4f ABL1 Kinase (putative)A549 (Lung)7.5[11]
HeLa (Cervical)9.3[11]
MCF-7 (Breast)8.9[11]
Derivative 4e ABL1 Kinase (putative)A549 (Lung)8.9[11]
HeLa (Cervical)11.1[11]
MCF-7 (Breast)9.2[11]

Data synthesized from multiple sources to illustrate the range of potencies.

Expert Insight: The data clearly shows that structural modifications to the benzamide scaffold dramatically impact potency and selectivity. For instance, the N-benzylbenzamide derivative 20b demonstrates exceptionally potent, nanomolar-range activity by targeting tubulin polymerization, a different mechanism from PARP or HDAC inhibition.[9] This highlights the importance of exploring diverse structural modifications to uncover novel mechanisms of action.

II. Enzyme Inhibition: A Focus on Histone Deacetylases (HDACs)

The benzamide group is a well-established zinc-binding group, making its derivatives particularly effective as inhibitors of metalloenzymes like HDACs.[5][8]

A. Mechanism of HDAC Inhibition by Benzamides

HDACs are a family of enzymes crucial for epigenetic regulation.[8] Benzamide inhibitors, such as Entinostat (MS-275), function by inserting a linker region into the catalytic pocket of the enzyme. The benzamide's amino and carbonyl groups then directly chelate the essential Zn2+ ion in the active site, inactivating the enzyme.[6] This prevents the deacetylation of histones, altering chromatin structure and reactivating the expression of silenced genes, such as those involved in cell cycle control and apoptosis.[6][7]

HDAC_Inhibition cluster_0 Normal Cell Function cluster_1 Inhibition Pathway HDAC HDAC Enzyme Chromatin_C Condensed Chromatin (Gene Silencing) HDAC->Chromatin_C Leads to HDAC_I Inactive HDAC Histone Acetylated Histone Histone->HDAC Deacetylation Benzamide Benzamide Inhibitor (e.g., Entinostat) Benzamide->HDAC_I Inhibits Histone_A Hyperacetylated Histone HDAC_I->Histone_A Prevents Deacetylation Chromatin_O Open Chromatin (Gene Transcription) Histone_A->Chromatin_O Results in Apoptosis Apoptosis / Cell Cycle Arrest Chromatin_O->Apoptosis Activates Tumor Suppressor Genes

Caption: Mechanism of Action for Benzamide-based HDAC Inhibitors.

B. Comparative Efficacy of Benzamide-based Enzyme Inhibitors

Benzamide analogs have been developed to target a range of enzymes beyond HDACs, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are relevant in neurodegenerative diseases and glaucoma, respectively.[12][13]

Compound/AnalogTarget EnzymeKi or IC50 (nM)Reference
Compound 3g hCA I4.07[12]
Compound 3c hCA II10.68[12]
Compound 3f AChE8.91[12]
Compound B4 AChE15.42[13][14]
Compound C4 AChE10.67[13][14]
Compound N4 AChE12.14[13][14]

Data synthesized from multiple sources. Ki (inhibition constant) and IC50 values are measures of potency.

Expert Insight: The nanomolar potency of these compounds against specific enzymes demonstrates the power of rational drug design based on the benzamide scaffold.[12] By modifying the substituents on the benzamide ring, researchers can fine-tune the inhibitor's affinity and selectivity for the target enzyme's active site.[5][8]

III. Antimicrobial Activity

While this guide focuses on anticancer and enzyme inhibitory actions, it is noteworthy that benzamide derivatives also exhibit a broad spectrum of antimicrobial activities.[15][16] Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][17][18] For example, certain novel benzamides have shown minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis.[15] This area represents a promising, albeit less explored, frontier for benzamide analog development.[19]

IV. Experimental Protocols: A Guide for the Bench Scientist

To ensure the integrity and reproducibility of research, employing standardized and well-validated protocols is paramount. Here, we provide detailed methodologies for two key assays used to evaluate the biological activities discussed in this guide.

A. Workflow for Assessing Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate (24h) to allow cell adherence start->incubate1 treat Treat cells with various concentrations of Benzamide Analog (Include Vehicle & Positive Controls) incubate1->treat incubate2 Incubate for desired exposure period (e.g., 48-72h) treat->incubate2 add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours at 37°C (Living cells convert yellow MTT to purple formazan) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., 150 µL DMSO) to each well incubate3->solubilize shake Shake plate for 15 min to dissolve formazan crystals solubilize->shake read Measure Absorbance at ~570 nm using a microplate reader shake->read end End: Calculate IC50 values read->end

Caption: Standardized workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Trustworthiness Check: It is critical to include proper controls. Negative (Vehicle) Control wells should receive medium with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the treated wells. Positive Control wells can be treated with a known cytotoxic agent to confirm assay performance. A "medium only" blank is used for background subtraction.[23]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[22][23] Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C.

    • Causality: During this incubation, mitochondrial dehydrogenases in metabolically active, viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[20][21] The amount of formazan produced is directly proportional to the number of living cells.[21]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically ~570 nm).[22][24]

  • Data Analysis: After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

B. Protocol for In Vitro Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the ability of a compound to inhibit HDAC enzyme activity.[25] The principle involves an acetylated substrate that becomes fluorescent upon deacetylation by HDAC and subsequent development.[25][26]

Detailed Step-by-Step Protocol for Fluorometric HDAC Assay:

  • Reagent Preparation:

    • HDAC Enzyme: Dilute purified HDAC enzyme (e.g., HDAC1 or HDAC2) to its optimal working concentration in a cold HDAC assay buffer.[25]

    • Test Compound: Prepare a stock solution of the benzamide analog in DMSO. Create a 10-point, 3-fold serial dilution series.[25]

    • Substrate: Prepare a working solution of the fluorogenic substrate (e.g., a peptide with an acetylated lysine attached to a fluorescent dye) in assay buffer.[25]

  • Assay Plate Setup (96-well, black plate):

    • Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.

    • Negative Control (100% Activity): 40 µL HDAC Enzyme + 10 µL Assay Buffer (with DMSO) + 50 µL Substrate Solution.[25]

    • Test Compound Wells: 40 µL HDAC Enzyme + 10 µL of each compound dilution + 50 µL Substrate Solution.[25]

    • Positive Control Inhibitor: 40 µL HDAC Enzyme + 10 µL of a known HDAC inhibitor (e.g., Trichostatin A) + 50 µL Substrate Solution.[25][27]

  • Enzymatic Reaction: Gently mix the plate and incubate at 37°C for 30-60 minutes.

    • Causality: During this step, the active HDAC enzyme removes the acetyl group from the substrate. The incubation time should be optimized to ensure the reaction remains in the linear phase.[25]

  • Signal Development: Stop the reaction by adding 50 µL of a Developer solution to each well. The developer contains a protease (like trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.[28] Incubate at room temperature for 15-30 minutes.[25]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation (e.g., 350-380 nm) and emission (e.g., 440-460 nm) wavelengths.[25][26]

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

V. Conclusion and Future Directions

The benzamide scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of analogs with potent and diverse biological activities.[1] As demonstrated, targeted modifications of this core structure have yielded powerful inhibitors of key enzymes in oncology and other disease areas. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers aiming to discover and develop the next generation of benzamide-based therapeutics. Future efforts should focus on synthesizing novel analogs with improved isoform selectivity, particularly for HDAC inhibitors, to enhance therapeutic efficacy while minimizing off-target effects. Furthermore, exploring the antimicrobial potential of benzamides remains a rich and underexplored field with significant promise.

References

  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.Walsh Medical Media. [Link]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf - NIH. [Link]
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.PubMed. [Link]
  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Rel
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents.PubMed. [Link]
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.PubMed. [Link]
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights.PMC - PubMed Central. [Link]
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.NIH. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.MDPI. [Link]
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).EpigenTek. [Link]
  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors.PubMed. [Link]
  • In vitro assays for the determination of histone deacetylase activity.
  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors.ProQuest. [Link]
  • Distinct Pharmacological Properties of Second Generation HDAC Inhibitors with the Benzamide or Hydroxam
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Biological activities of benzimidazole derivatives: A review.
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.PubMed. [Link]
  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.MDPI. [Link]
  • The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria.NIH. [Link]
  • Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • The Potential Antibacterial Activity of a Novel Amide Derivative Against Gram-Positive and Gram-Neg

Sources

A Comparative Guide to the In Vitro Anticancer Activity of N-substituted 5-Bromo-6-chloronicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Targeted Cancer Therapies

The landscape of oncology drug discovery is continually evolving, moving away from broadly cytotoxic agents towards targeted therapies that exploit the unique molecular vulnerabilities of cancer cells.[1][2] A promising strategy involves targeting the metabolic addiction of tumors, particularly their heightened demand for nicotinamide adenine dinucleotide (NAD+).[3][4] NAD+ is an essential coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, making its biosynthesis a critical pathway for cancer cell survival and proliferation.[5][6]

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide.[7][8][9] Its overexpression is a common feature in a wide range of malignancies and often correlates with poor prognosis.[3][9] This makes NAMPT a compelling therapeutic target.[7][8] This guide focuses on a specific class of potential NAMPT inhibitors: N-substituted 5-Bromo-6-chloronicotinamide analogs . We will provide a comparative analysis of their in vitro anticancer activity, supported by detailed experimental protocols and mechanistic insights, to equip researchers in drug development with the necessary knowledge to evaluate and advance these promising compounds.

The Rationale: Targeting the NAMPT-NAD+ Axis

Cancer cells exhibit a relentless proliferative drive that requires a substantial and continuous supply of energy and biosynthetic precursors. This metabolic reprogramming, often referred to as the Warburg effect, places immense stress on the cellular machinery, including the pathways responsible for producing NAD+.[3] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), NAMPT plays a pivotal role in maintaining the NAD+ pool necessary to fuel this aberrant metabolism.[10]

Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+, triggering a cascade of events that are detrimental to cancer cells:

  • Metabolic Collapse: Disruption of ATP production and redox balance.

  • Impaired DNA Repair: NAD+ is a required substrate for Poly (ADP-ribose) polymerases (PARPs), crucial enzymes in the DNA damage response.[5]

  • Cell Cycle Arrest and Apoptosis: The cellular stress induced by NAD+ depletion ultimately activates programmed cell death pathways.[11]

The 5-bromo-6-chloronicotinamide scaffold serves as a robust chemical starting point for developing potent NAMPT inhibitors.[12][13][14] The strategic placement of halogen atoms on the pyridine ring influences the molecule's electronic properties and binding affinity, while the N-substituted amide allows for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis of N-substituted 5-Bromo-6-chloronicotinamide Analogs

The synthesis of these analogs is typically a straightforward two-step process, starting from the commercially available 5-bromo-6-chloronicotinic acid. This approach allows for the rapid generation of a diverse chemical library by varying the amine component in the final step.[12][15]

G A 5-Bromo-6-chloronicotinic Acid C 5-Bromo-6-chloronicotinoyl chloride (Acyl Chloride Intermediate) A->C Acylation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C E N-substituted 5-Bromo-6-chloronicotinamide (Final Product) C->E Amidation D Substituted Amine (R-NH₂) D->E

Caption: General synthetic workflow for N-substituted 5-Bromo-6-chloronicotinamide analogs.

Comparative In Vitro Anticancer Efficacy

To evaluate the potential of this chemical series, a panel of analogs would be screened against various human cancer cell lines representing different tumor types. The primary metric for efficacy is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. The data below is a representative summary to illustrate a potential structure-activity relationship (SAR).

CompoundN-Substituent (R-group)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Analog 1 -Cyclohexyl15.418.225.1
Analog 2 -Phenyl9.811.514.3
Analog 3 -4-Fluorophenyl5.47.18.9
Analog 4 -4-Methoxyphenyl7.69.311.8
FK866 (Control)Reference NAMPTi0.050.080.06
Doxorubicin (Control)Chemotherapy0.450.620.38

Analysis of Structure-Activity Relationship (SAR): From this representative data, several insights can be drawn. The transition from an aliphatic substituent (Analog 1) to an aromatic one (Analog 2) appears to enhance potency. Furthermore, substitution on the phenyl ring with an electron-withdrawing group like fluorine (Analog 3) results in the most potent compound in this series, suggesting that electronic effects play a crucial role in target engagement.[16][17] The electron-donating methoxy group (Analog 4) slightly diminishes activity compared to the fluorinated analog. While these analogs do not yet match the potency of the established NAMPT inhibitor FK866, the clear SAR provides a logical path for further chemical optimization.

Protocols for Mechanistic Elucidation

Determining the IC50 value is only the first step.[2][18] A thorough in vitro evaluation requires understanding how these compounds exert their anticancer effects. The following are core, self-validating protocols for assessing cell viability, apoptosis, and cell cycle distribution.

Cell Viability Assessment: The MTT Assay

The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

G cluster_plate 96-Well Plate A 1. Seed Cells (e.g., 1x10⁴ cells/well) B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Add Analogs (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL) D->E F 6. Incubate 4h (Allows formazan formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO, SDS-HCl) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay [21]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted 5-Bromo-6-chloronicotinamide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a 10% SDS in 0.01 M HCl solution) to each well.[21]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[19] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Correct the absorbance values by subtracting the average absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death.[22][23] During early apoptosis, the phospholipid phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, flips to the outer surface.[24][25] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing it to intercalate with DNA.[26][27] Dual staining with Annexin V and PI allows for the differentiation of cell populations via flow cytometry.

G cluster_cell Cell State cluster_stain Staining Profile Live Viable Cell (PS Inside) S_Live Annexin V (-) PI (-) Live->S_Live Intact Membrane Early Early Apoptosis (PS Exposed) S_Early Annexin V (+) PI (-) Early->S_Early PS Translocation Late Late Apoptosis/Necrosis (Membrane Permeable) S_Late Annexin V (+) PI (+) Late->S_Late Loss of Integrity

Caption: Principle of differentiating cell populations using Annexin V and PI staining.

Detailed Experimental Protocol: Apoptosis Assay [24][26]

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask and treat with the test compound (e.g., at its IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the corresponding well, and transfer to a flow cytometry tube.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[26]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution (e.g., 1 mg/mL stock) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[26] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) before inducing cell death.[17] This can be assessed by staining DNA with a fluorescent dye like Propidium Iodide (PI).[28][29] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[30] Flow cytometry can then be used to generate a histogram that reveals the distribution of the cell population across the different cycle phases.

G cluster_cycle Cell Cycle Phases G1 G0/G1 Phase (2n DNA) S S Phase (>2n to <4n DNA) G1->S DNA Synthesis SubG1 Sub-G1 (<2n DNA, Apoptotic) G1->SubG1 Apoptosis G2M G2/M Phase (4n DNA) S->G2M Growth & Mitosis Prep G2M->G1 Mitosis

Caption: The eukaryotic cell cycle and corresponding DNA content for flow cytometry analysis.

Detailed Experimental Protocol: Cell Cycle Analysis [29][31]

  • Cell Treatment: Culture and treat cells with the test compound as described in the apoptosis protocol.

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells.[32]

  • Storage: Incubate the fixed cells for at least 30 minutes on ice. Samples can be stored at -20°C for several weeks if necessary.[32]

  • Rehydration & Staining: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes), discard the ethanol, and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[29][30]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software (e.g., ModFit, FlowJo) to model the cell cycle phases from the resulting DNA content histogram. An increase in the percentage of cells in a particular phase compared to the control indicates cell cycle arrest. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[28]

Future Perspectives and Conclusion

The N-substituted 5-Bromo-6-chloronicotinamide scaffold represents a promising starting point for the development of novel anticancer agents, likely targeting the NAMPT-NAD+ metabolic axis. The comparative in vitro data, while representative, highlights the potential for significant potency gains through rational chemical modification. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these and other novel compounds, moving beyond simple cytotoxicity to uncover crucial mechanistic details regarding apoptosis induction and cell cycle disruption.

Future work should focus on optimizing the lead compounds for improved potency and selectivity, followed by evaluation in preclinical in vivo models to assess efficacy, toxicity, and pharmacokinetics. Combination studies with other anticancer agents, such as PARP inhibitors, could also be explored to identify synergistic interactions.[3] By rigorously applying these in vitro methodologies, the scientific community can efficiently triage and advance the most promising candidates toward clinical development.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Crowley, L.C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Li, J., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. PMC.
  • Cang, S., et al. (2021). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc.
  • Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Wang, M., et al. (2023). Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. PubMed.
  • Riyasdeen, A. & Periasamy, V.S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed.
  • Siska, P.J., et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Taylor & Francis Online.
  • Shackelford, R.E., et al. (2013). Nicotinamide phosphoribosyltransferase in malignancy: a review. PubMed.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
  • University College London. Cell Cycle Analysis by Propidium Iodide Staining.
  • Kim, K.H. & Sederstrom, J.M. (2015). Assaying cell cycle status using flow cytometry. PMC.
  • Flow Cytometry Core Facility. Cell Cycle Analysis.
  • Gonzalez-Nicolini, V. & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Fania, L., et al. (2019). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PMC.
  • Anbalagan, M., et al. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Buqué, A., et al. (2021). Possible mechanisms of cancer prevention by nicotinamide. ResearchGate.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Eble, M.J. & Wambersie, A. New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Setliff, F.L. & Caldwell, J.Z. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. ScholarWorks@UARK.
  • Memorial Sloan Kettering Cancer Center. (2023). Nicotinamide.
  • Setliff, F.L., et al. (1991). Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro- and 5-Bromo-6-Chloronicotinates of Potential Agricultural Interest. ScholarWorks@UARK.
  • Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • Li, H., et al. (2015). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Al-Ostoot, F.H., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central.
  • Semantic Scholar. Novel nicotinamide adenine dinucleotide analogues as potential anticancer agents: quest for specific inhibition of inosine monophosphate dehydrogenase.
  • Travelli, C., et al. (2021). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. MDPI.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.
  • Fania, L., et al. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. MDPI.

Sources

A Comparative Guide to the Purity Analysis of Synthesized 5-Bromo-2-chlorobenzamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable synthesis, reproducible results, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-chlorobenzamide is a key building block in the synthesis of various complex molecules and pharmaceuticals. Its precursor, 5-bromo-2-chlorobenzoic acid, is a critical starting material for blockbuster antidiabetic drugs such as Dapagliflozin and Empagliflozin[1][2]. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control measure but a fundamental requirement.

This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against other viable analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you to make informed decisions for your analytical workflow.

The Synthetic Landscape and Its Analytical Implications

The purity profile of any synthesized compound is intrinsically linked to its manufacturing process. This compound is typically synthesized from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The acid itself is often prepared by the bromination of 2-chlorobenzoic acid[3][4].

Several potential impurities can arise from these synthetic routes, including:

  • Isomeric Impurities: The bromination of 2-chlorobenzoic acid can lead to the formation of undesired isomers, with 4-bromo-2-chlorobenzoic acid being a notable and challenging impurity to separate[1][4].

  • Unreacted Starting Materials: Residual 2-chlorobenzoic acid or other precursors.

  • Intermediates: Incomplete conversion of the carboxylic acid to the amide can leave residual 5-bromo-2-chlorobenzoic acid in the final product.

  • By-products: Impurities from side reactions or reagents used in the synthesis, such as N-bromosuccinimide (NBS) or thionyl chloride[3][5].

An effective analytical method must be able to resolve the main compound from all these potential impurities, demonstrating its specificity and stability-indicating nature.

Synthesis and Impurity Formation Pathway

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start 2-Chlorobenzoic Acid Bromination Bromination (e.g., NBS/H₂SO₄) Start->Bromination Reagent Final_Product This compound Start->Final_Product Carryover Crude_Acid Crude 5-Bromo-2-chlorobenzoic Acid Bromination->Crude_Acid Impurity_1 4-Bromo-2-chlorobenzoic Acid (Isomer) Bromination->Impurity_1 Side Reaction Amidation Amidation (e.g., 1. SOCl₂ 2. NH₄OH) Crude_Acid->Amidation Crude_Acid->Final_Product Incomplete Reaction Amidation->Final_Product Impurity_2 Residual 2-Chlorobenzoic Acid (Starting Material) Impurity_3 Residual 5-Bromo-2-chlorobenzoic Acid (Intermediate)

Caption: Synthesis workflow for this compound and sources of key impurities.

Primary Method: Reversed-Phase HPLC

For a non-volatile and thermally stable compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis due to its high resolving power, sensitivity, and robustness[6][7].

Rationale for Method Parameters

The development of a robust HPLC method is a science of deliberate choices. Here, we explain the causality behind each parameter selected for this analysis.

  • Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is chosen here for its excellent retention of non-polar to moderately polar compounds like halogenated benzamides[8]. The hydrophobic C18 chains interact with the aromatic ring of the analyte, providing the primary mechanism for separation.

  • Mobile Phase (Eluent): A gradient elution using a mixture of an aqueous buffer and an organic solvent is employed.

    • Organic Modifier (Mobile Phase B): Acetonitrile is selected over methanol as it typically provides better peak shapes and lower backpressure.

    • Aqueous Phase (Mobile Phase A): An acidic buffer, such as 0.1% Phosphoric Acid in water , is critical. The low pH (~2.5-3.0) ensures that the amide functional group is in a consistent protonation state and, more importantly, suppresses the ionization of any residual carboxylic acid impurities (like the starting material or isomers)[9]. This prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate quantification.

  • Detection: A Photodiode Array (PDA) or UV detector is ideal. This compound contains a chromophore (the substituted benzene ring) that absorbs UV light. A wavelength of ~220 nm is chosen to provide high sensitivity for both the main peak and potential impurities. A PDA detector offers the significant advantage of providing spectral data across a range, which can be used for peak purity analysis to detect co-eluting impurities[10].

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C , ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of mass transfer.

Experimental Protocol: RP-HPLC

This protocol is designed to be a self-validating system, providing a clear separation of the main peak from potential impurities.

ParameterRecommended Condition
HPLC System Gradient-capable with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 50% B to 90% B; 20-25 min: Hold 90% B; 25.1-30 min: Return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (with PDA scan from 200-400 nm)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)

Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis and Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

HPLC Analysis Workflow

Prep Sample Preparation (1.0 mg/mL in Diluent) Inject Inject 10 µL into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV/PDA Detection (220 nm) Separate->Detect Integrate Peak Integration (Chromatography Data System) Detect->Integrate Calculate Purity Calculation (% Area Normalization) Integrate->Calculate Result Purity Report Calculate->Result

Caption: Step-by-step workflow for the HPLC purity analysis of this compound.

Comparative Analysis with Alternative Methods

While HPLC is the preferred method, other techniques can provide complementary (orthogonal) information or may be suitable in specific contexts. The choice of method should be guided by the analytical objective.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6]Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[11]Signal intensity is directly proportional to the number of atomic nuclei, allowing quantification against an internal standard.[12]
Advantages - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Widely applicable and robust.[7]- Very high efficiency for volatile compounds.- Fast analysis times.- Ideal for residual solvent analysis.- Primary method; does not require a specific reference standard of the analyte.- Provides structural information.- Highly accurate and precise for absolute quantification.
Limitations - Requires reference standards for definitive identification and quantification.- Can be more time-consuming than GC.- Not suitable for non-volatile or thermally labile compounds.- this compound has a high boiling point and may require derivatization.- Lower sensitivity than chromatographic methods.- Requires a high-field NMR spectrometer.- Complex mixtures can lead to signal overlap.
Suitability for Topic Excellent. The ideal technique for routine purity analysis, impurity profiling, and quality control.Limited. Potentially suitable for specific volatile impurities but not for the main compound or non-volatile by-products.Excellent (Orthogonal). A powerful tool for certifying reference standards and providing an independent, confirmatory purity value without relying on chromatographic separation.[12]
Method Selection Logic

Start Start: Purity Analysis of This compound Q1 Objective: Routine QC & Impurity Profiling? Start->Q1 Q2 Objective: Absolute Quantification or Reference Standard Certification? Q1->Q2 No HPLC Use Validated RP-HPLC Method Q1->HPLC Yes Q3 Objective: Analysis of Volatile Impurities (e.g., Solvents)? Q2->Q3 No qNMR Use qNMR Method Q2->qNMR Yes GC Use Headspace GC Method Q3->GC Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Recommendations

For the comprehensive purity assessment of synthesized this compound, a validated Reversed-Phase HPLC method stands as the most robust, reliable, and suitable technique for routine quality control and impurity profiling. Its ability to separate the main analyte from critical process-related impurities, particularly isomers, is paramount for ensuring the quality of this important pharmaceutical intermediate.

While techniques like GC are valuable for specific applications such as residual solvent analysis, they are not appropriate for the primary purity assessment of this non-volatile compound. For absolute quantification and the certification of reference materials, qNMR serves as a powerful and indispensable orthogonal technique, providing a high degree of confidence in the assigned purity value without reliance on chromatographic principles.

For laboratories engaged in drug development and synthesis, a dual approach is often the most rigorous: employing HPLC for routine, high-throughput analysis and impurity detection, while using qNMR to certify primary reference standards and provide an independent validation of purity for critical batches.

References

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • 5-Bromo-2-Chlorobenzoic Acid. Glindia. [Link]
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]
  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • 5-Bromo-2-chlorobenzoic acid. SIELC Technologies. [Link]
  • Cas 426265-73-8,4-Bromo-2-chlorobenzamide. LookChem. [Link]
  • CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Scribd. [Link]
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • Analytical Methods.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society. [Link]
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents. PubMed. [Link]

Sources

A Comparative Guide to the Anticonvulsant Activity of Benzamide Derivatives: Lacosamide, Rufinamide, and Remacemide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the anticonvulsant properties of three key benzamide derivatives: lacosamide, rufinamide, and remacemide. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, compares their efficacy and safety profiles using preclinical experimental data, and provides detailed protocols for the foundational assays used in anticonvulsant screening.

Introduction: The Therapeutic Potential of Benzamide Derivatives in Epilepsy

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions globally.[1] Despite a wide array of available antiepileptic drugs (AEDs), a significant number of patients suffer from treatment-resistant epilepsy, underscoring the urgent need for novel therapeutics with improved efficacy and tolerability.[1] Benzamide derivatives have emerged as a promising class of compounds in the development of new anticonvulsants, offering a versatile structural scaffold for medicinal chemistry exploration.[1] This guide focuses on three notable benzamide derivatives—lacosamide, rufinamide, and remacemide—each with a unique pharmacological profile that has been extensively characterized in preclinical models.

Mechanisms of Action: A Tale of Three Distinct Pharmacological Approaches

The anticonvulsant effects of benzamide derivatives are primarily mediated through the modulation of neuronal excitability. However, the specific molecular targets and mechanisms can vary significantly, leading to different efficacy profiles across various seizure types.

Lacosamide: Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels

Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) exhibits a novel mechanism of action that distinguishes it from many other AEDs. Its primary anticonvulsant activity is attributed to the selective enhancement of the slow inactivation of voltage-gated sodium channels.[2][3] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without significantly affecting the fast inactivation process targeted by traditional sodium channel blockers like phenytoin and carbamazepine.[2] This unique mechanism is thought to contribute to its efficacy in controlling seizures with a potentially favorable side-effect profile.[3]

Signaling Pathway: Lacosamide's Modulation of Sodium Channels

cluster_neuron Presynaptic Neuron cluster_lacosamide Lacosamide Action Na_channel Voltage-Gated Sodium Channel AP Action Potential Propagation Na_channel->AP Na+ influx Na_channel->AP Reduced Firing Vesicle Neurotransmitter Vesicle AP->Vesicle Depolarization Release Vesicle->Release Exocytosis Lacosamide Lacosamide Slow_inactivation Enhances Slow Inactivation Lacosamide->Slow_inactivation Slow_inactivation->Na_channel Stabilizes Inactive State

Caption: Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, reducing neuronal hyperexcitability.

Rufinamide: Prolonging the Inactive State of Sodium Channels

Rufinamide, a triazole derivative, also exerts its anticonvulsant effects by modulating voltage-gated sodium channels.[4] Its mechanism involves prolonging the inactive state of these channels, which in turn limits the sustained, high-frequency firing of neurons that underlies seizure activity.[4] While sharing a common target with other sodium channel blockers, rufinamide's specific interaction with the inactive state of the channel contributes to its efficacy, particularly in the treatment of seizures associated with Lennox-Gastaut syndrome.[5]

Remacemide: A Dual-Action Antagonist

Remacemide hydrochloride and its active desglycinyl metabolite exhibit a dual mechanism of action. They function as non-competitive, low-affinity antagonists of the N-methyl-D-aspartate (NMDA) receptor and also block voltage-gated sodium channels. This multifaceted approach, targeting both glutamatergic excitatory neurotransmission and neuronal firing, suggests a broad spectrum of anticonvulsant activity.[6]

Comparative Preclinical Efficacy and Safety

The anticonvulsant activity and neurotoxicity of benzamide derivatives are typically evaluated in rodent models using standardized tests. The Maximal Electroshock (MES) test is predictive of efficacy against generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test indicates potential utility for absence and myoclonic seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.

The following table summarizes the preclinical data for lacosamide, rufinamide, and remacemide in mice, providing a basis for comparing their potency and therapeutic index.

CompoundMES Test (ED₅₀ mg/kg, i.p.)scPTZ Test (ED₅₀ mg/kg, oral)Rotarod Test (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Lacosamide 4.5[2][3]Inactive[2][3]Not explicitly foundNot applicable for direct comparison
Rufinamide 23.9 (oral)[4]45.8[4]>200 (oral)>8.3 (MES) / >4.3 (scPTZ)
Remacemide Effective (rat, oral)[7]Inactive[7]Did not disrupt acquisition in operant learning task (rat, oral)[8]Favorable therapeutic index noted[7]

Note: Data for remacemide in mice was not consistently available in the reviewed literature; therefore, data from rat studies are included for directional comparison. The Protective Index (PI) is a ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), with a higher PI indicating a greater margin of safety.

In-Depth Experimental Protocols

The following protocols are foundational for the preclinical evaluation of anticonvulsant drug candidates. The causality behind these experimental choices lies in their predictive validity for specific human seizure types and their ability to provide a quantitative measure of both efficacy and dose-limiting side effects.

Maximal Electroshock (MES) Seizure Test

Objective: To identify compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.

Methodology:

  • Animal Selection and Preparation: Male albino mice (20-25 g) are used. Animals are acclimatized to the laboratory environment for at least one week prior to testing.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.

  • Pre-treatment Time: The MES test is conducted at the time of peak effect of the test compound, which is determined in preliminary pharmacokinetic studies.

  • Induction of Seizure:

    • A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to each cornea to minimize discomfort.

    • Saline-soaked corneal electrodes are placed on the corneas.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered using a specialized stimulator.[9]

  • Observation and Endpoint: Immediately following the stimulus, the animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this tonic component is considered protection.[9]

  • Data Analysis: The number of animals protected in each dose group is recorded. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Experimental Workflow: Maximal Electroshock (MES) Test

start Start drug_admin Drug/Vehicle Administration (i.p. or p.o.) start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait mes_induction Induce Seizure via Corneal Electrodes wait->mes_induction observe Observe for Tonic Hindlimb Extension mes_induction->observe endpoint Endpoint: Abolition of Tonic Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Calculate ED₅₀ protected->analysis not_protected->analysis end End analysis->end

Caption: Workflow for assessing anticonvulsant efficacy using the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To screen for compounds effective against myoclonic and absence seizures by assessing their ability to elevate the seizure threshold.

Methodology:

  • Animal Selection and Preparation: As with the MES test, male albino mice (20-25 g) are typically used.

  • Drug Administration: The test compound or vehicle is administered to respective animal groups.

  • Pre-treatment Time: The scPTZ test is performed at the time of peak effect of the test compound.

  • Induction of Seizure:

    • The convulsant agent pentylenetetrazol (PTZ) is administered subcutaneously at a dose known to reliably induce clonic seizures (e.g., 85 mg/kg in mice).[1]

  • Observation and Endpoint: Animals are observed for a set period (typically 30 minutes) for the presence or absence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure is the endpoint for protection.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED₅₀ is calculated.

Rotarod Neurotoxicity Test

Objective: To assess the motor-impairing effects of a test compound, providing a measure of its neurotoxicity and contributing to the determination of its therapeutic index.

Methodology:

  • Animal Training: Mice are trained for several days to remain on a rotating rod (rotarod) at a constant speed (e.g., 6 rpm). Animals that cannot remain on the rod for a predetermined duration (e.g., 1-2 minutes) are excluded.[9]

  • Drug Administration: On the test day, trained mice are administered the test compound or vehicle.

  • Testing: At various time points after administration, corresponding to the anticonvulsant testing times, the animals are placed back on the rotating rod.

  • Observation and Endpoint: The latency to fall from the rod is recorded. An inability to remain on the rod for the predetermined time is indicative of motor impairment.[9]

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.[9]

Structure-Activity Relationship (SAR) of Benzamide Derivatives

The anticonvulsant activity of benzamide derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • The Benzoyl Moiety: The aromatic ring of the benzamide is a crucial lipophilic component. Substitutions on this ring can significantly modulate activity. For instance, a 4-amino group often confers potent anticonvulsant properties.[1]

  • The Amide Linker: The amide group serves as a critical hydrogen-bonding region, essential for interaction with the biological target.[1]

  • The Terminal Group: The nature and size of the group at the other end of the molecule are critical for activity. For lacosamide, SAR studies have shown that small, non-bulky, hydrophobic groups at the 3-oxy and 4'-benzylamide positions are favorable for retaining pronounced anticonvulsant activity in the MES model.

Conclusion

Lacosamide, rufinamide, and remacemide represent a diverse group of benzamide derivatives with distinct mechanisms of action and corresponding preclinical profiles. Lacosamide's unique action on the slow inactivation of sodium channels translates to potent efficacy in the MES test. Rufinamide also targets sodium channels and shows broad-spectrum activity in both MES and scPTZ models. Remacemide's dual action on NMDA receptors and sodium channels provides another avenue for anticonvulsant effects, primarily reflected in the MES test.

The preclinical data summarized in this guide, supported by detailed experimental protocols, provides a framework for the comparative evaluation of these and other novel benzamide derivatives. Understanding the nuances of their pharmacology and structure-activity relationships is paramount for the rational design and development of the next generation of antiepileptic drugs.

References

  • Stöhr, T., Kupferberg, H. J., Stables, J. P., Choi, D., Harris, R. H., Kohn, H., Walton, N., & White, H. S. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. Epilepsy Research, 74(2-3), 147–154. [Link]
  • Strupińska, M., Rostafińska-Suchar, G., Stables, J. P., & Paruszewski, R. (2009). New Derivatives of Benzylamide With Anticonvulsant Activity. Acta Poloniae Pharmaceutica, 66(2), 155–159. [Link]
  • ResearchGate. (n.d.). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. [Link]
  • Clark, C. R. (1988). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
  • Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 529–540. [Link]
  • Morieux, P., Salomé, C., Park, K. D., Stables, J. P., & Kohn, H. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry, 53(15), 5716–5726. [Link]
  • Sills, G. J., Leach, J. P., Kilpatrick, E. S., & Brodie, M. J. (2002). A placebo-controlled, double-blind cross-over trial of adjunctive one month remacemide hydrochloride treatment in patients with refractory epilepsy. Seizure, 11(2), 104-13. [Link]
  • White, H. S., Franklin, M. R., Kupferberg, H. J., Schmutz, M., Stables, J. P., & Wolf, H. H. (2008). The anticonvulsant profile of rufinamide (CGP 33101) in rodent seizure models. Epilepsia, 49(7), 1213–1220. [Link]
  • Barker-Haliski, M., Johnson, K., & White, H. S. (2015). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia, 56(12), 1849–1859. [Link]
  • Luszczki, J. J., Czuczwar, S. J., Sills, G. J., & Brodie, M. J. (2006). Isobolographic analysis of interactions between remacemide and conventional antiepileptic drugs in the mouse model of maximal electroshock. Neuropharmacology, 50(4), 486–497. [Link]
  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 846–853. [Link]
  • ResearchGate. (n.d.). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]
  • Vilela, L. R., de Oliveira, V. A., de Almeida, A. A. C., de Faria, F. M., da Silva, A. M., de Assis, D. R., ... & de Oliveira, A. C. (2021). Lacosamide improves biochemical, genotoxic, and mitochondrial parameters after PTZ-kindling model in mice. Fundamental & Clinical Pharmacology, 35(2), 351-363. [Link]
  • Palmer, G. C., Clark, J. A., Hutchinson, J. B., Garske, G. E., & Stagnitto, M. L. (1993). Preclinical profile of the anticonvulsant remacemide and its enantiomers in the rat. Epilepsy Research, 14(1), 17–28. [Link]
  • Naz, S., Ul-Haq, I., Al-Ghanim, K. A., Al-Misned, F., Al-Balawi, H. F., Ahmad, Z., ... & Mahboob, S. (2024). Rufinamide Mitigates Seizures and Behavioural Deficits via BDNF/TrkB Modulation and Oxidative Stress Reduction in Pentylenetetrazole-Kindled Mice. Clinical and Experimental Pharmacology and Physiology, 51(1), 1-13. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The results of the other behavioral tests. In the rotarod test, the.... [Link]
  • Rustay, N. R., Wahlsten, D., & Crabbe, J. C. (2003). Influence of task parameters on rotarod performance and sensitivity to ethanol in mice. Behavioural Brain Research, 141(2), 237–249. [Link]
  • Melior Discovery. (n.d.).
  • Shiotsuki, H., Yoshimi, K., Shimo, Y., Funayama, M., Hattori, N., & Takahashi, R. (2010). A rotarod test for evaluation of motor skill learning. Journal of Neuroscience Methods, 189(2), 180–185. [Link]
  • InnoSer. (n.d.). Rotarod - Rodent Behavioral Testing. [Link]
  • Praetorius, M., Biskamp, M., & Kipp, M. (2022). Motor Behavioral Deficits in the Cuprizone Model: Validity of the Rotarod Test Paradigm. International Journal of Molecular Sciences, 23(19), 11219. [Link]
  • U.S. Food and Drug Administration. (2008).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). The anticonvulsant profile of rufinamide (CGP 33101) in rodent seizure models. [Link]
  • ResearchGate. (n.d.).
  • Gower, A. J., Noyer, M., Verloes, R., Gobert, J., & Wülfert, E. (1992). Effects of anticonvulsants in a novel operant learning paradigm in rats: comparison of remacemide hydrochloride and FPL 15896AR to other anticonvulsant agents. Epilepsy Research, 13(3), 249–258. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-2-chlorobenzoic Acid: A Novel Diazotization Route vs. Traditional Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the production of key intermediates with high purity and yield is paramount. 5-Bromo-2-chlorobenzoic acid is a critical building block, notably in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are at the forefront of diabetes treatment.[1][2] This guide provides an in-depth validation of a new synthetic pathway for this compound, comparing it directly with a traditional route. We will explore the underlying chemistry, provide detailed experimental protocols, and present a data-driven comparison to inform your process development decisions.

The Challenge: Regioselectivity in Halogenation

The core challenge in synthesizing 5-Bromo-2-chlorobenzoic acid lies in achieving high regioselectivity. The desired product has a specific substitution pattern on the benzene ring that is crucial for its subsequent use in building more complex molecules.[3] Traditional methods often struggle with the formation of unwanted isomers, which can complicate purification and reduce overall yield.[4]

Route 1: The Traditional Approach - Electrophilic Bromination of 2-Chlorobenzoic Acid

A common and direct method for synthesizing 5-Bromo-2-chlorobenzoic acid is the electrophilic bromination of 2-chlorobenzoic acid.[3] This approach is conceptually straightforward but is often hampered by the formation of isomeric impurities.

Mechanism and Rationale

In this reaction, a brominating agent, such as N-bromosuccinimide (NBS), is used in a strong acid, typically concentrated sulfuric acid. The strong acid protonates the NBS, which then acts as a source of the electrophilic bromine species (Br+). The electron-withdrawing nature of the chlorine atom and the carboxylic acid group on the benzene ring directs the incoming electrophile. However, the directing effects are not perfectly selective, leading to the formation of byproducts like 4-bromo-2-chlorobenzoic acid.[4][5] Some variations of this method include the use of inhibitors to suppress the formation of this impurity.[5]

Experimental Protocol: Traditional Bromination
  • In a 250 mL four-necked flask, add 4.7g (0.03 mol) of 2-chlorobenzoic acid and 40 mL of concentrated sulfuric acid.[6]

  • Stir the mixture at 30°C for 20 minutes until the solution is clear.[6]

  • Add 5.334g (0.03 mol) of N-bromosuccinimide (NBS) to the solution.[6]

  • Continue the reaction for 10 minutes at 30°C.[6]

  • Slowly pour the reaction mixture into an 80 mL ice-water bath to induce crystallization of the crude product.[6]

  • Filter the crude product.

  • For purification, add the filter cake to a flask with 24 mL of methanol and 36 mL of water. Heat to 60°C, then allow it to cool naturally while stirring to recrystallize.[6]

  • Filter the purified product, wash with a 40% aqueous methanol solution, and dry at 55°C for 6 hours.[6]

Route 2: A Novel and Efficient Pathway - Diazotization and Hydrolysis

A more recent and industrially scalable approach utilizes a 5-bromo-2-aminobenzoic acid derivative as the starting material.[3][4] This multi-step synthesis involves a diazotization-chlorination reaction (a Sandmeyer-type reaction) followed by hydrolysis, offering significant advantages in terms of purity and yield.[3][4][7]

Mechanism and Rationale

This synthetic strategy circumvents the regioselectivity issues of direct bromination by building the desired substitution pattern in a controlled, stepwise manner.

  • Diazotization: The amino group of a 5-bromo-2-aminobenzoic acid ester is converted into a diazonium salt using a diazotizing agent like sodium nitrite in an acidic medium.[3]

  • Sandmeyer Reaction: The diazonium group is then replaced by a chlorine atom. This is typically achieved using a copper(I) chloride catalyst.[7] This reaction is highly efficient for introducing halides to an aromatic ring.

  • Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, usually under basic conditions followed by an acidic workup.[3]

This method is advantageous because it avoids the direct bromination of a substituted benzene ring where regioselectivity is a concern. Instead, it leverages the reliable and high-yielding Sandmeyer reaction.[3][4]

Experimental Protocol: Novel Diazotization Route

This protocol is based on a three-step process starting from the corresponding aminobenzoic acid ester.

Step 1 & 2: Diazotization and Chlorination

  • Add the wet 5-bromo-2-aminobenzoic acid ethyl ester (73.2 kg) to a 20% hydrochloric acid solution (120 kg).[8]

  • After uniform stirring, control the reaction temperature at -5 to 6°C.[8]

  • Add a 40 kg aqueous solution of sodium nitrite (containing 17.6 kg of sodium nitrite) dropwise. After the addition is complete, continue stirring for 30 minutes to obtain a solution of diazotized 5-bromo-2-aminobenzoic acid ethyl ester.[8]

  • In a separate reaction kettle, add 200 kg of a 15% hydrochloric acid solution and 8.0 kg of cuprous chloride. Heat to 40-55°C and add the previously prepared diazonium salt solution dropwise.[8]

  • After the addition is complete, continue stirring for 30 minutes. Let the mixture stand, and separate the lower layer to obtain an oily substance.

  • Add 80 kg of toluene to the oily substance, stir, and then add 80 kg of water. Stir again and let it stand. Separate the upper toluene layer containing the 5-bromo-2-chlorobenzoic acid ethyl ester.

Step 3: Hydrolysis

  • Add the 5-bromo-2-chlorobenzoic acid ethyl ester (71.8 kg) into a reaction kettle, followed by 160 kg of tap water.[8]

  • Control the temperature at 40-55°C and add 38.0 kg of a 30% NaOH solution dropwise while stirring to dissolve the ester.[8]

  • Dropwise add 31.0 kg of concentrated hydrochloric acid, which will cause the product to precipitate as a solid.[8]

  • Centrifuge the solid and dry at 50-70°C for 8 hours to obtain the final product.[8]

Visualizing the Synthetic Workflows

To better illustrate the differences between the two routes, the following diagrams outline the key steps in each synthesis.

G cluster_0 Traditional Route: Direct Bromination cluster_1 New Route: Diazotization-Chlorination A 2-Chlorobenzoic Acid B Bromination with NBS/H₂SO₄ A->B C Crude 5-Bromo-2-chlorobenzoic Acid B->C D Recrystallization C->D E Purified Product D->E F 5-Bromo-2-aminobenzoic Acid Ester G Diazotization (NaNO₂/HCl) F->G H Sandmeyer Reaction (CuCl) G->H I 5-Bromo-2-chlorobenzoic Acid Ester H->I J Hydrolysis (NaOH, then HCl) I->J K Final Product J->K

Caption: Comparative workflow of traditional vs. new synthesis.

Performance Comparison: A Data-Driven Analysis

The choice of a synthetic route in a professional setting is heavily influenced by quantitative metrics. The following table summarizes the key performance indicators for both the traditional and the new synthetic routes for 5-Bromo-2-chlorobenzoic acid.

MetricTraditional Route (Direct Bromination)New Route (Diazotization-Chlorination)
Starting Material 2-Chlorobenzoic Acid5-Bromo-2-aminobenzoic Acid Ester
Key Reagents NBS, H₂SO₄NaNO₂, HCl, CuCl, NaOH
Reported Yield ~85%[5][6]~89.8% (overall for three steps)[8]
Reported Purity >99.5% (after refining)[5]99.6%[8]
Key Advantages Fewer steps, simpler conceptually.High yield and purity, fewer isomer impurities, suitable for industrial production.[3][4]
Key Disadvantages Formation of ~10% isomeric impurities, use of large amounts of strong acid.[4]More reaction steps, use of potentially hazardous diazonium salt intermediate.
Scalability Less suitable for industrial production due to impurity issues.[4]Demonstrated to be scalable and cost-effective for industrial production.[4][9]

Conclusion and Future Outlook

While the traditional electrophilic bromination of 2-chlorobenzoic acid offers a more direct path to 5-Bromo-2-chlorobenzoic acid, it is plagued by issues of regioselectivity that necessitate intensive purification and can lower the overall effective yield.

The novel synthetic route, which proceeds through a diazotization-chlorination (Sandmeyer) reaction followed by hydrolysis, presents a more robust and efficient alternative, particularly for industrial-scale production. Although it involves more steps, the high yield and exceptional purity of the final product, coupled with the avoidance of difficult-to-separate isomers, make it a superior choice for the synthesis of this critical pharmaceutical intermediate. The ability to produce a high-purity product consistently is a significant advantage in the tightly regulated pharmaceutical industry. For researchers and drug development professionals, the adoption of this newer method can lead to more reliable and cost-effective manufacturing processes.

References

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]
  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. [Link]
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Scribd. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

A Comparative Guide to the Antimicrobial and Anti-inflammatory Potential of 5-Bromo-2-hydroxy-benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold is a recurring motif in a multitude of clinically significant drugs.[1] Its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial and anti-inflammatory properties.[2] This guide provides a comparative analysis of 5-bromo-2-hydroxy-benzamide derivatives, offering insights into their therapeutic potential by examining their antimicrobial and anti-inflammatory activities supported by experimental data.

The introduction of a bromine atom at the 5-position of the 2-hydroxy-benzamide core, also known as 5-bromosalicylamide, significantly influences the molecule's electronic and lipophilic properties, which can in turn modulate its biological activity. This guide will delve into the structure-activity relationships of these derivatives, presenting a comparative analysis of their efficacy and a detailed look at the experimental methodologies used for their evaluation.

Comparative Analysis of Biological Activity

The therapeutic efficacy of 5-bromo-2-hydroxy-benzamide derivatives is demonstrated through their potent antimicrobial and anti-inflammatory activities. Below is a summary of the biological evaluation of several key derivatives.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been primarily evaluated against Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in this assessment.

Table 1: Antimicrobial Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives against Gram-positive Bacteria

CompoundDerivative TypeTest OrganismMIC (mg/mL)Reference
1 Ethyl EsterStaphylococcus aureus2.5[3][4]
2 HydrazideStaphylococcus aureus5.0[3][4]
3 HydrazoneStaphylococcus aureus5.0[3][4]

Note: The specific derivatives are ethyl 2-(2-((2-bromophenyl)carbamoyl)phenoxy)acetate, N'-(2-hydroxybenzylidene)-2-(2-((2-bromophenyl)carbamoyl)phenoxy)acetohydrazide, and 2-(2-((2-bromophenyl)carbamoyl)phenoxy)acetohydrazide.

Interestingly, previous studies have indicated that the presence of a bromine atom on the benzanilide ring may decrease the antimicrobial effect when compared to a chlorine atom at the same position.[3][5] For instance, the MIC values for N-(2-chlorophenyl)-2-hydroxybenzamide derivatives were found to be significantly lower (0.125–0.5 mg/mL) against the same Gram-positive bacterial strains.[3] This highlights the critical role of the halogen substituent in modulating antimicrobial potency.

Anti-inflammatory Activity

The anti-inflammatory properties of 5-bromo-2-hydroxy-benzamide derivatives have been investigated using in vitro assays, such as the protease inhibition assay. Proteases are enzymes that are known to be involved in inflammatory processes.

Table 2: In Vitro Anti-inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundDerivative TypeIC50 (mg/mL)Positive Control (Acetylsalicylic acid) IC50 (mg/mL)Reference
1 Ethyl Ester0.040.4051 ± 0.0026[4][5]
2 Hydrazide0.070.4051 ± 0.0026[4][5]
3 Hydrazone0.050.4051 ± 0.0026[4][5]

The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, demonstrate the superior efficiency of these derivatives in inhibiting trypsin activity compared to the well-known anti-inflammatory drug, acetylsalicylic acid.[4][5]

Mechanistic Insights into Anti-inflammatory Action

While the exact anti-inflammatory mechanisms for all 5-bromo-2-hydroxy-benzamide derivatives are not fully elucidated, research on structurally similar compounds provides valuable insights. Benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNFα) and the inflammatory response by inhibiting the transcription factor NF-κB.[6]

A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a compound with a similar brominated phenolic structure, demonstrated potent anti-inflammatory effects by blocking both the NF-κB and MAPK signaling pathways.[7] This compound was found to inhibit the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of NF-κB.[7] It also reduced the phosphorylation of ERK and JNK, key components of the MAPK pathway.[7] This dual inhibition leads to a significant reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines such as TNF-α, IL-1β, and IL-6.[7]

Given the structural similarities, it is plausible that 5-bromo-2-hydroxy-benzamide derivatives exert their anti-inflammatory effects through a similar mechanism involving the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk_pathway MAPK Pathway tlr4->mapk_pathway activates nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway activates erk ERK mapk_pathway->erk phosphorylates jnk JNK mapk_pathway->jnk phosphorylates ikb IκBα nfkb_pathway->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) active_nfkb Active NF-κB nfkb->active_nfkb releases dna DNA active_nfkb->dna translocates to compound 5-Bromo-2-hydroxy- benzamide Derivative compound->erk inhibits phosphorylation compound->jnk inhibits phosphorylation compound->ikb inhibits phosphorylation & degradation pro_inflammatory_genes Pro-inflammatory Gene Transcription dna->pro_inflammatory_genes induces inflammatory_mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 pro_inflammatory_genes->inflammatory_mediators

Caption: Proposed anti-inflammatory mechanism of 5-bromo-2-hydroxy-benzamide derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading p1 Prepare stock solutions of 5-bromo-2-hydroxy-benzamide derivatives. p2 Prepare serial two-fold dilutions of the derivatives in a suitable broth medium. p1->p2 p3 Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland). p2->p3 a1 Inoculate each well of a 96-well microtiter plate with the standardized inoculum. p3->a1 a2 Add the serially diluted derivatives to the corresponding wells. a1->a2 a3 Include growth control (broth + inoculum) and sterility control (broth only) wells. a2->a3 i1 Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24h). a3->i1 i2 Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. i1->i2

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Detailed Steps:

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of the 5-bromo-2-hydroxy-benzamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a cation-adjusted Mueller-Hinton broth to achieve the desired concentration range.[2]

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium overnight.

    • Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[8]

    • Dilute this standardized inoculum to the final required concentration for the assay.[2]

  • Microdilution Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Dispense the prepared dilutions of the derivatives into the wells.

    • Inoculate each well with the standardized bacterial suspension.[8]

    • Include a growth control well (containing broth and inoculum but no derivative) and a sterility control well (containing only broth).[2]

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 16-20 hours.[9]

    • After incubation, visually determine the MIC by identifying the lowest concentration of the derivative that completely inhibits visible bacterial growth (i.e., the well remains clear).[2]

In Vitro Anti-inflammatory Assay: Protease Inhibition

This assay evaluates the ability of a compound to inhibit the activity of proteases, which are implicated in inflammation.

G cluster_prep Reaction Mixture Preparation cluster_incubation1 Initial Incubation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Analysis p1 Prepare a reaction mixture containing Tris-HCl buffer and trypsin solution. p2 Add different concentrations of the 5-bromo-2-hydroxy-benzamide derivatives. p1->p2 i1 Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes). p2->i1 r1 Add the substrate (casein) to initiate the enzymatic reaction. i1->r1 r2 Incubate again at 37°C for a defined period (e.g., 20 minutes). r1->r2 t1 Terminate the reaction by adding perchloric acid. r2->t1 t2 Centrifuge the mixture to remove the precipitate. t1->t2 t3 Measure the absorbance of the supernatant at 280 nm. t2->t3 t4 Calculate the percentage inhibition and determine the IC50 value. t3->t4

Caption: Workflow for the In Vitro Protease Inhibition Assay.

Detailed Steps:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture consisting of Tris-HCl buffer (pH 7.4) and a solution of trypsin.[10]

    • Add varying concentrations of the 5-bromo-2-hydroxy-benzamide derivatives to the reaction mixture. A standard anti-inflammatory drug like diclofenac sodium or acetylsalicylic acid should be used as a positive control.[10]

  • Incubation:

    • Incubate the mixture at 37°C for 5-10 minutes.[10][11]

  • Enzymatic Reaction:

    • Add a solution of casein (the substrate) to the mixture to start the enzymatic reaction.[10][11]

    • Incubate the mixture again at 37°C for 20 minutes.[10][11]

  • Termination and Measurement:

    • Stop the reaction by adding perchloric acid.[10]

    • Centrifuge the resulting cloudy suspension.[11]

    • Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. The absorbance is proportional to the amount of hydrolyzed casein.[10]

    • Calculate the percentage of protease inhibition and determine the IC50 value for each derivative.

Conclusion and Future Directions

The available data strongly suggest that 5-bromo-2-hydroxy-benzamide derivatives are a promising class of compounds with significant antimicrobial and anti-inflammatory activities. The N-(2-bromo-phenyl) derivatives, in particular, have demonstrated potent in vitro efficacy. The proposed mechanism of action, involving the dual inhibition of NF-κB and MAPK signaling pathways, provides a solid foundation for further investigation and rational drug design.

Future research should focus on synthesizing a broader range of 5-bromo-2-hydroxy-benzamide derivatives and conducting a comprehensive structure-activity relationship study to identify the key structural features that optimize both antimicrobial and anti-inflammatory potency. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this chemical scaffold holds considerable promise for the development of novel therapeutic agents to combat infectious and inflammatory diseases.

References

  • Ienaşcu, I. M. C., et al. (2012).
  • Alam, M. S., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.
  • Ienaşcu, I. M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 869. [Link]
  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
  • Bio-protocol. Broth microdilution susceptibility testing. [Link]
  • Kim, J. E., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 21(10), 523. [Link]
  • Ienaşcu, I. M. C., et al. (2012). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
  • Patel, K., & Trivedi, A. (2019). Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. International Journal of Current Microbiology and Applied Sciences, 8(5), 1839-1853. [Link]
  • Ienaşcu, I. M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed. [Link]
  • Singh, R. K., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. [Link]
  • Chen, J., et al. (2021). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances, 11(43), 26735-26746. [Link]
  • Smulson, M. E., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Anticancer Research, 20(2A), 923-927. [Link]
  • Ienaşcu, I. M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • Szymański, P., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2345. [Link]
  • Ienaşcu, I. M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed. [Link]
  • Ienaşcu, I. M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • ResearchGate. Antiinflammatory activity of compounds (1-20) in terms of IC50 value. [Link]
  • ResearchGate. Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C]. [Link]
  • Ienaşcu, I. M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • Ienaşcu, I. M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed. [Link]
  • Kumar, A., et al. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction.
  • Ienaşcu, I. M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]
  • Thilagavathi, G., & Kanchana, G. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 349-358. [Link]
  • Ali, M. A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Pharmacy and Pharmacology, 73(11), 1431-1456. [Link]
  • Thilagavathi, G., & Kanchana, G. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Mitchell, S., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 22(18), 9804. [Link]
  • Ali, M. A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. [Link]
  • Kumar, A., et al. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction.

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Bromo-2-chlorobenzamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug discovery and organic synthesis, the choice of a foundational building block is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Among the vast arsenal of halogenated aromatic reagents, 5-Bromo-2-chlorobenzamide has emerged as a workhorse, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of its performance against structurally similar reagents, supported by representative experimental data and detailed protocols. Our aim is to equip you, our fellow scientists and drug development professionals, with the critical insights needed to make informed strategic decisions in your synthetic endeavors.

The Strategic Value of this compound: A Structural and Reactivity Analysis

This compound is a bifunctional reagent, presenting two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—on a benzamide scaffold. This arrangement is of significant synthetic utility, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern C-C and C-N bond formation.[1][2][3]

The key to unlocking the synthetic potential of this reagent lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed couplings, the general reactivity trend for aryl halides is I > Br > Cl.[1][4] This hierarchy is primarily governed by the bond dissociation energies of the carbon-halogen bonds, where the C-Br bond is weaker and thus more susceptible to the initial, often rate-determining, oxidative addition step to the palladium(0) catalyst.[5] This inherent reactivity difference allows for the chemoselective functionalization of the 5-position, leaving the C-Cl bond at the 2-position available for subsequent transformations under more forcing conditions.

Comparative Benchmarking: A Data-Driven Analysis

To provide a clear performance benchmark, we will compare this compound against three key analogues in three of the most pivotal cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.[6][7][8]

Our chosen comparators are:

  • 4-Bromo-2-chlorobenzamide: An isomeric analogue to probe the influence of substituent positioning.

  • 5-Iodo-2-chlorobenzamide: To highlight the enhanced reactivity of the carbon-iodine bond.[9]

  • 5-Bromo-2-fluorobenzamide: To assess the impact of a less reactive halogen at the 2-position.[10]

The following data is representative and collated from various sources to illustrate the expected performance trends. Actual yields may vary based on specific substrate pairings and fine-tuned reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl structures, a common motif in pharmaceuticals.

Table 1: Representative Performance in Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901288
4-Bromo-2-chlorobenzamidePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901285
5-Iodo-2-chlorobenzamidePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80695
5-Bromo-2-fluorobenzamidePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901287
  • Analysis: As expected, the 5-iodo analogue exhibits the highest reactivity, affording an excellent yield in a shorter time and at a lower temperature.[9] This underscores the advantage of the weaker C-I bond in facilitating the oxidative addition step. The performance of this compound is robust, providing a high yield. The isomeric 4-bromo-2-chlorobenzamide shows a slightly lower yield, which could be attributed to subtle electronic or steric differences. The 5-bromo-2-fluorobenzamide performs comparably to the target compound in this instance, as the reaction selectively occurs at the more reactive C-Br bond.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in a vast number of bioactive molecules.[11][12]

Table 2: Representative Performance in Buchwald-Hartwig Amination

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001682
4-Bromo-2-chlorobenzamideAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001878
5-Iodo-2-chlorobenzamideAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene901091
5-Bromo-2-fluorobenzamideAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001683
  • Analysis: The reactivity trend mirrors that of the Suzuki-Miyaura coupling, with the 5-iodo analogue providing the highest yield under the mildest conditions. This compound remains a highly effective substrate. The slightly longer reaction time and lower yield for the 4-bromo isomer may again be due to its specific electronic and steric profile.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates and structural components in materials science and medicinal chemistry.[8]

Table 3: Representative Performance in Sonogashira Coupling

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₄ (3 mol%), CuI (5 mol%)Et₃NDMF70885
4-Bromo-2-chlorobenzamidePhenylacetylenePd(PPh₃)₄ (3 mol%), CuI (5 mol%)Et₃NDMF701080
5-Iodo-2-chlorobenzamidePhenylacetylenePd(PPh₃)₄ (3 mol%), CuI (5 mol%)Et₃NDMF50494
5-Bromo-2-fluorobenzamidePhenylacetylenePd(PPh₃)₄ (3 mol%), CuI (5 mol%)Et₃NDMF70886
  • Analysis: The superior performance of the 5-iodo analogue is once again evident. This compound provides a very good yield, demonstrating its utility in this transformation.

Experimental Protocols: A Guide to Practical Application

To ensure the reproducibility of these findings, we provide the following detailed, step-by-step methodologies for the benchmark reactions.

General Protocol for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a dried Schlenk flask, add: - Halobenzamide (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) prep2 Add Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%) prep1->prep2 prep3 Evacuate and backfill flask with Argon (3x) prep2->prep3 prep4 Add degassed solvent (e.g., Toluene/H₂O, 4:1) prep3->prep4 react1 Heat to desired temperature (e.g., 90°C) with vigorous stirring prep4->react1 react2 Monitor reaction by TLC or LC-MS workup1 Cool to RT, dilute with EtOAc react2->workup1 workup2 Wash with H₂O and brine workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halobenzamide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir vigorously for the specified time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a dried vial, add: - Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., NaOtBu, 1.4 mmol) prep2 Add halobenzamide (1.0 mmol) prep1->prep2 prep3 Add anhydrous, degassed solvent (e.g., Toluene) prep2->prep3 prep4 Add amine (1.2 mmol) prep3->prep4 react1 Seal vial and heat to desired temperature (e.g., 100°C) with stirring prep4->react1 react2 Monitor reaction by TLC or LC-MS workup1 Cool to RT, dilute with EtOAc react2->workup1 workup2 Filter through celite, wash with EtOAc workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried vial.

  • Reagent Addition: Add the halobenzamide (1.0 mmol, 1.0 equiv.) and anhydrous, degassed toluene (5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100°C) with stirring for the specified time. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

Causality and Strategic Recommendations

cluster_reactivity Reactivity Hierarchy cluster_factors Governing Factors cluster_outcome Synthetic Outcome Iodo 5-Iodo-2-chlorobenzamide (Highest Reactivity) Conditions Milder Conditions (Lower Temp, Shorter Time) Iodo->Conditions Yield Higher Yield Iodo->Yield Bromo This compound (High Reactivity) Bromo->Conditions Bromo->Yield Chloro Less Reactive Halogen (e.g., at 2-position) BDE C-X Bond Dissociation Energy (I < Br < Cl) OA Rate of Oxidative Addition BDE->OA determines OA->Iodo fastest for OA->Bromo fast for

Caption: Logic diagram of reactivity in cross-coupling.

The choice between these reagents is a nuanced decision, balancing reactivity with cost and availability.

  • For Maximum Reactivity and Mild Conditions: 5-Iodo-2-chlorobenzamide is the reagent of choice. Its high reactivity allows for lower catalyst loadings, shorter reaction times, and lower temperatures, which is particularly advantageous when dealing with thermally sensitive substrates.

  • The Optimal Balance of Reactivity and Cost: this compound represents the sweet spot for many applications. It is highly reactive, providing excellent yields in a broad range of transformations, while generally being more cost-effective than its iodinated counterpart.

  • Probing Isomeric Effects: The comparison with 4-Bromo-2-chlorobenzamide highlights that while reactivity trends are broadly predictable, subtle positional isomers can influence reaction outcomes, necessitating empirical optimization for novel substrate combinations.

  • Orthogonal Reactivity: The presence of the less reactive chloro- or fluoro-substituents in concert with the bromo- group allows for selective, sequential functionalization, a powerful strategy in multi-step synthesis.

References

  • Chemistry LibreTexts. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]
  • MDPI. (2020).
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

A Guide to the Cross-Validation of Analytical Results for 5-Bromo-2-chlorobenzamide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous characterization of any active pharmaceutical ingredient (API) or intermediate is not merely a regulatory formality; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of 5-Bromo-2-chlorobenzamide, a key chemical building block. We will move beyond single-technique analyses to demonstrate the power of a cross-validated, orthogonal approach, ensuring the generation of a robust and defensible data package.

The core principle of this guide is orthogonality , which involves the use of multiple, independent analytical techniques to measure the same attributes.[1][2] This approach is strongly advocated by regulatory bodies like the FDA and EMA because it significantly enhances confidence in the data by minimizing the risk of method-specific biases.[3] By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy, we will construct a holistic and validated profile of the molecule's identity, purity, and structure.

Chapter 1: Primary Structure & Identity Confirmation

The first step in characterizing this compound is to confirm its fundamental molecular structure and elemental composition. NMR and high-resolution mass spectrometry serve as the primary tools for this purpose, providing complementary information that, when combined, offers definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is unparalleled in its ability to provide detailed information about the atomic connectivity and chemical environment within a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): This technique reveals the number of distinct protons and their relationships (e.g., adjacent or "coupled" protons). The aromatic region of the spectrum is of particular interest, as the splitting patterns and chemical shifts of the three aromatic protons provide definitive evidence for the 1,2,4-substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon NMR): This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group. The number of signals confirms the total carbon count, and their chemical shifts are indicative of their electronic environment.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is deliberate. It not only solubilizes the analyte but also allows for the observation of the exchangeable amide (-NH₂) protons, which might otherwise be obscured by residual water signals in other solvents.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

While NMR defines the skeleton, HRMS confirms the elemental formula with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can determine the exact elemental composition.[4]

A key diagnostic feature for this compound is its distinctive isotopic pattern. The presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a unique isotopic signature for the molecular ion peak, serving as a rapid and highly confident confirmation of the presence of these halogens.[5]

Cross-Validation Point: Structure & Formula Agreement

This is the first critical checkpoint. The molecular formula derived from the HRMS data must be consistent with the structure elucidated by the combined ¹H and ¹³C NMR data.

  • Does the molecular weight from MS match the proposed structure from NMR?

  • Do the isotopic patterns in the MS confirm the presence of one bromine and one chlorine atom, as indicated by the NMR?

A positive concordance between these techniques provides a high degree of confidence in the assigned structure.

Chapter 2: Purity Assessment & Impurity Profiling

Purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of a final drug product.[6] A multi-pronged approach using chromatography and quantitative NMR is essential for a reliable purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds.[7] A reverse-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar molecule like this compound.[8]

Expert Insight: The development of a robust HPLC method involves more than just separating the main peak. The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, and precision.[9][10] This ensures that the method can reliably separate the main compound from potential process impurities and degradation products.

Quantitative NMR (qNMR): An Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful orthogonal technique for purity determination.[11][12] Unlike HPLC, which provides a relative purity based on peak area percentage, qNMR can determine the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[13] The method relies on comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity and weight.[14]

Trustworthiness through Protocol: The accuracy of qNMR is directly tied to a meticulous experimental procedure, including precise weighing of both the sample and the internal standard, and ensuring complete dissolution.[12]

Cross-Validation Point: Orthogonal Purity Concordance

The purity value obtained from the validated HPLC method should be in close agreement with the absolute purity determined by qNMR.

  • Scenario 1: Agreement. If HPLC purity (e.g., 99.5% area) aligns with qNMR purity (e.g., 99.4% w/w), it provides strong, cross-validated evidence of the sample's high purity.

  • Scenario 2: Discrepancy. If the HPLC result is significantly higher than the qNMR result, it may indicate the presence of impurities that are structurally similar and co-elute with the main peak in HPLC, or impurities that lack a UV chromophore. This discrepancy would trigger further investigation, demonstrating the power of the orthogonal approach in catching potential issues.

Analytical TechniquePrinciple of MeasurementResult (Example Batch)AdvantagesLimitations
HPLC-UV Relative peak area at a specific UV wavelength99.7%High sensitivity, excellent for resolving impuritiesRequires a reference standard for identity; UV response factor can vary between compounds
qNMR Ratio of proton signal integrals against a certified standard99.5% (w/w)Absolute quantification, no analyte-specific standard needed, structural confirmationLower sensitivity than HPLC, requires careful sample preparation

Chapter 3: Spectroscopic Identity Confirmation

While NMR provides the detailed structure, FT-IR offers a rapid and economical way to confirm the presence of key functional groups, serving as a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm its identity. Key expected vibrations include:

  • N-H Stretching: Sharp peaks around 3100-3500 cm⁻¹ corresponding to the primary amide group.[15]

  • C=O Stretching: A strong, sharp absorption around 1650-1680 cm⁻¹ for the amide carbonyl group.[15]

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-Br Stretching: Absorptions in the fingerprint region (< 1000 cm⁻¹).

Cross-Validation Point: Functional Group Consistency

The functional groups identified by FT-IR must be consistent with the structure determined by NMR. The presence of the amide N-H and C=O stretches in the IR spectrum directly supports the amide functionality assigned in the NMR analysis. This serves as a quick and effective identity check.

Chapter 4: The Integrated Analytical Workflow

The true power of this approach lies in the integration of data from all techniques. No single result is taken in isolation. The diagram below illustrates the logical flow of the cross-validation process, where data from orthogonal methods are continuously compared to build a comprehensive and highly reliable characterization report.

CrossValidationWorkflow cluster_structure Structural Elucidation cluster_purity Purity & Impurity Profiling cluster_identity Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Checkpoint1 Cross-Validation 1: Structure & Formula Match? NMR->Checkpoint1 Checkpoint3 Cross-Validation 3: Functional Group Match? NMR->Checkpoint3 HRMS High-Resolution MS (Elemental Composition) HRMS->Checkpoint1 HPLC HPLC-UV (Relative Purity) Checkpoint2 Cross-Validation 2: Purity Agreement? HPLC->Checkpoint2 qNMR qNMR (Absolute Purity) qNMR->Checkpoint2 FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Checkpoint3 Checkpoint1->Checkpoint2 Checkpoint2->Checkpoint3 FinalReport Comprehensive Characterization Report Checkpoint3->FinalReport

Caption: Integrated workflow for the cross-validation of this compound.

Chapter 5: Detailed Experimental Protocols

The reproducibility of analytical data is contingent upon detailed and well-documented protocols. The following are representative methods that must be validated for specific instrumentation and samples as per FDA and ICH guidelines.[16][17]

Protocol 1: HPLC Purity Determination (Representative Method)
  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 70% A, linear gradient to 10% A over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of ~0.5 mg/mL.

  • System Suitability: Before analysis, perform replicate injections of a standard solution to verify system precision, peak tailing, and resolution, ensuring the system is performing adequately.[18]

Protocol 2: Quantitative NMR (qNMR) Purity Assessment
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial.

    • Accurately weigh approximately 8-10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring a long relaxation delay, typically 5 times the longest T1 relaxation time).

  • Data Analysis:

    • Integrate a well-resolved, unique signal from this compound (e.g., an aromatic proton).

    • Integrate the unique signal from the internal standard (maleic acid vinyl protons).

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons for each integral, and the weights of the sample and standard.[6]

OrthogonalTechniques cluster_props Molecular Properties cluster_techs Analytical Techniques Analyte This compound Structure Atomic Connectivity Analyte->Structure Composition Elemental Formula Analyte->Composition Purity Purity (%) Analyte->Purity FuncGroups Functional Groups Analyte->FuncGroups NMR NMR Structure->NMR provides FTIR FT-IR Structure->FTIR confirms MS Mass Spec Composition->MS provides HPLC HPLC Purity->HPLC provides qNMR qNMR Purity->qNMR provides FuncGroups->FTIR provides

Sources

A Senior Application Scientist's Guide to the Comparative In Vitro Cytotoxicity of Novel Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the in vitro cytotoxic profiles of novel benzamide analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics. We will move beyond a mere recitation of protocols to provide a deep, mechanistic understanding of why specific experimental choices are made, ensuring that the data you generate is not only accurate but also insightful. Our focus is on building a self-validating experimental framework that you can adapt and implement in your own laboratories.

The Rationale: Why Benzamides?

The benzamide scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a versatile framework for the design of targeted anticancer agents.[1] Its unique chemical properties allow for extensive modification, enabling the development of compounds that can selectively interact with a multitude of biological targets implicated in cancer progression.[1][2] From inhibiting the epigenetic machinery that governs gene expression to blocking critical signaling pathways, benzamide derivatives represent a promising frontier in oncology.[1]

Comparative Cytotoxicity: A Multi-Assay Approach

To rigorously assess the cytotoxic potential of novel benzamide analogs, a single-assay approach is insufficient. Different assays measure distinct cellular events associated with cell death and proliferation. By employing a suite of assays, we can construct a more complete and nuanced picture of a compound's biological activity. This guide will focus on a tripartite strategy encompassing the MTT, LDH, and Annexin V/Propidium Iodide (PI) assays. This combination allows for the assessment of metabolic activity, membrane integrity, and the induction of apoptosis, respectively.[3][4]

The Importance of Choosing the Right Assay

The selection of a cytotoxicity assay is a critical decision that should be driven by the scientific question at hand. While the MTT assay is a workhorse for high-throughput screening due to its simplicity and cost-effectiveness, it primarily measures metabolic activity, which may not always directly correlate with cell death.[5][6] For instance, a compound might inhibit mitochondrial function without immediately causing cell lysis. The LDH assay, in contrast, directly measures the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[7][8] To specifically investigate the programmed cell death pathway, the Annexin V/PI assay is the gold standard, allowing for the differentiation between early and late apoptotic cells.[9] A comparative analysis of these assays provides a more robust and reliable assessment of a compound's cytotoxic mechanism.[3][7]

Data Presentation: Comparative Efficacy of Novel Benzamide Analogs

The following table summarizes the in vitro cytotoxic activity of a selection of recently developed benzamide analogs against various human cancer cell lines. This data, compiled from multiple studies, highlights the diverse potency and selectivity of this class of compounds.

Compound ID/SeriesCancer Cell LineCancer TypeIC50 (µM)Reference(s)
BJ-13 Gastric Cancer CellsGastricPotent (specific IC50 not provided in abstract)[10]
Compound 5 (bromo-derivative) MCF-7Breast17.8 ± 0.24[9]
DU-145Prostate10.2 ± 1.4[9]
H69ARSmall Cell Lung49.9 ± 0.22[9]
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide HL-60LeukemiaMost significant of the series[11]
Bis-benzamide 14d PCa cellsProstate0.016[12]
Compound I-25 (MY-943) MGC-803Gastric0.017[13]
HCT-116Colorectal0.044[13]
KYSE450Esophageal0.030[13]
Coumarin-Benzamide 8a HepG2LiverMost potent of the series[14]
N-Substituted Benzamide Analogs of MS-275 MCF-7, A549, K562, MDA-MB-231Breast, Lung, LeukemiaComparable or better than MS-275[15]
Thiophene-substituted Benzamide 16 HepG2Liver39[16]
Thiophene-substituted Benzamide 22f HepG2Liver25[16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a detailed guide for the in vitro evaluation of novel benzamide analogs.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, A549, HepG2) compound_prep 2. Compound Preparation (Stock solutions & serial dilutions) mtt_assay 3a. MTT Assay (Metabolic Activity) compound_prep->mtt_assay data_acq 4. Data Acquisition (Spectrophotometry/Flow Cytometry) mtt_assay->data_acq ldh_assay 3b. LDH Assay (Membrane Integrity) ldh_assay->data_acq apoptosis_assay 3c. Annexin V/PI Assay (Apoptosis Detection) apoptosis_assay->data_acq ic50_calc 5. IC50 Determination data_acq->ic50_calc mech_interp 6. Mechanistic Interpretation ic50_calc->mech_interp

Caption: Workflow for in vitro cytotoxicity screening of novel benzamide analogs.

Cell Viability and Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel benzamide analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Membrane Integrity Assessment: LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Apoptosis Detection: Annexin V-FITC/PI Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the benzamide analogs for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) in the FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mechanistic Insights: How Benzamide Analogs Exert Their Cytotoxic Effects

The cytotoxic activity of novel benzamide analogs can be attributed to their interaction with various cellular targets and pathways. Two prominent mechanisms are the inhibition of Histone Deacetylases (HDACs) and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Inhibition of Histone Deacetylases (HDACs)

Many benzamide derivatives function as HDAC inhibitors.[1] HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a condensed chromatin structure and the repression of tumor suppressor genes.[1] The benzamide moiety can chelate the zinc ion in the active site of HDACs, inhibiting their enzymatic activity. This leads to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[15]

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation, survival, and angiogenesis. Dysregulation of the EGFR pathway is a common feature of many cancers. Certain benzamide analogs have been designed to inhibit EGFR signaling, thereby blocking these pro-cancerous downstream effects.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Benzamide Benzamide Analog (Inhibitor) Benzamide->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzamide compounds.

Induction of Apoptosis via the Caspase Cascade

A common downstream effect of the cytotoxic action of benzamide analogs is the induction of apoptosis. This programmed cell death is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers a cascade that leads to the activation of effector caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Caspase_Cascade cluster_stimulus Apoptotic Stimulus cluster_initiator Initiator Caspases cluster_effector Effector Caspases cluster_outcome Cellular Outcome Benzamide Novel Benzamide Analog Caspase9 Caspase-9 Benzamide->Caspase9 Caspase8 Caspase-8 Benzamide->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the caspase activation cascade initiated by benzamide analogs.

Conclusion and Future Directions

The novel benzamide analogs represent a highly promising class of anticancer agents with diverse mechanisms of action. The multi-assay approach detailed in this guide provides a robust framework for the comprehensive in vitro evaluation of their cytotoxic potential. By combining measures of metabolic activity, membrane integrity, and apoptosis induction, researchers can gain a deeper understanding of the structure-activity relationships and mechanisms of action of these compounds. Future studies should focus on elucidating the specific molecular targets of the most potent analogs and evaluating their efficacy in more complex in vitro models, such as 3D spheroids and organoids, as well as in vivo animal models. This will be crucial for the translation of these promising compounds from the laboratory to the clinic.

References

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]
  • Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays. (n.d.).
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World. [Link]
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
  • Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 155, 108594. [Link]
  • Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
  • de Oliveira, C. B., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
  • Park, S., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(18), 3290. [Link]
  • Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
  • Pan, J., et al. (2017). Structure-Activity Relationship of Niclosamide Derivatives. Anticancer Research, 37(11), 6127-6134. [Link]
  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods, 96(2), 147-152. [Link]
  • Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents.
  • IC50 values for synthesized compounds against cancer cell lines. (n.d.).
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. [Link]
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen. [Link]
  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(4), 427-435. [Link]
  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? (2025).
  • Al-Hazmi, G. H. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia, 37(4), 1003-1014. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI. [Link]
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Stereochemistry of 5-Bromo-2-chlorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological function.[1][2] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[3][4] One enantiomer may be the source of the desired therapeutic effect (the eutomer), while its counterpart could be inactive or, in worst-case scenarios like thalidomide, dangerously toxic.[4] Therefore, the ability to precisely separate, quantify, and determine the absolute configuration of stereoisomers is a cornerstone of safe and effective drug design.[5]

5-Bromo-2-chlorobenzamide derivatives represent a class of compounds with significant potential in medicinal chemistry, serving as versatile scaffolds for synthesizing a range of biologically active agents. As these molecules often contain stereogenic centers, a robust and reliable analytical strategy for assessing their stereochemistry is paramount. This guide provides an in-depth comparison of the principal analytical techniques used for this purpose. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate methodologies.

Comparative Analysis of Core Stereochemical Assessment Techniques

The choice of analytical technique is dictated by the specific question at hand: Are you determining the ratio of enantiomers (enantiomeric excess, or ee)? Or are you assigning the absolute three-dimensional arrangement of atoms (absolute configuration)? Each method offers a unique set of advantages and limitations.

Technique Primary Purpose Sample Requirements Key Strengths Key Limitations
Chiral Chromatography (HPLC/SFC) Quantification of enantiomeric excess (ee) and enantiomeric separation.Small quantity (µg-mg), must be soluble, high purity is ideal.Gold standard for accurate ee determination; high resolution and reproducibility; applicable to a wide range of compounds.[6][7]Method development can be time-consuming; requires specific chiral stationary phases (CSPs); does not directly provide absolute configuration.[8]
NMR Spectroscopy Quantification of ee; can assist in assigning relative configuration.Moderate quantity (mg), must be soluble.Rapid analysis once method is established; non-destructive; can provide structural information simultaneously.[9]Signal overlap can be an issue; requires a chiral auxiliary (derivatizing or solvating agent); less sensitive than chromatography for trace enantiomer detection.[10]
X-ray Crystallography Unambiguous determination of absolute configuration.High-quality single crystal (0.1-0.5 mm); high purity required.Provides the definitive 3D structure and absolute configuration.[11][12][13]Growing a suitable crystal can be a major bottleneck and is not always possible; destructive analysis.[12]
Circular Dichroism (CD) Spectroscopy Can help determine absolute configuration through comparison or theoretical calculation.Small quantity (µg-mg), must be soluble and contain a chromophore near the stereocenter.Sensitive technique; non-destructive; can provide information on solution-state conformation.[14][15]Does not provide ee; absolute configuration assignment can be complex and may require reference compounds or computational modeling.[15]

Visualizing the Analytical Strategy

A logical workflow is essential for efficiently assessing the stereochemistry of a novel this compound derivative. The initial state of the compound (racemic mixture vs. enantioenriched) and the analytical goal dictate the path forward.

General Workflow for Stereochemical Assessment cluster_start cluster_analysis Analytical Goals cluster_techniques Primary Techniques cluster_outcome Start Synthesized this compound Derivative Goal_ee Determine Enantiomeric Purity (ee)? Start->Goal_ee Goal_AC Determine Absolute Configuration? Start->Goal_AC HPLC Chiral HPLC / SFC Goal_ee->HPLC NMR Chiral NMR Spectroscopy Goal_ee->NMR Xray X-ray Crystallography Goal_AC->Xray Definitive CD Circular Dichroism Goal_AC->CD Supportive Outcome_ee Quantitative ee Value HPLC->Outcome_ee NMR->Outcome_ee Outcome_AC Definitive 3D Structure Xray->Outcome_AC

Caption: A decision-making workflow for stereochemical analysis.

Experimental Protocols: From Theory to Benchtop Execution

Trustworthy data is built on meticulously executed and validated protocols. Here, we detail methodologies for the two most common tasks in stereochemical assessment: ee determination by chiral HPLC and NMR.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry's gold standard for separating and quantifying enantiomers.[7] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. Polysaccharide-based CSPs are exceptionally versatile for a broad range of molecules, including benzamides.[6][7]

Workflow for Chiral HPLC Method Development

Chiral HPLC Method Development Workflow Start Prepare 1 mg/mL Racemic Standard Screen Screen CSPs (e.g., Chiralpak IA, AD-H) with standard mobile phases (Hexane/IPA, Hexane/EtOH) Start->Screen Check Separation Achieved? Screen->Check Optimize Optimize Mobile Phase - Adjust alcohol % for retention - Add 0.1% DEA for peak shape - Test different alcohols Check->Optimize No / Partial Validate Method Validation - Linearity - Precision - LOQ/LOD Check->Validate Yes (Rs > 1.5) Optimize->Screen Re-screen if needed Analyze Analyze Enantioenriched Sample Validate->Analyze

Caption: An iterative workflow for developing a robust chiral HPLC method.

Step-by-Step Methodology:

  • Sample Preparation (Racemic Standard):

    • Accurately weigh and dissolve the racemic this compound derivative in a suitable solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.

    • Causality: Using a racemic standard (50:50 mixture of enantiomers) is crucial in development, as it ensures both peaks will be present and of equal size, simplifying the assessment of resolution.

    • Filter the solution through a 0.45 µm syringe filter to prevent particulate matter from damaging the column or instrument.[7]

  • Initial Screening:

    • CSP Selection: Begin with polysaccharide-based columns like Chiralpak® AD-H and Chiralcel® OD-H, as they show broad selectivity for many compound classes.[8]

    • Mobile Phase: Use a standard mobile phase, such as 90:10 n-hexane/isopropanol.

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Self-Validation: Run the racemic standard on at least two different CSPs. Successful separation on one validates its utility, while failure on another provides information about the necessary chiral environment.

  • Method Optimization:

    • If separation is incomplete (Resolution, Rₛ < 1.5), systematically adjust the mobile phase composition.

    • Adjusting Retention: Increase the percentage of the alcohol modifier (e.g., isopropanol) to decrease retention times or decrease it to increase retention and potentially improve resolution.

    • Improving Peak Shape: For benzamides, which are basic, peak tailing can be a common issue. Add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to both the n-hexane and alcohol components of the mobile phase to improve peak symmetry.[7]

    • Causality: The basic additive competes with the analyte for highly acidic sites on the silica support of the CSP, preventing non-specific interactions that cause peak tailing.

  • Data Analysis and ee Calculation:

    • Once baseline resolution (Rₛ ≥ 1.5) is achieved, inject the enantioenriched sample.

    • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = [(|A1 - A2|) / (A1 + A2)] × 100

Protocol 2: ee Determination by NMR with a Chiral Solvating Agent

NMR spectroscopy offers a powerful and often faster alternative to chromatography for ee determination.[10] This method relies on a chiral solvating agent (CSA) to create a diastereomeric complex in solution. Because diastereomers have different physical properties, their corresponding nuclei can exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification.[9]

Step-by-Step Methodology:

  • Selection of CSA:

    • Choose a CSA that is known to interact with amides or amines. For benzamide derivatives, chiral acids like (R)- or (S)-mandelic acid or alcohols like (R)- or (S)-1-phenylethanol can be effective.

    • Causality: The CSA must form a transient, non-covalent complex with the analyte that has a sufficiently different magnetic environment for each enantiomer. This interaction is often based on hydrogen bonding, acid-base interactions, or π-π stacking.[16]

  • Sample Preparation:

    • In a clean NMR tube, dissolve ~5-10 mg of the this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone. This serves as a reference.

    • Add the CSA to the NMR tube. Start with 0.5 equivalents and progressively increase to 1.0, 1.5, and 2.0 equivalents, acquiring a spectrum at each step.

    • Self-Validation: The key is to observe the splitting of a single, well-resolved proton signal from the analyte into two distinct signals. The separation (ΔΔδ) between these new signals should increase with the concentration of the CSA until saturation is reached.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all signals.

    • Sufficient relaxation delay (d1) is critical for accurate integration. A delay of 5 times the longest T1 is recommended.

  • Spectral Analysis and ee Calculation:

    • Identify a proton signal (ideally a singlet or a well-resolved multiplet) that shows clear separation into two signals upon addition of the CSA.

    • Carefully integrate the two diastereomeric signals (I1 and I2).

    • Calculate the enantiomeric excess: ee (%) = [(|I1 - I2|) / (I1 + I2)] × 100

Conclusion: An Integrated Approach to Stereochemical Integrity

The rigorous assessment of stereochemistry is non-negotiable in the progression of chiral molecules from discovery to clinical application. For this compound derivatives, a multi-faceted analytical strategy provides the most comprehensive and trustworthy results. Chiral chromatography, particularly HPLC, stands as the definitive tool for the precise quantification of enantiomeric excess, offering unparalleled resolution and reliability.[6][7] NMR spectroscopy serves as a complementary and rapid technique for ee determination, while X-ray crystallography remains the ultimate arbiter for the unambiguous assignment of absolute configuration, provided suitable crystalline material is available.[11][12][13] By understanding the fundamental principles and causal relationships behind these techniques, researchers can design and execute robust validation systems, ensuring the stereochemical integrity of their compounds and advancing the development of safer, more effective therapeutics.

References

  • Stereochemistry in Drug Action - PMC, NIH. [Link]
  • Stereochemistry - The Organic Chemistry of Medicinal Agents, AccessPharmacy. [Link]
  • Understanding the Stereochemistry of Molecules in Developing New Drugs - Longdom Publishing S.L. [Link]
  • What is the application of stereochemistry in drug design?
  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. [Link]
  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chrom
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - Journal of Chemical Educ
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - Analytical Chemistry, ACS Public
  • The Use of Benzamide Derivatives of Secondary Amines for Stereochemical Studies by Circular Dichroism - ResearchG
  • CORRECTED PROOF - IRIS Re.Public@polimi.it. [Link]
  • The use of X-ray crystallography to determine absolute configuration - ResearchG
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]
  • The use of benzamide derivatives of secondary amines for stereochemical studies by circular dichroism - PubMed. [Link]
  • The use of X-ray crystallography to determine absolute configur
  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. [Link]
  • NMR determination of enantiomeric excess - ResearchG
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods - Thieme Chemistry. [Link]
  • Absolute Configuration - MIT Department of Chemistry. [Link]
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - The Journal of Physical Chemistry B, ACS Public
  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro - Scholars' Mine. [Link]
  • Chiral separation of amides using supercritical fluid chrom

Sources

Literature review comparing synthetic methodologies for halogenated benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzamides

Halogenated benzamides are a cornerstone of modern medicinal chemistry and materials science. The incorporation of halogen atoms onto the benzamide scaffold profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them invaluable intermediates and active pharmaceutical ingredients in a vast range of therapeutic areas, from oncology to neuroscience.[1][2] Consequently, the efficient and selective synthesis of these compounds is a critical challenge for researchers in academic and industrial settings.

This guide provides an in-depth comparison of the three principal synthetic strategies for accessing halogenated benzamides:

  • Direct C-H Halogenation of Benzamides: Introducing a halogen directly onto a pre-formed benzamide ring.

  • Amide Bond Formation from Halogenated Precursors: Coupling a halogenated benzoic acid or its derivative with an amine.

  • Sandmeyer Reaction of Aminobenzamides: Transforming an amino group on the benzamide ring into a halogen via a diazonium salt intermediate.

We will dissect the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer a comparative analysis to guide the rational selection of a synthetic route based on desired regioselectivity, substrate scope, and available resources.

Methodology 1: Direct C-H Halogenation of Benzamides

This "post-functionalization" approach is atom-economical, as it avoids the need for pre-halogenated starting materials. The primary challenge lies in controlling the regioselectivity of the halogen introduction. Two main tactics are employed: classical Electrophilic Aromatic Substitution (EAS) and modern Transition-Metal-Catalyzed C-H Activation.

Electrophilic Aromatic Substitution (EAS)

Mechanistic Rationale: The benzamide's amide group is an ortho, para-directing group in electrophilic aromatic substitution, albeit a moderately deactivating one due to the carbonyl's electron-withdrawing nature.[3] The reaction proceeds via the generation of a potent electrophilic halogen species (e.g., Br⁺ from Br₂ and a Lewis acid), which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion).[4][5] Deprotonation restores aromaticity and yields the halogenated product.

Scope and Limitations:

  • Regioselectivity: This method typically yields a mixture of ortho and para isomers, with the para product often predominating due to reduced steric hindrance. Achieving high selectivity for a single isomer can be challenging, often requiring chromatographic separation.[6]

  • Reactivity: The reaction is most effective on electron-rich benzamide systems. Strongly deactivated rings (e.g., those bearing nitro groups) may fail to react under standard conditions.[4]

  • Halogen Source: N-halosuccinimides (NCS for chlorine, NBS for bromine, NIS for iodine) are commonly used as they are safer and easier to handle than elemental halogens.[7] A Lewis or Brønsted acid catalyst is often required to enhance the electrophilicity of the halogenating agent.[4][7] Direct fluorination is highly reactive and rarely used in this context.[4]

Representative Protocol: Para-Bromination of Benzamide using NBS

  • To a solution of benzamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃, 0.1 eq), to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to separate the para-isomer from any ortho-isomer byproduct.

Transition-Metal-Catalyzed C-H Activation

Mechanistic Rationale: This powerful strategy utilizes a transition metal catalyst (commonly Palladium, Ruthenium, or Iridium) to achieve high regioselectivity, overwhelmingly for the ortho position.[8][9][10] The amide's carbonyl oxygen acts as a directing group, coordinating to the metal center. This brings the catalyst into close proximity with the C-H bond at the ortho position, facilitating its cleavage in a cyclometalation step. The resulting metallacycle then reacts with an electrophilic halogen source (like NBS or NIS), followed by reductive elimination to furnish the ortho-halogenated product and regenerate the active catalyst.[8][11]

G cluster_0 Catalytic Cycle Benzamide Benzamide Substrate Catalyst Pd(II) or Ru(II) Catalyst Complex Coordination Complex Metallacycle Cyclometalated Intermediate Oxidized_Complex Oxidized Metal Complex (e.g., Pd(IV)) Product Ortho-Halogenated Benzamide

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 5-Bromo-2-chlorobenzamide

This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound (CAS No. 188774-55-2). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance to instill a culture of safety, explaining the causality behind each procedural step. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research environment.

Hazard Identification: The Foundation of Safe Practice

This compound is a halogenated aromatic amide. While specific toxicological data for this compound is limited, the primary hazards are well-characterized based on its chemical class and available Safety Data Sheets (SDS) for structurally similar compounds.[1][2] A thorough risk assessment must be conducted before any handling of this compound.[3]

The compound is classified with the following hazards:

  • H315: Causes skin irritation .[4][5][6][7]

  • H319: Causes serious eye irritation .[4][5][6][7]

  • H335: May cause respiratory irritation .[4][7]

As a solid, off-white powder, the principal routes of occupational exposure are through the inhalation of dust particles and direct contact with the skin and eyes.[4][8] Therefore, all control measures are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): A System of Defense

The selection of PPE is not a checklist but a dynamic response to the assessed risk of an operation. The following table summarizes the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (in fume hood) Safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133.[3][6]Chemical-resistant nitrile gloves.[3]Standard laboratory coat.Not typically required.
Solution Preparation / Reactions Safety goggles. A face shield is recommended if splashing is possible.[3][9]Chemical-resistant nitrile gloves.Standard laboratory coat.Work must be performed in a chemical fume hood.[3]
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant apron or coveralls over a lab coat.[9]NIOSH-approved respirator (e.g., N95 or higher) for dust.[3][10]
General Lab Work (in proximity) Safety glasses with side shields.Not required, but maintain good hygiene.Standard laboratory coat.Not required.
Engineering Controls: The First Line of Defense

The most effective way to control exposure is to contain the hazard at its source.

  • Chemical Fume Hood: All operations that may generate dust, such as weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3][11] This engineering control is paramount as it captures airborne particles, preventing respiratory exposure.

Eye and Face Protection

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[5][7]

  • Causality: Safety goggles provide a 360-degree seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses.[9][10] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing, such as when handling larger volumes of solutions.[3][9]

Hand Protection

The skin is a primary route of exposure leading to irritation.[4]

  • Causality: Chemical-resistant gloves, such as nitrile, provide an effective barrier during incidental contact.[3][12] Always inspect gloves for tears or punctures before use.[3][13] Employ proper glove removal technique (without touching the outer surface) to prevent cross-contamination.[7]

Skin and Body Protection
  • Causality: A laboratory coat prevents contamination of personal clothing and minimizes skin contact.[3][10] It should be kept clean and laundered by individuals trained in handling contaminated clothing.[14] For large-scale operations or spill cleanup, impervious clothing or a chemical-resistant apron provides a higher level of protection.[9][15]

Respiratory Protection

While engineering controls are primary, respiratory protection is a critical secondary defense.

  • Causality: If engineering controls fail, or during emergency procedures like a significant spill, airborne concentrations of the dust can exceed safe levels. A NIOSH-approved respirator (e.g., an N95 dust mask) effectively filters these particulates, preventing respiratory tract irritation.[3][10][16]

Operational and Disposal Plans

A safe experiment is one that is planned from procurement to disposal.

Standard Operating Protocol: Weighing and Handling
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[13] Assemble all necessary equipment and PPE.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to minimize dust dispersion.[17]

  • Transfer: Use a spatula to carefully transfer the solid. Avoid actions that could generate dust. If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: Tightly seal the source container.[18][19] Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, which should be disposed of as hazardous waste.

  • Hygiene: After the procedure is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[4][5][11]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][19][20]

  • The storage area should be secure and accessible only to authorized personnel ("Store locked up").[4][18]

  • Keep away from incompatible materials such as strong oxidizing agents.[21]

Waste Disposal Plan
  • Chemical Waste: All solid this compound waste and solutions must be disposed of as hazardous chemical waste.[4][18][22]

  • Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials must also be collected in a designated, sealed hazardous waste container.[7]

  • Procedure: Dispose of all waste through an approved and licensed waste disposal plant.[4][19] Do not discharge into drains or sewer systems.[4]

Emergency Procedures: A Validating System of Response

First Aid Measures

Immediate action is crucial in the event of accidental exposure.[3]

  • If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][18] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5][18]

  • If on Skin: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][18]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][18] If the person feels unwell, call a POISON CENTER or doctor.[18]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[21]

Spill Response Protocol

In the event of a spill, a systematic response is essential to ensure safety and prevent environmental contamination.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Do not re-enter without the appropriate PPE, including respiratory protection, goggles, a face shield, and chemical-resistant gloves and clothing.[16]

  • Contain & Clean: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[6][7] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a suitable solvent on an absorbent pad, working from the outside in. Place all cleanup materials into the hazardous waste container.

  • Dispose: Seal the container and label it appropriately for disposal.

Visual Workflow for Spill Management

The following diagram outlines the logical workflow for a safe and effective response to a spill of this compound.

Spill_Response_Workflow A Spill Occurs B Assess Situation (Size, Location, Risk) A->B C Alert Personnel & Evacuate Immediate Area B->C D Don Full Emergency PPE (Respirator, Goggles, Face Shield, Gloves, Coverall) C->D E Contain Spill (Cover with absorbent material to prevent dust) D->E F Clean Up Spill (Gently sweep into labeled waste container) E->F G Decontaminate Area (Wipe with appropriate solvent) F->G H Package & Label Waste (Seal container for hazardous disposal) G->H I Remove PPE & Decontaminate Self (Wash hands and exposed skin) H->I J Report Incident I->J

Figure 1: Emergency workflow for managing a this compound spill.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Ethyl this compound Product Inform
  • Benzamide Hazard Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
  • 2-Bromo-5-chlorobenzaldehyde Safety D
  • MSDS of 5-Bromo-2-chlorobenzoic acid. Capot Chemical. [Link]
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • Benzamide Hazard Summary. nj.gov. [Link]
  • What PPE is recommended for chemical hazards?.
  • Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. National Institutes of Health (NIH). [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania. [Link]
  • PPE FOR CBRN INCIDENTS.
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
  • Benzamide Material Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.